molecular formula BrH2O- B14660699 Bromide;hydrate CAS No. 38655-06-0

Bromide;hydrate

Cat. No.: B14660699
CAS No.: 38655-06-0
M. Wt: 97.92 g/mol
InChI Key: GVLGAFRNYJVHBC-UHFFFAOYSA-M
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Description

Bromide;hydrate is a useful research compound. Its molecular formula is BrH2O- and its molecular weight is 97.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38655-06-0

Molecular Formula

BrH2O-

Molecular Weight

97.92 g/mol

IUPAC Name

bromide;hydrate

InChI

InChI=1S/BrH.H2O/h1H;1H2/p-1

InChI Key

GVLGAFRNYJVHBC-UHFFFAOYSA-M

Canonical SMILES

O.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromide hydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development and materials science. This document details experimental protocols for the preparation of various bromide hydrates and provides a thorough examination of the analytical techniques used for their characterization. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams.

Introduction to Bromide Hydrates

Bromide hydrates are crystalline compounds in which bromide ions and water molecules are integral components of the crystal lattice. The water molecules can be directly coordinated to a metal cation, exist as lattice water, or form intricate hydrogen-bonded networks that encapsulate bromide anions or guest molecules in clathrate structures. The nature of the cation, the bromide-to-water ratio, and the surrounding conditions dictate the structure and properties of these hydrates.

The study of bromide hydrates is crucial in various scientific and industrial fields. In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) containing a bromide salt can significantly influence its solubility, stability, and bioavailability. Furthermore, bromide hydrates are being explored for applications in thermochemical energy storage, where the reversible hydration and dehydration of salts like strontium bromide can be harnessed to store and release thermal energy.

Synthesis of Bromide Hydrates

The synthesis of bromide hydrates can be achieved through various methods, primarily involving the reaction of a metal source with hydrobromic acid or a bromide salt in an aqueous solution, followed by crystallization under controlled conditions. The specific protocol depends on the desired hydrate (B1144303) and its stability.

General Synthesis Workflow

The general workflow for the synthesis and isolation of a bromide hydrate involves several key steps, from precursor selection to the final characterization of the crystalline product.

Synthesis_Workflow General Synthesis and Characterization Workflow for Bromide Hydrates cluster_synthesis Synthesis cluster_characterization Characterization Precursors Select Precursors (e.g., Metal Carbonate, Hydroxide) Reaction Reaction with HBr or Bromide Salt Solution Precursors->Reaction Step 1 Crystallization Crystallization (Slow Evaporation, Cooling, or Vapor Diffusion) Reaction->Crystallization Step 2 Isolation Isolation of Crystals (Filtration) Crystallization->Isolation Step 3 Drying Drying (Under controlled humidity and temperature) Isolation->Drying Step 4 XRD X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) Drying->XRD Step 5a Spectroscopy Spectroscopy (Raman, IR) (Functional Groups, Water Coordination) Drying->Spectroscopy Step 5b Thermal Thermal Analysis (TGA, DSC) (Hydration State, Thermal Stability) Drying->Thermal Step 5c

A generalized workflow for the synthesis and subsequent characterization of bromide hydrates.
Experimental Protocols

Strontium bromide is a promising material for thermochemical energy storage. Its hydrated forms can be synthesized from strontium carbonate or hydroxide (B78521).

  • Materials:

    • Strontium carbonate (SrCO₃) or Strontium hydroxide (Sr(OH)₂)

    • Hydrobromic acid (HBr, 48% aqueous solution)

    • Deionized water

    • Round-bottom flask

    • Heating mantle with magnetic stirrer

    • Filtration apparatus

    • Oven

  • Procedure:

    • In a round-bottom flask, create a suspension of strontium carbonate in deionized water.

    • With constant stirring, slowly add a stoichiometric amount of hydrobromic acid. The reaction will produce strontium bromide, carbon dioxide, and water. Continue adding acid until effervescence ceases, indicating the complete reaction of the carbonate.[1]

    • Filter the resulting solution to remove any unreacted starting material or impurities.[1]

    • Gently heat the filtrate to evaporate the water until the solution becomes saturated.

    • Allow the saturated solution to cool slowly to room temperature to induce the crystallization of strontium bromide hexahydrate (SrBr₂·6H₂O).[1]

    • Collect the crystals by vacuum filtration.

    • To obtain the monohydrate form, heat the hexahydrate crystals in a circulating air oven at approximately 100-110°C until a constant weight is achieved. This indicates the loss of five water molecules.[1][2] The transition from hexahydrate to dihydrate occurs at 89°C, and the anhydrous form is obtained at 180°C.[3]

Tetrabutylammonium (B224687) bromide forms semi-clathrate hydrates that are of interest for gas separation and storage applications.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine tributylamine and a slight molar excess (e.g., 1.0-1.2 moles per mole of tributylamine) of n-butyl bromide in acetonitrile.[4] The use of a solvent like acetonitrile is reported to give high yields.[5]

    • Heat the mixture to reflux with continuous stirring for 12 to 24 hours under an inert atmosphere (e.g., nitrogen).[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude tetrabutylammonium bromide can be isolated by evaporating the acetonitrile using a rotary evaporator.[5]

    • To form the hydrate, dissolve the crude TBAB in water to create a solution of the desired concentration (e.g., 40 wt%).

    • Cool the solution in a controlled manner. The hydrate formation temperature can be influenced by the cooling rate.[6] For example, a cooling rate of 0.5 °C/min can be applied to cool the solution from 13 °C to -10 °C to induce nucleation.[6]

Bromine clathrate hydrate is a classic example of a clathrate compound where guest molecules (bromine) are trapped within a cage-like framework of water molecules.

  • Materials:

    • High-purity bromine

    • High-purity water

    • Quartz cell or other suitable transparent container

    • Cooling source (e.g., dry ice or a circulating cooling bath)

  • Procedure:

    • Prepare a solution of bromine in water and place it in a quartz cell.[7]

    • Cool a portion of the cell wall, for instance, by placing dry ice above the solution, to induce crystallization on the cold surface.[7]

    • Once a significant amount of solid has formed, transfer the cell to a temperature-controlled bath set at approximately 3°C.[7]

    • At this temperature, both liquid water and liquid bromine will melt, while the bromine clathrate hydrate, which has a higher melting point, will remain as a solid.[7]

    • The solid clathrate hydrate can then be isolated from the liquid phases.

Characterization of Bromide Hydrates

A combination of analytical techniques is employed to fully characterize bromide hydrates, providing information on their crystal structure, thermal stability, and the nature of water and bromide ion interactions.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the structural characterization of crystalline materials.

  • Principle: XRD is used to determine the crystal structure, unit cell dimensions, and phase purity of the synthesized bromide hydrates. The diffraction pattern is unique to a specific crystalline phase.

  • Experimental Protocol (Powder XRD):

    • Sample Preparation: A small amount of the powdered bromide hydrate is gently packed into a sample holder.

    • Instrument Setup: A typical powder X-ray diffractometer consists of an X-ray source (e.g., Cu Kα radiation), a goniometer to control the angles, a sample stage, and a detector.[8]

    • Data Collection: The sample is irradiated with X-rays at a specific angle of incidence (θ), and the detector measures the intensity of the diffracted X-rays at an angle of 2θ. Data is typically collected over a 2θ range of 5° to 70°.[9]

    • Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database of known patterns. Rietveld refinement can be used to determine the precise crystal structure parameters.

  • Experimental Protocol (Single Crystal XRD):

    • Crystal Selection: A high-quality single crystal of the bromide hydrate is mounted on a goniometer head.

    • Instrument Setup: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) is used.[10]

    • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The positions of the atoms within the unit cell are then determined and refined to obtain a detailed crystal structure.[10]

Spectroscopic Techniques

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides insights into the molecular vibrations and can be used to study the coordination environment of water molecules and bromide ions.

  • Principle: Both Raman and IR spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the chemical environment, including hydrogen bonding.

  • Experimental Protocol (Raman Spectroscopy):

    • Sample Preparation: A small amount of the bromide hydrate sample is placed on a microscope slide or in a suitable container.

    • Instrument Setup: A Raman spectrometer consists of a laser excitation source (e.g., 532 nm or 785 nm), collection optics, a spectrograph, and a detector (e.g., CCD).[7]

    • Data Collection: The laser is focused on the sample, and the scattered light is collected. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

    • Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify characteristic vibrational modes of water (e.g., O-H stretching and bending) and their shifts due to hydration and hydrogen bonding.

  • Experimental Protocol (Infrared Spectroscopy):

    • Sample Preparation: For solid samples, a common method is to prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Instrument Setup: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample.

    • Data Collection: The IR spectrum is recorded as a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

    • Data Analysis: The IR spectrum provides complementary information to the Raman spectrum regarding the vibrational modes of the water molecules and their interactions within the crystal lattice.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the hydration state and thermal stability of bromide hydrates.

  • Principle:

    • TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the water content and the temperatures at which dehydration occurs.

    • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting, dehydration, and solid-solid transitions.

  • Experimental Protocol (TGA/DSC):

    • Sample Preparation: A small, accurately weighed amount of the bromide hydrate sample (typically 1-10 mg) is placed in a TGA or DSC pan.[5] For hydrated samples, hermetically sealed pans may be used to prevent water loss before the analysis.[11]

    • Instrument Setup: A simultaneous TGA/DSC instrument allows for the concurrent measurement of mass change and heat flow on the same sample. The experiment is conducted under a controlled atmosphere (e.g., nitrogen or air) with a specific purge gas flow rate.

    • Temperature Program: A defined temperature program is applied, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a specified temperature range.[3]

    • Data Analysis:

      • The TGA curve (mass vs. temperature) shows distinct mass loss steps corresponding to the loss of water molecules. The stoichiometry of the hydrate can be determined from the percentage of mass loss.

      • The DSC curve (heat flow vs. temperature) shows endothermic peaks corresponding to dehydration events and exothermic peaks for crystallization or decomposition. The area under a peak is proportional to the enthalpy change of the transition.

Quantitative Data of Selected Bromide Hydrates

The following tables summarize key quantitative data for a selection of bromide hydrates, providing a basis for comparison.

Crystallographic Data
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Bromine HydrateBr₂·nH₂OTetragonalP4₂/mnm23.0423.0412.0790[2]
Thorium Bromate HydrateTh(BrO₃)₄·H₂OMonoclinicP2₁/c12.85557.89709.0716131.568[3]
Tin(II) Bromide Hydrate3SnBr₂·H₂OMonoclinicP2₁/m12.264.3124.42110.5[12]
Thermal Analysis Data
CompoundDehydration StepTemperature Range (°C)Mass Loss (%)Enthalpy Change (kJ/mol)TechniqueRef.
Strontium Bromide HexahydrateSrBr₂·6H₂O → SrBr₂·H₂O + 5H₂O~40 - 150~25.3-TGA[3]
Strontium Bromide MonohydrateSrBr₂·H₂O → SrBr₂ + H₂O~150 - 250~6.771.98TGA/DSC[13]
Tetrabutylammonium Bromide Hydrate (Type A)-~12 (Melting)-193.2 - 210 (kJ/kg)DSC[11]
Tetrabutylammonium Bromide Hydrate (Type B)-~9.9 (Meloping)-199.6 - 224 (kJ/kg)DSC[11]
Spectroscopic Data (Raman)
CompoundVibrational ModeWavenumber (cm⁻¹)AssignmentRef.
Thorium Bromate Hydrateν₁(BrO₃⁻)820, 796, 784Symmetric stretch[1]
Thorium Bromate Hydrateν₂(BrO₃⁻)429Symmetric bend[3]
Thorium Bromate Hydrateν₄(BrO₃⁻)383, 371Asymmetric bend[3]
Thorium Bromate HydrateH₂O bend~1600δ(HOH)[1]
Thorium Bromate HydrateH₂O stretch3000 - 3600 (broad)ν(OH)[1]
Aqueous KBr solutionH₂O stretch~3420ν(OH) of bulk water[4]

Applications and Logical Relationships

Thermochemical Energy Storage

The reversible hydration and dehydration of certain bromide hydrates, such as strontium bromide, can be utilized for thermochemical energy storage. The process involves a charging step (dehydration) where thermal energy is stored and a discharging step (hydration) where the stored energy is released.

Thermochemical_Energy_Storage Thermochemical Energy Storage Cycle using a Bromide Hydrate cluster_charging Charging (Energy Input) cluster_storage Storage cluster_discharging Discharging (Energy Release) Dehydration Dehydration (SrBr₂·H₂O(s) + Heat → SrBr₂(s) + H₂O(g)) Anhydrous_Salt Anhydrous Salt Stored (SrBr₂(s)) Dehydration->Anhydrous_Salt Stores Energy Heat_In Heat Input (e.g., Solar Thermal) Heat_In->Dehydration Hydration Hydration (SrBr₂(s) + H₂O(g) → SrBr₂·H₂O(s) + Heat) Anhydrous_Salt->Hydration Releases Energy upon hydration Hydration->Dehydration Regeneration Heat_Out Heat Output (for heating applications) Hydration->Heat_Out

A diagram illustrating the thermochemical energy storage cycle using a bromide hydrate.
Hydrate-Based Desalination

The formation of clathrate hydrates can be exploited for desalination. When a hydrate-forming gas is bubbled through saline water under appropriate temperature and pressure conditions, the water molecules form a crystalline cage structure, excluding the salt ions.

Hydrate_Desalination Hydrate-Based Desalination Process cluster_formation Hydrate Formation cluster_separation Separation cluster_dissociation Hydrate Dissociation Saline_Water Saline Water Input Reactor High-Pressure Reactor (Hydrate Formation) Saline_Water->Reactor Gas_Input Hydrate-Forming Gas Input (e.g., CO₂, CH₄) Gas_Input->Reactor Hydrate_Slurry Hydrate Slurry (Hydrate Crystals + Brine) Reactor->Hydrate_Slurry Separator Separation Unit (e.g., Filter Press) Hydrate_Slurry->Separator Hydrate_Crystals Pure Hydrate Crystals Separator->Hydrate_Crystals Brine_Output Concentrated Brine Output Separator->Brine_Output Decomposition Decomposition Unit (Heating or Depressurization) Hydrate_Crystals->Decomposition Fresh_Water Fresh Water Output Decomposition->Fresh_Water Recycled_Gas Recycled Gas Decomposition->Recycled_Gas Recycled_Gas->Reactor Recycle

A process flow diagram for hydrate-based desalination.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of bromide hydrates, tailored for researchers and professionals in related fields. The experimental protocols, compiled quantitative data, and process diagrams offer a foundational resource for understanding and working with these important compounds. The continued investigation of bromide hydrates is expected to lead to further advancements in pharmaceuticals, energy storage, and other technological applications.

References

Unveiling the Intricate World of Bromide Hydrates: A Technical Guide to Their Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating and complex crystal structures of bromide hydrates. From simple inorganic salts to complex organic molecules and clathrates, the incorporation of water molecules into the crystal lattice of bromide-containing compounds gives rise to a diverse array of structural motifs. Understanding these structures is paramount for controlling the physicochemical properties of materials, a critical aspect in fields ranging from materials science to pharmaceutical development. This guide provides a comprehensive overview of the experimental techniques used to elucidate these structures, presents key quantitative data for a range of bromide hydrates, and illustrates fundamental concepts through detailed diagrams.

Classification of Bromide Hydrates

Bromide hydrates can be broadly categorized based on the nature of the bromide-containing species and the structural arrangement of the water molecules. The following diagram illustrates a general classification scheme.

G cluster_inorganic Inorganic Types cluster_organic Organic Types cluster_clathrate Clathrate Types A Bromide Hydrates B Inorganic Bromide Hydrates A->B C Organic Bromide Hydrates A->C D Clathrate & Semiclathrate Hydrates A->D E Alkali Metal Bromide Hydrates (e.g., LiBr·H₂O) B->E F Alkaline Earth Metal Bromide Hydrates (e.g., MgBr₂·6H₂O) B->F G Transition Metal Bromide Hydrates (e.g., CuBr₂·4H₂O) B->G H Hydrates of Bromide Salts of Organic Molecules (e.g., Amino Acid Hydrobromides) C->H I Hydrates of Organometallic Bromide Complexes C->I J Bromine Hydrate (B1144303) (Br₂·nH₂O) D->J K Tetraalkylammonium Bromide Hydrates (e.g., TBAB Hydrate) D->K

Figure 1: Classification of Bromide Hydrates.

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structure of bromide hydrates relies on a suite of powerful analytical techniques. The general workflow for determining a crystal structure is outlined below.

G A Crystal Growth / Sample Preparation B Single Crystal X-ray Diffraction A->B High-quality single crystal C Neutron Diffraction A->C Large single crystal or powder D Spectroscopic Analysis (Raman, IR, etc.) A->D Powder or single crystal E Data Collection B->E C->E G Structure Validation & Analysis D->G Complementary Information F Structure Solution & Refinement E->F F->G H Final Crystallographic Information File (CIF) G->H Publication & Deposition

Figure 2: Experimental Workflow for Crystal Structure Determination.
Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (commonly 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) are directed at the crystal. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A series of images are collected at different crystal orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for factors such as Lorentz and polarization effects, and absorption. This results in a file containing a list of reflection indices (h,k,l) and their corresponding intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction is particularly valuable for locating hydrogen atoms, which are often difficult to pinpoint accurately with X-rays.[1] This is crucial for understanding the hydrogen bonding networks in bromide hydrates.

Methodology:

  • Sample Preparation: Neutron diffraction requires larger crystals than SC-XRD, or a powdered sample. For studies of hydrogen bonding, it is common to use deuterated samples to reduce incoherent scattering from hydrogen.

  • Data Collection: The sample is placed in a neutron beam from a nuclear reactor or spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern. Data can be collected at various temperatures and pressures.

  • Data Analysis: The diffraction data is analyzed using Rietveld refinement to obtain the crystal structure. This method refines a theoretical line profile against the experimental data to determine the crystallographic parameters.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly sensitive to the local environment of water molecules and can provide valuable information about hydrogen bonding.[2][3]

Methodology:

  • Sample Preparation: Samples can be in solid (powder or single crystal) or liquid form. For IR spectroscopy, solid samples are often prepared as KBr pellets or as a mull. Raman spectroscopy often requires minimal sample preparation and can be performed directly on the crystalline sample.

  • Spectral Acquisition:

    • FTIR: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.

    • Raman: A Raman spectrometer illuminates the sample with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum, which shows the frequency shifts of the scattered light.

  • Data Analysis: The positions, intensities, and shapes of the vibrational bands in the IR and Raman spectra are analyzed to identify the types of functional groups present and to gain insights into the strength and nature of the hydrogen bonds.

Quantitative Data on Bromide Hydrate Structures

The following tables summarize crystallographic data for a selection of bromide hydrates, providing a basis for comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Inorganic Bromide Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Magnesium Bromide HexahydrateMgBr₂·6H₂OMonoclinicC2/m10.257.406.3093.5[4]
Rubidium BromideRbBrCubicFm-3m6.856.856.8590[5]

Table 2: Crystallographic Data for Selected Organic Bromide Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Hypoxanthinium Bromide MonohydrateC₅H₅N₄O⁺·Br⁻·H₂OMonoclinicP2₁/c7.33214.7337.854108.8[6]
Xanthinium Bromide MonohydrateC₅H₅N₄O₂⁺·Br⁻·H₂OMonoclinicP2₁/c7.33915.6547.697110.4[6]
N-benzylcinchonidinium Bromide SesquihydrateC₂₆H₂₉N₂O⁺·Br⁻·1.5H₂OTetragonalP4₁2₁211.23411.23446.10190[7]

Table 3: Crystallographic Data for Bromine Clathrate Hydrate

CompoundFormula RangeCrystal SystemSpace Groupa (Å)c (Å)Ref.
Bromine HydrateBr₂·8.62H₂O to Br₂·10.68H₂OTetragonalP4₂/mnm23.0412.07[8]

The Role of Hydrogen Bonding

Hydrogen bonds are the primary directional interactions that govern the arrangement of water molecules and their connection to the bromide ions and the host molecule in the crystal lattice. The bromide ion, with its lone pairs of electrons, typically acts as a hydrogen bond acceptor.

The following diagram illustrates a typical hydrogen bonding environment around a bromide ion and water molecules in a hydrate crystal.

Figure 3: Hydrogen Bonding in a Bromide Hydrate.

The geometry of hydrogen bonds, including the donor-acceptor distances and angles, is a critical factor in determining the overall stability and properties of the hydrate crystal.[9] Neutron diffraction studies are particularly insightful for accurately determining these parameters.[1]

Conclusion

The crystal structures of bromide hydrates are diverse and intricate, governed by a delicate interplay of ionic interactions, hydrogen bonding, and, in the case of clathrates, host-guest interactions. A thorough understanding of these structures, achieved through the application of advanced experimental techniques such as single-crystal X-ray and neutron diffraction, is essential for the rational design and development of new materials with tailored properties. The quantitative data and conceptual frameworks presented in this guide provide a valuable resource for researchers and professionals working in this dynamic field.

References

Thermodynamic Properties of Bromide Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various bromide hydrates, including inorganic salts and clathrate hydrates. The information presented herein is intended to serve as a valuable resource for professionals engaged in research, development, and pharmaceutical applications where the stability and energetics of hydrated compounds are of critical importance.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for several bromide hydrates, facilitating comparative analysis. These values have been compiled from various experimental and theoretical studies.

Table 1: Thermodynamic Properties of Inorganic Bromide Hydrates at 298.15 K
CompoundFormulaΔHf° (kJ/mol)S° (J/mol·K)ΔGf° (kJ/mol)Reference
Calcium BromideCaBr₂-682.8130-663.6[1]
Calcium Bromide DihydrateCaBr₂·2H₂O----
Calcium Bromide HexahydrateCaBr₂·6H₂O----
Sodium BromideNaBr-360.89--348.79[2]
Sodium Bromide DihydrateNaBr·2H₂O-952.30--828.30[2]
Strontium Bromide MonohydrateSrBr₂·H₂O----

Note: A hyphen (-) indicates that the value was not available in the searched literature.

Table 2: Phase Transition and Reaction Enthalpy Data for Bromide Hydrates
Compound/ProcessTransition/ReactionTemperature (°C)Enthalpy Change (kJ/mol)Reference
Calcium Bromide HexahydrateMelting34.327.6 cal/g (fusion)[3]
Strontium Bromide + WaterSrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s)--71.98 (ΔR H⁰)[4]
Tetra-n-butylammonium Bromide (TBAB) Hydrate (B1144303) (Type 1)Latent Heat of Fusion-210 kJ/kg[5]
Tetra-n-butylammonium Bromide (TBAB) Hydrate (Type 2)Latent Heat of Fusion-224 kJ/kg[5]

Experimental Protocols

The determination of thermodynamic properties of bromide hydrates relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is a powerful technique for studying the dehydration and phase transitions of bromide hydrates. It provides information on mass changes and heat flow as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of the bromide hydrate is placed in an inert crucible (e.g., aluminum or platinum).[6]

  • Instrument Setup:

    • The TGA/DSC instrument is purged with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 120 mL/min) to provide a controlled atmosphere.[6]

    • For studies involving hydration/dehydration cycles, a specific water vapor partial pressure can be introduced into the purge gas.[4][7]

  • Thermal Program:

    • The sample is subjected to a controlled temperature program. This can be a dynamic scan with a constant heating/cooling rate (e.g., 0.2, 0.5, 1, or 10 °C/min) or an isothermal program where the temperature is held constant.[6][7]

    • For dehydration studies, the sample is typically heated from room temperature to a temperature sufficient to ensure complete dehydration.

    • For hydration studies, the anhydrous salt is cooled in the presence of water vapor.

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature and time.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which dehydration occurs and to quantify the mass loss, which corresponds to the number of water molecules.

    • The DSC curve (heat flow vs. temperature) reveals endothermic or exothermic peaks associated with phase transitions (e.g., melting, dehydration). The area under these peaks is integrated to determine the enthalpy change of the transition.[8]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to investigate the molecular vibrations and crystal structure of bromide hydrates. It is particularly useful for identifying different hydrate structures and studying the interactions between water molecules and the bromide salt.

Methodology:

  • Sample Preparation: The bromide hydrate sample, either in solid or solution form, is placed in a suitable container, such as a high-pressure view cell with sapphire windows for in-situ measurements.[9][10]

  • Instrument Setup:

    • A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm) is used as the excitation source.[10]

    • The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser wavelength.

    • The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera).

  • Data Acquisition:

    • Raman spectra are recorded over a specific spectral range that covers the vibrational modes of interest. For hydrates, this typically includes the O-H stretching region of water (around 3000-3600 cm⁻¹) and the vibrational modes of the guest molecules in clathrate hydrates.[10][11]

    • Spectra are typically acquired with a set integration time and number of accumulations to achieve a good signal-to-noise ratio.[10]

  • Data Analysis:

    • The positions, intensities, and shapes of the Raman bands provide information about the molecular structure and environment.

    • Changes in the O-H stretching band of water can indicate the strength of hydrogen bonding within the hydrate structure.

    • For clathrate hydrates, the vibrational frequencies of the guest molecules can be used to determine the type of cage they occupy.[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of bromide hydrates.

Experimental_Workflow_TGA_DSC cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Weigh Bromide Hydrate (10-20 mg) prep2 Place in Inert Crucible (Al or Pt) prep1->prep2 inst1 Purge with Inert Gas (e.g., N2) prep2->inst1 inst2 Set Gas Flow Rate (e.g., 120 mL/min) inst1->inst2 inst3 Define Temperature Program (Dynamic or Isothermal) inst2->inst3 acq Record Mass (TGA) and Heat Flow (DSC) vs. Temperature inst3->acq anl1 Analyze TGA for Mass Loss & Stoichiometry acq->anl1 anl2 Analyze DSC for Phase Transitions & Enthalpy acq->anl2

TGA/DSC Experimental Workflow

Experimental_Workflow_Raman cluster_setup Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis setup1 Place Sample in Holder (e.g., High-Pressure Cell) setup2 Focus Laser on Sample setup1->setup2 acq1 Collect Scattered Light setup2->acq1 acq2 Filter Rayleigh Scattering acq1->acq2 acq3 Disperse Light & Detect Signal acq2->acq3 acq4 Record Spectrum (Intensity vs. Raman Shift) acq3->acq4 anl1 Identify Vibrational Modes acq4->anl1 anl2 Analyze Band Position, Intensity, & Shape anl1->anl2 anl3 Correlate with Molecular Structure & Environment anl2->anl3

Raman Spectroscopy Experimental Workflow

Dehydration_Pathway_SrBr2 SrBr2_6H2O SrBr₂·6H₂O (Hexahydrate) SrBr2_H2O SrBr₂·H₂O (Monohydrate) SrBr2_6H2O->SrBr2_H2O + Heat - 5H₂O SrBr2_H2O->SrBr2_6H2O + 5H₂O - Heat SrBr2 SrBr₂ (Anhydrous) SrBr2_H2O->SrBr2 + Heat - H₂O SrBr2->SrBr2_H2O + H₂O - Heat

Dehydration Pathway of Strontium Bromide Hydrate

References

A Technical Guide to Phase Transitions in Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phase transitions in various bromide hydrates, with a focus on strontium bromide, calcium bromide, tetrabutylammonium (B224687) bromide (TBAB), and betaine (B1666868) potassium bromide hydrates. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes experimental workflows, serving as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Quantitative Data on Phase Transitions

The following tables summarize the critical quantitative data related to the phase transitions of the discussed bromide hydrates. This data is essential for understanding the thermodynamic and kinetic behavior of these materials.

Table 1: Phase Transition Data for Strontium Bromide (SrBr₂) Hydrates
Hydrate (B1144303) SystemTransitionTemperature (°C)Enthalpy Change (kJ/mol)Specific Heat Capacity (J/g·K)Notes
SrBr₂·6H₂ODehydration to SrBr₂·H₂O89[1]--Melting point of the hexahydrate.[1]
SrBr₂·H₂ODehydration to SrBr₂~150 - 30071.98[1]-Temperature range is dependent on water vapor pressure.[1]
SrBr₂Hydration to SrBr₂·H₂O158 (at 19 kPa)[1]--Onset temperature for hydration.[1]
SrBr₂·H₂ODehydration to SrBr₂211 (at 19 kPa)[1]--Onset temperature for dehydration, showing significant hysteresis.[1]
Table 2: Phase Transition Data for Calcium Bromide (CaBr₂) Hydrates
Hydrate SystemTransitionTemperature (°C)Enthalpy of Fusion (cal/g)Enthalpy of Solution (kJ/mol)Notes
CaBr₂·6H₂OMelting34.3[2]27.6[2]-Congruent melting.[2]
CaBr₂·6H₂O - CaBr₂·4H₂OEutectic Melting33.8[2]--Eutectic composition contains 66.95 wt% CaBr₂.[2]
CaBr₂ (anhydrous)Dissolution in water---103.1[3]
CaBr₂·H₂ODehydration to CaBr₂137 (at 10 mbar)[4]--Onset temperature during heating.[4]
CaBr₂Hydration to CaBr₂·H₂O117 (at 10 mbar)[4]--Onset temperature during cooling.[4]
CaBr₂·2H₂ODehydration to CaBr₂·H₂O99 (at 10 mbar)[4]--Onset temperature during heating.[4]
CaBr₂·H₂OHydration to CaBr₂·2H₂O88 (at 10 mbar)[4]--Onset temperature during cooling.[4]
Table 3: Phase Transition Data for Tetrabutylammonium Bromide (TBAB) Clathrate Hydrates
Hydrate SystemTransitionTemperature (°C)Enthalpy of Fusion (J/g)Notes
TBAB·26H₂OFusion-193.18 ± 8.52[5]-
TBAB·38H₂OFusion-199.59 ± 5.28[5]-
Table 4: Phase Transition Data for Betaine Potassium Bromide Dihydrate
Hydrate SystemTransitionTemperature (K)Notes
(CH₃)₃N⁺CH₂COO⁻·KBr·2H₂OStructural Phase Transition~160[6][7]Related to the freezing of water molecules' degrees of freedom.[6][7]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize phase transitions in bromide hydrates are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine transition temperatures, enthalpies of fusion, and heat capacities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the bromide hydrate sample into a hermetically sealed aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected transition temperature.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the phase transition region.

    • Cool the sample back to the starting temperature at a controlled rate to observe reversible transitions.

    • Perform at least one subsequent heating and cooling cycle to check for thermal history effects.

  • Data Analysis:

    • The phase transition temperature is determined from the onset or peak of the endothermic or exothermic event on the DSC thermogram.

    • The enthalpy of transition is calculated by integrating the area under the transition peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 2-5 mg of sample encapsulate Encapsulate in hermetic pan weigh->encapsulate load Load sample and reference encapsulate->load purge Purge with inert gas load->purge program Run thermal program purge->program thermogram Obtain DSC thermogram program->thermogram analyze Determine T_trans and ΔH thermogram->analyze

Fig 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Powder X-ray Diffraction (PXRD)

Objective: To identify crystalline phases, determine crystal structures, and monitor structural changes during phase transitions.

Methodology:

  • Sample Preparation:

    • Grind the bromide hydrate sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a low-background sample holder. Ensure the sample surface is flat and level with the holder.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Configure the instrument for Bragg-Brentano geometry.

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for the material (e.g., 5° to 70°).

    • Set the step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

    • For in-situ studies, use a non-ambient stage to control temperature and/or humidity while collecting diffraction patterns at various points during the phase transition.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern to databases (e.g., ICDD).

    • Determine the unit cell parameters by indexing the diffraction peaks.

    • Refine the crystal structure using Rietveld refinement methods.

PXRD_Workflow cluster_prep Sample Preparation cluster_xrd PXRD Measurement cluster_analysis Data Analysis grind Grind sample to fine powder mount Mount on sample holder grind->mount place Place sample in diffractometer mount->place configure Set scan parameters place->configure scan Collect diffraction pattern configure->scan pattern Obtain diffraction pattern scan->pattern analyze Identify phases & determine structure pattern->analyze

Fig 2: Experimental workflow for Powder X-ray Diffraction (PXRD).
Raman Spectroscopy

Objective: To probe changes in molecular vibrations and crystal lattice phonons during phase transitions.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline bromide hydrate sample on a microscope slide or in a suitable container.

    • For temperature-dependent studies, use a temperature-controlled stage.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a standard reference (e.g., silicon).

    • Focus the laser onto the sample using a microscope objective.

  • Data Collection:

    • Acquire Raman spectra over a relevant spectral range, covering both lattice (low-frequency) and internal vibrational (high-frequency) modes.

    • Set the laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio.

    • For dynamic studies, collect spectra at different temperatures as the sample is heated or cooled through a phase transition.

  • Data Analysis:

    • Analyze changes in the position, intensity, and width of Raman bands as a function of temperature.

    • Correlate spectral changes with structural modifications occurring during the phase transition.

Raman_Workflow cluster_prep Sample Preparation cluster_raman Raman Measurement cluster_analysis Data Analysis place_sample Place sample on microscope stage focus Focus laser on sample place_sample->focus configure Set acquisition parameters focus->configure acquire Acquire Raman spectra configure->acquire spectra Obtain Raman spectra acquire->spectra analyze Analyze spectral changes spectra->analyze

Fig 3: Experimental workflow for Raman Spectroscopy.
Dielectric Spectroscopy

Objective: To investigate changes in the dielectric properties (permittivity, dielectric loss) associated with phase transitions, particularly those involving the reorientation of water molecules.

Methodology:

  • Sample Preparation:

    • Prepare a thin, flat pellet of the powdered bromide hydrate by pressing it under high pressure.

    • Ensure the pellet has a uniform thickness and is free of cracks.

    • Coat the flat surfaces of the pellet with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes.

  • Instrument Setup:

    • Place the sample in a parallel-plate capacitor sample holder.

    • Connect the sample holder to an impedance analyzer or a dielectric spectrometer.

    • Place the sample holder in a temperature-controlled environment.

  • Data Collection:

    • Measure the capacitance and conductance of the sample over a wide range of frequencies (e.g., 100 Hz to 1 MHz) at a constant temperature.

    • Repeat the measurements at different temperatures, stepping through the phase transition region.

  • Data Analysis:

    • Calculate the real and imaginary parts of the complex permittivity from the measured capacitance and conductance.

    • Plot the dielectric constant and dielectric loss as a function of temperature and frequency.

    • Anomalies or abrupt changes in the dielectric properties indicate the occurrence of a phase transition.

Dielectric_Workflow cluster_prep Sample Preparation cluster_dielectric Dielectric Measurement cluster_analysis Data Analysis press Press powder into pellet coat Coat with electrodes press->coat place Place sample in holder coat->place connect Connect to spectrometer place->connect measure Measure C and G vs. T and f connect->measure data Obtain C and G data measure->data calculate Calculate dielectric properties data->calculate

Fig 4: Experimental workflow for Dielectric Spectroscopy.

Conclusion

This technical guide provides a foundational understanding of phase transitions in selected bromide hydrates. The compiled quantitative data offers a basis for comparative analysis, while the detailed experimental protocols serve as a practical guide for researchers. The visualized workflows aim to clarify the logical steps involved in each characterization technique. This information is crucial for the rational design and development of materials with tailored properties for applications in areas such as thermal energy storage, pharmaceuticals, and gas separation. Further research is encouraged to expand the database of quantitative data and to explore the phase behavior of a wider range of bromide hydrate systems.

References

Spectroscopic Analysis of Bromide Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of bromide hydrates. Aimed at professionals in research and drug development, this document details the experimental protocols and quantitative data derived from Raman, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is presented to facilitate a comprehensive understanding of the structural and dynamic properties of bromide hydrates, which is crucial for applications ranging from fundamental chemistry to pharmaceutical formulation.

Introduction to Bromide Hydrates

Bromide hydrates are crystalline or amorphous structures in which bromide ions or bromine-containing molecules are associated with water molecules. The nature of the interaction between the bromide species and the surrounding water molecules, including the structure of the hydration shell, can be elucidated using various spectroscopic methods. In the pharmaceutical industry, many active pharmaceutical ingredients (APIs) are formulated as hydrobromide salts to enhance their stability and solubility. Understanding the hydration state of these salts is critical as it can significantly impact their physicochemical properties, including dissolution rate and bioavailability.

Spectroscopic Techniques and Experimental Protocols

A variety of spectroscopic methods are employed to probe the molecular environment of bromide hydrates. Each technique provides unique insights into the vibrational, electronic, and magnetic properties of these systems.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing information about the hydration shell of bromide ions and the state of bromine molecules in aqueous environments.

Experimental Protocol: Analysis of Aqueous Bromine Solutions

  • Sample Preparation: Prepare a saturated solution by mixing liquid bromine (>99% purity) with nanopure water. For studies of tribromide ions (Br₃⁻), these can be generated in aqueous bromine solutions.

  • Instrumentation: Utilize a Raman microscope (e.g., Renishaw Raman microscope) equipped with multiple diode lasers. Common excitation wavelengths include 405 nm, 532 nm, and 785 nm.[1]

  • Data Acquisition:

    • For liquid bromine, contain the sample in a cell made of two thin cover slips (e.g., 250-μm) sealed with a chemically resistant grease (e.g., Krytox).[1]

    • For aqueous solutions, use a cuvette with a thin quartz cover slip (e.g., 250-μm) to seal the top.[1]

    • Collect spectra at room temperature under ambient conditions.

    • The laser beam is focused on the sample, and the scattered light is collected by the detector.

  • Data Analysis:

    • Perform background subtraction to remove any signal not originating from the sample.

    • Identify and assign peaks corresponding to the vibrational modes of interest (e.g., Br-Br stretch).

    • Analyze the Raman shift (Δν), which is the difference in wavenumber between the incident and scattered radiation, to identify the chemical structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information on the vibrational modes of molecules. It is particularly useful for studying the hydrogen bonding network in hydrates. The KBr pellet technique is a common method for preparing solid samples for IR analysis.

Experimental Protocol: KBr Pellet Technique for Solid Hydrates

  • Sample and KBr Preparation:

    • Use spectroscopic grade, dry potassium bromide (KBr) powder.

    • Grind 1-2 mg of the solid bromide hydrate (B1144303) sample in an agate mortar to reduce the particle size to less than 5 μm in diameter to minimize light scattering.[2]

    • Add approximately 100-200 mg of KBr to the mortar (a sample to KBr ratio of about 1:100).[3]

    • Thoroughly grind and mix the sample and KBr for 3-5 minutes until a homogeneous, fine powder is obtained.[2]

  • Pellet Formation:

    • Place the KBr/sample mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply high pressure (several tons) for approximately 2 minutes to form a thin, transparent, or translucent disc.[2][4] A good pellet should be clear to allow the IR beam to pass through.[2]

  • Spectral Measurement:

    • Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum.

    • Place the sample pellet in the sample holder of the FTIR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify absorption bands corresponding to water (e.g., O-H stretching and bending vibrations) and other functional groups in the sample. The presence of water is often indicated by a broad peak around 3200 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It can be used to study the local environment of bromide ions and is particularly relevant in drug development for the analysis of hydrobromide salts of APIs.[6] Both ⁷⁹Br and ⁸¹Br are NMR active nuclei.[7]

Experimental Protocol: ⁸¹Br NMR of Bromide in Solution

  • Nucleus Selection: ⁸¹Br is generally the nucleus of choice for liquid-state NMR as it is more sensitive and produces narrower signals compared to ⁷⁹Br.[7]

  • Sample Preparation: Dissolve the bromide-containing sample (e.g., a drug hydrobromide salt) in a suitable deuterated solvent, such as D₂O.

  • Reference Compound: Use a reference compound for chemical shift calibration, such as NaBr (0.01 M) in D₂O.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe suitable for bromine frequencies.

  • Data Acquisition:

    • Acquire the ⁸¹Br NMR spectrum. Due to the quadrupolar nature of the bromine nuclei, the signals are typically broad.[7]

  • Data Analysis:

    • Determine the chemical shift of the bromide signal relative to the reference.

    • Analyze the line width of the signal, which can provide information about the symmetry of the bromide ion's environment and its interactions with the solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is used to study the electronic transitions in molecules and can provide information about bromine species in different environments.

Experimental Protocol: UV-Vis Analysis of Aqueous Bromine

  • Sample Preparation: Prepare aqueous solutions of the bromine-containing compound of interest.

  • Instrumentation: Use a UV-Vis spectrophotometer (e.g., Cecil CE 2041).[8] Modern instruments can cover a wavelength range from the UV to the near-infrared (typically 190 to 900 nm).[9]

  • Data Acquisition:

    • Use a quartz cuvette for measurements in the UV region.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorbance of the sample solution across the desired wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The position and shape of the absorption bands can provide information about the electronic structure of the bromine species and their interactions with the solvent.

Quantitative Data from Spectroscopic Analyses

The following tables summarize key quantitative data obtained from the spectroscopic analysis of bromide hydrates and related systems.

Table 1: Raman Spectral Data for Bromine Species

SpeciesEnvironmentExcitation Wavelength (nm)Vibrational Frequency (cm⁻¹)Reference
Br₂Free molecule-323.2[10]
Br₂Liquid bromine532318.6[10]
Br₂Aqueous solution532, 785307.8 ± 1.0[1]
Br₃⁻Aqueous solution405170 ± 1 (ωₑ)[1]

Table 2: Infrared Absorption Bands of Water in Hydrates

Vibration ModeTypical Frequency Range (cm⁻¹)NotesReference
O-H Stretching3650 - 3250Broad band, sensitive to hydrogen bonding.[11]
H-O-H Bending~1650--
Librations~700 - 400Restricted rotational motions of water molecules.-

Note: Specific frequencies for bromide hydrates can vary depending on the crystal structure and the strength of hydrogen bonding.

Table 3: ⁷⁹Br and ⁸¹Br NMR Properties

Property⁷⁹Br⁸¹BrReference
Spin3/23/2[7]
Natural Abundance50.69%49.31%[7]
Receptivity (rel. to ¹H)0.04030.0491[7]
Linewidth of Reference (NaBr in D₂O)648 Hz467 Hz[7]

Table 4: UV-Vis Absorption Maxima (λ_max) for Bromine

SpeciesEnvironmentλ_max (nm)Reference
Br₂Gas~400[12]
Br₂Carbon tetrachloride420[13]
Br⁻Aqueous solution~200[14]
Br₃⁻Aqueous solution270[5]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of bromide hydrates.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep_solid Solid Sample (e.g., Hydrate Powder) ir IR Spectroscopy prep_solid->ir KBr Pellet prep_liquid Liquid/Solution Sample raman Raman Spectroscopy prep_liquid->raman nmr NMR Spectroscopy prep_liquid->nmr uvvis UV-Vis Spectroscopy prep_liquid->uvvis process Background Subtraction Baseline Correction raman->process ir->process nmr->process uvvis->process analysis Peak Identification & Assignment Quantitative Analysis process->analysis interpretation Structural & Dynamic Characterization analysis->interpretation

Caption: General workflow for the spectroscopic analysis of bromide hydrates.

KBr_Pellet_Workflow start Start: Solid Bromide Hydrate Sample & KBr Powder grind_mix Grind and Mix Sample with KBr (1:100 ratio) in an Agate Mortar start->grind_mix load_die Load Homogeneous Mixture into Pellet Die grind_mix->load_die press Apply High Pressure (several tons) using a Hydraulic Press load_die->press pellet Formation of a Thin, Transparent KBr Pellet press->pellet measure IR Spectral Measurement in FTIR Spectrometer pellet->measure end End: IR Spectrum of Bromide Hydrate measure->end

References

The Hydration Shell of Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydration number of the bromide ion (Br⁻), a critical parameter in fields ranging from biochemistry to materials science, defines the average number of water molecules in its primary solvation shell. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated hydration numbers of bromide. We delve into the detailed methodologies of key experimental techniques, including X-ray and neutron diffraction, Extended X-ray Absorption Fine Structure (EXAFS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational approaches like molecular dynamics simulations. All quantitative data is summarized for comparative analysis, and conceptual diagrams are provided to illustrate the principles of hydration and experimental workflows.

Introduction

The interaction of ions with water is a fundamental process that governs a vast array of chemical and biological phenomena. The bromide ion, being a halide, is often considered a "structure-breaking" ion, meaning it disrupts the hydrogen-bonding network of bulk water. Understanding the precise geometry and size of its hydration shell is crucial for accurately modeling its behavior in aqueous environments, which is of paramount importance in drug design, electrolyte solutions, and atmospheric chemistry. The determination of the hydration number is not straightforward, as it is not a static value but rather a dynamic average, and different experimental and theoretical methods can yield varying results. This guide aims to provide a clear and detailed examination of the current understanding of bromide hydration.

Hydration Number of Bromide: A Comparative Analysis

The hydration number of the bromide ion has been investigated extensively, leading to a range of values that depend on the methodology employed. The primary hydration shell is the most strongly bound and well-defined layer of water molecules directly interacting with the ion.

Experimental/Theoretical MethodReported Hydration Number of BromideReference(s)
Experimental Methods
X-ray and Neutron Diffraction6 - 7.4[1]
X-ray Absorption Spectroscopy (EXAFS)6 - 8[1][2]
Anomalous X-ray Diffraction (AXD)~6[3]
Theoretical/Computational Methods
Classical Molecular Dynamics (MD)7 - 8[1]
Car-Parrinello Molecular Dynamics (CPMD)6[1]
Density Functional Theory (DFT) based MD~6[4]

Experimental Protocols

A variety of sophisticated techniques are utilized to probe the local environment of the bromide ion in aqueous solution. Below are detailed overviews of the methodologies for the key experiments cited.

X-ray and Neutron Diffraction

X-ray and neutron diffraction are powerful techniques for determining the radial distribution function of atoms in a liquid, from which coordination numbers can be derived.

Methodology:

  • Sample Preparation: A concentrated solution of a bromide salt (e.g., NaBr, KBr) in water (or heavy water, D₂O, for neutron diffraction) of a precisely known concentration is prepared. The choice of cation is important to minimize its interference with the bromide signal.

  • Data Acquisition:

    • X-ray Diffraction: A high-energy X-ray beam is directed at the sample. The scattered X-rays are detected at various angles, producing a diffraction pattern. The intensity of the scattered X-rays is a function of the scattering angle.

    • Neutron Diffraction with Isotopic Substitution (NDIS): This is a more advanced technique that provides greater detail. It involves preparing two or three samples that are chemically identical but isotopically different. For studying bromide hydration, one might use a sample with natural bromine and another with a specific bromine isotope. The difference in the scattering patterns between the isotopic samples allows for the isolation of the Br-O and Br-H radial distribution functions.

  • Data Analysis:

    • The raw diffraction data are corrected for background scattering, absorption, and polarization effects.

    • A Fourier transform is applied to the corrected data to obtain the radial distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from the central bromide ion.

    • The first peak in the Br-O radial distribution function corresponds to the first hydration shell. The hydration number is then calculated by integrating the area under this first peak up to its first minimum.

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is an element-specific technique that provides information about the local atomic environment of a specific absorbing atom (in this case, bromine).

Methodology:

  • Sample Preparation: A dilute solution of a bromide salt is prepared. The concentration is kept low to minimize ion-ion interactions.

  • Data Acquisition: The sample is irradiated with X-rays of varying energy, scanning through the bromine K-edge (the binding energy of bromine's innermost electrons). The absorption of X-rays is measured as a function of energy. The fine structure (oscillations) on the high-energy side of the absorption edge is the EXAFS signal.

  • Data Analysis:

    • The EXAFS signal, χ(k), is extracted from the raw absorption spectrum by subtracting a smooth background function.

    • The χ(k) data is then Fourier transformed to produce a pseudo-radial distribution function.

    • The peaks in the Fourier transform correspond to shells of neighboring atoms. The first peak is due to the oxygen atoms of the water molecules in the primary hydration shell.

    • This first peak is isolated and back-transformed. The resulting signal is then fitted to a theoretical EXAFS equation, which depends on parameters such as the number of neighboring atoms (coordination number), the distance to those atoms, and a disorder factor (Debye-Waller factor).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine hydration numbers by measuring the effect of the ion on the properties of the water molecules.

Methodology:

  • Sample Preparation: A solution of a bromide salt is prepared in a solvent, often D₂O to minimize the solvent proton signal. A known concentration of a reference compound with non-exchangeable protons is added for quantification.

  • Data Acquisition: A proton (¹H) NMR spectrum of the sample is acquired. The spectrum will show a peak for the residual HDO in the solvent and a peak for the reference compound.

  • Integration and Calculation:

    • The integral of the HDO peak and the integral of a known number of protons on the reference compound are measured.

    • The total amount of water in the sample can be calculated by comparing the HDO integral to the reference integral.

    • The hydration number is determined by calculating the number of water molecules per bromide ion. This can be achieved by observing changes in the chemical shift or relaxation rates of the water protons or by using more advanced techniques involving paramagnetic ions.

Molecular Dynamics (MD) Simulations

MD simulations provide a theoretical means to investigate the hydration structure of ions by simulating the motions of atoms and molecules over time.

Methodology:

  • System Setup: A simulation box is created containing one or more bromide ions and a large number of water molecules (typically thousands). The initial positions of the atoms are set, often in a random configuration.

  • Force Field Selection: A force field is chosen to describe the potential energy of the system. The force field consists of a set of equations and parameters that define the interactions between all atoms (e.g., bond stretching, angle bending, van der Waals forces, and electrostatic interactions). The choice of force field is critical for obtaining accurate results.

  • Simulation Run: The simulation is run for a specified amount of time (typically nanoseconds). At each time step (usually on the order of femtoseconds), the forces on each atom are calculated from the potential energy function, and the atoms are moved according to Newton's laws of motion.

  • Data Analysis: The trajectory of the simulation (the positions and velocities of all atoms over time) is saved. This trajectory is then analyzed to calculate various properties, including:

    • Radial Distribution Functions (RDFs): The Br-O and Br-H RDFs are calculated to determine the structure of the hydration shells.

    • Coordination Number: The hydration number is calculated by integrating the Br-O RDF up to its first minimum.

    • Residence Times: The average time a water molecule spends in the first hydration shell can also be calculated.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the concepts discussed.

HydrationShell cluster_ion Bromide Ion cluster_first_shell Primary Hydration Shell cluster_bulk Bulk Water Br Br⁻ W1 H₂O Br->W1 W2 H₂O Br->W2 W3 H₂O Br->W3 W4 H₂O Br->W4 W5 H₂O Br->W5 W6 H₂O Br->W6 BW1 H₂O W1->BW1 BW2 H₂O W3->BW2 BW3 H₂O W5->BW3

Caption: Conceptual diagram of a bromide ion with its primary hydration shell.

ExperimentalWorkflow A Sample Preparation (e.g., Bromide Solution) B Instrument Setup (e.g., X-ray Diffractometer, NMR Spectrometer) A->B C Data Acquisition (Scattering Pattern, Spectrum) B->C D Data Pre-processing (Background Correction, Normalization) C->D E Data Transformation (e.g., Fourier Transform) D->E F Modeling and Fitting E->F G Derivation of Hydration Number F->G

Caption: Generalized workflow for determining the hydration number of bromide.

Conclusion

The hydration number of the bromide ion is a dynamic quantity that is influenced by the experimental or theoretical method used for its determination. While values generally range from 6 to 8, the convergence of results from various techniques suggests a primary hydration shell consisting of approximately 6 to 7 water molecules. The choice of method depends on the specific information required, with diffraction and absorption techniques providing direct structural information and NMR offering insights into the dynamics of hydration. Molecular dynamics simulations serve as a powerful complementary tool for interpreting experimental data and exploring the hydration process at a molecular level. A thorough understanding of the methodologies and their inherent assumptions, as detailed in this guide, is essential for the accurate interpretation of bromide hydration data and its application in scientific and industrial research.

References

An In-depth Technical Guide to the Formation and Stability of Bromide Clathrate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and characterization of bromide-containing clathrate hydrates. It delves into both pure bromine clathrate hydrates and semi-clathrate hydrates formed with bromide salts, offering quantitative data, detailed experimental protocols, and visual representations of key processes and concepts. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceuticals who are exploring the potential applications of these unique crystalline structures.

Introduction to Bromide Clathrate Hydrates

Clathrate hydrates are crystalline, ice-like solids in which a framework of hydrogen-bonded water molecules (the "host") encapsulates "guest" molecules in cages. The stability of these structures is highly dependent on the nature of the guest molecule and the thermodynamic conditions of pressure and temperature. Bromine is a unique guest molecule as it can form clathrate hydrates with several different crystal structures, known as polymorphs. Additionally, bromide ions, typically from quaternary ammonium (B1175870) salts like tetra-n-butylammonium bromide (TBAB), can act as "promoters," forming semi-clathrate hydrates at milder conditions than traditional clathrate hydrates. In these semi-clathrates, the cation occupies larger cages, while smaller gas molecules can be co-encapsulated in the smaller cages, making them promising for applications such as gas storage and separation.

Quantitative Data on Formation and Stability

The stability of bromide clathrate hydrates is dictated by thermodynamic parameters. The following tables summarize key quantitative data for both pure bromine clathrate hydrates and TBAB semi-clathrate hydrates.

Bromine Clathrate Hydrate (B1144303) Polymorphs: Stability and Structural Data

Bromine can form at least two stable clathrate hydrate polymorphs: a tetragonal structure (TS-I) and a cubic structure II (CS-II). Another cubic structure I (sI) is considered a metastable form.[1][2] The stability of these polymorphs is temperature-dependent.

ParameterTetragonal (TS-I)Cubic (sII)Cubic (sI)
Melting Point (K) 281 ± 1[1][3]279 ± 1[1][3]276 ± 1[1][3]
Formation Temperature Forms from saturated Br₂/water solution at 4°C (277.15 K).[4]Forms upon cooling a solution containing TS-I crystals to below -7°C (266.15 K).[2][4]Metastable
Crystal System Tetragonal[1]Cubic[4]Cubic[1]
Space Group P4₂/mnm[1]Fd-3m[4]-
Lattice Parameters a = 23.04 Å, c = 12.07 Å[1]--
Vibrational Frequency (ωe) of Br₂ (cm⁻¹) 321.2 ± 0.1[2][4]317.5 ± 0.1[2][4]-
Anharmonicity (ωexe) of Br₂ (cm⁻¹) 0.82 ± 0.05[2][4]0.70 ± 0.1[2][4]-

Note: Melting points are derived from molecular dynamics simulations.[1][3] '-' indicates data not available from the provided search results.

Tetra-n-butylammonium Bromide (TBAB) Semi-Clathrate Hydrates: Phase Equilibrium Data

TBAB is a widely studied promoter for semi-clathrate hydrate formation. The stability of these hydrates is a function of the TBAB concentration, temperature, and the pressure of the co-guest gas. TBAB can form different types of hydrates, commonly referred to as Type A and Type B, which have different stoichiometries.[3]

The following tables present a selection of phase equilibrium data for TBAB semi-clathrate hydrates with various guest gases. The data illustrates the promoting effect of TBAB, which allows for hydrate formation at significantly lower pressures and higher temperatures compared to pure gas hydrates.

Methane (B114726) (CH₄) + TBAB Semi-Clathrate Hydrates [5]

TBAB Mass FractionTemperature (K)Pressure (MPa)
0.035286.855.0
0.035288.157.0
0.049288.155.0
0.049289.657.0
0.150292.155.0
0.150293.157.0

Carbon Dioxide (CO₂) + TBAB Semi-Clathrate Hydrates

TBAB Mass FractionTemperature (K)Pressure (MPa)
0.05283.151.0
0.10285.151.0
0.32288.151.0

Note: This is a representative subset of available data. The original sources contain more extensive datasets.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of bromide clathrate hydrates.

Synthesis of Bromine Clathrate Hydrates

This protocol describes the general procedure for forming single crystals of bromine clathrate hydrates.[4][6]

Materials:

  • High-purity water (e.g., deionized, distilled)

  • High-purity liquid bromine (Br₂)

  • Quartz cell or cuvette

  • Temperature-controlled bath or cryostat

  • Dry ice

Procedure:

  • Prepare a saturated solution of bromine in high-purity water in a quartz cell.

  • To initiate crystallization, place a piece of dry ice on the top of the sealed quartz cell, above the liquid level. This will create a cold spot on the cell wall where crystals will begin to form.

  • Once a significant amount of crystalline material has formed on the cell wall, transfer the cell to a temperature-controlled bath set to approximately 3°C (276.15 K).

  • At this temperature, both liquid water and liquid bromine are stable, while the bromine clathrate hydrate remains solid. This allows for the isolation of the hydrate crystals by carefully decanting or washing away the excess liquid.

  • For the formation of the CS-II polymorph, the solution containing the initially formed TS-I crystals is slowly cooled to below -7°C (266.15 K).[2][4]

Safety Precautions: Bromine is a highly toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

Synthesis of Tetra-n-butylammonium Bromide (TBAB) Semi-Clathrate Hydrates

This protocol outlines the formation of TBAB semi-clathrate hydrates with a gaseous guest, based on the isochoric pressure search method.

Materials:

  • Tetra-n-butylammonium bromide (TBAB)

  • High-purity water

  • Guest gas (e.g., CH₄, CO₂)

  • High-pressure reaction vessel equipped with pressure and temperature sensors, and a stirring mechanism.

  • Gas supply system with pressure regulation.

  • Temperature-controlled bath.

Procedure:

  • Prepare an aqueous solution of TBAB of the desired mass fraction.

  • Introduce a known volume of the TBAB solution into the high-pressure vessel.

  • Seal the vessel and evacuate it to remove any air.

  • Pressurize the vessel with the guest gas to the desired initial pressure.

  • Submerge the vessel in the temperature-controlled bath and set the temperature to the desired formation temperature (typically a few degrees above the expected hydrate stability point).

  • Start the stirring mechanism to ensure good mixing between the gas and liquid phases.

  • Gradually cool the system while monitoring the pressure and temperature. The formation of hydrates is indicated by a sudden drop in pressure due to the consumption of the guest gas.

  • Once hydrate formation is complete (indicated by a stable pressure), the system can be used for stability measurements or the hydrate can be recovered for characterization.

Characterization Techniques

Raman spectroscopy is a powerful non-destructive technique for identifying the structure of clathrate hydrates and probing the guest-host interactions.

Sample Preparation:

  • For pure bromine hydrates, single crystals can be isolated and mounted on a cold stage.

  • For TBAB semi-clathrate hydrates, the hydrate slurry can be analyzed directly in the high-pressure cell through an optical window.

Instrument Parameters (Typical):

  • Excitation Laser: 532 nm or 785 nm

  • Laser Power: 5-20 mW (to avoid sample heating and decomposition)

  • Objective: 10x or 20x long working distance objective

  • Acquisition Time: 10-60 seconds

  • Accumulations: 3-5

Data Analysis:

  • The vibrational frequency of the guest molecule (e.g., the Br-Br stretch) provides information about the cage environment.[2][4]

  • The characteristic peaks of the TBA⁺ cation can be used to distinguish between different types of TBAB hydrates (Type A and Type B).[3]

  • The relative intensities of the guest molecule peaks can be used to determine cage occupancy.

PXRD is used to determine the crystal structure and lattice parameters of the clathrate hydrates.

Sample Preparation:

  • The hydrate sample is rapidly cooled to liquid nitrogen temperature to prevent dissociation.

  • The quenched sample is ground into a fine powder under liquid nitrogen.

  • The powder is loaded into a sample holder in a low-temperature chamber.

Data Acquisition (Typical):

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Scan Range (2θ): 5° - 60°

  • Step Size: 0.02°

  • Scan Speed: 1-2°/min

  • Temperature: Maintained at a low temperature (e.g., 173 K) throughout the measurement.

Data Analysis:

  • The positions and intensities of the diffraction peaks are used to identify the crystal structure (e.g., tetragonal, cubic) and refine the lattice parameters using software like GSAS-II or TOPAS.

Solid-state NMR provides detailed information about the local environment and dynamics of both the guest and host molecules.

Sample Preparation:

  • The hydrate sample is packed into a zirconia rotor at low temperatures to prevent dissociation.

Instrument Parameters (Typical for ¹³C CP-MAS):

  • Spectrometer Frequency: 75-125 MHz for ¹³C

  • Magic Angle Spinning (MAS) Rate: 5-10 kHz

  • Contact Time: 1-5 ms

  • Recycle Delay: 5-20 s

  • Temperature: Low temperature (e.g., 253 K)

Data Analysis:

  • The chemical shift of the guest molecule is sensitive to the size and shape of the enclosing cage. This allows for the determination of guest distribution in different cages.

  • Relaxation time measurements can provide insights into the dynamics of the guest molecules within the cages.

DSC is used to measure the dissociation temperature and enthalpy of dissociation of the clathrate hydrates.

Procedure:

  • A small amount of the hydrate sample (5-10 mg) is sealed in a high-pressure DSC pan.

  • The sample is cooled to a low temperature (e.g., 243 K) to ensure it is in a fully solid state.

  • The sample is then heated at a constant rate (e.g., 1 K/min) under a controlled pressure.

  • The heat flow is monitored as a function of temperature. The endothermic peak corresponds to the dissociation of the hydrate.

Data Analysis:

  • The onset temperature of the endothermic peak is taken as the dissociation temperature.

  • The area under the peak is integrated to determine the enthalpy of dissociation.

Visualizing Key Concepts and Workflows

Graphviz diagrams are used to illustrate important relationships and processes in the study of bromide clathrate hydrates.

Bromine_Hydrate_Polymorphism A Saturated Br2/H2O Solution B TS-I (Tetragonal) Melting Point: ~281 K A->B Cool to 4°C C CS-II (Cubic) Melting Point: ~279 K B->C Cool below -7°C D sI (Cubic) (Metastable) Melting Point: ~276 K

Caption: Formation pathways for bromine clathrate hydrate polymorphs.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization S1 Prepare Bromide Solution (Pure Br2 or TBAB) S2 Controlled Cooling & Pressure Application S1->S2 S3 Clathrate Formation S2->S3 C1 Raman Spectroscopy (Structure, Guest-Host Interaction) S3->C1 C2 Powder X-ray Diffraction (Crystal Structure, Lattice Parameters) S3->C2 C3 Solid-State NMR (Cage Occupancy, Dynamics) S3->C3 C4 Differential Scanning Calorimetry (Stability, Dissociation Enthalpy) S3->C4

Caption: General experimental workflow for bromide clathrate hydrates.

Stability_Factors Stability Clathrate Hydrate Stability Temp Temperature Stability->Temp Press Pressure Stability->Press Guest Guest Molecule (Size, Shape, Polarity) Stability->Guest Conc Promoter Concentration (e.g., TBAB) Stability->Conc

Caption: Key factors influencing the stability of bromide clathrate hydrates.

Conclusion

This technical guide has provided a detailed overview of the formation and stability of bromide clathrate hydrates, encompassing both pure bromine hydrates and bromide-containing semi-clathrate hydrates. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a solid foundation for researchers and professionals working in this field. The unique properties of these materials, particularly the milder formation conditions of semi-clathrate hydrates, suggest significant potential for their application in areas such as gas storage, separation technologies, and as novel materials in pharmaceutical formulations. Further research into the precise control of polymorphism and the exploration of a wider range of guest molecules will undoubtedly unlock new and exciting opportunities for bromide clathrate hydrates.

References

The Hydrated Bromide Ion: A Deep Dive into its Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromide ion (Br⁻), a key player in numerous chemical and biological processes, does not exist in isolation in aqueous environments. Instead, it is surrounded by a dynamic shell of water molecules, forming a hydrated complex that dictates its reactivity and transport properties. Understanding the intricate details of this hydration structure is paramount for fields ranging from fundamental chemistry to drug design and development. This technical guide provides an in-depth analysis of the molecular structure of hydrated bromide ions, summarizing key quantitative data and detailing the experimental and computational methodologies used in its characterization.

The First Hydration Shell: A Flexible and Dynamic Environment

The immediate vicinity of the bromide ion is characterized by the first hydration shell, a region where water molecules are most strongly influenced by the anion. Unlike the more rigidly defined hydration shells of some cations, the bromide ion's solvation shell is characterized by a more diffuse and flexible arrangement of water molecules. This is a consequence of the fast exchange of water molecules between the first and second hydration shells.[1][2]

The primary interaction between the bromide ion and the surrounding water molecules is through hydrogen bonding, where the hydrogen atoms of water are oriented towards the anion. However, the exact geometry and number of these interactions are subjects of ongoing research, with various experimental and theoretical methods providing a range of values.

Quantitative Analysis of the Hydrated Bromide Ion Structure

A comprehensive understanding of the hydrated bromide ion's structure relies on the precise determination of several key parameters. The following table summarizes the quantitative data obtained from various experimental and computational studies.

ParameterExperimental/Computational MethodValueReference
Coordination Number (N) X-ray and Neutron Diffraction, X-ray Absorption Spectroscopy6 - 7.4[1][2]
Car-Parrinello Molecular Dynamics (CPMD)~6[1]
Classical Molecular Dynamics (MD)7 - 8[1]
X-ray Absorption Fine Structure (XAFS) and MD Simulations (Ambient)7.1 (±1.5)[3][4]
X-ray Absorption Fine Structure (XAFS) and MD Simulations (Supercritical: 425 °C, 413 bar)2.8 (±0.4)[3][4]
Bromide-Oxygen Distance (RBr-O) X-ray Diffraction3.19 - 3.40 Å[1][2]
Car-Parrinello Molecular Dynamics (CPMD)3.33 Å[1]
Classical Molecular Dynamics (MD)3.27 Å[1]
Ab initio Molecular Dynamics3.26 - 3.37 Å[5]
Residence Time of Water Molecules Experimental Estimation< 5 ps[6]
Nonlinear Spectroscopy18 - 25 ps (for NaBr solutions)[6]
Ab initio Molecular DynamicsAgrees with recent experimental estimates[5]

Key Experimental and Computational Methodologies

The characterization of the hydrated bromide ion's structure is a multi-faceted challenge requiring the application of sophisticated experimental and computational techniques.

Experimental Protocols

1. X-ray and Neutron Diffraction: These techniques are fundamental for determining the radial distribution functions of atoms in a solution, providing average distances between the bromide ion and the oxygen and hydrogen atoms of the surrounding water molecules.

  • Methodology: A monochromatic beam of X-rays or neutrons is directed at the aqueous bromide solution. The scattered radiation is detected at various angles, producing a diffraction pattern. The analysis of this pattern, often through Fourier transformation, yields the radial distribution function, g(r), which describes the probability of finding an atom at a certain distance from a central atom. For neutron diffraction, isotopic substitution (e.g., using different isotopes of hydrogen) can be employed to enhance the resolution and provide more detailed structural information.[7]

2. Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool for probing the local environment around a specific atom, in this case, the bromide ion. It is particularly sensitive to the number and distance of its nearest neighbors.[2][8][9]

  • Methodology: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the bromine atoms is measured. Above the absorption edge of bromine, oscillations are observed in the absorption coefficient. These oscillations, known as the EXAFS signal, contain information about the backscattering of photoelectrons from the neighboring atoms. Analysis of the EXAFS signal allows for the determination of the coordination number, interatomic distances, and the degree of disorder in the first hydration shell.[2][8][9]

3. Raman Spectroscopy: This vibrational spectroscopy technique provides insights into the hydrogen-bonding network in the vicinity of the bromide ion.

  • Methodology: A laser beam is directed at the sample, and the inelastically scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules. In the context of bromide hydration, changes in the OH stretching band of water can indicate the strength and nature of the hydrogen bonds formed between water and the bromide ion.[10][11][12][13]

Computational Protocols

1. Classical Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, atomistic view of the dynamic behavior of the hydrated bromide ion over time.

  • Methodology: A system consisting of a bromide ion and a large number of water molecules is modeled computationally. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to simulate the movement of each atom over time. Analysis of the resulting trajectories provides information on the radial distribution functions, coordination numbers, and the dynamics of water exchange.[1]

2. Density Functional Theory (DFT) based Molecular Dynamics (e.g., Car-Parrinello Molecular Dynamics - CPMD): This is a more computationally intensive but generally more accurate method than classical MD. It treats the electronic structure of the system quantum mechanically.

  • Methodology: Similar to classical MD, a system of a bromide ion and water molecules is simulated. However, the forces on the atoms are calculated "on-the-fly" from the electronic structure, which is determined using DFT. This approach avoids the need for pre-defined force fields and can provide a more accurate description of the interactions, especially in systems where polarization effects are significant.[1][2][8][9]

Logical Workflow for Characterizing Hydrated Bromide Ion Structure

The following diagram illustrates the logical workflow for a comprehensive study of the hydrated bromide ion structure, integrating both experimental and computational approaches.

Hydrated_Bromide_Ion_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Modeling exp_start Aqueous Bromide Solution xray_neutron X-ray & Neutron Diffraction exp_start->xray_neutron exafs EXAFS Spectroscopy exp_start->exafs raman Raman Spectroscopy exp_start->raman exp_data Structural & Spectroscopic Data (g(r), N, R_Br-O, Vibrational Modes) xray_neutron->exp_data exafs->exp_data raman->exp_data analysis Data Analysis & Interpretation exp_data->analysis comp_start System Setup (Br⁻ + Water Box) classical_md Classical MD Simulation comp_start->classical_md dft_md DFT-based MD (CPMD) comp_start->dft_md comp_data Simulated Structural & Dynamic Data (g(r), N, R_Br-O, Residence Time) classical_md->comp_data dft_md->comp_data comp_data->analysis model Refined Model of Hydrated Bromide Ion analysis->model

Caption: Workflow for characterizing the hydrated bromide ion structure.

Conclusion

The molecular structure of the hydrated bromide ion is a complex and dynamic entity. A combination of advanced experimental techniques and sophisticated computational simulations has provided a detailed picture of its first hydration shell. While a consensus is emerging on the flexible and somewhat disordered nature of this shell, with coordination numbers typically ranging from 6 to 7, further research is needed to fully elucidate the subtle interplay of forces that govern its structure and dynamics. For researchers in drug development, a thorough understanding of these hydration characteristics is crucial, as they profoundly influence the ion's interaction with biological macromolecules and its transport across cell membranes.

References

An In-depth Technical Guide to the Physical Properties of Common Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of several common bromide hydrates. The information is intended to serve as a foundational resource for professionals in research and development who work with these compounds. This document summarizes key quantitative data in a comparative table, details the experimental methodologies used for their determination, and provides a logical workflow for the physical characterization of a hydrate (B1144303) sample.

Physical Property Data of Common Bromide Hydrates

The following table summarizes the key physical properties of selected common bromide hydrates, with anhydrous potassium bromide included for comparative purposes. These compounds are frequently encountered in various chemical, pharmaceutical, and industrial applications.

PropertySodium Bromide Dihydrate (NaBr·2H₂O)Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)Calcium Bromide Dihydrate (CaBr₂·2H₂O)Lithium Bromide Monohydrate (LiBr·H₂O)Potassium Bromide (KBr) (Anhydrous Reference)
Molar Mass ( g/mol ) 138.92[1]292.21[2]235.98104.9[3]119.002[4]
Appearance White crystalline solid[5]White/colorless, deliquescent crystalline solid[6][7]Colorless, needle-form crystalline solid[8]White, hygroscopic crystalline powder[9]White or colorless crystalline solid[10][11]
Crystal Structure Cubic (Anhydrous)[5][12][13]-Orthorhombic (Anhydrous)[14]Cubic (Anhydrous)[15]Cubic (rock salt)[4][10]
Density (g/cm³) 2.18[5][12][13][16]2.07[7]3.353 (Anhydrous)[14]3.464 (Anhydrous)[15]2.75[10]
Melting Point (°C) ~36 (Decomposes)[5][16]172.4 (Decomposes)[7]730 (Anhydrous)[14]552 (Anhydrous)[15]734[4][10]
Boiling Point (°C) 1390 (Anhydrous)[5][16]1250 (Anhydrous)[7]1935 (Anhydrous)[14]1265 (Anhydrous)[15]1435[4][10]
Solubility in Water 94.32 g/100 mL at 25°C[13][16]316 g/100 mL at 0°C[7]143 g/100 mL at 20°C[14]166.7 g/100 mL at 20°C (Anhydrous)[15]67.8 g/100 mL at 25°C[4]

Experimental Protocols for Property Determination

The determination of the physical properties of bromide hydrates requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Determination of Melting/Decomposition Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from solid to liquid.[17] For hydrates, this measurement often corresponds to a decomposition temperature, where the salt loses its water of crystallization.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or DigiMelt) with a heated metal block, or a Thiele tube with a heated oil bath.[17][18]

  • Sample Preparation: A small amount of the finely ground bromide hydrate is packed into a thin-walled capillary tube to a height of 2-3 mm.[19][20]

  • Methodology:

    • The capillary tube is placed in the heating block of the apparatus.[17]

    • For an unknown sample, an initial rapid heating (10-20 °C/min) is performed to determine an approximate melting range.[18]

    • A second, fresh sample is then heated to a temperature approximately 10-15 °C below the estimated melting point.

    • The heating rate is reduced to a slow, constant rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[17][20]

    • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.[19] For hydrates, visual changes such as loss of transparency or release of water vapor are noted as signs of decomposition.

Determination of Density

The density of a hydrate can be determined experimentally or calculated from crystallographic data.

  • Apparatus: Gas or liquid pycnometer for experimental measurement; X-ray diffractometer for calculation from unit cell parameters.

  • Methodology (Gas Pycnometry):

    • The volume of an empty sample chamber in the pycnometer is measured by filling it with a known quantity of an inert gas (e.g., helium).

    • A precisely weighed sample of the bromide hydrate is placed into the sample chamber.

    • The chamber is again filled with the inert gas. The new volume reading allows for the determination of the volume occupied by the solid sample (by displacement).

    • Density is calculated by dividing the mass of the sample by its measured volume.

  • Methodology (Calculation from X-ray Diffraction Data):

    • The crystal structure and unit cell dimensions are determined using Single Crystal X-ray Diffraction (SCXRD).

    • The number of formula units (Z) within the unit cell is identified.

    • The molar mass (M) of the hydrate is calculated.

    • The volume (V) of the unit cell is calculated from its dimensions.

    • The density (ρ) is calculated using the formula: ρ = (Z * M) / (V * Nₐ), where Nₐ is Avogadro's number.[21]

Determination of Aqueous Solubility

The equilibrium solubility method is a standard protocol for determining the solubility of a solid in a solvent.

  • Apparatus: Temperature-controlled orbital shaker or magnetic stirrer, analytical balance, filtration apparatus (e.g., syringe filters), and a method for concentration analysis (e.g., gravimetric analysis, titration, or spectroscopy).

  • Methodology:

    • An excess amount of the bromide hydrate is added to a known volume of deionized water in a sealed flask.

    • The flask is placed in a temperature-controlled shaker or bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the solution is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered to remove all undissolved solids.

    • A precisely measured volume of the clear, saturated filtrate is taken.

    • The solvent is evaporated, and the mass of the remaining solid residue is determined gravimetrically.

    • Solubility is expressed as grams of solute per 100 mL of solvent. For hydrates, it's crucial to note whether the solubility is reported in terms of the hydrate or the anhydrous salt.[22]

Determination of Crystal Structure

X-ray diffraction is the definitive method for determining the crystal structure of hydrates, providing insights into molecular packing and hydrogen bonding networks.[23]

  • Apparatus: Single Crystal or Powder X-ray Diffractometer.

  • Methodology (Single Crystal X-ray Diffraction - SCXRD):

    • A suitable single crystal (typically >0.1 mm in size) of the bromide hydrate is grown and mounted on the diffractometer.[24]

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected by a detector.[25]

    • The positions and intensities of the diffracted spots are used to determine the dimensions of the unit cell and the arrangement of atoms within it.[23]

    • This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network involving the water molecules.[26]

  • Methodology (Powder X-ray Diffraction - PXRD):

    • A finely ground sample of the bulk material is placed in the diffractometer.[27]

    • The sample is scanned over a range of angles (2θ) to produce a characteristic diffraction pattern of peaks.[28]

    • This pattern serves as a fingerprint for the crystalline phase and can be used to identify the compound, assess its purity, and monitor phase transitions such as dehydration under non-ambient conditions.[23]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physical characterization of an unknown bromide hydrate sample.

G cluster_input Sample Input cluster_analysis Physical Property Analysis cluster_methods Experimental Methods cluster_output Determined Properties Sample Bromide Hydrate Sample Thermal Thermal Analysis Sample->Thermal Density Density Measurement Sample->Density Solubility Solubility Assay Sample->Solubility Structure Structural Analysis Sample->Structure DSC Melting Point Apparatus Thermal->DSC Pycnometry Pycnometry Density->Pycnometry Equilibrium Equilibrium Solubility Method Solubility->Equilibrium XRD X-Ray Diffraction (PXRD/SCXRD) Structure->XRD MP_Out Melting / Decomposition Point DSC->MP_Out Density_Out Density Pycnometry->Density_Out Sol_Out Aqueous Solubility Equilibrium->Sol_Out Structure_Out Crystal Structure & Phase XRD->Structure_Out

Caption: Workflow for the physical characterization of bromide hydrates.

References

Theoretical Modeling of Bromide Hydrate Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of bromide hydrate (B1144303) structures, detailing the computational methodologies, key findings, and experimental validation techniques. It is designed to serve as a core resource for professionals engaged in computational chemistry, materials science, and pharmaceutical development.

Introduction to Bromide Hydrates

Clathrate hydrates are crystalline, ice-like solids in which a framework of hydrogen-bonded water molecules (the host) enclathrates guest molecules.[1] While traditional clathrate hydrates typically encapsulate small gas molecules, a class known as semi-clathrate hydrates involves ionic species, such as quaternary ammonium (B1175870) salts, in the formation of the host lattice.[2][3] Among these, bromide-containing hydrates, particularly those with tetra-n-butylammonium bromide (TBAB), are widely studied due to their formation under mild conditions of temperature and pressure.[4][5] In these structures, the bromide anion often becomes part of the water framework through hydrogen bonding, while the bulky cation occupies the cages.[6][7]

The study of bromide hydrates is crucial for applications ranging from gas storage and separation to thermal energy storage and desalination.[8][9] Theoretical modeling plays a pivotal role in understanding the molecular-level mechanisms of their formation, stability, and dynamics, providing insights that are often inaccessible through experimental means alone.[10]

Core Theoretical Modeling Techniques

Computational chemistry offers powerful tools to investigate the structure and properties of bromide hydrates. The primary methods employed are Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems, providing insights into hydrate nucleation, growth kinetics, and thermal stability.[10] These simulations solve Newton's equations of motion for a system of atoms and molecules, with the interatomic forces described by a force field.

Key Applications in Bromide Hydrate Research:

  • Nucleation and Growth: MD simulations can track the aggregation of water molecules and ions to form hydrate cages, revealing the molecular mechanisms that drive crystal growth.[8][9]

  • Stability Analysis: By simulating the hydrate structure at different temperatures and pressures, researchers can determine its phase stability and dissociation pathways.[10]

  • Guest-Host Interactions: MD provides a detailed view of the interactions between the guest cations, the bromide anions, and the water host lattice.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[11] It is particularly useful for calculating the optimized geometries, interaction energies, and spectroscopic properties of hydrate structures with high accuracy.[12]

Key Applications in Bromide Hydrate Research:

  • Structural Optimization: DFT calculations can predict the most stable crystallographic structures, including lattice parameters, bond lengths, and bond angles.[11][13]

  • Energetics: The method is used to calculate the binding energies between guest and host molecules, providing a measure of the hydrate's thermodynamic stability.[14]

  • Spectroscopic Properties: DFT can simulate vibrational spectra (Raman, IR), which can be directly compared with experimental results for structural validation.[13]

cluster_workflow Theoretical Modeling Workflow for Bromide Hydrates start Define System (e.g., TBAB, Water, Gas) md Molecular Dynamics (MD) - Force Field Selection - Simulation Setup (NPT, NVT) - Run Simulation start->md For Dynamics & Large-Scale Systems dft Density Functional Theory (DFT) - Functional/Basis Set Selection - Geometry Optimization - Energy Calculation start->dft For High-Accuracy Energetics & Electronics analysis Data Analysis - Structural Properties (RDFs) - Thermodynamic Properties - Kinetic Analysis md->analysis dft->analysis exp_val Experimental Validation - Compare with XRD, Raman, etc. - Refine Model analysis->exp_val results Publishable Insights - Formation Mechanisms - Stability Conditions - Material Properties analysis->results exp_val->start Iterative Refinement

A typical workflow for the theoretical investigation of bromide hydrate structures.

Experimental Protocols for Model Validation

Theoretical models are validated against experimental data. The primary techniques used for characterizing bromide hydrate structures are X-ray diffraction, neutron diffraction, and Raman spectroscopy.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the precise three-dimensional atomic structure of crystalline materials.

Detailed Methodology:

  • Crystal Growth: Single crystals of the bromide hydrate are grown from an aqueous solution at a controlled temperature, often just below the hydrate's melting point, to allow for slow, well-ordered crystal formation.[15] For instance, tetrabutylammonium (B224687) bromide hydrate crystals can be grown from concentrated solutions in a binary system with water.[6][16]

  • Crystal Mounting: A suitable single crystal is selected, separated from the mother liquor, and mounted on a goniometer head on the diffractometer. To prevent decomposition, the crystal is typically kept at a low temperature (e.g., 260 K) throughout the data collection process.[15]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[15]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to achieve the best fit between the calculated and observed diffraction patterns.

Neutron Diffraction

Neutron diffraction is complementary to XRD and is particularly powerful for locating light atoms, such as hydrogen (or deuterium), which is critical for understanding the hydrogen-bonding network in hydrates.[14][17]

Detailed Methodology:

  • Sample Preparation: A deuterated sample (using D₂O) is often prepared to reduce incoherent scattering from hydrogen atoms.[14] The hydrate is synthesized by exposing D₂O ice particles to the guest species (if any) at high pressure and controlled temperature for an extended period (e.g., one week) to ensure complete formation.[14]

  • Data Collection: The powdered sample is loaded into a sample holder and placed in a cryostat on a powder diffractometer. Diffraction patterns are collected at various low temperatures (e.g., below 120 K) using a monochromatic neutron beam.[14]

  • Data Analysis (Rietveld Refinement): The diffraction data are analyzed using the Rietveld refinement method. This technique fits the entire experimental diffraction pattern with a calculated profile based on a structural model, allowing for the refinement of lattice parameters, atomic positions, and site occupancies.[14]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, making it useful for identifying the hydrate structure and the occupancy of guest molecules within the cages.[2]

Detailed Methodology:

  • Sample Formation: The hydrate sample is formed in a high-pressure cell or a temperature-controlled stage that allows for in-situ spectroscopic analysis. For TBAB hydrates, this can be done by cooling an aqueous solution of known concentration.[2]

  • Spectral Acquisition: A laser (e.g., 532 nm) is focused on the hydrate crystal.[2] The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The spectrum is typically scanned over a range that includes the characteristic vibrational modes of the host water lattice (O-H stretching) and the guest molecules (e.g., C-H stretching for TBAB or N-N stretching for N₂).[2][18]

  • Data Interpretation: The positions and shapes of the Raman peaks are analyzed. For example, the encapsulation of a guest molecule like N₂ in different hydrate cages can lead to distinct, resolvable peaks in the N-N vibrational region, providing information on the local environment within the cages.[18]

cluster_methods Interplay of Theoretical and Experimental Techniques md Molecular Dynamics (MD) raman Raman Spectroscopy md->raman Simulates Spectral Broadening qens Quasi-elastic Neutron Scattering md->qens Water Dynamics, Relaxation Times dft Density Functional Theory (DFT) xrd X-Ray Diffraction (XRD) dft->xrd Lattice Parameters, Atomic Positions neutron Neutron Diffraction dft->neutron H-bond Network, Guest Orientation dft->raman Vibrational Frequencies xrd->md Provides Initial Structure

Complementary relationship between theoretical and experimental methods.

Quantitative Data Summary

Theoretical models provide quantitative data that can be directly compared with experimental findings. The following tables summarize key structural parameters for representative bromide hydrates.

Table 1: Crystallographic Data for Tetrabutylammonium Bromide (TBAB) Hydrates
FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
(C₄H₉)₄NBr·21/3H₂OTrigonalR3c16.609(1)16.609(1)38.853(2)[6][16]
TBAB·26H₂O (Type A)Tetragonal----[4]
TBAB·38H₂O (Type B)OrthorhombicPmma---[4][19]

Note: Full lattice parameters for Type A and B hydrates are structure-dependent and subject to conditions.

Table 2: Crystallographic Data for Tin(II) Bromide Hydrates
FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2SnBr₂·H₂OMonoclinicP2₁/m12.2464.29825.166101.40[20]
3SnBr₂·H₂OMonoclinicP2₁/m12.264.3124.42110.5[21]
Table 3: Comparison of Theoretical and Experimental Piezoelectric Coefficients

DFT calculations have been used to predict piezoelectric properties of certain organic bromide hydrates.[12]

Hydrate MaterialSpace GroupExperimental d₃₃ (pC/N)CrystalDFT Prediction (pC/N)Reference
Brucinium bromide hydrate-4.5-[12]

Note: This table illustrates the predictive power of DFT for functional properties. More comparative data is needed in the literature.

Conclusion and Future Directions

The theoretical modeling of bromide hydrate structures, primarily through MD and DFT methods, provides indispensable insights into their formation, stability, and properties. These computational approaches, when rigorously validated against experimental techniques like XRD, neutron diffraction, and Raman spectroscopy, offer a powerful paradigm for understanding and designing new hydrate-based materials. Future research should focus on developing more accurate force fields for MD simulations, applying advanced DFT functionals to capture dispersion interactions more precisely, and using multiscale modeling approaches to bridge the gap between molecular-level phenomena and macroscopic properties. Such advancements will further accelerate the application of bromide hydrates in diverse technological fields.

References

An In-depth Technical Guide to the Discovery and History of Bromine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine hydrate (B1144303), a clathrate hydrate in which bromine molecules are encaged within a crystalline water lattice, holds a significant place in the history of chemistry. Its discovery in the early 19th century marked an important step in understanding the nature of chemical compounds and intermolecular interactions. This technical guide provides a comprehensive overview of the discovery and historical investigation of bromine hydrate, detailing the key scientific contributions, experimental methodologies, and the evolution of our understanding of its composition and structure. The information is presented to be of particular value to researchers, scientists, and professionals in drug development who often work with hydrate structures and phase equilibria.

The Initial Discovery by Carl Löwig (1829)

The first recorded observation of bromine hydrate was made by the German chemist Carl Jacob Löwig in 1829.[1][2] While investigating the properties of the newly discovered element bromine, Löwig reported the formation of reddish-brown crystals when an aqueous solution of bromine was cooled to a low temperature.[1]

Experimental Protocol: Löwig's Observation

While Löwig's original publication, "Das Brom und seine chemischen Verhältnisse," provides limited detail on the experimental apparatus, the likely protocol involved the following steps:

  • Preparation of Bromine Water: A saturated solution of bromine in water was prepared at room temperature.

  • Cooling: The bromine water was subjected to cooling, likely using a mixture of ice and salt to achieve temperatures below 0°C.

  • Observation: Upon cooling, the formation of solid, colored crystals of bromine hydrate was observed.

  • Isolation (Attempted): Löwig attempted to isolate and analyze these crystals, but his initial analysis was inconclusive regarding the precise composition of the hydrate.[1] The inherent instability of the crystals and the volatility of bromine at temperatures above freezing posed significant analytical challenges.

The logical workflow for Löwig's pioneering experiment can be visualized as follows:

Loewig_Experiment cluster_prep Preparation cluster_process Process cluster_result Result Bromine Bromine Bromine_Water Aqueous Bromine Solution Bromine->Bromine_Water Water Water Water->Bromine_Water Cooling Cooling (Ice/Salt Bath) Bromine_Water->Cooling Introduction to cold environment Hydrate_Formation Formation of Reddish-Brown Crystals (Bromine Hydrate) Cooling->Hydrate_Formation Analysis Attempted Analysis (Inconclusive) Hydrate_Formation->Analysis Isolation and Analysis

Figure 1: Experimental workflow for the initial discovery of bromine hydrate by Carl Löwig.

Early Investigations into the Composition of Bromine Hydrate

Following Löwig's discovery, several researchers in the late 19th and early 20th centuries undertook the challenge of determining the precise stoichiometry of bromine hydrate. The primary obstacle remained the compound's instability and the loss of bromine upon drying.

Alexejeff's Contribution (1876)

In 1876, Alexejeff investigated bromine hydrate and proposed a composition of Br₂·10H₂O .[1] However, he did not provide detailed analytical data to substantiate this claim, acknowledging the difficulty in obtaining a pure, dry sample without significant bromine loss, even at temperatures as low as -5°C.[1]

Roozeboom's Quantitative Analysis (1884)

H. W. Bakhuis Roozeboom, a prominent figure in the study of phase equilibria, conducted a more quantitative analysis in 1884.[1][3][4] He attempted to overcome the challenge of bromine volatility by drying the crystals at a low temperature.

  • Crystallization: Bromine hydrate crystals were formed by cooling a bromine-water mixture.

  • Isolation and Drying: The crystals were rapidly separated from the mother liquor and dried by pressing them between sheets of cooled filter paper. This process was carried out at a temperature of 4-5°C to minimize bromine loss.[1]

  • Analysis: The dried crystals were then analyzed to determine the weight percentage of bromine.

Roozeboom's analyses yielded bromine percentages ranging from 45.0% to 46.13%.[1] These values correspond to a composition of approximately Br₂·10.1H₂O to Br₂·10.9H₂O , leading him to support the decahydrate (B1171855) (Br₂·10H₂O) formula.

Giran's Investigation and the Octahydrate Hypothesis (1914)

In 1914, Giran re-examined the bromine-water system.[1] He employed a different technique to separate the hydrate crystals from the adhering mother liquor.

  • Crystallization: Bromine hydrate was crystallized from an aqueous solution.

  • Separation: The mixture of crystals and mother liquor was placed in a centrifuge. The rapid spinning of the centrifuge effectively separated the solid hydrate from the liquid phase.

  • Analysis: The composition of the separated crystals was then determined.

Based on his analyses, Giran proposed the formula Br₂·8H₂O , suggesting an octahydrate structure.[1]

Advancements in Analytical Techniques: The Schreinemakers' Method

The conflicting results from earlier studies highlighted the need for a more reliable method to analyze the composition of unstable solid phases in equilibrium with their solutions. The introduction of Schreinemakers's "rest" method provided a significant advancement. This method allows for the determination of the composition of the solid phase without its physical separation from the mother liquor.

Experimental Protocol: Schreinemakers's Construction Method

This method involves the analysis of the total composition of a series of heterogeneous mixtures (the "wet rest") and the composition of the corresponding liquid phase in equilibrium. By plotting these compositions on a ternary phase diagram, the lines connecting the points representing the wet rest and the liquid phase will intersect at a point corresponding to the composition of the pure solid phase.

For the bromine hydrate system, a third component, such as potassium bromide (KBr), was added to create a ternary system (KBr-Br₂-H₂O).[1] This allowed for the stable equilibrium of bromine hydrate at 0°C.

  • System Preparation: Mixtures of known overall compositions of KBr, Br₂, and H₂O were prepared in sealed vessels.

  • Equilibration: The mixtures were agitated in a thermostat at a constant temperature (e.g., 0°C) until equilibrium was reached between the solid bromine hydrate and the aqueous solution.

  • Analysis of Phases:

    • A sample of the clear supernatant liquid phase was carefully withdrawn and its composition (concentrations of KBr and Br₂) was determined.

    • The composition of the entire heterogeneous mixture (the "wet rest," consisting of the solid hydrate and the adhering mother liquor) was also determined.

  • Graphical Determination: The compositions of the liquid phase and the corresponding wet rest were plotted on a ternary phase diagram. The intersection of the tie lines connecting these points revealed the composition of the solid bromine hydrate.

The application of Schreinemakers's method provided more consistent and reliable data, largely resolving the debate over the stoichiometry of bromine hydrate.

The logical flow of determining the composition of bromine hydrate using Schreinemakers's method is illustrated below:

Schreinemakers_Method cluster_setup System Setup and Equilibration cluster_analysis Compositional Analysis cluster_determination Graphical Determination Prepare_Mixtures Prepare Ternary Mixtures (KBr - Br2 - H2O) Equilibrate Equilibrate at Constant Temperature (e.g., 0°C) Prepare_Mixtures->Equilibrate Analyze_Liquid Analyze Liquid Phase Composition Equilibrate->Analyze_Liquid Analyze_Wet_Rest Analyze 'Wet Rest' Composition (Solid + Adhering Liquid) Equilibrate->Analyze_Wet_Rest Plot_Data Plot Compositions on Ternary Phase Diagram Analyze_Liquid->Plot_Data Analyze_Wet_Rest->Plot_Data Draw_Tie_Lines Draw Tie Lines Connecting Liquid and Wet Rest Points Plot_Data->Draw_Tie_Lines Determine_Composition Intersection of Tie Lines (Composition of Solid Hydrate) Draw_Tie_Lines->Determine_Composition

Figure 2: Logical workflow of Schreinemakers's construction method for determining the composition of bromine hydrate.

Summary of Quantitative Data

The historical investigations into the composition of bromine hydrate yielded varying results, as summarized in the table below.

Researcher(s) Year Proposed Formula Method of Analysis Reported Bromine Content (%)
Carl Löwig1829InconclusiveDirect analysis (attempted)Not reported
Alexejeff1876Br₂·10H₂ONot detailedNot reported
H. W. Bakhuis Roozeboom1884Br₂·10H₂ODrying with filter paper45.0 - 46.13
Giran1914Br₂·8H₂OCentrifugationNot specified
Later studies using Schreinemakers's method20th CenturyApproaching Br₂·8.47H₂OSchreinemakers's constructionMore precise values

Early Thermodynamic Considerations

Early studies on bromine hydrate also touched upon its thermodynamic properties, primarily its stability with respect to temperature and pressure. It was established that the hydrate is only stable at temperatures below approximately 6.2°C at atmospheric pressure. The dissociation pressure, the pressure of bromine vapor in equilibrium with the hydrate, increases with temperature. While precise thermodynamic data from the 19th and early 20th centuries are scarce and likely of limited accuracy by modern standards, these early observations laid the groundwork for future, more detailed thermodynamic characterization of clathrate hydrates.

Conclusion

The journey of discovery and characterization of bromine hydrate, from Löwig's initial observation to the more refined analytical techniques of the 20th century, encapsulates a significant chapter in the history of chemistry. The challenges posed by its instability spurred the development of new experimental methodologies for studying solid-liquid equilibria. For modern scientists and researchers, this historical perspective not only provides a rich context for the study of clathrate hydrates but also underscores the importance of innovative experimental design in the face of analytical challenges. The evolution of our understanding of bromine hydrate serves as a compelling case study in the rigorous and iterative process of scientific inquiry.

References

Polymorphism in Bromide Hydrate Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of materials science and pharmaceutical development. Bromide hydrate (B1144303) crystals, a class of compounds that incorporate bromide ions and water molecules into their crystal lattice, exhibit a rich polymorphic landscape. The specific polymorphic form of a bromide hydrate can profoundly influence its physicochemical properties, including solubility, stability, dissolution rate, and bioavailability, particularly in the context of active pharmaceutical ingredients (APIs). Understanding and controlling the polymorphism of bromide hydrates is therefore paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of polymorphism in bromide hydrate crystals, with a focus on both fundamental principles and practical applications in drug development. It details the various polymorphic forms of bromide hydrates, outlines experimental protocols for their preparation and characterization, and presents quantitative data to facilitate comparison between different forms. Furthermore, this guide includes visual representations of experimental workflows and phase relationships to provide a clear and thorough understanding of this complex phenomenon.

Introduction to Polymorphism in Bromide Hydrates

Crystalline solids are characterized by a highly ordered three-dimensional arrangement of their constituent molecules or ions, known as a crystal lattice. Polymorphism arises when a compound can adopt two or more distinct crystal lattice arrangements. These different crystalline forms are referred to as polymorphs. In the case of bromide hydrates, the crystal lattice is composed of a cation, bromide anions, and water molecules. The arrangement of these components, particularly the hydrogen bonding network involving the water molecules and bromide ions, can vary, leading to the formation of different polymorphs.

Hydrates themselves are sometimes referred to as "pseudopolymorphs" in relation to their anhydrous counterparts. However, different hydrated forms of the same compound, containing different stoichiometric amounts of water or the same amount of water arranged differently in the crystal lattice, are considered true polymorphs of each other.

The significance of polymorphism in bromide hydrates, especially in the pharmaceutical industry, cannot be overstated. Different polymorphs of a drug substance can exhibit distinct physical and chemical properties. For instance, a metastable polymorph may have higher solubility and a faster dissolution rate, which could be advantageous for bioavailability. However, this form may also be less stable and could convert to a more stable, less soluble form over time, potentially impacting the drug product's shelf life and therapeutic effect. Therefore, a thorough understanding and control of polymorphism are mandated by regulatory agencies for new drug applications.

This guide will explore the polymorphism of two main categories of bromide hydrates:

  • Inorganic Bromide Hydrates: Illustrated by the classic example of bromine clathrate hydrates.

  • Pharmaceutical Hydrobromide Salts: Focusing on active pharmaceutical ingredients where the bromide is a counter-ion.

Case Studies in Bromide Hydrate Polymorphism

Bromine Clathrate Hydrates

Bromine clathrate hydrates are crystalline inclusion compounds where guest bromine molecules are trapped within a lattice of hydrogen-bonded water molecules. Research has identified at least two distinct polymorphic forms of bromine clathrate hydrate.[1]

  • Tetragonal Structure (TS-I): This form was for a long time considered the only stable structure for bromine hydrate.[1]

  • Cubic Structure (CS-II): This cubic form is observed to crystallize from a liquid bromine-water solution upon cooling to slightly below -7°C.[1] It has a limited thermal stability range.[1]

The transition between these two forms is temperature-dependent. The discovery of the CS-II structure highlighted that bromine hydrate is a fascinating example of polymorphism.[1] Molecular dynamics simulations have been used to investigate the thermodynamic stability of these and other potential polymorphs.[2]

Polymorphism in Pharmaceutical Hydrobromide Hydrates

Many active pharmaceutical ingredients (APIs) are formulated as hydrobromide salts to improve their solubility and stability. These salts can form various hydrated polymorphs, which can have significant implications for drug development.

Eletriptan (B1671169) hydrobromide, a medication used to treat migraines, is known to exist in multiple polymorphic and hydrated forms.[3][4][5][6] These include an α-form, a β-form, a monohydrate, and an amorphous form.[3][4][5] The interconversion between these forms is influenced by factors such as solvent, temperature, and the presence of seed crystals.[3][4][7][8] The different forms can be distinguished by their unique powder X-ray diffraction (PXRD) patterns.[3]

Tiotropium (B1237716) bromide, a bronchodilator used in the management of chronic obstructive pulmonary disease (COPD), also exhibits polymorphism, existing as a stable monohydrate and several anhydrous forms.[9] The crystalline monohydrate has a monoclinic cell structure.[10] Anhydrous forms can be prepared, for example, by dissolving the monohydrate in a suitable solvent mixture and then evaporating the solvent under specific conditions.[11]

Ondansetron (B39145), an antiemetic, is commonly formulated as a hydrobromide salt. Single-crystal X-ray diffraction has confirmed the existence of ondansetron hydrobromide as a dihydrate.[12][13][14] Interestingly, its crystal structure is isomorphous with the corresponding hydrochloride dihydrate.[12][13] The dehydration behavior of ondansetron hydrobromide dihydrate has been studied, revealing a direct transformation to an anhydrate without the formation of a hemihydrate intermediate, which is observed for the hydrochloride salt.[12][15]

Quantitative Data on Bromide Hydrate Polymorphs

The following tables summarize key quantitative data for the discussed bromide hydrate polymorphs, facilitating a direct comparison of their properties.

Table 1: Crystallographic Data for Selected Bromide Hydrate Polymorphs

CompoundPolymorph/Hydrate FormCrystal SystemSpace GroupUnit Cell ParametersReference(s)
Bromine Clathrate Hydrate Tetragonal (TS-I)TetragonalP42/mnm-[1]
Cubic (CS-II)CubicFd3m-[1]
Tiotropium Bromide MonohydrateMonoclinic-a=18.0774 Å, b=11.9711 Å, c=9.9321 Å, β=102.691°[10]
AnhydrousOrthorhombic-a=11.7420 Å, b=17.7960 Å, c=19.6280 Å[11]
Ondansetron Hydrobromide DihydrateMonoclinicP21/ca=10.02 Å, b=8.63 Å, c=21.64 Å, β=98.63°[12][14]

Table 2: Thermal Properties of Selected Bromide Hydrate Polymorphs

CompoundPolymorph/Hydrate FormMelting Point (°C)Dehydration Onset (°C)Enthalpy of Fusion/DehydrationReference(s)
Bromine Clathrate Hydrate Tetragonal (TS-I)8°C (281 ± 1 K)--[2][16][17]
Cubic (CS-II)6°C (279 ± 1 K)--[2][16][17]
Tiotropium Bromide Monohydrate~230 (melts with decomposition)Broad endotherm up to ~120°C-[10]
Ondansetron Hydrochloride Dihydrate~180 (anhydrate)Broad endotherm up to ~120°C-[15]

Table 3: Spectroscopic Data for Bromine Clathrate Hydrate Polymorphs

PolymorphVibrational Frequency (ωe) (cm-1)Anharmonicity (ωexe) (cm-1)Reference(s)
TS-I 321.2 ± 0.10.82 ± 0.05[1]
CS-II 317.5 ± 0.10.70 ± 0.1[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of polymorphism. The following sections provide methodologies for the preparation and characterization of bromide hydrate polymorphs.

Preparation of Polymorphs

The preparation of a specific polymorph often requires precise control over crystallization conditions.

  • α-Form: The α-polymorph can be prepared by treating a solution of eletriptan base in 2-butanone (B6335102) with hydrobromic acid, followed by azeotropic distillation of a 2-butanone/water mixture.[8]

  • β-Form: The β-form can be prepared by dissolving eletriptan base in a solvent such as methyl acetate (B1210297) or isopropyl acetate, adding seeds of the β-form, and then adding a solution of HBr in isopropanol. The mixture is stirred for several hours, and the resulting solid is filtered and dried.[7]

  • Form D (Hydrate): A novel crystalline form, designated Form D, can be prepared by dissolving the α or β form in a mixture of water and a water-miscible solvent, followed by cooling to between 10°C and -80°C and stirring.[4]

Characterization Techniques

A combination of analytical techniques is typically employed to fully characterize the different polymorphic forms of a bromide hydrate.

SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal, providing unambiguous identification of a polymorphic form.

  • Crystal Growth: High-quality single crystals of the bromide hydrate are required, typically with dimensions of 0.1-0.3 mm.[18] Crystals can be grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[10]

  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then rotated through various orientations while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[19]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined and refined to generate a detailed crystal structure.[19]

PXRD is a powerful and rapid technique for identifying and differentiating polymorphs based on their unique diffraction patterns.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites, which can be achieved by gentle grinding or using a rotating capillary sample holder.

  • Instrument Settings (Typical):

    • X-ray Source: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 3° to 45°

    • Step Size: 0.01° 2θ

    • Time per Step: 0.1 to 1 second

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared to reference patterns to identify the polymorph(s) present.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of polymorphs, including melting points, phase transitions, and dehydration events.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: A small amount of sample (typically 2-5 mg) is weighed into an aluminum pan, which is then hermetically sealed. A pinhole may be made in the lid to allow for the escape of volatiles during dehydration.

    • Instrument Settings (Typical):

      • Heating Rate: 10 K/min or 20 K/min is standard for many applications.[20][21] Slower heating rates can improve resolution.

      • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

    • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization) are observed as peaks.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan.

    • Instrument Settings (Typical):

      • Heating Rate: 10 °C/min.

      • Purge Gas: Dry nitrogen at a flow rate of 60 cm³/min.[4]

    • Data Analysis: The TGA curve plots the change in sample mass as a function of temperature. The stoichiometry of hydrates can be determined from the mass loss corresponding to the dehydration step.

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that is highly sensitive to the molecular environment and crystal lattice structure, making it an excellent tool for polymorph discrimination.

  • Sample Preparation: A small amount of the sample is placed on a microscope slide. Little to no sample preparation is required.

  • Instrument Settings (Typical):

    • Laser Wavelength: 785 nm is common to minimize fluorescence.

    • Laser Power: Adjusted to avoid sample degradation (e.g., 20 mW).

    • Acquisition Time: 15-30 seconds.

  • Data Analysis: The Raman spectra of different polymorphs will show distinct differences in the positions, intensities, and shapes of the Raman bands, particularly in the low-frequency (lattice phonon) region (10–400 cm⁻¹).[22]

The solubility and dissolution rate are critical properties that are often polymorph-dependent.

  • Equilibrium Solubility Measurement: An excess of the solid polymorph is added to a known volume of solvent (e.g., water, buffer). The suspension is agitated at a constant temperature until equilibrium is reached. The solid is then removed by filtration, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Intrinsic Dissolution Rate (IDR) Measurement:

    • Sample Preparation: The powdered sample is compressed into a compact of a known surface area (typically 0.5 cm²) using a die and a hydraulic press.[23]

    • Apparatus: The die containing the compact is placed in a holder and immersed in a dissolution medium of known volume and temperature. The assembly is rotated at a constant speed (e.g., 50 rpm).

    • Data Collection: Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved compound.

    • Calculation: The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the plot gives the intrinsic dissolution rate, typically in units of mg/min/cm².[1][23][24]

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the study of bromide hydrate polymorphism.

Experimental_Workflow cluster_synthesis Polymorph Preparation cluster_characterization Characterization cluster_properties Property Assessment Start Starting Material (e.g., API Base) Crystallization Controlled Crystallization Start->Crystallization Solvent, Temperature, Seeding Polymorphs Polymorphic Forms (Hydrates, Anhydrates) Crystallization->Polymorphs PXRD Powder X-ray Diffraction Polymorphs->PXRD SCXRD Single-Crystal X-ray Diffraction Polymorphs->SCXRD Thermal Thermal Analysis (DSC, TGA) Polymorphs->Thermal Raman Raman Spectroscopy Polymorphs->Raman Solubility Solubility Studies PXRD->Solubility Dissolution Dissolution Rate (IDR) PXRD->Dissolution Stability Stability Assessment PXRD->Stability

Figure 1: General experimental workflow for the preparation, characterization, and property assessment of bromide hydrate polymorphs.

Phase_Transitions Anhydrous Anhydrous Form Hydrate1 Hydrate Form 1 (e.g., Monohydrate) Anhydrous->Hydrate1 Hydration (High Humidity) Hydrate1->Anhydrous Dehydration (Heating, Low Humidity) Hydrate2 Hydrate Form 2 (e.g., Dihydrate) Hydrate1->Hydrate2 Further Hydration Hydrate2->Hydrate1 Partial Dehydration

Figure 2: A simplified diagram illustrating the potential phase transitions between anhydrous and hydrated forms of a bromide salt.

Conclusion

The study of polymorphism in bromide hydrate crystals is a multifaceted and critical area of research, particularly within the pharmaceutical industry. The existence of multiple crystalline forms with distinct physicochemical properties necessitates a comprehensive understanding and rigorous control throughout the drug development process. This technical guide has provided an in-depth overview of the subject, from the fundamental principles of polymorphism to detailed experimental protocols for the preparation and characterization of bromide hydrate polymorphs. The case studies of bromine clathrate hydrates and various pharmaceutical hydrobromide salts illustrate the diverse polymorphic behavior of these compounds. The tabulated quantitative data offers a valuable resource for comparing the properties of different forms. By employing the characterization techniques and experimental workflows outlined in this guide, researchers, scientists, and drug development professionals can effectively navigate the complexities of bromide hydrate polymorphism, leading to the development of safer, more effective, and stable pharmaceutical products.

References

The Pivotal Role of Hydrogen Bonding in the Structure and Dynamics of Bromide Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a fundamental intermolecular force that dictates the structure, stability, and dynamics of bromide hydrates. This technical guide provides an in-depth analysis of the nature of hydrogen bonds in these systems, drawing upon a synthesis of experimental and computational findings. We present a comprehensive overview of the structural arrangements of water molecules in the hydration shell of the bromide ion, quantitative data on key structural parameters, and detailed experimental protocols for the characterization of bromide hydrates. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmaceutical development, offering insights into the intricate interplay of forces that govern the behavior of these important compounds.

Introduction

The hydration of ions is a cornerstone of chemical and biological processes, influencing phenomena ranging from reaction kinetics to the stability of biomolecules. The bromide ion (Br⁻), a halide with significant industrial and pharmaceutical relevance, forms a variety of hydrate (B1144303) structures in which hydrogen bonding plays a critical role. Understanding the geometry, strength, and dynamics of the hydrogen bond network surrounding the bromide anion is essential for controlling the properties of bromide-containing materials, including active pharmaceutical ingredients (APIs).

This whitepaper delves into the core principles of hydrogen bonding in bromide hydrates. We will explore the characteristics of the Br⁻···H-O hydrogen bond, the structure of the hydration shell, and the influence of the bromide ion on the surrounding water molecules.

The Nature of Hydrogen Bonding in Bromide Hydrates

In bromide hydrates, the primary interaction governing the structure is the hydrogen bond between the bromide anion and the hydrogen atoms of water molecules (Br⁻···H-O). Unlike the more conventional O-H···O hydrogen bonds that dominate pure water, the Br⁻···H-O interaction has distinct characteristics. The bromide ion acts as a hydrogen bond acceptor, interacting with the partially positive hydrogen atoms of the water molecules.

Theoretical and computational studies, such as those employing ab initio calculations and density functional theory (DFT), have been instrumental in elucidating the nature of these interactions.[1][2] These studies reveal that while conventional hydrogen bonding is present, other interactions, such as Br···O associations, can also contribute significantly to the stability of certain bromide hydrate conformations.[1]

Structure of the Bromide Hydration Shell

The arrangement of water molecules around a bromide ion in aqueous solution and in crystalline hydrates is a subject of ongoing research. Experimental techniques like X-ray and neutron diffraction have provided valuable data on the structure of the hydration shell.[2][3]

The hydration number, which is the number of water molecules in the first hydration shell, for the bromide ion is typically found to be in the range of 6 to 7.4.[2] However, the first solvation shell is not always well-defined, and there can be a rapid exchange of water molecules between the first and second hydration shells.[2] This dynamic nature is a key feature of bromide hydration.

Ab initio molecular dynamics simulations have shown that the bromide ion is asymmetrically solvated by water, and the presence of a counter-ion can influence the dynamics of the anionic solvation shell.[4][5]

Quantitative Data on Bromide Hydration

The following table summarizes key quantitative data on the structure of the bromide hydration shell, compiled from various experimental and computational studies.

ParameterValueMethodReference
Hydration Number 6 - 7.4X-ray Diffraction, Neutron Diffraction, X-ray Absorption[2]
~4.5 (at w > 15 in reverse micelles)X-ray Absorption Fine Structure (XAFS)[6]
5.8 - 6.3Ab initio Molecular Dynamics[5]
Br-O First Shell Average Bond Length 3.19 - 3.40 ÅX-ray Diffraction[2]
3.33 ÅCar-Parrinello Molecular Dynamics (CPMD)[2]
3.27 ÅClassical Molecular Dynamics (MD)[2]
3.26 - 3.37 ÅAb initio Molecular Dynamics[5]
Residence Time of Water in First Hydration Shell < 5 psExperimental Estimate[4]

Experimental Protocols for Studying Bromide Hydrates

A variety of experimental techniques are employed to characterize the structure and dynamics of bromide hydrates. Each technique provides unique insights into the role of hydrogen bonding.

X-ray and Neutron Diffraction

Objective: To determine the crystal structure of bromide hydrates, including bond lengths, bond angles, and the overall arrangement of atoms. Neutron diffraction is particularly powerful for accurately locating hydrogen atoms.[3][7]

Methodology:

  • Crystal Growth: Single crystals of the bromide hydrate are grown, often by slow evaporation of an aqueous solution at a controlled temperature.[8][9]

  • Data Collection: A suitable single crystal is mounted on a diffractometer.

    • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.[8][10]

    • Neutron Diffraction: A beam of neutrons is directed at the crystal, and the scattered neutrons are detected.[3][7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to obtain a detailed crystal structure.[8][9]

Spectroscopic Techniques

Objective: To probe the vibrational and reorientational dynamics of water molecules and the nature of the hydrogen bonds in bromide hydrates.

  • Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules. The stretching and bending frequencies of the O-H bonds in water are particularly informative about the strength of hydrogen bonding.[11][12] In general, stronger hydrogen bonding leads to a red-shift (lower frequency) of the O-H stretching vibration and a blue-shift (higher frequency) of the bending vibration.[12]

    • Experimental Setup: A sample of the bromide hydrate is placed in the path of an infrared or laser beam, and the transmitted or scattered light is analyzed.[12] For hydrates of hydrogen bromide, samples can be prepared by co-condensation of the constituents onto a cold, IR-transparent window.[12]

  • Quasi-elastic Neutron Scattering (QENS): QENS is a powerful technique for studying the diffusive and reorientational motions of hydrogen-containing molecules on the picosecond to nanosecond timescale.[13][14]

    • Experimental Setup: A beam of monochromatic neutrons is scattered by the sample, and the energy distribution of the scattered neutrons is measured. The broadening of the elastic peak provides information about the dynamics of the water molecules.[14][15]

  • Ultrafast 2D IR Vibrational Echo Spectroscopy: This advanced technique can directly measure the spectral diffusion of the OD stretching mode of HOD in H₂O, providing quantitative information on the time evolution of the hydrogen bond structure.[16]

Visualizing Key Concepts and Workflows

Diagrams generated using the DOT language provide a clear visual representation of important concepts and experimental workflows.

Hydration Shell of a Bromide Ion

Bromide_Hydration_Shell cluster_first_shell First Hydration Shell cluster_second_shell Second Hydration Shell W1 W1 W7 W7 W1->W7 O-H···O W2 W2 W8 W8 W2->W8 O-H···O W3 W3 W9 W9 W3->W9 O-H···O W4 W4 W4->W8 W5 W5 W6 W6 Br- Br- Br-->W1 Br-···H-O Br-->W2 Br-···H-O Br-->W3 Br-···H-O Br-->W4 Br-···H-O Br-->W5 Br-···H-O Br-->W6 Br-···H-O Experimental_Workflow cluster_synthesis Sample Preparation cluster_structural Structural Analysis cluster_spectroscopic Spectroscopic & Dynamic Analysis cluster_computational Computational Modeling Synthesis Synthesis of Bromide Hydrate XRD X-ray Diffraction Synthesis->XRD Neutron_Diffraction Neutron Diffraction Synthesis->Neutron_Diffraction IR_Raman IR/Raman Spectroscopy Synthesis->IR_Raman QENS Quasi-elastic Neutron Scattering Synthesis->QENS TwoD_IR 2D IR Spectroscopy Synthesis->TwoD_IR Data_Analysis Data_Analysis XRD->Data_Analysis Structural Data Neutron_Diffraction->Data_Analysis Precise H Positions IR_Raman->Data_Analysis Vibrational Modes QENS->Data_Analysis Molecular Dynamics TwoD_IR->Data_Analysis H-bond Dynamics DFT DFT Calculations Interpretation Interpretation & Structure-Property Relationships DFT->Interpretation MD Molecular Dynamics MD->Interpretation Data_Analysis->Interpretation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Bromide Salts and Their Hydrates

This technical guide provides a comprehensive overview of the solubility of inorganic bromide salts and their hydrates. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the aqueous solubility of these compounds. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a standard experimental workflow.

Introduction to Bromide Salt Solubility

The solubility of bromide salts in water is a fundamental physicochemical property with significant implications across various scientific disciplines, including chemistry, pharmacology, and materials science. Generally, most bromide salts exhibit high solubility in aqueous solutions, a characteristic attributed to the strong hydration energy of the bromide anion (Br⁻).[1] This high solubility makes them useful in a range of applications, from chemical synthesis to the formulation of pharmaceuticals and drilling fluids.[2]

However, there are notable exceptions to this general trend. For instance, the bromide salts of certain heavy metals, such as silver (AgBr) and lead(II) (PbBr₂), are sparingly soluble in water.[3][4] The solubility of any given bromide salt is influenced by several factors, including temperature, the nature of the cation, and the presence of other solutes. For hydrated salts, the number of water molecules in the crystal lattice also plays a crucial role in their dissolution behavior.

This guide provides quantitative data on the solubility of a wide range of bromide salts, detailed methodologies for their experimental determination, and a visual representation of a common experimental workflow to aid researchers in their understanding and application of this critical property.

Quantitative Solubility Data

The following tables summarize the aqueous solubility of various bromide salts at different temperatures. Data is presented in grams of anhydrous salt per 100 grams of water ( g/100 g H₂O) unless otherwise noted.

Alkali Metal Bromides

Alkali metal bromides are generally characterized by their high solubility in water, which tends to increase with temperature.

SaltFormula0 °C10 °C20 °C25 °C40 °C60 °C80 °C100 °C
Sodium BromideNaBr79.5--94.3104.9--116.2
Potassium BromideKBr54.0-65.967.876.185.995.3104.9

Note: Solubility data for Lithium, Rubidium, and Cesium bromides are extensive and can be found in specialized chemical handbooks. They generally follow the trend of high and increasing solubility with temperature.

Alkaline Earth Metal Bromides

The solubility of alkaline earth metal bromides is also significant, with a general trend of decreasing solubility down the group for some halides.[5]

SaltFormula0 °C10 °C20 °C25 °C40 °C60 °C80 °C100 °C
Magnesium BromideMgBr₂-99.2101.1103.3106.5112.0-125.4
Calcium BromideCaBr₂125.0132.0143.0153.0213.0278.0295.0312.0
Barium BromideBaBr₂92.2-------

Note: Barium bromide also forms a dihydrate.

Transition Metal Bromides

The solubility of transition metal bromides varies widely.

SaltFormula0 °C10 °C20 °C25 °C40 °C50 °C60 °C80 °C100 °C
Nickel(II) BromideNiBr₂113.0122.0131.0134.0144.0150.0152.0154.0155.0
Copper(II) BromideCuBr₂--55.7------
Zinc BromideZnBr₂388.0--471.0----675.0
Lead(II) BromidePbBr₂0.455-0.973-----4.41

Note: Iron(III) bromide is highly soluble in water.[6][7] Silver bromide is notable for its very low solubility in water (approximately 0.000014 g/100 g at 20°C).[8][9]

Lanthanide and Actinide Bromides

Lanthanide and actinide bromides are generally soluble in water. For example, lanthanum bromide (LaBr₃) and cerium bromide (CeBr₃) are highly soluble.[10][11][12] Thorium(IV) bromide (ThBr₄) is also readily soluble in water.[13] The solubility of trivalent and tetravalent actinide salts is often comparable to that of lanthanide salts.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for two common experimental protocols.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a constant temperature.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Methodology:

  • Preparation: Add an excess amount of the finely powdered bromide salt to a known volume of deionized water in a sealed, thermostatically controlled flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the flask in a constant-temperature water bath or incubator equipped with a shaker. Agitate the mixture at a constant speed. The time required to reach equilibrium can vary from 24 to 72 hours, depending on the compound. It is advisable to perform preliminary experiments to determine the necessary equilibration time by measuring the concentration at different time points until it becomes constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a known volume of solvent. Determine the concentration of the bromide salt in the diluted solution using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), ion chromatography, or inductively coupled plasma mass spectrometry (ICP-MS) for the cation.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. Express the solubility in the desired units (e.g., g/100 g H₂O, mol/L).

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known composition becomes saturated.

Principle: A suspension of a known composition is heated at a specific rate until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the bromide salt and the solvent (water) into a sealed test tube or a specialized crystallization vessel.

  • Heating and Dissolution: Place the vessel in a programmable heating block or water bath. While continuously stirring, heat the sample at a slow, controlled rate (e.g., 0.1-0.5 °C/min).

  • Observation: Visually observe the sample or use an in-situ turbidity probe to detect the point at which the last solid crystal dissolves. The temperature at this point is the saturation temperature for the prepared concentration.

  • Data Collection: Repeat the measurement for several different compositions to obtain a series of solubility data points (concentration vs. saturation temperature).

  • Solubility Curve Construction: Plot the concentration (e.g., g/100 g H₂O) against the corresponding saturation temperature to construct a solubility curve.

Visualizations

Experimental Workflow for Isothermal Shake-Flask Method

The following diagram illustrates the logical workflow for determining the solubility of a bromide salt using the isothermal shake-flask method.

G A 1. Sample Preparation Add excess solid bromide salt to a known volume of water in a sealed flask. B 2. Equilibration Agitate the flask in a constant temperature bath for 24-72 hours. A->B C 3. Phase Separation Allow solid to settle. Withdraw and filter the supernatant. B->C D 4. Analysis Dilute the saturated solution and measure the concentration using an appropriate analytical method. C->D E 5. Calculation Calculate the original solubility from the measured concentration and dilution factor. D->E F Result: Equilibrium Solubility at a Specific Temperature E->F

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This technical guide has provided a detailed overview of the solubility of bromide salts and their hydrates, presenting quantitative data, experimental protocols, and a visual workflow. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields. The provided data and methodologies can aid in the selection of appropriate bromide salts for various applications, the design of experiments, and the interpretation of solubility-related phenomena. As solubility is a critical parameter influencing bioavailability and other key properties, a thorough understanding of the concepts presented in this guide is essential for successful research and development endeavors.

References

A Deep Dive into Bromide-Water Interactions: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between ions and their aqueous environment is a cornerstone of chemical and biological processes. Understanding these interactions at a molecular level is paramount for advancements in fields ranging from materials science to pharmacology. This technical guide provides a comprehensive overview of the quantum chemical studies elucidating the nature of bromide-water interactions, offering insights into the structure, dynamics, and energetics of the hydrated bromide ion. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing fundamental concepts, this document serves as a valuable resource for professionals engaged in research and development.

The Solvation Structure of the Bromide Ion

The arrangement of water molecules around a bromide ion is a subject of intense investigation. Both experimental and theoretical studies have sought to characterize the hydration shell of Br⁻, revealing a complex and dynamic picture.

Quantum chemical calculations, particularly those employing high-level ab initio and density functional theory (DFT) methods, have been instrumental in providing a detailed atomic-level understanding. These studies consistently point to an asymmetric solvation environment for the bromide ion, a departure from the more structured hydration shells observed for some cations. The inclusion of polarization effects in these models has been shown to be crucial for accurately describing the anion-water interactions.[1][2]

Experimental techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray and neutron diffraction provide crucial validation for theoretical models.[1][2][3] These methods probe the local environment of the bromide ion, yielding information about coordination numbers and interatomic distances.

A logical workflow for a typical quantum chemical investigation into bromide-water interactions is depicted below. This process begins with defining the system and choosing the appropriate theoretical methods, followed by geometry optimization, energy calculations, and analysis of the results to understand the system's properties.

G A System Definition (e.g., Br-(H2O)n cluster or bulk solution) B Selection of Quantum Chemical Method (e.g., DFT, MP2, CCSD(T)) A->B C Choice of Basis Set (e.g., aug-cc-pVTZ) B->C D Geometry Optimization C->D K Molecular Dynamics Simulation (for dynamic properties) C->K E Single-Point Energy Calculation D->E F Frequency Calculation D->F G Analysis of Results E->G F->G H Interaction Energies G->H I Geometric Parameters (Bond lengths, angles) G->I J Vibrational Frequencies G->J L Structural & Dynamical Properties (RDFs, Diffusion, etc.) K->L G cluster_water1 cluster_water2 cluster_water3 Br Br- H11 H Br->H11 Ion-Water H-Bond H21 H Br->H21 H31 H Br->H31 O1 O O1->H11 H12 H O1->H12 O2 O H12->O2 Water-Water H-Bond O2->H21 H22 H O2->H22 O3 O O3->H31 H32 H O3->H32

References

Methodological & Application

Applications of Bromide Hydrates in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bromide hydrates—primarily aqueous solutions of bromine (bromine water) and hydrobromic acid—in organic synthesis. These reagents are versatile and widely employed for the introduction of bromine into organic molecules, a critical step in the synthesis of many pharmaceuticals and functional materials.

Bromohydrin Formation from Alkenes using Bromine Water

The reaction of alkenes with bromine water is a classic and efficient method for the synthesis of bromohydrins (vicinal bromo-alcohols). This electrophilic addition reaction proceeds with high regio- and stereo-selectivity.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the alkene, forming a cyclic bromonium ion intermediate.[1][2] Water, acting as a nucleophile, then attacks the more substituted carbon of the bromonium ion from the side opposite to the bromine atom, leading to an anti-addition product.[1][3] This regioselectivity is in accordance with Markovnikov's rule, where the nucleophile (water) adds to the carbon that can better stabilize a positive charge.[4][5]

bromohydrin_formation cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation Alkene R-CH=CH₂ Br2 Br-Br Alkene->Br2 π electrons attack Br Bromonium_Ion [R-CH(Br⁺)-CH₂] Br2->Bromonium_Ion Br_minus Br⁻ Br2->Br_minus Heterolytic cleavage Intermediate [R-CH(Br⁺)-CH₂] H2O H₂O Oxonium_Ion R-CH(OH₂⁺)-CH₂Br H2O->Oxonium_Ion Backside attack Oxonium_Ion_2 R-CH(OH₂⁺)-CH₂Br H2O_2 H₂O H3O_plus H₃O⁺ Oxonium_Ion_2->H3O_plus Bromohydrin R-CH(OH)-CH₂Br H2O_2->Bromohydrin Deprotonation

Caption: Mechanism of bromohydrin formation from an alkene.

Experimental Protocol: Synthesis of 2-Bromo-1-phenylethanol from Styrene (B11656)

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water.

  • Cool the mixture in an ice bath and add N-bromosuccinimide (1.1 eq) portion-wise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude bromohydrin.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Bromoalkanes from Alcohols using Hydrobromic Acid

The reaction of alcohols with hydrobromic acid is a standard method for the synthesis of bromoalkanes.[6] The reaction mechanism depends on the structure of the alcohol.[6]

Reaction Mechanisms
  • Primary Alcohols (SN2): The alcohol is protonated by HBr to form an oxonium ion, which is a good leaving group (water). The bromide ion then acts as a nucleophile and displaces water in an SN2 reaction.[6]

  • Tertiary Alcohols (SN1): Tertiary alcohols also form an oxonium ion, which then dissociates to form a stable tertiary carbocation. The bromide ion then attacks the carbocation to form the bromoalkane.[6]

  • Secondary Alcohols: Secondary alcohols can react via either SN1 or SN2 pathways, depending on the reaction conditions.[6]

bromoalkane_synthesis cluster_sn2 Primary Alcohol (SN2 Pathway) cluster_sn1 Tertiary Alcohol (SN1 Pathway) RCH2OH R-CH₂-OH HBr_1 H-Br RCH2OH->HBr_1 Protonation Oxonium_1 R-CH₂-OH₂⁺ HBr_1->Oxonium_1 Br_minus_1 Br⁻ Transition_State_1 [Br⁻---CH₂(R)---OH₂⁺] Oxonium_1->Transition_State_1 Br_minus_1->Transition_State_1 Nucleophilic attack RCH2Br R-CH₂-Br Transition_State_1->RCH2Br H2O_1 H₂O Transition_State_1->H2O_1 R3COH R₃C-OH HBr_2 H-Br R3COH->HBr_2 Protonation Oxonium_2 R₃C-OH₂⁺ HBr_2->Oxonium_2 Carbocation R₃C⁺ Oxonium_2->Carbocation Loss of H₂O H2O_2 H₂O Br_minus_2 Br⁻ Carbocation->Br_minus_2 Nucleophilic attack R3CBr R₃C-Br Br_minus_2->R3CBr ether_cleavage cluster_protonation Step 1: Protonation cluster_cleavage Step 2: Nucleophilic Attack by Br⁻ cluster_products Products Start Ether (R-O-R') + HBr Protonated_Ether R-O⁺(H)-R' Start->Protonated_Ether SN2_Pathway SN2 Attack on less hindered R group Protonated_Ether->SN2_Pathway SN1_Pathway SN1 Formation of stable carbocation Protonated_Ether->SN1_Pathway Bromoalkane_1 R-Br SN2_Pathway->Bromoalkane_1 Alcohol R'-OH SN2_Pathway->Alcohol SN1_Pathway->Bromoalkane_1 SN1_Pathway->Alcohol Bromoalkane_2 R'-Br (with excess HBr) Alcohol->Bromoalkane_2 Further reaction

References

Application Notes and Protocols for Bromide Hydrates as Gas Storage Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas hydrates, crystalline ice-like solids composed of water molecules forming cages that trap guest gas molecules, are emerging as promising materials for gas storage and separation. Among these, semiclathrate hydrates formed with quaternary ammonium (B1175870) salts, such as tetra-n-butylammonium bromide (TBAB), offer distinct advantages. These bromide hydrates form under significantly milder temperature and pressure conditions compared to pure gas hydrates, making them economically and energetically favorable for industrial applications.[1][2][3] Their potential applications span from natural gas storage and transportation to the capture of greenhouse gases like carbon dioxide.[1][4] For drug development professionals, the principles of selective gas encapsulation and storage at moderate conditions could offer insights into novel storage and delivery systems for gaseous therapeutic agents or reactive gaseous intermediates, although this remains a nascent area of exploration.

This document provides a comprehensive overview of the application of bromide hydrates, particularly TBAB hydrates, as gas storage materials. It includes a summary of their gas storage capacities, detailed experimental protocols for their synthesis and characterization, and visual workflows to guide researchers in this field.

Application: Gas Storage and Separation

Bromide hydrates, especially those formed with TBAB, act as thermodynamic promoters, reducing the high pressure required for hydrate (B1144303) formation.[2][5] This property is crucial for developing energy-efficient gas storage technologies. The basic principle involves the formation of a stable hydrate slurry at moderate pressures and temperatures, encapsulating the desired gas within the hydrate structure. The gas can then be released by altering the temperature and pressure conditions.

Key Advantages:
  • Mild Formation Conditions: Compared to pure water-based hydrates, TBAB hydrates form at lower pressures and higher temperatures, reducing energy costs.[2]

  • Selective Gas Capture: These hydrates can exhibit selectivity for certain gases, enabling their use in gas separation processes, such as capturing CO2 from flue gas or separating methane (B114726) from other gases.[4][6]

  • High Storage Capacity: Bromide hydrates can store significant volumes of gas per unit volume of the hydrate.[7]

Quantitative Data Summary

The following tables summarize key quantitative data on the performance of TBAB hydrates for CO2 and methane storage from various studies.

Table 1: CO2 Capture Performance using TBAB Hydrates
Gas MixtureTBAB Concentration (mol %)Temperature (°C)Pressure (MPa)Max. CO2 Conc. in Hydrate (mol %)CO2 Recovery (mol %)Separation FactorReference
16.60 mol % CO2 / N2Not Specified4.54.0336.52~50>1[4]
39.2 mol % CO2 / H20.294.852.5 (driving force)96.85 (in rich gas)67.16136.08[8]
39.2 mol % CO2 / H2 with Cyclopentane0.291.52.5~93>80 (gas uptake)-[9]
Table 2: Methane Storage Performance using TBAB Hydrates
Gas MixtureTBAB Concentration (wt %)Temperature (°C)Pressure (MPa)Methane Conc. in Hydrate (mol %)Methane Recovery (%)Reference
30 mol % CH4 / N20.29 mol %-3.5 (driving force)~43~25[6]
Pure Methane5----[10]
Pure Methane0.05 (mass fraction)2.58--[11]

Experimental Protocols

This section provides detailed protocols for the synthesis of bromide hydrates and their characterization using common analytical techniques.

Protocol 1: Synthesis of TBAB Gas Hydrate in a Stirred Reactor

Objective: To synthesize a gas hydrate using a TBAB solution in a controlled laboratory setting.

Materials:

  • High-pressure stirred reactor equipped with temperature and pressure sensors, a gas inlet, and a gas outlet.

  • Tetra-n-butylammonium bromide (TBAB)

  • Deionized water

  • Guest gas (e.g., CO2, CH4, N2, or a mixture)

  • Thermostatic bath for temperature control

Procedure:

  • Prepare the TBAB Solution: Prepare an aqueous solution of TBAB at the desired concentration (e.g., 5-40 wt%).

  • Reactor Setup:

    • Clean and dry the high-pressure reactor thoroughly.

    • Load the prepared TBAB solution into the reactor. The volume should be sufficient to allow for stirring and a headspace for the gas.

    • Seal the reactor and connect it to the gas supply and vent lines.

  • Purging: Purge the reactor with the guest gas at a low pressure for several minutes to remove any residual air.

  • Pressurization and Cooling:

    • Cool the reactor to the desired experimental temperature (e.g., 2-10 °C) using the thermostatic bath.

    • Pressurize the reactor with the guest gas to the target pressure (e.g., 2-8 MPa).

  • Hydrate Formation:

    • Start the stirrer at a constant speed (e.g., 400-600 rpm) to ensure good mixing between the gas and liquid phases.

    • Monitor the pressure and temperature inside the reactor continuously. A drop in pressure at a constant temperature indicates gas consumption due to hydrate formation.

    • Continue the experiment until the pressure stabilizes, indicating that the hydrate formation has reached equilibrium or has ceased.

  • Sample Collection:

    • Once the experiment is complete, carefully depressurize the reactor.

    • The hydrate slurry can be collected for further analysis. For structural and compositional analysis, it is crucial to keep the sample at low temperatures (e.g., using liquid nitrogen) to prevent dissociation.

Protocol 2: Measurement of Gas Uptake (Volumetric Method)

Objective: To quantify the amount of gas stored in the hydrate.

Principle: The amount of gas consumed during hydrate formation is calculated by monitoring the pressure drop in the reactor of a known volume, using the ideal gas law with compressibility corrections (e.g., using the Peng-Robinson equation of state).

Procedure:

  • Follow the synthesis protocol as described above, ensuring accurate and continuous logging of pressure, temperature, and time.

  • The number of moles of gas consumed at any time 't' can be calculated using the following equation: Δn = (P₀V_gas / Z₀RT₀) - (PₜV_gas / ZₜRTₜ) Where:

    • Δn is the moles of gas consumed.

    • P₀ and T₀ are the initial pressure and temperature of the gas phase.

    • Pₜ and Tₜ are the pressure and temperature at time 't'.

    • V_gas is the volume of the gas phase in the reactor.

    • Z₀ and Zₜ are the compressibility factors at initial and time 't' conditions, respectively.

    • R is the ideal gas constant.

  • The gas uptake is often expressed as moles of gas per mole of water.

Protocol 3: Characterization by Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal structure of the synthesized hydrate.

Procedure:

  • Sample Preparation:

    • Rapidly cool the synthesized hydrate slurry in liquid nitrogen to prevent dissociation.

    • Grind the frozen hydrate into a fine powder at cryogenic temperatures.

    • Load the powdered sample into a low-temperature sample holder for the PXRD instrument.

  • Data Collection:

    • Mount the sample holder in the diffractometer, which should be equipped with a cooling stage.

    • Maintain the sample at a low temperature (e.g., -100 °C) throughout the measurement.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 5-60°).

  • Data Analysis:

    • Analyze the positions and intensities of the diffraction peaks to identify the crystal structure (e.g., structure I, structure II, or a semiclathrate structure).

    • Compare the experimental pattern with known patterns from crystallographic databases.

Protocol 4: Characterization by Raman Spectroscopy

Objective: To identify the guest gas molecules within the hydrate cages and to estimate cage occupancy.

Procedure:

  • Sample Preparation:

    • Place a small amount of the synthesized hydrate in a high-pressure optical cell with a sapphire window.

    • Maintain the sample at the desired temperature and pressure to ensure stability during the measurement.

  • Data Collection:

    • Focus the laser of the Raman spectrometer on the hydrate sample.

    • Acquire the Raman spectrum over the relevant frequency range for the guest gas molecules.

  • Data Analysis:

    • Identify the characteristic Raman peaks of the guest gas. The peak positions may shift slightly depending on the type of cage they occupy (large vs. small).

    • By deconvoluting the peaks corresponding to the guest molecule in different cages, the relative cage occupancy can be estimated.[9]

Protocol 5: Gas Composition Analysis by Gas Chromatography (GC)

Objective: To determine the composition of the gas released from the dissociated hydrate.

Procedure:

  • Gas Collection:

    • Isolate a sample of the synthesized hydrate in a sealed container.

    • Induce dissociation by increasing the temperature and/or decreasing the pressure.

    • Collect the released gas in a gas-tight syringe or a sample bag.

  • GC Analysis:

    • Inject a known volume of the collected gas into a gas chromatograph.

    • The GC should be equipped with an appropriate column (e.g., Carboxen or Molecular Sieve) and detector (e.g., Thermal Conductivity Detector - TCD, or Flame Ionization Detector - FID) for the gases being analyzed.[4]

    • Run the analysis according to a pre-established method with known retention times for the expected gas components.

  • Data Analysis:

    • Identify the components in the gas mixture based on their retention times.

    • Quantify the concentration of each component by comparing the peak areas to those of a standard gas mixture with known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structure of bromide hydrates.

experimental_workflow prep 1. Preparation of TBAB Solution synth 2. Hydrate Synthesis (High-Pressure Reactor) prep->synth char 3. Characterization synth->char uptake Gas Uptake Measurement char->uptake pxrd PXRD Analysis char->pxrd raman Raman Spectroscopy char->raman gc Gas Chromatography char->gc analysis 4. Data Analysis & Interpretation uptake->analysis pxrd->analysis raman->analysis gc->analysis

Caption: Experimental workflow for synthesis and characterization of bromide hydrates.

hydrate_structure cluster_hydrate Semiclathrate Hydrate Structure cluster_cages Guest Molecules water_cage Water Cages (Host) tba TBA+ Cation (Forms Structure) tba->water_cage Occupies large cages gas Gas Molecule (Stored) gas->water_cage Trapped in small cages

References

Application Notes and Protocols for the Preparation of Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromide hydrates are crystalline compounds in which bromide ions or bromine-containing molecules are incorporated into a host lattice of water molecules. These compounds are diverse, ranging from simple inorganic salt hydrates to complex clathrate structures. Their unique physicochemical properties make them valuable in various fields, including chemical synthesis, energy storage, and pharmaceutical development. For instance, metal bromide hydrates serve as precursors and catalysts in chemical reactions[1][2], while the hydration and dehydration cycle of salts like strontium bromide is being explored for thermochemical energy storage[3]. The formation of clathrate hydrates, where guest molecules are trapped within cages of water molecules, is of fundamental interest in understanding intermolecular interactions[4][5].

This document provides detailed protocols for the preparation of representative bromide hydrates and summarizes key quantitative data to assist researchers, scientists, and drug development professionals in their work.

Data Presentation

Quantitative data related to the formation and properties of various bromide hydrates are summarized below for easy reference and comparison.

Table 1: Temperature-Dependent Crystallization of Iron(II) Bromide Hydrates

This table outlines the specific hydrate (B1144303) forms of iron(II) bromide that crystallize from aqueous solutions at different temperatures.

Temperature RangeHydrate Form
Below -29.3°CNonahydrate (FeBr₂·9H₂O)
Room TemperatureHexahydrate (FeBr₂·6H₂O)
Above 49°CTetrahydrate (FeBr₂·4H₂O)
Above 83°CDihydrate (FeBr₂·2H₂O)
(Data sourced from[1])

Table 2: Thermodynamic Properties of the Strontium Bromide Hydration Reaction

The reversible reaction SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) is a candidate for thermochemical energy storage. Key thermodynamic parameters are presented here.

ParameterValue
Specific Energy Density291 kJ/kg SrBr₂
Standard Reaction Enthalpy (ΔR H⁰)71.98 kJ/mol
Standard Reaction Entropy (ΔR S⁰)143.93 J/(mol·K)
(Data sourced from[3])

Table 3: Crystallization Temperatures of Calcium Bromide Solutions

The true crystallization temperature (TCT) of calcium bromide brines is dependent on the salt concentration (density). This is a critical parameter in applications such as completion fluids in the oil and gas industry.

Brine Density (ppg)Brine Density (g/ml)Crystallization Temperature (°F)Crystallization Temperature (°C)
~13.2~1.58-37-38
14.21.7010-12
14.91.7855714
(Data sourced from[6])

Experimental Protocols & Workflows

Detailed methodologies for preparing different classes of bromide hydrates are provided below.

Workflow 1: General Synthesis of Metal Bromide Hydrates

This diagram illustrates a typical workflow for the synthesis, isolation, and characterization of a metal bromide hydrate from its constituent elements or salts.

cluster_prep Preparation cluster_iso Isolation cluster_char Characterization Reactants Reactants (e.g., Metal Powder, HBr) Reaction Controlled Reaction (e.g., in Methanol) Reactants->Reaction Mixing Crystallization Crystallization (Temperature Control) Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying (e.g., Vacuum) Filtration->Drying Product Final Hydrate Product Drying->Product XRD X-ray Diffraction (XRD) Product->XRD Phase ID TGA Thermogravimetric Analysis (TGA) Product->TGA Water Content

General workflow for metal bromide hydrate synthesis.
Protocol 1: Synthesis of Iron(II) Bromide Hydrate (FeBr₂·xH₂O)

This protocol describes the synthesis of iron(II) bromide hydrates by reacting elemental iron with hydrobromic acid. The specific hydrate obtained depends on the crystallization temperature as detailed in Table 1.[1][7]

Materials:

  • Iron powder

  • Concentrated hydrobromic acid (HBr)

  • Methanol (B129727)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a reaction flask under an inert atmosphere to prevent the oxidation of Fe²⁺.

  • Carefully add iron powder to a volume of methanol in the flask.

  • Slowly add concentrated hydrobromic acid to the iron-methanol slurry while stirring. The reaction is exothermic and will produce hydrogen gas as a byproduct.[1][7]

    • Safety Note: This step should be performed in a well-ventilated fume hood. HBr is corrosive and hydrogen gas is flammable.

  • After the iron has completely reacted, the resulting solution contains the methanol solvate [Fe(MeOH)₆]Br₂.[7]

  • To obtain a specific hydrate, the solvent can be removed, and the resulting salt can be recrystallized from an aqueous solution by controlling the temperature.

    • For the hexahydrate, crystallize at room temperature.[1]

    • For the tetrahydrate, crystallize from a solution held above 49°C.[1]

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of ice-cold water and then dry them under a vacuum to obtain the pure iron(II) bromide hydrate.[7]

Workflow 2: Temperature-Dependent Crystallization of FeBr₂ Hydrates

This diagram shows the relationship between crystallization temperature and the specific hydrate of iron(II) bromide that is formed, illustrating the importance of thermal control in the synthesis process.

Start Aqueous Solution of FeBr₂ Temp_neg29 < -29.3°C Temp_RT Room Temp. Temp_49 > 49°C Temp_83 > 83°C Hydrate9 FeBr₂·9H₂O (Nonahydrate) Temp_neg29->Hydrate9 Crystallizes as Hydrate6 FeBr₂·6H₂O (Hexahydrate) Temp_RT->Hydrate6 Crystallizes as Hydrate4 FeBr₂·4H₂O (Tetrahydrate) Temp_49->Hydrate4 Crystallizes as Hydrate2 FeBr₂·2H₂O (Dihydrate) Temp_83->Hydrate2 Crystallizes as

Temperature-dependent formation of FeBr₂ hydrates.
Protocol 2: Preparation of Bromine Clathrate Hydrate

Bromine hydrate was one of the first clathrate hydrates discovered.[4] Its preparation involves the crystallization from an aqueous solution of bromine at low temperatures. The exact stoichiometry can vary, with studies showing compositions from Br₂·8.62H₂O to Br₂·10.68H₂O.[4]

Materials:

  • Liquid bromine (Br₂)

  • Distilled water

  • Sealed reaction vessel

  • Cooling bath (e.g., ice-salt or refrigerated circulator)

Procedure:

  • Prepare a saturated aqueous solution of bromine in a sealable vessel.

    • Safety Note: Bromine is highly toxic, corrosive, and volatile. All work must be conducted in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • To improve stability and handling, a small amount of potassium bromide can be added to the solution.[8]

  • Cool the sealed vessel in a cooling bath to below 4°C.[8] It may be necessary to cool to as low as -15°C to initiate crystallization and prevent supercooling.[8]

  • Allow the mixture to stand at the low temperature. Reddish-brown crystals of bromine hydrate will form and settle.

  • Due to the volatility and instability of the hydrate, characterization is challenging. Analysis is often performed in situ or on wet crystals using techniques like single-crystal X-ray diffraction to determine the structure.[4]

Workflow 3: Clathrate Hydrate Formation and Analysis

This workflow outlines the process for forming and analyzing clathrate hydrates, where a "guest" molecule like bromine is encapsulated within a "host" lattice of water molecules.

cluster_form Formation cluster_analysis Analysis Guest Guest Molecule (e.g., Bromine) Mixing Mixing in Aqueous Solution Guest->Mixing Host Host Lattice Former (Water) Host->Mixing Cooling Cooling & Nucleation (< 4°C) Mixing->Cooling Crystals Hydrate Crystals Cooling->Crystals Crystal Growth Morphology Morphology Study (Microscopy) Crystals->Morphology Structure Structural Analysis (X-ray Diffraction) Crystals->Structure Composition Compositional Analysis Crystals->Composition

Workflow for clathrate hydrate formation and analysis.

References

Application Notes and Protocols for the Use of Bromide Hydrates in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of various bromide-containing compounds, including bromide hydrates, as catalysts in a range of organic transformations. The information is intended to guide researchers in setting up and performing these reactions, with a focus on reproducibility and clear data presentation.

Bismuth(III) Bromide Catalyzed Synthesis of Polyhydroquinolines via Hantzsch Reaction

Application: Synthesis of polyhydroquinoline derivatives, which are important scaffolds in medicinal chemistry with a wide range of biological activities. Bismuth(III) bromide serves as a mild and efficient Lewis acid catalyst for this one-pot, four-component condensation reaction.[1][2]

Logical Relationship of the Hantzsch Reaction

Hantzsch_Reaction A Aromatic Aldehyde I1 Knoevenagel Intermediate A->I1 B Dimedone B->I1 C Ethyl Acetoacetate (B1235776) I2 Enamine Intermediate C->I2 D Ammonium (B1175870) Acetate (B1210297) D->I2 Cat BiBr3 (catalyst) Cat->I1 catalyzes I3 Michael Adduct Cat->I3 catalyzes I1->I3 I2->I3 P Polyhydroquinoline I3->P Cyclization & Dehydration

Caption: Hantzsch reaction pathway for polyhydroquinoline synthesis.

Experimental Protocol

A general procedure for the Bismuth(III) bromide catalyzed synthesis of polyhydroquinolines is as follows:[1][2]

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Dimedone (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Bismuth(III) bromide (BiBr₃) (5 mol%)

    • Ethanol (B145695) (5 mL)

  • Procedure:

    • To a round-bottom flask, add the aromatic aldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and Bismuth(III) bromide in ethanol.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, filter the solid product.

    • Wash the crude product with cold ethanol.

    • Recrystallize the product from ethanol to obtain the pure polyhydroquinoline derivative.

Data Presentation

Table 1: Synthesis of Polyhydroquinoline Derivatives using BiBr₃ Catalyst [1][2]

EntryAromatic AldehydeProductTime (h)Yield (%)
1Benzaldehyde4-phenyl-1,4-dihydropyridine derivative2.592
24-Chlorobenzaldehyde4-(4-chlorophenyl)-1,4-dihydropyridine derivative3.095
34-Methoxybenzaldehyde4-(4-methoxyphenyl)-1,4-dihydropyridine derivative2.094
43-Nitrobenzaldehyde4-(3-nitrophenyl)-1,4-dihydropyridine derivative3.590

Lanthanide Tetrabromoterephthalate Catalyzed Cycloaddition of CO₂ with Epoxides

Application: This protocol describes the synthesis of cyclic carbonates from carbon dioxide and epoxides using lanthanide-based metal-organic frameworks (MOFs) containing bromide functionalities. This reaction is a significant example of CO₂ utilization.[3][4][5]

Experimental Workflow

CO2_Cycloaddition_Workflow cluster_prep Catalyst Synthesis cluster_reaction Catalytic Reaction Ln_salt Ln(NO3)3·6H2O Synth Solvothermal Synthesis Ln_salt->Synth Ligand Tetrabromoterephthalic acid Ligand->Synth Solvent DMF/Ethanol Solvent->Synth Catalyst [Ln(tbta)(DMF)x] Synth->Catalyst Reactor Reaction Vessel Catalyst->Reactor Epoxide Epichlorohydrin Epoxide->Reactor CO2 CO2 (1 atm) CO2->Reactor Product Cyclic Carbonate Reactor->Product 90°C, 12h

Caption: Workflow for lanthanide-catalyzed CO2 cycloaddition.

Experimental Protocol
  • Catalyst Synthesis (General Procedure): [3][5]

    • Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O) and tetrabromoterephthalic acid are dissolved in a mixture of DMF and ethanol.

    • The solution is sealed in a vial and heated to produce the crystalline MOF catalyst.

  • Catalytic Reaction: [3][5]

    • Materials:

      • Epoxide (e.g., epichlorohydrin, 20 mmol)

      • Lanthanide tetrabromoterephthalate catalyst (0.15 mol%)

      • Carbon dioxide (balloon pressure, ~1 atm)

    • Procedure:

      • The lanthanide catalyst and the epoxide are added to a reaction vessel.

      • The vessel is purged with CO₂ and then kept under a CO₂ atmosphere (balloon).

      • The mixture is stirred at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).

      • After the reaction, the mixture is cooled to room temperature.

      • The product is isolated and purified.

Data Presentation

Table 2: Catalytic Performance of Lanthanide Tetrabromoterephthalates in CO₂ Cycloaddition [3][5]

CatalystTemperature (°C)Time (h)TON¹TOF² (h⁻¹)
ISm901230726
IEu901232727
IGd901234028

¹Turnover Number ²Turnover Frequency

Bromide-Mediated Electrochemical Epoxidation of Olefins

Application: This protocol details a sustainable method for the epoxidation of olefins using a bromide mediator in an electrochemical setup. This approach avoids the use of hazardous chemical oxidants and utilizes water as the oxygen source.[6][7][8]

Signaling Pathway of Bromide-Mediated Epoxidation

Epoxidation_Pathway Br_minus Br⁻ Anode Anode (+) Br_minus->Anode Oxidation Br_plus "Br⁺" species (e.g., Br₂, HOBr) Anode->Br_plus Oxidation Bromohydrin Bromohydrin Intermediate Br_plus->Bromohydrin Olefin Olefin (R-CH=CH-R) Olefin->Bromohydrin Epoxide Epoxide Bromohydrin->Epoxide Base OH⁻ (from Cathode) Base->Epoxide Ring Closure H2O H₂O Cathode Cathode (-) H2O->Cathode Reduction Cathode->Base Reduction

Caption: Electrochemical bromide-mediated olefin epoxidation pathway.

Experimental Protocol
  • Materials & Equipment: [6][7]

    • Undivided electrochemical cell

    • Platinum foil electrodes (working and counter)

    • DC power supply

    • Olefin (e.g., cyclohexene, 75 mM)

    • Sodium bromide (NaBr, 1.5 eq.)

    • Tetrabutylammonium tetrafluoroborate (B81430) (Et₄NBF₄, 2 eq.) as a supporting electrolyte

    • Solvent: Acetonitrile/Water mixture (e.g., 3:2 v/v)

  • Procedure: [6][7]

    • Set up the undivided electrochemical cell with the platinum foil electrodes.

    • Prepare the electrolyte solution by dissolving the olefin, NaBr, and Et₄NBF₄ in the acetonitrile/water mixture.

    • Fill the cell with the electrolyte solution.

    • Apply a constant current (galvanostatic conditions, e.g., 7.5 mA) for a specified duration (e.g., 1-6 hours) at room temperature.

    • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).

    • After the reaction, extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude epoxide.

    • Purify the product by column chromatography if necessary.

Data Presentation

Table 3: Electrochemical Epoxidation of Cyclohexene [6]

Time (h)Conversion (%)Selectivity (%)Yield (%)Faradaic Efficiency (%)
145984485
278977688
392968889
4>9595>9386

Iron(III) Bromide Catalyzed Electrophilic Bromination of Aromatic Compounds

Application: A classic and fundamental method for the introduction of a bromine atom onto an aromatic ring. Iron(III) bromide acts as a Lewis acid catalyst to activate the bromine molecule, making it a more potent electrophile.[9][10][11]

Experimental Workflow

Bromination_Workflow cluster_activation Electrophile Activation cluster_substitution Aromatic Substitution Br2 Br₂ Activated_E [Br-Br-FeBr₃] complex Br2->Activated_E FeBr3 FeBr₃ (catalyst) FeBr3->Activated_E Wheland Wheland Intermediate (σ-complex) Activated_E->Wheland Aromatic Aromatic Compound Aromatic->Wheland Product Brominated Aromatic Wheland->Product Deprotonation

Caption: Workflow for FeBr3-catalyzed aromatic bromination.

Experimental Protocol
  • Materials:

    • Aromatic compound (e.g., 2-tert-butylpyrene)[10]

    • Bromine (Br₂)

    • Iron(III) bromide (FeBr₃) or iron powder (catalytic amount)

    • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Procedure: [10]

    • Dissolve the aromatic compound in the anhydrous solvent in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.

    • Add the catalytic amount of FeBr₃ or iron powder.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in the same solvent from the dropping funnel with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash it with a solution of sodium bisulfite (to remove excess bromine), then with water, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter and evaporate the solvent to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 4: Regioselective Bromination of 2-tert-butylpyrene (B8442629) with FeBr₃ Catalyst [12]

EntryBr₂ (equiv.)Product(s)Yield (%)
11.07-Bromo-2-tert-butylpyrene76
22.05,9-Dibromo-2-tert-butylpyrene82
33.55,7,9-Tribromo-2-tert-butylpyrene85
45.01,3,5,9-Tetrabromo-7-tert-butylpyrene84

References

Analytical Techniques for the Identification and Characterization of Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromide hydrates are crystalline solid forms of bromide salts that incorporate a specific number of water molecules into their crystal lattice. The presence and stoichiometry of this water of hydration can significantly influence the physicochemical properties of a substance, including its stability, solubility, and bioavailability. For professionals in pharmaceutical development and materials science, the accurate identification and characterization of bromide hydrates are crucial for ensuring product quality, consistency, and performance.

This document provides a comprehensive overview of key analytical techniques for the characterization of bromide hydrates. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to guide researchers in the effective application of these methods. The techniques covered include thermal analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry), X-ray Diffraction (Powder and Single Crystal), and vibrational spectroscopy (Raman and Fourier-Transform Infrared Spectroscopy).

General Workflow for Bromide Hydrate (B1144303) Characterization

A systematic approach is essential for the unambiguous identification and characterization of bromide hydrates. The following workflow outlines a logical sequence of analyses:

A general workflow for bromide hydrate characterization.

Thermal Analysis

Thermal analysis techniques are fundamental for determining the presence of water of hydration and understanding the thermal stability of bromide hydrates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary method for quantifying the water content in a hydrate.

Quantitative Data from TGA:

Bromide HydrateDehydration Step(s)Temperature Range (°C)Mass Loss (%) (Theoretical)Reference
Strontium Bromide Hexahydrate (SrBr₂·6H₂O)SrBr₂·6H₂O → SrBr₂·H₂O + 5H₂O~70 - 18025.32[1][2]
SrBr₂·H₂O → SrBr₂ + H₂O~180 - 2505.06[1][2]
Calcium Bromide Hexahydrate (CaBr₂·6H₂O)CaBr₂·6H₂O → CaBr₂·2H₂O + 4H₂O~38 - 10023.39[3][4]
CaBr₂·2H₂O → CaBr₂ + 2H₂O~100 - 20015.26[3]
Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)MgBr₂·6H₂O → Anhydrous/Intermediates + nH₂O~165 (decomposes)58.65 (total)[5]

Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the bromide hydrate sample into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Typically from ambient temperature to 300 °C or higher, depending on the expected decomposition temperature.

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset and end temperatures for each mass loss step.

    • Calculate the percentage of mass loss for each step and compare it with the theoretical water content for different hydrate stoichiometries.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with dehydration and other thermal events.

Quantitative Data from DSC:

Bromide HydrateThermal EventOnset Temperature (°C)Enthalpy Change (ΔH)Reference
Strontium Bromide Monohydrate (SrBr₂·H₂O)Dehydration~211-[1]
Calcium Bromide Hexahydrate (CaBr₂·6H₂O)Melting/Dehydration~38.2142.1 J/g[3]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the bromide hydrate sample into a hermetically sealed aluminum pan. A small pinhole in the lid can be used to allow for the escape of evolved water vapor.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Similar to TGA, covering the expected thermal transitions.

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic peaks corresponding to dehydration events.

    • Integrate the peak area to determine the enthalpy of the transition (in J/g or kJ/mol).

X-ray Diffraction (XRD)

XRD is a powerful, non-destructive technique that provides information about the crystal structure of a material, making it indispensable for identifying and differentiating between anhydrous and various hydrated forms.

Powder X-ray Diffraction (PXRD)

PXRD is used for the identification of crystalline phases and can be used to analyze polycrystalline materials.

Experimental Protocol for PXRD:

  • Sample Preparation:

    • Gently grind the bromide hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

    • Scan Range (2θ): A wide range, for example, 5° to 50°, is typically scanned to capture the characteristic diffraction peaks.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-quality data.

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity versus 2θ) is a fingerprint of the crystalline phase.

    • Compare the experimental diffractogram with reference patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the hydrate phase.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most definitive structural information, including unit cell dimensions, space group, and atomic positions, confirming the stoichiometry of the hydrate.

Crystallographic Data for Selected Bromide Hydrates:

Bromide HydrateCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Magnesium Bromide Hexahydrate (MgBr₂·6H₂O)MonoclinicC 1 2/m 110.257.46.39093.590[6]
Strontium Bromide Hexahydrate (SrBr₂·6H₂O)TrigonalP 3 2 18.168.164.149090120[7]
Calcium Bromide Hexahydrate (CaBr₂·6H₂O)Trigonal-------[4]

Experimental Protocol for SCXRD:

  • Crystal Selection: Select a single, well-formed crystal of the bromide hydrate under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection:

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell and space group.

    • The crystal structure is solved and refined to obtain the precise atomic coordinates.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman and FTIR, are sensitive to the local environment of water molecules and can provide valuable information on the hydration state.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that probes the vibrational modes of molecules. It is particularly useful for studying the O-H stretching vibrations of water, which are sensitive to hydrogen bonding.

Raman Spectral Data for Water in Bromide Environments:

SystemRaman Band (cm⁻¹)AssignmentReference
Aqueous Bromine Solution~307.8Br-Br stretch[8]
Aqueous Tribromide (Br₃⁻)~170Symmetric stretch (ν₁)[8][9]
Hydration Shell of Bromide IonShift in O-H bandsPerturbed water vibrations[10]

Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation:

    • For solid samples, place a small amount of the bromide hydrate powder on a microscope slide.

    • For solutions, use a cuvette.

  • Instrument Parameters:

    • Excitation Laser: A visible or near-infrared laser (e.g., 532 nm, 785 nm) is commonly used.

    • Spectral Range: Scan the region corresponding to water vibrations (O-H stretching: ~3000-3800 cm⁻¹, H-O-H bending: ~1600-1700 cm⁻¹) and lattice modes (typically < 400 cm⁻¹).

  • Data Analysis:

    • Analyze the position, shape, and intensity of the O-H stretching bands to infer the strength of hydrogen bonding involving the water molecules.

    • Compare the spectra of the hydrate with that of the anhydrous form to identify bands associated with the water of hydration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.

FTIR Spectral Data for Water in Hydrates:

Vibration ModeTypical Wavenumber Range (cm⁻¹)DescriptionReference
O-H Stretching3000 - 3600Sensitive to hydrogen bonding strength[11]
H-O-H Bending1600 - 1650Bending vibration of the water molecule[11]
Librational Modes300 - 900Restricted rotational motions of water[12]

Experimental Protocol for FTIR Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the bromide hydrate powder directly onto the ATR crystal.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands of water (O-H stretching and H-O-H bending).

    • The position and broadness of the O-H stretching band can provide insights into the hydrogen bonding environment of the water molecules within the crystal lattice.

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of the analytical techniques described for a comprehensive characterization of bromide hydrates.

Analytical_Techniques_Relationship cluster_Thermal Thermal Analysis cluster_Structural Structural Analysis cluster_Spectroscopic Vibrational Spectroscopy TGA TGA (Water Content) PXRD PXRD (Phase ID, Purity) TGA->PXRD Confirms Hydrate Stoichiometry DSC DSC (Thermal Events, Enthalpy) DSC->PXRD Correlates Thermal Events with Phase Changes SCXRD SCXRD (Definitive Structure) PXRD->SCXRD Suggests Need for Definitive Structure SCXRD->TGA Validates Stoichiometry Raman Raman (H-Bonding, Water Environment) FTIR FTIR (Functional Groups, H-Bonding) Raman->FTIR Complementary Vibrational Info FTIR->TGA Confirms Presence of Water

Inter-relationships of analytical techniques.

Conclusion

The identification and characterization of bromide hydrates require a multi-technique approach. Thermal analysis provides quantitative information on water content and thermal stability. X-ray diffraction is essential for determining the crystal structure and phase purity. Vibrational spectroscopy offers valuable insights into the local environment and hydrogen bonding of the water molecules. By combining the information obtained from these complementary techniques, researchers, scientists, and drug development professionals can achieve a comprehensive understanding of bromide hydrate systems, ensuring the development of robust and reliable products.

References

Application Notes and Protocols for the Raman Spectroscopic Analysis of Bromide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of bromide in aqueous solutions using Raman spectroscopy. As the monoatomic bromide ion (Br⁻) is not Raman active, this document focuses on indirect methods: primarily through the formation of the tribromide ion (Br₃⁻) and through the use of Surface-Enhanced Raman Spectroscopy (SERS).

Introduction to Bromide Analysis by Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a unique chemical fingerprint. While direct measurement of the bromide ion is not possible, its quantification in aqueous solutions can be achieved through chemical conversion to a Raman-active species or by enhancing its signal at a metallic surface.[1][2] These methods are particularly valuable in pharmaceutical applications for monitoring processes, ensuring raw material quality, and in formulation development.[1][2][3][4]

The two primary indirect methods for bromide quantification using Raman spectroscopy are:

  • Tribromide (Br₃⁻) Method: This involves the oxidation of bromide to bromine (Br₂), which then reacts with excess bromide ions to form the tribromide ion (Br₃⁻). The tribromide ion has a strong and characteristic Raman signal that can be correlated with the initial bromide concentration.

  • Surface-Enhanced Raman Spectroscopy (SERS): This technique involves the adsorption of bromide ions onto a nanostructured metallic surface, typically silver or gold. The interaction between the bromide and the metal surface creates a detectable Raman signal, often corresponding to the metal-bromide bond vibration. SERS offers exceptionally high sensitivity, enabling the detection of very low bromide concentrations.

Quantitative Data Summary

The following table summarizes the quantitative performance of the tribromide and SERS methods for bromide determination in aqueous solutions. Please note that performance can vary depending on the specific experimental setup, matrix, and instrumentation.

ParameterTribromide (Br₃⁻) MethodSurface-Enhanced Raman Spectroscopy (SERS)
Principle Indirect detection via chemical conversion to Br₃⁻Signal enhancement upon adsorption to a metallic surface
Typical Raman Peak ~160-170 cm⁻¹ (symmetric stretch of Br₃⁻)Varies with substrate (e.g., ~160-240 cm⁻¹ for Ag-Br)
Limit of Detection (LOD) Generally in the low mg/L (ppm) rangeCan reach µg/L (ppb) to ng/L (ppt) levels, and even lower (e.g., 10⁻¹⁶ M) with optimized substrates.[5]
Linear Range Typically spans 1-2 orders of magnitudeCan be linear over several orders of magnitude, but can be affected by surface saturation
Advantages - Utilizes standard Raman instrumentation- Relatively straightforward sample preparation- Extremely high sensitivity- High specificity
Disadvantages - Less sensitive than SERS- Requires the use of an oxidizing agent- Requires specialized SERS substrates- Signal reproducibility can be a challenge- Susceptible to interference from other surface-adsorbing species

Experimental Protocols

Quantitative Analysis of Bromide via Tribromide (Br₃⁻) Formation

This protocol details the steps for the indirect quantification of bromide by converting it to tribromide and measuring the resulting Raman signal.

3.1.1. Principle

Bromide ions (Br⁻) are oxidized to molecular bromine (Br₂) using a suitable oxidizing agent (e.g., chloramine-T). The newly formed bromine then reacts with excess bromide ions present in the solution to form the tribromide ion (Br₃⁻), which is Raman active.

3.1.2. Materials and Reagents

  • Potassium bromide (KBr) or Sodium bromide (NaBr) standard solutions

  • Chloramine-T solution

  • Acetate (B1210297) buffer (pH 4.5-4.7)

  • Deionized water

  • Raman spectrometer with laser excitation (e.g., 532 nm, 785 nm)

  • Quartz cuvettes or vials

3.1.3. Protocol

  • Preparation of Standards: Prepare a series of bromide standard solutions of known concentrations (e.g., ranging from 1 to 100 mg/L) by diluting a stock solution.

  • Sample Preparation:

    • To a fixed volume of each standard and sample solution (e.g., 5 mL), add the acetate buffer to maintain a constant pH.

    • Introduce a controlled amount of the oxidizing agent (e.g., chloramine-T solution) to initiate the oxidation of bromide to bromine. The concentration of the oxidizing agent should be optimized to ensure complete conversion without excessive side reactions.

    • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) to ensure the formation of tribromide is complete.

  • Raman Measurement:

    • Transfer the prepared solution to a quartz cuvette.

    • Acquire the Raman spectrum using the spectrometer. Ensure consistent instrument parameters (laser power, integration time, etc.) for all measurements.

    • Identify the characteristic Raman peak for the symmetric stretch of the tribromide ion (typically around 160-170 cm⁻¹).

  • Data Analysis and Calibration:

    • Measure the intensity or area of the tribromide peak for each standard.

    • Plot the peak intensity/area as a function of the bromide concentration to generate a calibration curve.

    • Use the calibration curve to determine the bromide concentration in the unknown samples.

3.1.4. Logical Workflow for Tribromide Method

Tribromide_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Raman Analysis cluster_quant Quantification A Aqueous Sample/Standard (containing Br⁻) B Add Acetate Buffer (pH 4.5-4.7) A->B C Add Oxidizing Agent (e.g., Chloramine-T) B->C D Incubate (for Br₃⁻ formation) C->D E Acquire Raman Spectrum D->E F Identify & Integrate Br₃⁻ Peak (~160-170 cm⁻¹) E->F G Generate Calibration Curve (Intensity vs. [Br⁻]) F->G H Determine Unknown Concentration G->H

Caption: Workflow for quantitative bromide analysis via tribromide formation.

Quantitative Analysis of Bromide using Surface-Enhanced Raman Spectroscopy (SERS)

This protocol outlines the steps for the sensitive detection and quantification of bromide using SERS.

3.2.1. Principle

When an aqueous solution containing bromide ions is brought into contact with a SERS-active substrate (e.g., silver nanoparticles), the bromide ions adsorb to the metallic surface. The plasmonic properties of the substrate dramatically enhance the Raman signal of the adsorbed bromide, allowing for its detection at very low concentrations. The intensity of the SERS signal, often corresponding to the Ag-Br vibrational mode, is proportional to the bromide concentration.

3.2.2. Materials and Reagents

  • SERS-active substrates (e.g., silver nanoparticle colloid, silver-coated silicon wafers)

  • Potassium bromide (KBr) or Sodium bromide (NaBr) standard solutions

  • Deionized water

  • Raman spectrometer with appropriate laser excitation (e.g., 532 nm, 785 nm)

  • Micropipettes

3.2.3. Protocol

  • Substrate Preparation (if using colloids):

    • Synthesize silver nanoparticles (AgNPs) using a standard method (e.g., citrate (B86180) reduction of silver nitrate).

    • Optionally, an aggregating agent (e.g., a salt solution) can be added to the colloid to induce nanoparticle aggregation and create "hot spots" for enhanced Raman signals. This step needs to be carefully controlled for reproducibility.

  • Sample Preparation:

    • Prepare a series of bromide standard solutions with concentrations in the expected range of the samples.

    • Mix a small volume of the bromide standard or sample with the SERS substrate. For colloidal solutions, mix a specific ratio of the sample and the colloid (e.g., 1:1 v/v). For solid substrates, deposit a small droplet of the sample onto the active surface and allow it to dry or measure it while wet.

    • Allow for an incubation period (e.g., 5-15 minutes) for the bromide ions to adsorb onto the substrate surface.

  • SERS Measurement:

    • Acquire the SERS spectrum. It is crucial to use consistent acquisition parameters.

    • Identify the characteristic peak for the metal-bromide bond (e.g., ~160-240 cm⁻¹ for Ag-Br).

  • Data Analysis and Calibration:

    • Measure the intensity or area of the characteristic SERS peak for each standard.

    • Plot the peak intensity/area against the bromide concentration to create a calibration curve.

    • Determine the bromide concentration in the unknown samples using the calibration curve.

3.2.4. Experimental Workflow for SERS Method

SERS_Workflow A Prepare SERS Substrate (e.g., Ag Nanoparticles) C Mix Sample/Standard with SERS Substrate A->C B Aqueous Sample/Standard (containing Br⁻) B->C D Incubate for Adsorption C->D E Acquire SERS Spectrum D->E F Identify & Integrate Ag-Br Peak E->F G Generate Calibration Curve F->G H Determine Unknown [Br⁻] G->H

Caption: General workflow for SERS-based bromide quantification.

Application in Pharmaceutical Development

In the pharmaceutical industry, the monitoring and control of halide ions, including bromide, is critical. Bromide can be present as a counter-ion in active pharmaceutical ingredients (APIs), in raw materials, or as an impurity. Raman spectroscopy offers a rapid and non-destructive method for these analyses.[1][2][3][4]

Potential Applications:

  • Raw Material Identification and Qualification: Quickly verify the identity and purity of incoming raw materials containing bromide salts.

  • API Characterization: Confirm the presence and uniformity of bromide as a counter-ion in an API.

  • Process Analytical Technology (PAT): Implement in-line or at-line monitoring of processes where bromide concentration is a critical parameter.

  • Cleaning Validation: Detect residual bromide-containing compounds on manufacturing equipment.

  • Counterfeit Drug Screening: Rapidly screen for the presence or absence of bromide-containing APIs in finished products.

Signaling Pathway Analogy for Method Selection

The choice between the tribromide and SERS methods depends on the specific analytical requirements, such as the required sensitivity and the complexity of the sample matrix.

Method_Selection Start Define Analytical Need for Bromide Quantification Conc_Check Expected Bromide Concentration? Start->Conc_Check Matrix_Check Complex Matrix with Potential Interferences? Conc_Check->Matrix_Check High (> 1 mg/L) SERS SERS Method Conc_Check->SERS Low (< 1 mg/L) Tribromide Tribromide Method Matrix_Check->Tribromide No Matrix_Check->SERS Yes

Caption: Decision pathway for selecting a Raman method for bromide analysis.

Conclusion

Raman spectroscopy, through indirect methods, provides powerful tools for the quantitative analysis of bromide in aqueous solutions. The choice between the tribromide formation method and SERS depends on the required sensitivity and the nature of the sample. For applications in the low mg/L range without significant interferences, the tribromide method is a robust choice. For trace-level detection and analysis in complex matrices, SERS offers superior sensitivity. Both methods can be valuable in various stages of pharmaceutical research, development, and quality control.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Bromide Hydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of bromide hydrate (B1144303) crystals using X-ray diffraction (XRD) techniques. The accurate determination of the crystalline structure of bromide hydrates is crucial in pharmaceutical development and materials science, as the hydration state can significantly influence a compound's physical and chemical properties, including stability, solubility, and bioavailability.

Introduction to X-ray Diffraction of Hydrate Crystals

X-ray diffraction is a powerful non-destructive technique for elucidating the atomic and molecular structure of crystalline materials.[1] When X-rays interact with a crystal, they are diffracted in a pattern that is unique to the crystal's structure. This pattern is used to determine the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. For bromide hydrate crystals, XRD is essential for:

  • Identifying and differentiating between anhydrous and various hydrated forms (polymorphs and pseudo-polymorphs). The presence and location of water molecules within the crystal structure can be precisely determined.

  • Characterizing the hydrogen-bonding network. Understanding the interactions between water molecules and the bromide-containing compound is critical for stability assessments.

  • Monitoring phase transitions. XRD can be used to study dehydration and rehydration processes as a function of temperature and humidity.

  • Ensuring batch-to-batch consistency and quality control in pharmaceutical manufacturing.[2]

Two primary XRD techniques are employed for the analysis of bromide hydrate crystals: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Data Presentation: Crystallographic Data of Selected Bromide Hydrates

The following tables summarize key crystallographic data for representative bromide hydrate crystals, providing a reference for comparison.

Table 1: Single-Crystal X-ray Diffraction Data for Selected Bromide Hydrate Crystals

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Barium Bromide DihydrateBaBr₂·2H₂OOrthorhombicPnma4.599.4111.59909090[3]
Calcium Bromide HexahydrateCaBr₂·6H₂OTrigonalP3218.1648.1644.1629090120
Strontium Bromide HexahydrateSrBr₂·6H₂OTrigonalP3218.218.214.239090120

Table 2: Powder X-ray Diffraction Data for a Hypothetical Pharmaceutical Bromide Hydrate

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.40100
12.37.1945
17.05.2180
21.84.0765
25.63.4890
29.13.0755

Experimental Protocols

Protocol for Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed and unambiguous structural information.[4]

Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the location of water molecules in a single crystal of a bromide hydrate.

Materials and Equipment:

  • Single crystal of the bromide hydrate (typically 0.1-0.3 mm in size)[5]

  • Goniometer head

  • Cryo-loop or glass fiber

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and detector (e.g., CCD or CMOS)[1]

  • Cryo-cooling system (e.g., liquid nitrogen)

  • Microscope with polarizing filters

Procedure:

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal that is free of cracks and defects.

    • Carefully mount the crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant (e.g., paratone-N oil) to prevent dehydration.

    • Mount the pin on the goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam using the diffractometer's centering camera.

    • Cool the crystal to the desired temperature (typically 100 K) using the cryo-cooling system to minimize thermal motion and radiation damage.

    • Perform an initial set of short-exposure diffraction images to screen the crystal quality and determine the unit cell parameters.[5]

    • Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run, which involves rotating the crystal and collecting diffraction images at various orientations.[6]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, displacement parameters, and site occupancies.

    • Locate and refine the positions of hydrogen atoms, particularly those of the water molecules, from the difference Fourier map.

Protocol for Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique for phase identification, purity analysis, and studying crystalline changes in bulk samples.[6]

Objective: To obtain a characteristic diffraction pattern of a polycrystalline bromide hydrate sample for phase identification, purity assessment, and comparison with known standards.

Materials and Equipment:

  • Powdered sample of the bromide hydrate (5-10 mg)

  • Mortar and pestle (agate or ceramic)

  • PXRD sample holder (e.g., zero-background silicon wafer or glass slide)

  • Powder X-ray diffractometer with a suitable X-ray source (typically Cu Kα radiation) and detector

  • Data analysis software

Procedure:

  • Sample Preparation:

    • Gently grind the bromide hydrate sample into a fine, homogeneous powder using a mortar and pestle.[4] This is crucial to ensure random orientation of the crystallites and to minimize preferred orientation effects.

    • Carefully mount the powdered sample onto the sample holder, ensuring a flat and smooth surface.

  • Instrument Setup and Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the data collection parameters, including the 2θ scan range (e.g., 5-50°), step size (e.g., 0.02°), and scan speed or time per step.

    • Initiate the X-ray source and detector and start the data acquisition.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • Compare the experimental diffraction pattern to a database of known patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phase(s) present.

    • For quantitative analysis or more detailed structural information, perform Rietveld refinement of the powder pattern. This involves fitting a calculated diffraction pattern based on a known crystal structure to the experimental data.[7]

Visualizations

experimental_workflow

data_analysis_pathway start XRD Experiment raw_data Raw Diffraction Data (Images or 2θ Scan) start->raw_data processing Data Processing (Integration / Background Correction) raw_data->processing unit_cell unit_cell processing->unit_cell final_structure Final Crystal Structure (Atomic Coordinates, Bond Parameters) structure_solution structure_solution unit_cell->structure_solution structure_refinement structure_refinement structure_solution->structure_refinement structure_refinement->final_structure

logical_relationship xrd X-ray Diffraction (XRD) hydration_state hydration_state xrd->hydration_state determines h_bonding h_bonding xrd->h_bonding characterizes polymorphism polymorphism xrd->polymorphism identifies stability stability hydration_state->stability solubility solubility hydration_state->solubility h_bonding->stability polymorphism->solubility bioavailability bioavailability polymorphism->bioavailability

References

Application Notes and Protocols for Thermogravimetric Analysis of Bromide Hydrate Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. In the pharmaceutical and materials science industries, TGA is an essential tool for studying the hydration and dehydration of active pharmaceutical ingredients (APIs) and other crystalline materials. The presence of water, either as bound hydrates or adsorbed moisture, can significantly impact the physical and chemical properties of a substance, including its stability, solubility, and bioavailability.

These application notes provide a comprehensive overview and detailed protocols for the thermogravimetric analysis of bromide hydrate (B1144303) dehydration. Understanding the dehydration process of bromide salts is critical for drug development, formulation, and quality control, as it provides insights into storage conditions, stability, and processing parameters.

Data Presentation: Dehydration of Bromide Hydrates

The following tables summarize quantitative data obtained from the thermogravimetric analysis of various bromide hydrates. The data includes onset and peak dehydration temperatures, as well as observed mass loss percentages, which correspond to the loss of water molecules.

Bromide HydrateDehydration StepOnset Temperature (°C)Peak Temperature (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Reference
Strontium Bromide Hexahydrate (SrBr₂·6H₂O) SrBr₂·6H₂O → SrBr₂·H₂O + 5H₂O~89-100-25.5-[1]
SrBr₂·H₂O → SrBr₂ + H₂O180-6.7-[1]
Strontium Bromide Monohydrate (SrBr₂·H₂O) SrBr₂·H₂O → SrBr₂ + H₂O211 (at 19 kPa water vapor pressure)-6.7-[2]
Cesium Manganese Bromide Dihydrate (Cs₂MnBr₄·2H₂O) Cs₂MnBr₄·2H₂O → Cs₂MnBr₄ + 2H₂O-1056.1~6.1[3]
Lithium Bromide Monohydrate (LiCl·H₂O) LiCl·H₂O → LiCl·0.5H₂O + 0.5H₂O99-110-8.6-[4]
LiCl·0.5H₂O → LiCl + 0.5H₂O160-186-8.6-[4]
Calcium Bromide Hexahydrate (CaBr₂·6H₂O) CaBr₂·6H₂O → CaBr₂ + 6H₂O--35.1Complete dehydration observed within 7 minutes at elevated temperature[5]
Sodium Bromide Dihydrate (NaBr·2H₂O) NaBr·2H₂O → NaBr + 2H₂O>50.7-25.9Data not available in search results

Note: The data for Lithium Bromide Monohydrate and Calcium Bromide Hexahydrate are based on reported temperature ranges and qualitative descriptions of dehydration, as specific TGA curves with precise data points were not available in the search results. The theoretical mass loss is calculated based on the molecular weights of the hydrated and anhydrous forms.

Experimental Protocols

This section provides a generalized, detailed protocol for conducting the thermogravimetric analysis of bromide hydrates. It is crucial to adapt this protocol based on the specific instrument, sample properties, and analytical goals.

Objective: To determine the dehydration profile, including the number of water molecules, dehydration temperatures, and mass loss of a bromide hydrate sample using thermogravimetric analysis.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance.

  • TGA sample pans (e.g., alumina, platinum, or aluminum).

  • Microbalance for accurate sample weighing.

  • Spatula and tweezers.

  • The bromide hydrate sample.

  • Inert purge gas (e.g., high-purity nitrogen or argon).

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Measurement cluster_data Data Analysis weigh Weigh Sample (5-10 mg) load Load into TGA Pan weigh->load tare Tare TGA Balance purge Set Purge Gas (e.g., N2, 20-50 mL/min) tare->purge temp Program Temperature Profile purge->temp place Place Sample in Furnace start Start Heating Program place->start record Record Mass Loss vs. Temperature start->record plot Plot TGA Curve (% Mass vs. Temp) derivative Plot DTG Curve (d(mass)/dt vs. Temp) plot->derivative determine Determine Onset/Peak Temperatures & Mass Loss derivative->determine cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_analysis cluster_analysis cluster_data cluster_data weigh_edge->tare temp_edge->place record_edge->plot

Caption: Generalized workflow for the thermogravimetric analysis of bromide hydrates.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the bromide hydrate sample is representative of the bulk material.

    • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan. A smaller sample size generally leads to better resolution of thermal events.

    • Record the exact initial mass of the sample.

  • Instrument Setup:

    • Turn on the TGA instrument and the controlling computer.

    • Open the furnace and carefully place the empty sample pan on the balance mechanism.

    • Tare the balance to zero.

    • Remove the empty pan and place the pan containing the sample onto the balance.

    • Close the furnace.

    • Set the purge gas flow rate. For dehydration studies, an inert gas like nitrogen or argon is typically used at a flow rate of 20-50 mL/min to prevent oxidative degradation and to carry away the evolved water vapor.

    • Program the temperature profile. A typical dynamic scan for a dehydration study involves heating the sample from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete dehydration (e.g., 200-300 °C). A heating rate of 10 °C/min is a common starting point, but may be adjusted (e.g., 5 °C/min or 20 °C/min) to optimize the resolution of dehydration steps.

  • TGA Measurement:

    • Equilibrate the furnace at the starting temperature for a few minutes to ensure a stable baseline.

    • Initiate the heating program.

    • The instrument will record the sample mass as a function of temperature and time.

    • The experiment is complete when the temperature program finishes and the sample mass has stabilized.

  • Data Analysis:

    • The primary output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • A step-wise decrease in the TGA curve indicates a mass loss event, which in this case corresponds to dehydration.

    • The onset temperature of the mass loss is the temperature at which the dehydration begins.

    • The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass change against temperature. The peak of a DTG curve corresponds to the temperature of the maximum rate of mass loss.

    • From the TGA curve, determine the percentage mass loss for each dehydration step.

    • Compare the experimental mass loss with the theoretical mass loss calculated from the stoichiometry of the hydrate to determine the number of water molecules lost in each step.

Logical Relationships in TGA Data Interpretation

The interpretation of TGA data for bromide hydrate dehydration involves understanding the relationship between the observed thermal events and the underlying physical and chemical changes in the sample.

TGA_Interpretation cluster_input Experimental Data cluster_interpretation Interpretation cluster_output Derived Information tga_curve TGA Curve (% Mass vs. Temp) mass_loss Mass Loss (%) tga_curve->mass_loss onset_temp Onset Temperature tga_curve->onset_temp num_steps Number of Dehydration Steps tga_curve->num_steps dtg_curve DTG Curve (d(mass)/dt vs. Temp) peak_temp Peak Temperature dtg_curve->peak_temp stoichiometry Stoichiometry of Hydration (Number of H₂O molecules) mass_loss->stoichiometry stability Thermal Stability onset_temp->stability peak_temp->stability kinetics Dehydration Kinetics peak_temp->kinetics num_steps->stoichiometry

Caption: Logical flow from TGA data to the characterization of bromide hydrate dehydration.

Conclusion

Thermogravimetric analysis is an indispensable technique for the characterization of bromide hydrates. By providing quantitative data on dehydration temperatures and mass loss, TGA enables researchers and drug development professionals to understand the thermal stability, stoichiometry, and kinetics of water loss in these materials. The protocols and data presented in these application notes serve as a valuable resource for designing and interpreting TGA experiments for bromide hydrates, ultimately contributing to the development of stable and effective pharmaceutical products and materials.

References

Application Notes and Protocols: Handling and Storage of Anhydrous Hydrogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous Hydrogen Bromide (HBr) is a colorless, corrosive, and toxic gas with a pungent odor that is widely utilized in the synthesis of various chemicals and pharmaceuticals.[1] It is shipped as a liquefied compressed gas.[2] Due to its hazardous nature, stringent adherence to safety protocols during its handling and storage is imperative to mitigate risks of exposure and injury. These application notes provide detailed procedures and safety information for the proper management of anhydrous HBr in a laboratory or research setting.

Chemical and Physical Properties

Anhydrous HBr is heavier than air and fumes in moist air, forming hydrobromic acid.[1] Understanding its physical properties is crucial for safe handling and for anticipating its behavior in the event of a release.

PropertyValue
Molecular Weight 80.92 g/mol [3]
Boiling Point -66.7 °C (-88.1 °F)[4]
Melting Point -87 °C (-124.6 °F)[4]
Vapor Pressure 21 bar(a) at 20 °C[4]
Vapor Density (Air=1) 2.8[4]
Water Solubility 700,000 mg/L[4]
Odor Threshold 2 ppm[2]
IDLH (Immediately Dangerous to Life or Health) 30 ppm[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards must be conducted before working with anhydrous HBr. The following PPE is mandatory to minimize exposure risks.

EquipmentSpecifications
Respiratory Protection A positive-pressure airline respirator with a full facepiece or a self-contained breathing apparatus (SCBA) should be available for emergency use.[5] For routine operations in a well-ventilated area, a gas mask with an appropriate acid gas canister may be permissible, subject to a formal risk assessment.
Eye Protection Chemical splash goggles and a face shield are required.[6][7] Contact lenses should not be worn when handling this substance.[5]
Skin and Body Protection A chemically resistant suit, such as those made from Teflon® or Kel-F®, is recommended.[5] Wear appropriate chemical-resistant gloves and safety shoes.[7][8]
Hand Protection Wear chemically resistant gloves (e.g., Teflon®, Kel-F®).[5]

Handling and Storage Procedures

Cylinder Handling Protocol
  • Inspection: Before use, visually inspect the cylinder for any signs of damage or leaks.

  • Transport: Cylinders should be moved using a suitable hand truck and be properly secured.[5] Do not drag, slide, or roll cylinders.[5]

  • Securing: Securely chain cylinders in an upright position to a stable surface, such as a wall or workbench.

  • Connection: Use a pressure-reducing regulator when connecting the cylinder to a lower-pressure system.[5] Ensure all connections are leak-tight. A back-flow prevention device should be used in the piping.[9]

  • Operation: Do not heat the cylinder to increase the discharge rate.[5] Close the cylinder valve when not in use.

Storage Protocol
  • Location: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[7][9] The storage temperature should not exceed 50°C (122°F).[4][8]

  • Segregation: Store anhydrous HBr cylinders separately from incompatible materials, such as bases, combustible materials, halogens, and oxidizing agents.[5][7]

  • Inventory Management: Implement a "first-in, first-out" inventory system to prevent cylinders from being stored for extended periods.[5] Segregate full and empty cylinders.[5]

  • Condition Monitoring: Periodically check stored containers for general condition and leakage.[4][10]

Emergency Procedures

Leak Response Protocol
  • Evacuation: Immediately evacuate all personnel from the affected area.[5]

  • Ventilation: Ventilate the area to disperse the gas.[11]

  • Source Control: If it can be done without risk, stop the flow of gas.[3] If the leak is from a cylinder that cannot be stopped, move the cylinder to a safe, well-ventilated area.[11]

  • Containment: Use a water spray or fog to knock down vapors, but do not apply water directly to the leak source as it may cause icing.[3]

  • Reporting: Notify the appropriate emergency response personnel.

Exposure Protocol
  • Inhalation: Move the exposed individual to fresh air immediately.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] If frostbite occurs, do not rub the affected area; seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling anhydrous hydrogen bromide.

G Anhydrous HBr Cylinder Handling Workflow start Start receive Receive Cylinder start->receive inspect Inspect Cylinder for Damage receive->inspect transport Transport to Use Area inspect->transport No Damage store Return to Storage inspect->store Damaged secure Secure Cylinder in Upright Position transport->secure connect Connect to System with Regulator secure->connect leak_check Perform Leak Check connect->leak_check leak_check->connect Leak Detected use Use Anhydrous HBr leak_check->use No Leak disconnect Disconnect and Cap Cylinder use->disconnect disconnect->store end End store->end

Caption: Workflow for handling anhydrous HBr cylinders.

G Emergency Response for Anhydrous HBr Leak leak Leak Detected evacuate Evacuate Area leak->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Leak Source ppe->assess stop_leak Stop Leak if Safe assess->stop_leak Source Identified ventilate Ventilate Area assess->ventilate Cannot Stop Leak stop_leak->ventilate Leak Stopped monitor Monitor Air Concentration ventilate->monitor secure_area Secure the Area monitor->secure_area notify Notify Emergency Services secure_area->notify end End notify->end

Caption: Emergency response procedure for an anhydrous HBr leak.

References

Synthesis of Organobromine Compounds from Bromide Hydrates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Organobromine compounds are pivotal intermediates in the synthesis of a vast array of functional molecules, playing a crucial role in the development of pharmaceuticals, agrochemicals, and materials.[1][2] Their utility stems from the bromine atom's ability to serve as a versatile synthetic handle, readily participating in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[1][3] Traditionally, the synthesis of these valuable compounds has often relied on the use of hazardous reagents like liquid bromine.[4] This has prompted a shift towards safer and more environmentally friendly methods, with a significant focus on utilizing stable and readily available bromide salts, which in aqueous environments exist as their hydrate (B1144303) forms.[3][5]

These application notes provide detailed protocols and data for the synthesis of organobromine compounds from bromide hydrates, catering to researchers, scientists, and professionals in drug development. The methodologies highlighted focus on green chemistry principles, employing bromide salts in conjunction with oxidizing agents to generate the active brominating species in situ.[3][4]

Core Concepts and Methodologies

The synthesis of organobromine compounds from bromide hydrates typically involves the oxidation of the bromide anion (Br⁻) to an electrophilic bromine species (e.g., Br₂, HOBr). This is commonly achieved through the use of an oxidizing agent in an aqueous or mixed solvent system. The choice of oxidant and reaction conditions dictates the type of bromination reaction that occurs.

Key Synthetic Transformations:

  • Electrophilic Addition to Alkenes: Alkenes react with the in situ generated bromine to form vicinal dibromides. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.[6]

  • Electrophilic Aromatic Substitution: Activated aromatic compounds can be brominated using bromide salts and an oxidant. The regioselectivity of the reaction is governed by the nature of the substituents on the aromatic ring.

  • α-Bromination of Ketones: Ketones can be brominated at the α-position under acidic or neutral conditions using a bromide source and an oxidant.[7]

  • Conversion of Alcohols to Alkyl Bromides: Primary, secondary, and tertiary alcohols can be converted to their corresponding alkyl bromides using hydrobromic acid (an aqueous solution of hydrogen bromide) or a combination of a bromide salt and a strong acid.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various organobromine compounds from bromide hydrates, showcasing the versatility and efficiency of these methods.

Table 1: Electrophilic Bromination of Alkenes

Alkene SubstrateBromide SourceOxidantSolventReaction TimeYield (%)Reference
Stilbene (B7821643)Sodium BromideSodium Perborate (B1237305)Acetic Acid20 min95[10]
ChalconeSodium BromideSodium PerborateAcetic Acid45 min88[10]

Table 2: Electrophilic Aromatic Substitution

Aromatic SubstrateBromide SourceOxidantSolventReaction TimeYield (%)Reference
AnisoleSodium BromideSodium Bromate/H₂SO₄Water1 h92[11]
AcetanilidePotassium BromidePotassium Bromate/HClWater30 min95[4]
PhenolSodium BromideSodium Hypochlorite/HClWater15 min98[3]

Table 3: α-Bromination of Ketones

Ketone SubstrateBromide SourceOxidantSolventReaction TimeYield (%)Reference
Acetophenone (B1666503)Hydrobromic AcidHydrogen PeroxideWater2 h92[7]
CyclohexanoneHydrobromic AcidHydrogen PeroxideWater1 h85[7]

Table 4: Conversion of Alcohols to Alkyl Bromides

Alcohol SubstrateBromide SourceAcidSolventReaction TimeYield (%)Reference
1-Butanol (B46404)Sodium BromideSulfuric Acid (9M)Water25 min60[9]
2-PentanolSodium BromideSulfuric Acid (9M)Water25 min52[9]

Visualizing the Synthesis and Application

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Organic Substrate F Bromination Reaction A->F B Bromide Hydrate (e.g., NaBr) B->F C Solvent (e.g., Water, Acetic Acid) C->F D Addition of Oxidant (e.g., H2O2, NaBO3) E In Situ Generation of Bromine D->E E->F G Quenching F->G H Extraction G->H I Purification (e.g., Crystallization, Chromatography) H->I J Organobromine Product I->J

Caption: General experimental workflow for the synthesis of organobromine compounds.

Caption: Mechanism of electrophilic addition of bromine to an alkene.

drug_development A Organobromine Compound (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Functional Group Interconversion A->C D Complex Molecule Synthesis B->D C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H I Drug Candidate H->I

Caption: Role of organobromine compounds in the drug development pipeline.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this document.

Protocol 1: Electrophilic Bromination of Stilbene

  • Objective: To synthesize 1,2-dibromo-1,2-diphenylethane (B1143902) from stilbene using sodium bromide and sodium perborate.

  • Materials:

    • (E)-Stilbene

    • Sodium bromide (NaBr)

    • Sodium perborate tetrahydrate (NaBO₃·4H₂O)

    • Glacial acetic acid

    • Ethanol (B145695)

    • Deionized water

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1.0 g of (E)-stilbene in 20 mL of glacial acetic acid.

    • Add 2.2 g of sodium bromide to the solution and stir until dissolved.

    • In small portions over 10 minutes, add 3.4 g of sodium perborate tetrahydrate to the stirring solution.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 10 minutes.

    • Pour the reaction mixture into 100 mL of deionized water.

    • Collect the white precipitate by vacuum filtration and wash with deionized water.

    • Recrystallize the crude product from ethanol to yield pure 1,2-dibromo-1,2-diphenylethane.

    • Dry the product in a desiccator and determine the yield and melting point.

Protocol 2: α-Bromination of Acetophenone

  • Objective: To synthesize α-bromoacetophenone from acetophenone using hydrobromic acid and hydrogen peroxide.[7]

  • Materials:

    • Acetophenone

    • Hydrobromic acid (48% aqueous solution)

    • Hydrogen peroxide (30% aqueous solution)

    • Dichloromethane (B109758)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a 50 mL round-bottom flask, add 1.20 g (10 mmol) of acetophenone.

    • Add 2.26 mL (20 mmol) of 48% hydrobromic acid.

    • Cool the mixture in an ice bath and slowly add 1.13 mL (11 mmol) of 30% hydrogen peroxide dropwise with stirring.

    • After the addition, allow the reaction to stir at room temperature for 2 hours.

    • Extract the reaction mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Synthesis of 1-Bromobutane (B133212) from 1-Butanol

  • Objective: To synthesize 1-bromobutane from 1-butanol using sodium bromide and sulfuric acid.[9]

  • Materials:

    • 1-Butanol

    • Sodium bromide (NaBr)

    • Concentrated sulfuric acid (98%)

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous calcium chloride

  • Procedure:

    • Prepare 9 M sulfuric acid by carefully adding 50 mL of concentrated sulfuric acid to 50 mL of deionized water in an ice bath.

    • In a 250 mL round-bottom flask, place 14.0 g of sodium bromide and add 15 mL of deionized water.

    • Add 8.0 g of 1-butanol to the flask.

    • Slowly and with cooling, add 24 mL of 9 M sulfuric acid to the mixture.

    • Add a few boiling chips and assemble a reflux apparatus.

    • Heat the mixture to reflux for 25-30 minutes.

    • After reflux, allow the mixture to cool and then set up for simple distillation.

    • Distill the mixture until no more oily droplets are collected.

    • Wash the distillate in a separatory funnel with deionized water, then with saturated sodium bicarbonate solution, and finally with deionized water again.

    • Dry the crude 1-bromobutane over anhydrous calcium chloride.

    • Decant the dried product into a clean, dry flask and perform a final distillation to purify the 1-bromobutane. Collect the fraction boiling between 100-104 °C.

Conclusion

The use of bromide hydrates as a bromine source for the synthesis of organobromine compounds offers a safer, more sustainable, and versatile alternative to traditional bromination methods. The protocols outlined in this document provide a solid foundation for researchers to explore these green methodologies in their own work. The adaptability of these reactions to a wide range of substrates underscores their importance in modern organic synthesis and drug discovery.

References

Application of Bromide Hydrates in Thermochemical Energy Storage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical energy storage (TCES) is a promising technology for efficiently storing thermal energy over long durations with high energy density. Among the various materials being investigated, salt hydrates, particularly bromide hydrates like Strontium Bromide Hexahydrate (SrBr₂·6H₂O), have emerged as leading candidates for low-to-medium temperature applications, such as residential heating and industrial waste heat recovery.[1][2] This is attributed to their high theoretical energy storage density, suitable operating temperatures, and good cyclic stability.[3]

This document provides detailed application notes and experimental protocols for the use of bromide hydrates in TCES systems. It is intended to guide researchers and scientists in the synthesis, characterization, and performance evaluation of these materials for energy storage applications.

Core Principles

The fundamental principle behind using bromide hydrates for thermochemical energy storage lies in a reversible chemical reaction: the hydration and dehydration of the salt.

  • Charging (Dehydration): Energy, typically from a low-grade heat source like solar collectors or industrial waste heat, is supplied to the hydrated salt (e.g., SrBr₂·6H₂O). This endothermic process drives off water molecules, resulting in a lower hydrate (B1144303) or an anhydrous salt (e.g., SrBr₂·H₂O or SrBr₂). The energy is now stored within the chemical bonds of the anhydrous salt.

    • SrBr₂·6H₂O(s) + Heat ⇌ SrBr₂·H₂O(s) + 5H₂O(g)

  • Discharging (Hydration): When heat is needed, the anhydrous or lower hydrate salt is exposed to water vapor. This triggers an exothermic reaction, releasing the stored heat at a temperature suitable for applications like space heating.[4]

    • SrBr₂·H₂O(s) + 5H₂O(g) ⇌ SrBr₂·6H₂O(s) + Heat

Quantitative Data Summary

The following table summarizes key performance metrics for bromide hydrate-based thermochemical energy storage systems as reported in the literature.

ParameterStrontium Bromide (SrBr₂)Reference
Energy Storage Density
Gravimetric (per kg of SrBr₂)291 kJ/kg (for SrBr₂∙H₂O ↔ SrBr₂)[4][5]
Volumetric0.84 - 1.95 GJ/m³[3][6]
~542 kWh/m³[3]
Operating Temperatures
Dehydration (Charging)80 - 120°C[6]
150 - 300°C (for SrBr₂∙H₂O ↔ SrBr₂)[4][5]
Hydration (Discharging)50 - 70°C[6]
Specific Thermal Power
HydrationUp to 4 kW/kg SrBr₂ (at 180°C, 69 kPa)[4][5]
Dehydration2.5 kW/kg SrBr₂∙H₂O (at 210°C, 5 kPa)[4][5]
Cycling Stability
Reported CyclesStable over 100 cycles[4][5]
Round-trip Efficiency ~75%[6]

Experimental Protocols

Protocol 1: Synthesis and Preparation of Strontium Bromide Hexahydrate

This protocol describes the preparation of strontium bromide hexahydrate, the starting material for TCES applications.

Materials:

  • Strontium Carbonate (SrCO₃)

  • Hydrobromic Acid (HBr, 48%)

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Heating Plate

  • pH meter or pH paper

  • Crystallization Dish

  • Vacuum Filtration Apparatus

  • Drying Oven

Procedure:

  • Reaction: In a well-ventilated fume hood, slowly add hydrobromic acid to a beaker containing a stirred slurry of strontium carbonate in deionized water. The reaction will produce carbon dioxide gas. Continue adding acid until the effervescence ceases and all the strontium carbonate has reacted.

    • SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)

  • Neutralization: Carefully check the pH of the resulting strontium bromide solution. If it is acidic, add small amounts of strontium carbonate until the solution is neutral (pH ~7).

  • Filtration: Filter the solution to remove any unreacted solids.

  • Concentration: Gently heat the solution on a heating plate to evaporate some of the water and create a supersaturated solution.

  • Crystallization: Transfer the hot, concentrated solution to a crystallization dish and allow it to cool slowly to room temperature. Strontium bromide hexahydrate crystals will form.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in a low-temperature oven (around 40-50°C) to remove surface moisture.

Protocol 2: Thermogravimetric Analysis (TGA) for Dehydration/Hydration Cycling

This protocol outlines the use of a thermogravimetric analyzer to study the dehydration and hydration characteristics of strontium bromide hydrate.

Equipment:

  • Thermogravimetric Analyzer (TGA) with controlled humidity and temperature capabilities.

  • Nitrogen gas (for purging)

  • Water vapor source

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of SrBr₂·6H₂O into the TGA sample pan.

  • Initial Dehydration (Charging):

    • Purge the TGA with dry nitrogen gas.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to a target dehydration temperature (e.g., 120°C or higher).

    • Hold at the target temperature until a stable mass is achieved, indicating complete dehydration to the desired level (e.g., SrBr₂·H₂O or SrBr₂).

    • Record the mass loss, which corresponds to the water released.

  • Isothermal Hydration (Discharging):

    • Cool the sample to the desired hydration temperature (e.g., 60°C).

    • Introduce a controlled flow of water vapor at a specific partial pressure into the TGA chamber.

    • Monitor the mass gain as the sample rehydrates.

    • Continue until the mass stabilizes, indicating the completion of the hydration reaction.

  • Cycling: Repeat steps 2 and 3 for a desired number of cycles (e.g., 100 cycles) to evaluate the material's stability and reversibility.[4]

Protocol 3: Packed Bed Reactor Performance Testing

This protocol describes the testing of bromide hydrate performance in a lab-scale packed bed reactor, which simulates a practical TCES system.

Equipment:

  • Packed bed reactor vessel (stainless steel)

  • Air/nitrogen supply with mass flow controllers

  • Water vapor generator (bubbler or steam injector)

  • Heaters for the gas stream and reactor

  • Thermocouples placed throughout the packed bed

  • Data acquisition system

Procedure:

  • Reactor Packing: Fill the reactor with a known mass of the prepared strontium bromide hydrate material. The material can be in pure form or as a composite with a porous matrix (e.g., silica (B1680970) gel, graphite) to improve heat and mass transfer.[6]

  • Dehydration (Charging):

    • Flow hot, dry air or nitrogen through the packed bed. The inlet temperature should be sufficient to drive the dehydration reaction (e.g., 100-150°C).

    • Monitor the temperature at various points within the bed and the humidity of the outlet gas stream.

    • Continue the flow of hot gas until the outlet humidity drops to the inlet level, indicating that the dehydration process is complete.

  • Hydration (Discharging):

    • Cool the packed bed to the desired initial temperature.

    • Introduce a flow of air or nitrogen with a controlled humidity and temperature (e.g., 25°C, 15 mbar H₂O partial pressure) into the reactor.[6]

    • Record the temperature profile within the packed bed over time. The temperature lift is a key performance indicator.

    • Continue the humid gas flow until the temperature of the bed returns to the inlet gas temperature, signifying the end of the exothermic hydration reaction.

  • Data Analysis: Calculate the energy stored and released, thermal power output, and efficiency based on the temperature changes, gas flow rates, and material properties.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization & Testing start Start: SrCO₃ + HBr reaction Aqueous Reaction start->reaction filtration Filtration reaction->filtration concentration Evaporation filtration->concentration crystallization Crystallization concentration->crystallization drying Drying crystallization->drying product SrBr₂·6H₂O Crystals drying->product tga TGA/DSC Analysis (Cycling Stability) product->tga reactor Packed Bed Reactor (Performance Testing) product->reactor

Caption: Experimental workflow for synthesis and characterization of bromide hydrates.

TCES_Cycle cluster_charging Charging (Endothermic) cluster_discharging Discharging (Exothermic) heat_in Heat Input (e.g., Solar, Waste Heat) hydrated Hydrated Salt (SrBr₂·6H₂O) heat_in->hydrated dehydrated Dehydrated Salt (SrBr₂·H₂O) hydrated->dehydrated Dehydration water_out Water Vapor (H₂O) hydrated->water_out dehydrated_discharge Dehydrated Salt (SrBr₂·H₂O) dehydrated->dehydrated_discharge Energy Storage heat_out Heat Output (e.g., Space Heating) water_in Water Vapor (H₂O) water_in->dehydrated_discharge hydrated_discharge Hydrated Salt (SrBr₂·6H₂O) dehydrated_discharge->hydrated_discharge Hydration hydrated_discharge->heat_out Property_Performance_Relationship cluster_properties Material Properties cluster_performance System Performance Metrics enthalpy Reaction Enthalpy density Energy Density enthalpy->density kinetics Reaction Kinetics power Power Output kinetics->power stability Cyclic Stability efficiency Round-trip Efficiency stability->efficiency lifetime System Lifetime stability->lifetime conductivity Thermal Conductivity conductivity->power

References

Growing Single Crystals of Bromide Hydrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the growth of single crystals of bromide hydrates, essential for structural analysis and understanding of their physicochemical properties. The methodologies outlined are foundational for materials science and pharmaceutical development, where high-quality single crystals are imperative for X-ray diffraction studies.

Introduction

Bromide hydrates are inorganic crystalline compounds that incorporate water molecules into their crystal lattice. The production of high-quality single crystals of these hydrates is a critical step for determining their three-dimensional structure, which in turn provides insights into their properties and behavior. The methods described herein are the most common and effective techniques for growing single crystals from solution.

Core Principles of Crystal Growth

The formation of a single crystal from a solution is a thermodynamically driven process that relies on the principle of supersaturation. A supersaturated solution contains more dissolved solute than can be held in equilibrium at a given temperature. This metastable state is achieved by various means, and the slow return to equilibrium allows for the ordered deposition of molecules onto a growing crystal lattice, rather than rapid, disordered precipitation. Key factors influencing the success of crystal growth include the purity of the compound, the choice of solvent, the rate of supersaturation, and the absence of mechanical disturbances.[1]

Data Presentation: Comparison of Crystal Growth Methods

The following table summarizes typical parameters and outcomes for the primary methods of growing bromide hydrate (B1144303) single crystals.

MethodCompound ExampleSolvent SystemTypical ConcentrationTemperatureGrowth TimeTypical Crystal Size
Slow Evaporation Sodium Bromide Dihydrate (NaBr·2H₂O)WaterSaturated or near-saturatedRoom Temperature (21°C)Days to weeksUp to several millimeters
Slow Cooling Copper(II) Bromide Tetrahydrate (CuBr₂·4H₂O)WaterSaturated at elevated temperatureCooled from boiling to room temp.Several daysMillimeter-sized
Vapor Diffusion General Bromide HydratesSolvent/Antisolvent (e.g., Water/Acetone)Concentrated solutionRoom TemperatureSeveral days to a week0.1 - 0.5 mm
Liquid-Liquid Diffusion General Bromide HydratesSolvent/Antisolvent (e.g., Water/Ethanol)Concentrated solutionRoom Temperature24 hours to several daysVariable, often small needles or plates

Experimental Protocols

Method 1: Slow Evaporation

This is often the simplest and most common method for growing single crystals of compounds that are stable under ambient conditions.[1]

Protocol: Growing Sodium Bromide Dihydrate (NaBr·2H₂O) Crystals

  • Solution Preparation: Prepare a saturated or near-saturated solution of sodium bromide in deionized water at room temperature. For example, a concentration of approximately 11.5 mol kg⁻¹ can be used.[2]

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Cover the vessel with a lid or paraffin (B1166041) film that is pierced with a few small holes. This allows for slow evaporation of the solvent.[3]

  • Incubation: Place the vessel in a vibration-free location, such as a dedicated quiet bench or a temperature-controlled incubator.

  • Monitoring: Observe the vessel periodically over several days to weeks. Crystals should form as the solvent slowly evaporates, increasing the solute concentration.

  • Crystal Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using tweezers. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and then allow them to air dry briefly before analysis.

Method 2: Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.[3]

Protocol: Growing Copper(II) Bromide Tetrahydrate (CuBr₂·4H₂O) Crystals

  • Solution Preparation: Prepare a saturated solution of copper(II) bromide in deionized water by heating the mixture to just below the boiling point of water. Stir until all the solute has dissolved.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed crystallization vessel to remove any undissolved impurities.

  • Insulated Cooling: Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with hot water or a styrofoam box) to ensure a slow rate of cooling.[3]

  • Crystallization: Allow the solution to cool undisturbed to room temperature over several days. As the temperature decreases, the solubility of the copper(II) bromide will decrease, leading to the formation of crystals.

  • Crystal Harvesting: Once the solution has reached room temperature and crystal growth has ceased, carefully decant the supernatant and harvest the crystals as described in the slow evaporation protocol.

Method 3: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is effective for screening a wide range of solvent-antisolvent systems.[4]

Protocol: Growing Bromide Hydrate Crystals

  • Solution Preparation: Dissolve approximately 4 mg of the bromide salt in about 0.5 mL of a suitable solvent (e.g., water) in a small, open vial.[5]

  • Crystallization Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).

  • Antisolvent Addition: Add a few milliliters of an antisolvent (a solvent in which the bromide salt is insoluble but is miscible with the primary solvent, e.g., acetone (B3395972) or ethanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container and leave it undisturbed at a constant temperature.

  • Diffusion and Crystallization: The more volatile antisolvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will reduce the solubility of the bromide salt, leading to the formation of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully retrieve the inner vial and harvest the crystals.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described crystal growth methods.

SlowEvaporationWorkflow Workflow for Slow Evaporation Method A Prepare Saturated Solution B Filter Solution A->B C Place in Crystallization Vessel B->C D Cover with Perforated Lid C->D E Incubate in Vibration-Free Area D->E F Monitor Crystal Growth E->F G Harvest Crystals F->G

Caption: Workflow for the Slow Evaporation Method.

SlowCoolingWorkflow Workflow for Slow Cooling Method A Prepare Saturated Solution at High Temp. B Hot Filtration A->B C Place in Insulated Container B->C D Allow to Cool Slowly C->D E Monitor Crystal Growth D->E F Harvest Crystals E->F

Caption: Workflow for the Slow Cooling Method.

VaporDiffusionWorkflow Workflow for Vapor Diffusion Method cluster_chamber Sealed Crystallization Chamber InnerVial Inner Vial: Dissolve Bromide Hydrate in Solvent Diffusion Vapor Diffusion of Antisolvent InnerVial->Diffusion Antisolvent Outer Chamber: Add Antisolvent Antisolvent->Diffusion Start Prepare Concentrated Solution Setup Set up Crystallization Chamber Start->Setup Incubate Incubate at Constant Temperature Setup->Incubate Monitor Monitor Crystal Growth Incubate->Monitor Harvest Harvest Crystals Monitor->Harvest

Caption: Workflow for the Vapor Diffusion Method.

References

Application Notes: Infrared Spectroscopy of Hydrated Hydrogen Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for investigating the structure and dynamics of molecular complexes. In the context of hydrated hydrogen bromide (HBr), IR spectroscopy provides valuable insights into the nature of the interactions between HBr and water molecules. These interactions range from hydrogen bonding in simple HBr-(H2O)n clusters to proton transfer and the formation of ionic species in larger hydrates. Understanding these systems is crucial in various fields, including atmospheric chemistry, materials science, and fundamental chemical physics.

Key Applications

  • Characterization of HBr-Water Complexes: IR spectroscopy allows for the identification and characterization of different stoichiometric complexes of HBr and water, such as HBr·H₂O, HBr·2H₂O, HBr·3H₂O, and HBr·4H₂O.[1][2] Each of these complexes exhibits a unique vibrational spectrum, providing a fingerprint for its identification.

  • Study of Hydrogen Bonding: The frequency shifts of the O-H and H-Br stretching vibrations in the IR spectrum provide direct information about the strength and nature of the hydrogen bonds within the hydrated HBr clusters.

  • Investigation of Proton Transfer: A key area of investigation is the transition from a hydrogen-bonded complex to an ion pair (H₃O⁺Br⁻). IR spectroscopy can track the degree of proton sharing and identify the characteristic vibrational modes of the hydronium ion (H₃O⁺) and other complex ions like the Zundel cation (H₅O₂⁺) that are formed upon hydration.[1][2][3][4]

  • Matrix Isolation Studies: By isolating HBr and water molecules in an inert gas matrix (e.g., argon, xenon, or nitrogen) at cryogenic temperatures, high-resolution IR spectra of individual HBr-(H₂O)n clusters can be obtained.[5][6][7][8] This technique minimizes intermolecular interactions between clusters, allowing for a more detailed analysis of the intrinsic properties of a single complex.

Significance in Research and Development

The study of hydrated hydrogen bromide using infrared spectroscopy contributes to a fundamental understanding of:

  • Acid Dissociation: It provides a microscopic view of the initial steps of acid dissociation in an aqueous environment.

  • Atmospheric Chemistry: HBr is a trace gas in the atmosphere, and its interaction with water molecules in aerosols and clouds is important for understanding atmospheric chemical processes.

  • Condensed Phase Dynamics: The insights gained from studying small clusters in the gas phase or in matrices can be extrapolated to understand the behavior of HBr in aqueous solutions and in crystalline hydrates.

Experimental Protocols

Protocol 1: Matrix Isolation Infrared Spectroscopy of HBr-(H₂O)n Complexes

This protocol describes the general procedure for preparing and analyzing HBr-water complexes using matrix isolation infrared spectroscopy.

1. Materials and Equipment:

  • Hydrogen bromide (HBr) gas

  • Deionized water (H₂O), degassed

  • Matrix gas (e.g., Argon, Xenon, Nitrogen of high purity)

  • Cryostat capable of reaching temperatures of 10-40 K

  • Infrared-transparent substrate (e.g., CsI or KBr window) cooled by the cryostat

  • Fourier Transform Infrared (FTIR) spectrometer

  • Gas handling manifold for precise mixing of gases

  • Vacuum pump

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare a gaseous mixture of HBr, H₂O, and the matrix gas in the gas handling manifold. The typical mixing ratio is highly dilute, for example, 1:1:1000 for HBr:H₂O:Ar, to ensure the isolation of individual complexes.[7]

    • The relative concentrations of HBr and H₂O can be varied to favor the formation of different sized clusters (n=1, 2, 3...).

  • Matrix Deposition:

    • Cool the infrared-transparent substrate within the cryostat to the desired temperature (e.g., 20 K).

    • Slowly deposit the gas mixture onto the cold substrate through a needle valve. The deposition rate should be controlled to ensure the formation of a clear, transparent matrix.

  • FTIR Spectroscopy:

    • Record the infrared spectrum of the matrix-isolated sample using an FTIR spectrometer.

    • A background spectrum of the bare cold substrate should be recorded prior to deposition and subtracted from the sample spectrum.

    • Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 1 cm⁻¹ or better.

  • Data Analysis:

    • Identify the vibrational bands corresponding to the HBr-(H₂O)n complexes.

    • Compare the observed frequencies with theoretical calculations and previous experimental data to assign the vibrational modes.

    • By varying the HBr/H₂O ratio and observing the changes in the relative intensities of the absorption bands, one can assign features to specific cluster sizes.

Workflow for Matrix Isolation Spectroscopy

G cluster_prep Sample Preparation cluster_depo Matrix Deposition cluster_analysis Spectroscopic Analysis HBr HBr Gas Mixer Gas Mixing Manifold HBr->Mixer H2O H2O Vapor H2O->Mixer MatrixGas Matrix Gas (e.g., Ar) MatrixGas->Mixer Deposition Gas Deposition Mixer->Deposition Controlled Flow Cryostat Cryostat with IR Window (20 K) FTIR FTIR Spectrometer Cryostat->FTIR IR Beam Deposition->Cryostat Analysis Data Analysis and Band Assignment FTIR->Analysis

Caption: Experimental workflow for matrix isolation infrared spectroscopy of HBr hydrates.

Data Presentation

The following tables summarize the experimentally observed vibrational frequencies for various hydrated HBr species.

Table 1: Vibrational Frequencies (cm⁻¹) of HBr and HBr·H₂O Complex in an Argon Matrix

Vibrational ModeHBr Monomer[9][10]HBr·H₂O Complex
H-Br Stretch (ν_HBr)2559~2450
H₂O Asymmetric Stretch (ν_as)-~3720
H₂O Symmetric Stretch (ν_s)-~3630
H₂O Bending (δ_HOH)-~1600

Note: The exact frequencies for the complex can vary depending on the matrix environment and temperature.

Table 2: Characteristic Infrared Absorption Regions (cm⁻¹) for Hydrated HBr Species

Species/HydrateKey Vibrational FeaturesApproximate Frequency Range (cm⁻¹)
HBr·H₂ORed-shifted H-Br stretch, Water stretching and bending modes2400-2500, 3600-3800, 1590-1610
H₃O⁺ (in hydrates)Asymmetric stretching (ν₃), Symmetric stretching (ν₁), Asymmetric bending (ν₄), Symmetric bending (ν₂)2500-3400, ~3300, 1670-1750, 1050-1200
H₅O₂⁺ (in dihydrate)Very broad absorption due to the central proton, O-H stretching of outer water molecules.[2][3]600-1700, 2000-3000
HBr·4H₂OFeatures attributed to H₃O⁺ and solvating water molecules.[1][4]Dominated by H₃O⁺ and water bands

Signaling Pathways and Logical Relationships

The interaction of HBr with an increasing number of water molecules can be viewed as a stepwise process leading to ionization.

Proton Transfer Pathway in HBr Hydration

G HBr_H2O HBr + H2O Complex HBr···H2O (Hydrogen-bonded complex) HBr_H2O->Complex Complexation HBr_nH2O HBr + nH2O IonPair H3O+Br-···(H2O)n-1 (Solvated ion pair) HBr_nH2O->IonPair Proton Transfer (n ≥ 2-4)

Caption: Simplified pathway from hydrogen-bonded complex to solvated ion pair in HBr hydrates.

References

Application Notes and Protocols for the Detection of Bromide Ions in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive detection of bromide ions (Br⁻) in various aqueous solutions is critical across numerous fields, including environmental monitoring, pharmaceutical analysis, and clinical diagnostics. In the context of drug development, bromide can be a crucial component of active pharmaceutical ingredients (APIs), a counter-ion, or a potential impurity that requires stringent monitoring. These application notes provide an overview of common and robust methods for the detection and quantification of bromide ions, complete with detailed experimental protocols and comparative data to guide the selection of the most appropriate technique for specific research and development needs.

Methods for Bromide Ion Detection

Several analytical techniques are available for the determination of bromide ions in solution. The choice of method often depends on factors such as the required sensitivity, the sample matrix, the presence of interfering ions, and the available instrumentation. The most prevalent methods include:

  • Spectrophotometry: Colorimetric and fluorometric methods offer sensitive and often high-throughput means of bromide detection. These methods typically involve a chemical reaction that produces a colored or fluorescent compound in proportion to the bromide concentration.

  • Ion Chromatography (IC): A powerful separation technique that allows for the simultaneous determination of multiple anions, including bromide. It is highly sensitive and specific, making it suitable for complex matrices.

  • Ion-Selective Electrodes (ISEs): A potentiometric method that provides a rapid and convenient way to measure bromide ion activity in a solution. It is well-suited for real-time monitoring and field applications.

  • Precipitation Titration: A classical chemical method involving the titration of the bromide-containing sample with a standard solution of silver nitrate, which forms a silver bromide precipitate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described bromide detection methods, allowing for easy comparison.

MethodDetection LimitLinear RangePrecision (%RSD)Key Interferences
Spectrophotometry (Methylene Blue) 0.5 x 10⁻⁵ mol L⁻¹[1][2]1 x 10⁻⁵ to 6 x 10⁻⁵ mol L⁻¹[1][2]3.1%[1][2]Oxidizing and reducing agents
Spectrophotometry (Fluorescein) 0.010 mg/L[3]0.010 to 0.40 mg/L[3]Not specifiedIodide[3]
Spectrophotometry (Phenol Red) Not specified0.1 to 1.0 mg/L[4]Not specifiedOxidizing and reducing agents, high chloride concentrations[4]
Ion Chromatography (Amperometric) 0.01 mg/L[5]0.05 to 0.5 mg/L[5]<5%[5]High chloride concentrations[5]
Ion Chromatography (Conductivity) Sub-ppb levels[6]Not specifiedNot specifiedOther anions in high concentrations
Ion-Selective Electrode 2.0 x 10⁻⁶ M (0.16 mg/L)[7]10⁻¹ to 10⁻⁵ MNot specifiedSulfide, high levels of chloride and cyanide

Experimental Protocols

Spectrophotometric Determination using Fluorescein (B123965)

This method is based on the oxidation of bromide to bromine by chloramine-T, which then reacts with fluorescein to form eosin, a red-colored compound.[3]

Materials:

  • Spectrophotometer

  • Bromide standard solutions (0.010 to 0.40 mg/L)[3]

  • Acetic acid buffer solution (pH 5.6)[3]

  • Chloramine-T solution (0.5 g/100 mL, prepare fresh daily)[3]

  • Fluorescein working solution[3]

  • Sodium thiosulfate (B1220275) solution

Protocol:

  • Pipette 50 mL of the sample or standard into a flask.

  • Add 2 mL of the acetic acid buffer solution and mix.

  • Add 0.5 mL of the chloramine-T solution and mix thoroughly.

  • Exactly 20 minutes after the addition of chloramine-T, add 0.5 mL of sodium thiosulfate solution to dechlorinate, and mix.[8]

  • Measure the absorbance of the solution at 590 nm against a reagent blank.[8]

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the bromide concentration of the sample from the calibration curve.

Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography is a highly sensitive method for the determination of bromide and other anions in various water samples.[9]

Materials:

  • Ion chromatograph equipped with a suppressed conductivity detector[9]

  • Anion-exchange column (e.g., Dionex IonPac AS9-HC)[10]

  • Eluent (e.g., Sodium Carbonate solution)

  • Bromide standard solutions

  • Reagent water

Protocol:

  • Prepare the eluent and regenerate the suppressor according to the instrument manufacturer's instructions.

  • Prepare a series of bromide standard solutions of known concentrations.

  • Set up the ion chromatograph with the appropriate column, eluent, flow rate, and detector settings.

  • Inject a known volume of each standard solution into the ion chromatograph and record the chromatograms.

  • Construct a calibration curve by plotting the peak area or height of the bromide peak versus the concentration of the standards.

  • Inject the same volume of the unknown sample into the ion chromatograph.

  • Identify the bromide peak in the sample chromatogram based on its retention time.

  • Quantify the bromide concentration in the sample by comparing its peak area or height to the calibration curve.

Potentiometric Determination using an Ion-Selective Electrode (ISE)

This method provides a rapid and direct measurement of bromide ion activity.

Materials:

  • Bromide ion-selective electrode (ISE)[11]

  • Reference electrode (or a combination electrode)

  • pH/mV meter or ion meter[12]

  • Magnetic stirrer and stir bars

  • Bromide standard solutions

  • Ionic Strength Adjustor (ISA) solution (e.g., 5M NaNO₃)[11]

Protocol:

  • Prepare a series of bromide standard solutions with concentrations that bracket the expected sample concentration.[13]

  • Add a constant volume of ISA to all standards and samples (e.g., 2 mL of ISA per 100 mL of solution).[12]

  • Place the first standard solution in a beaker with a magnetic stir bar and stir at a constant rate.

  • Immerse the bromide ISE and reference electrode into the solution.

  • Record the millivolt reading once the signal has stabilized.

  • Repeat for all standard solutions, starting from the lowest concentration.

  • Create a calibration curve by plotting the millivolt readings against the logarithm of the bromide concentrations. The plot should be linear with a slope of approximately -59 mV per decade change in concentration.

  • Rinse the electrodes with deionized water and blot dry.

  • Immerse the electrodes in the sample (with added ISA) and record the stable millivolt reading.

  • Determine the bromide concentration of the sample from the calibration curve.

Visualizations

Signaling Pathway: Fluorescein-Based Bromide Detection

G Chemical reaction for fluorescein-based bromide detection. Br Bromide Ions (Br⁻) Br2 Bromine (Br₂) Br->Br2 Oxidation ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Br2 Eosin Eosin (Red Color, No Fluorescence) Br2->Eosin Bromination Fluorescein Fluorescein (Yellow-Green Fluorescence) Fluorescein->Eosin

Caption: Reaction pathway for the colorimetric detection of bromide using fluorescein.

Experimental Workflow: Ion Chromatography

G General workflow for bromide analysis by Ion Chromatography. cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography System cluster_analysis Data Analysis Sample Aqueous Sample Injection Sample Injection Sample->Injection Standards Bromide Standards Standards->Injection Column Anion-Exchange Column Injection->Column Eluent Flow Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of bromide ions using Ion Chromatography.

Logical Relationship: Potentiometric Measurement with ISE

G Principle of potentiometric bromide detection with an ISE. Br_Activity Bromide Ion Activity in Solution ISE_Membrane Ion-Selective Membrane Br_Activity->ISE_Membrane Selective Interaction Potential Potential Difference (Voltage) ISE_Membrane->Potential Generates Concentration Bromide Concentration Potential->Concentration Proportional to (Nernst Equation)

Caption: Logical relationship in bromide ion detection using an Ion-Selective Electrode.

References

Troubleshooting & Optimization

Technical Support Center: Bromide Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bromide hydrates.

Troubleshooting Guides

Problem 1: Low Product Yield

Low yields in bromide hydrate (B1144303) synthesis can often be attributed to incomplete reactions, product loss during workup, or unfavorable equilibrium.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR). - Temperature: Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions. - Stoichiometry: Carefully control the molar ratios of reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Product Loss During Workup - Extraction: Ensure the correct solvent and pH are used for extraction to maximize the partitioning of the product into the desired phase. - Washing: Minimize the volume and number of washes to reduce the loss of partially soluble products. Use saturated solutions (e.g., saturated NaCl) to decrease the solubility of the organic product in the aqueous phase.[1] - Crystallization/Precipitation: Optimize the solvent system and cooling rate to maximize crystal formation and recovery. Seeding the solution with a small crystal of the product can sometimes induce crystallization.
Side Reactions - Impure Starting Materials: Use high-purity starting materials to avoid side reactions.[] - Atmospheric Moisture/Oxygen: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if your reactants or products are sensitive to moisture or oxygen.[3]
Problem 2: Impurity Formation

The presence of impurities is a common issue that can affect the quality and activity of the final product.

Possible Causes and Solutions:

CauseRecommended Action
Unreacted Starting Materials - Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry. - Purify the crude product using techniques like recrystallization, chromatography, or distillation.[4]
Side Products - Temperature Control: Maintain a stable and optimal reaction temperature to minimize the formation of undesired byproducts.[4] - Reagent Addition: Add reagents slowly and in a controlled manner to prevent localized high concentrations that can lead to side reactions.[5] - Choice of Brominating Agent: For bromination reactions, consider using milder or more selective brominating agents like N-bromosuccinimide (NBS) instead of liquid bromine to reduce the formation of byproducts.[4]
Hydrolysis - If the bromide hydrate is sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. Exposure to moisture, especially at high temperatures, can lead to the formation of oxybromides.[3]
Solvent Residues - Ensure complete removal of solvents after the reaction and purification steps, for example by drying under high vacuum.[]

Frequently Asked Questions (FAQs)

Q1: My final bromide hydrate product has an unexpected color. What could be the reason?

The color of your product can be a good indicator of its purity. For instance, pure anhydrous Erbium tribromide is violet.[3] Deviations from the expected color often suggest the presence of impurities:

  • Pink or Pale Violet: This could indicate the presence of hydrated forms or unreacted starting materials.[3]

  • White or Colorless: This may be due to the formation of oxybromide species resulting from hydrolysis.[3]

  • Brown or Yellowish: This can indicate decomposition products or impurities from the reaction vessel.[3]

Q2: I am observing multiple crystalline forms (polymorphs) of my bromide hydrate. How can I obtain a single, stable form?

The formation of multiple polymorphs, or metastable forms, is a known challenge, particularly with clathrate hydrates like bromine hydrate.[6][7][8] The stability of these forms can be very close, making it difficult to isolate a single polymorph.

  • Controlled Cooling: A slow and controlled cooling process during crystallization can favor the formation of the most thermodynamically stable polymorph.

  • Seeding: Introducing a seed crystal of the desired polymorph can help direct the crystallization process.

  • Solvent System: The choice of solvent can influence which polymorph crystallizes. Experiment with different solvent systems.

  • Aging: Storing the mixture of polymorphs under specific conditions (e.g., in the mother liquor at a certain temperature) may lead to the conversion of less stable forms to the most stable one.

Q3: My bromide hydrate is unstable and decomposes over time. How can I improve its stability?

The stability of bromide hydrates can be influenced by several factors:

  • Water Content: The precise stoichiometry of water in the hydrate structure is crucial for its stability.[9]

  • Guest-Host Interactions: In clathrate and semiclathrate hydrates, the interactions between the "guest" molecule (e.g., bromine, tetra-n-butylammonium) and the water "host" lattice are key to stability.[6][7][10]

  • Storage Conditions: Store the bromide hydrate under appropriate conditions (e.g., low temperature, inert atmosphere, protection from light) to prevent decomposition. For example, Iron(III) bromide hexahydrate should be sealed, protected from light, and stored at a low temperature.[11]

Q4: I am having difficulty characterizing my bromide hydrate. What techniques are most effective?

The characterization of bromide hydrates can be challenging due to their complex structures and potential for polymorphism. A combination of analytical techniques is often necessary:

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise crystal structure, including the arrangement of water molecules and guest species.[9]

  • Powder X-ray Diffraction (PXRD): Useful for identifying the crystalline phases present and assessing sample purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the local environment of the guest and host molecules.[9]

  • Raman Spectroscopy: Can be used to identify the type of hydrate structure, for example, in tetra-n-butylammonium bromide (TBAB) hydrates.[12]

  • Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to determine melting points and phase transition temperatures, which are important for assessing stability.[6][7][12] Thermogravimetric Analysis (TGA) can determine the water content of the hydrate.

Experimental Protocols & Data

Synthesis of β-bromoethylamine hydrobromide

This protocol describes the synthesis of β-bromoethylamine hydrobromide from ethanolamine (B43304) and hydrobromic acid.[13]

Procedure:

  • Ice-cold ethanolamine (1 kg, 16.4 moles) is added slowly with stirring to ice-cold 48% hydrobromic acid (7 L, 52 moles).

  • The mixture is heated, and the distillate is collected in fractions.

  • Between the collection of fractions, the solution is refluxed for one hour.

  • The dark-colored residue is cooled, and acetone (B3395972) is added to precipitate the product.

  • The crude product is collected by filtration, washed with acetone until colorless, and air-dried.

  • Further crops of crystals can be obtained by concentrating the filtrate.

Yield: Approximately 2.8 kg (83% of the theoretical amount).[13]

ReactantAmountMoles
Ethanolamine1 kg16.4
48% Hydrobromic Acid7 L52
General Procedure for Synthesis of Alkyl Bromides

This is a general method for preparing primary alkyl bromides from the corresponding alcohol using hydrobromic and sulfuric acids.[14]

Procedure:

  • The primary alcohol is treated with a 25% excess of 48% aqueous hydrobromic acid and concentrated sulfuric acid.

  • The mixture is refluxed to convert the alcohol to the bromide.

  • The alkyl bromide is removed from the reaction mixture by distillation.

  • The water-insoluble layer is separated and washed successively with water, cold concentrated sulfuric acid, and a sodium carbonate solution.

  • The product is dried with calcium chloride and then distilled.

Example Yields for n-Alkyl Bromides:

Alkyl BromideStarting AlcoholYield (%)Boiling Point (°C)
n-Butyl bromiden-Butyl alcohol90-95101-104
n-Octyl bromiden-Octyl alcohol91196-200
n-Dodecyl bromideLauryl alcohol91175-180 / 45 mmHg

Table adapted from Organic Syntheses, Coll. Vol. 1, p.25 (1941); Vol. 1, p.379 (1921).[14]

Visualizations

experimental_workflow General Experimental Workflow for Bromide Hydrate Synthesis start Start: Define Target Bromide Hydrate reagent_prep Reagent Preparation & Purification start->reagent_prep synthesis Synthesis of Bromide Compound reagent_prep->synthesis Anhydrous conditions may be required hydration Hydration Step synthesis->hydration If starting from anhydrous bromide isolation Isolation & Purification synthesis->isolation If synthesized directly as hydrate hydration->isolation e.g., Crystallization, Filtration characterization Characterization isolation->characterization e.g., XRD, NMR, DSC end End: Pure Bromide Hydrate characterization->end

Caption: General workflow for bromide hydrate synthesis.

troubleshooting_flowchart Troubleshooting Common Synthesis Problems start Problem Encountered check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction? - Increase time/temp - Adjust stoichiometry check_yield->incomplete_rxn Yes loss_workup Product Loss? - Optimize extraction/washing - Improve crystallization check_yield->loss_workup Yes check_stability Is the product unstable? check_purity->check_stability No side_reactions Side Reactions? - Control temperature - Use pure reagents check_purity->side_reactions Yes hydrolysis Hydrolysis? - Use anhydrous conditions check_purity->hydrolysis Yes polymorphism Polymorphism? - Control cooling rate - Use seeding check_stability->polymorphism Yes decomposition Decomposition? - Optimize storage conditions check_stability->decomposition Yes solution Problem Resolved check_stability->solution No incomplete_rxn->solution loss_workup->solution side_reactions->solution hydrolysis->solution polymorphism->solution decomposition->solution

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Prevention of Bromide Hydrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of bromide hydrates.

Frequently Asked Questions (FAQs)

Q1: What are bromide hydrates and why is their stability a concern in pharmaceutical development?

A1: Bromide hydrates are crystalline forms of active pharmaceutical ingredients (APIs) that incorporate both bromide ions and a specific number of water molecules into their crystal lattice. The stability of these hydrates is critical because changes in their hydration state can significantly impact the physicochemical properties of the drug, including its solubility, dissolution rate, bioavailability, and overall stability[1][2]. The choice between using a hydrated or anhydrous form of an API is often a crucial factor for the stability of solid dosage forms[3].

Q2: What are the primary pathways for the decomposition of bromide hydrates?

A2: The two main decomposition pathways are:

  • Physical Decomposition (Dehydration): This involves the loss of water molecules from the crystal lattice, which can be triggered by changes in temperature and relative humidity (RH)[1]. This can lead to the formation of a different hydrate (B1144303) form or an anhydrous form, altering the drug's properties[3].

  • Chemical Decomposition: This can involve processes such as hydrolysis, where the API molecule itself degrades in the presence of water[4]. For bromide-containing compounds, photo-oxidation, where the compound degrades upon exposure to light, is another potential concern[5][6].

Q3: How do environmental factors like temperature and humidity affect the stability of bromide hydrates?

A3: Temperature and relative humidity are critical factors that determine the stability range of a hydrate[1]. Each hydrate has a specific range of temperature and RH within which it is stable. Outside of this range, it may convert to an anhydrous form or a different hydrate state. High temperatures can provide the energy needed for water molecules to escape the crystal lattice, while low humidity can create a water vapor pressure gradient that drives dehydration[7].

Q4: How can the choice of excipients impact the stability of a bromide hydrate formulation?

A4: Excipients can have a significant and complex effect on hydrate stability[8]. They can:

  • Promote dehydration: Some excipients can compete for water, effectively lowering the local humidity around the API and promoting water loss[8].

  • Inhibit dehydration: Hygroscopic excipients can act as sacrificial desiccants, preferentially absorbing available moisture and protecting the API hydrate[9].

  • Induce chemical degradation: Certain excipients can be incompatible with the API, leading to chemical reactions that degrade the drug[10][11]. For example, fluoxetine (B1211875) hydrochloride has shown marked degradation in the presence of lactose[12].

  • Alter transformation pathways: Some excipients, like polyvinylpyrrolidone (B124986) (PVP), can influence whether a hydration/dehydration process occurs in the solid state or through a solution-mediated transformation by partially dissolving the API at high humidity[8].

Q5: What are the recommended storage conditions to prevent the decomposition of bromide hydrates?

A5: The ideal storage conditions are specific to the particular bromide hydrate. However, general recommendations include storing the product in a controlled environment where temperature and humidity are maintained within the known stability range of the hydrate. Packaging with a low water vapor transmission rate is also crucial. For light-sensitive APIs, protection from light is necessary[6][13].

Troubleshooting Guides

Scenario 1: My bromide hydrate API is showing physical instability (e.g., changing crystalline form).

  • Question: I've observed changes in the powder X-ray diffraction (PXRD) pattern of my bromide hydrate API during storage. What could be the cause and how do I troubleshoot it?

  • Answer: Changes in the PXRD pattern indicate a solid-state phase transformation, likely due to dehydration or conversion to a different hydrate form[3].

    Troubleshooting Workflow:

    A PXRD Pattern Change Detected B Review Storage Conditions (Temp & RH) A->B C Perform Dynamic Vapor Sorption (DVS) Analysis A->C D Characterize with Thermal Analysis (TGA/DSC) A->D E Are storage conditions outside stability range? B->E F Identify Critical RH and Temperature Thresholds C->F I Is the transformation reversible? D->I G Implement Controlled Storage Conditions E->G Yes H Re-evaluate Packaging (Moisture Barrier) E->H Yes F->G J Determine if a more stable hydrate form exists I->J No K Consider developing the more stable form J->K

    Caption: Troubleshooting workflow for physical instability.

    Corrective Actions:

    • Verify Storage Conditions: Ensure that the temperature and humidity of your storage facility are within the established stable range for your hydrate[1].

    • Determine Stability Range: Use Dynamic Vapor Sorption (DVS) to determine the critical relative humidity at which the hydrate becomes unstable at a given temperature[3].

    • Analyze Thermal Behavior: Use Thermogravimetric Analysis (TGA) to quantify the water content and identify the temperature at which dehydration occurs. Differential Scanning Calorimetry (DSC) can help identify phase transitions[7].

    • Improve Packaging: If environmental control is challenging, use packaging with a high moisture barrier to protect the API.

Scenario 2: My bromide hydrate formulation shows unexpected chemical degradation during stability studies.

  • Question: HPLC analysis of my formulation on an accelerated stability study (e.g., 40°C/75% RH) shows the formation of new impurity peaks. What is the likely cause?

  • Answer: The appearance of new impurities suggests chemical degradation. This is often due to hydrolysis catalyzed by moisture or an incompatibility between the bromide hydrate API and one or more excipients[4][14].

    Troubleshooting Steps:

    • Conduct Drug-Excipient Compatibility Studies: Screen binary mixtures of your API and each excipient under accelerated conditions (e.g., 40°C/75% RH)[11][12]. Analyze for degradation using HPLC and for physical interactions using DSC and FTIR[10][15].

    • Identify Incompatible Excipients: Based on the compatibility study, identify any excipients that promote degradation. For instance, some APIs are incompatible with magnesium stearate (B1226849) or dicalcium phosphate[10][12].

    • Evaluate Moisture Content: Heat and water are primary catalysts for drug-excipient interactions[14]. Re-evaluate the moisture content of your starting materials and consider if a lower-moisture excipient is available.

    • Reformulate: Replace any incompatible excipients with suitable alternatives and repeat the stability study.

Scenario 3: The color of my bromide-containing API is changing upon exposure to light.

  • Question: My API, which contains a bromide salt, is turning yellow/brown after being left on the lab bench. What is happening?

  • Answer: This is likely due to photo-oxidation. Bromide ions can be oxidized to bromine, which is colored, upon exposure to light, especially UV light[5][16].

    Corrective Actions:

    • Protect from Light: Handle and store the API in amber or opaque containers to block light exposure[6]. Use amber glassware and light-shielded equipment during processing[6][13].

    • Conduct Photostability Studies: Perform formal photostability testing according to ICH guidelines to understand the API's sensitivity to light.

    • Formulation Considerations: If the API is highly light-sensitive, consider adding a light-absorbing excipient or using an opaque coating for the final dosage form.

Quantitative Data Summary

The stability of a hydrate is highly dependent on formulation and environmental factors. The following tables summarize key data for consideration during development.

Table 1: Influence of Excipients on Dehydration Kinetics of Model Hydrates (Data derived from principles described in literature[8])

ExcipientEffect on Theophylline Monohydrate DehydrationEffect on Carbamazepine Dihydrate DehydrationProbable Mechanism
Mannitol Enhanced-Promotes dehydration[8].
Microcrystalline Cellulose (MCC) Minimal EffectMinimal EffectRelatively inert with respect to hydration kinetics[8].
Polyvinylpyrrolidone (PVP) K12 Greatly EnhancedGreatly EnhancedCan promote dehydration[8].
Polyvinylpyrrolidone (PVP) K90 Negligible EffectEnhancedEffect can be polymer grade dependent[8].

Table 2: Standard Conditions for Accelerated Stability Testing (ICH Q1A(R2)) [17][18]

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol 1: Accelerated Stability Study for a Bromide Hydrate Formulation

This protocol outlines the steps for assessing the stability of a new bromide hydrate formulation under accelerated conditions.

Objective: To rapidly gather data on the physical and chemical stability of the formulation under elevated temperature and humidity.

Methodology:

A 1. Prepare Batches (min. 3 pilot scale batches) B 2. Package Formulation (in proposed final packaging) A->B C 3. Place in Stability Chamber (40°C / 75% RH) B->C D 4. Pull Samples at Timepoints (e.g., 0, 1, 3, 6 months) C->D E 5. Perform Analytical Testing D->E F Physical Tests: - Appearance - PXRD (for form changes) - Water Content (Karl Fischer) E->F G Chemical Tests: - HPLC Assay (for potency) - HPLC Impurity Profile E->G H 6. Analyze Data and Evaluate Trends F->H G->H

Caption: Experimental workflow for an accelerated stability study.
  • Materials & Equipment:

    • Final formulation of the bromide hydrate drug product.

    • Proposed final packaging materials.

    • ICH-compliant stability chamber (40°C ± 2°C / 75% RH ± 5% RH).

    • Analytical instruments: HPLC, PXRD, Karl Fischer titrator.

  • Procedure:

    • Package the drug product in its proposed final container closure system.

    • Place the packaged samples into the stability chamber set to 40°C / 75% RH[18].

    • Pull samples at predetermined time points (e.g., initial, 1 month, 3 months, and 6 months)[18].

    • At each time point, perform a full suite of analytical tests, including:

      • Appearance: Visual inspection for any changes in color or physical form.

      • Water Content: Use Karl Fischer titration to quantify changes in water content[3].

      • Crystalline Form: Analyze by PXRD to detect any changes from the initial hydrate form to an anhydrate or different hydrate[3].

      • Assay and Impurities: Use a stability-indicating HPLC method to determine the potency of the API and quantify any degradation products[10].

  • Data Analysis:

    • Plot the assay and impurity data over time to determine degradation kinetics.

    • Compare PXRD patterns at each time point to the initial pattern to identify any phase transitions.

    • Evaluate if a "significant change" as defined by ICH guidelines has occurred[18].

Protocol 2: Drug-Excipient Compatibility Screening using DSC and HPLC

Objective: To assess the potential for physical and chemical interactions between a bromide hydrate API and various excipients.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of the bromide hydrate API and each selected excipient, typically in a 1:1 ratio by weight to maximize the chance of observing an interaction[11].

    • Prepare samples of the pure API and each pure excipient as controls.

    • Place a portion of each mixture into vials for HPLC analysis and another portion into DSC pans.

  • Storage:

    • Store the prepared vials under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks)[12].

  • DSC Analysis (Physical Interaction Screen):

    • Run DSC scans on the binary mixtures and pure components (before storage).

    • Compare the thermogram of the mixture to those of the individual components. The appearance of new peaks, disappearance of existing peaks (like the dehydration endotherm), or significant shifts in peak temperatures can indicate a physical interaction[10][14].

  • HPLC Analysis (Chemical Interaction Screen):

    • After storage, dissolve the contents of the vials in a suitable solvent.

    • Analyze by a stability-indicating HPLC method.

    • Compare the chromatograms of the mixtures to the pure API control. A significant decrease in the API peak area or the appearance of new degradation peaks in the mixture indicates a chemical incompatibility[12].

References

Technical Support Center: Bromide Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromide hydrate (B1144303) crystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during bromide hydrate crystallization experiments.

Issue 1: No Crystal Formation or Very Slow Nucleation

Possible Causes:

  • Insufficient Supersaturation: The concentration of the bromide salt in the solution may not be high enough to induce nucleation.

  • Inappropriate Temperature: The temperature of the solution may be too high, preventing the formation of stable hydrate nuclei.

  • Presence of Inhibitors: Impurities or certain additives in the solution can inhibit crystal nucleation.

  • High Energy Barrier for Nucleation: The system may require a significant amount of energy to initiate the formation of the first stable crystal nuclei.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Gradually decrease the temperature of the solution to lower the solubility of the bromide salt.

    • Slowly evaporate the solvent to increase the concentration of the solute.

    • Add a small amount of anti-solvent to the solution to reduce the solubility of the bromide salt.

  • Optimize Temperature:

    • Experiment with different cooling rates. A slower cooling rate can sometimes promote the formation of fewer, larger crystals.

    • Investigate the effect of subcooling (the difference between the equilibrium temperature and the actual temperature) on nucleation.[1]

  • Address Potential Inhibition:

    • Ensure high purity of the starting materials.

    • If inhibitors are known to be present, consider purification steps or the addition of a promoter. Certain quaternary ammonium (B1175870) salts can act as kinetic hydrate inhibitors.[2][3][4]

  • Promote Nucleation:

    • Introduce seed crystals of the desired bromide hydrate to provide a template for crystal growth.

    • Utilize the "memory effect," where a solution that has previously formed hydrates may recrystallize more readily.[5]

    • Apply external stimuli such as mechanical stirring or sonication to induce nucleation.

Issue 2: Rapid, Uncontrolled Crystallization Leading to Small or Poor-Quality Crystals

Possible Causes:

  • High Degree of Supersaturation: A very high concentration of the solute can lead to rapid and uncontrolled precipitation.

  • Rapid Cooling: Cooling the solution too quickly can induce a burst of nucleation, resulting in a large number of small crystals.

  • Presence of Nucleation Promoters: Certain impurities or surfaces can act as nucleation sites, leading to rapid crystallization.

Troubleshooting Steps:

  • Control Supersaturation:

    • Start with a lower initial concentration of the bromide salt.

    • Employ a slower rate of solvent evaporation or anti-solvent addition.

  • Optimize Cooling Profile:

    • Implement a gradual and controlled cooling process. An ideal crystallization should show some crystal formation in approximately 5 minutes, with continued growth over 20 minutes.[6][7]

    • Consider a multi-step cooling profile with holding periods at intermediate temperatures.

  • Minimize Unwanted Nucleation:

    • Filter the solution before crystallization to remove any particulate matter that could act as nucleation sites.

    • Ensure the crystallization vessel is clean and free of scratches or other imperfections on the surface.

Issue 3: Formation of Amorphous Precipitate Instead of Crystalline Hydrate

Possible Causes:

  • Very High Supersaturation: Extreme levels of supersaturation can lead to the rapid formation of a disordered, amorphous solid.

  • Solvent Effects: The choice of solvent can significantly influence the crystallization process.

  • Presence of Impurities: Certain impurities can disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Significantly slow down the rate of cooling, solvent evaporation, or anti-solvent addition.

    • Use a more dilute solution.

  • Solvent System Optimization:

    • Experiment with different solvents or solvent mixtures to find conditions that favor crystalline hydrate formation.

  • Purify Starting Materials:

    • Ensure the bromide salt and solvent are of high purity. Recrystallization of the starting material may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the kinetics of bromide hydrate formation?

A1: The primary factors influencing the kinetics of bromide hydrate formation are the concentration of the TBAB (tetra-n-butylammonium bromide) solution, the temperature, and the type of seed crystals used.[1] The degree of subcooling, which is the difference between the hydrate equilibrium temperature and the operating temperature, also plays a crucial role.[1]

Q2: How can I determine the water of crystallization in my bromide hydrate sample?

A2: A common method is to use thermogravimetric analysis (TGA).[8] This technique involves heating the hydrated salt and measuring the mass loss as the water of crystallization is driven off.[9] The number of water molecules per formula unit of the anhydrous salt can then be calculated from the mass change.[9][10]

Q3: What are some common analytical techniques used to characterize bromide hydrates?

A3: A variety of techniques can be used for characterization:

  • Single Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure.[8]

  • Powder X-ray Diffraction (PXRD): To identify the crystalline phase and assess purity.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the dehydration process and thermal stability.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of atoms within the hydrate structure.[11][12]

  • Raman and FT-IR Spectroscopy: To analyze changes in hydrogen bonding during hydration and dehydration.[8]

Q4: What is the "memory effect" in hydrate crystallization?

A4: The "memory effect" refers to the phenomenon where a solution that has previously formed hydrates will recrystallize more readily upon subsequent cooling, even after the initial crystals have been melted.[5] This is thought to be due to the persistence of residual water structures from the dissociated hydrate that promote nucleation.[5]

Q5: Can the morphology of bromide hydrate crystals be controlled?

A5: Yes, the morphology can be influenced by factors such as the concentration of the bromide salt solution. For example, in the case of mixed hydrogen/tetrabutylammonium bromide (TBAB) semiclathrates, lower TBAB concentrations tend to form needle-like crystals, while higher concentrations result in cylinder-like or mushy, irregular crystals.[13]

Data Presentation

Table 1: Effect of Tetra-n-butylammonium Bromide (TBAB) Concentration on Methane (B114726) Hydrate Stability

TBAB Mass FractionAverage Temperature Shift (K)
0.03507.7
0.04909.4
0.150013.5

This table summarizes data indicating that increasing the concentration of TBAB shifts the stability of methane hydrate to higher temperatures.[14]

Experimental Protocols

Protocol 1: Determination of Water of Crystallization by Heating

Objective: To determine the number of water molecules in a hydrated bromide salt.

Materials:

  • Porcelain crucible and lid

  • Bunsen burner

  • Ring stand and clay triangle

  • Analytical balance

  • Tongs

  • Hydrated bromide salt sample

Procedure:

  • Clean and dry a porcelain crucible and its lid by heating them strongly with a Bunsen burner for 5 minutes.[10]

  • Allow the crucible and lid to cool to room temperature.

  • Accurately weigh the empty crucible and lid to the nearest 0.001 g.[9]

  • Add a known mass (e.g., 1-2 g) of the hydrated bromide salt to the crucible and reweigh accurately.[9]

  • Place the crucible with the sample on the clay triangle and heat gently at first, then increase the heat to drive off the water of crystallization.[9]

  • Heat for a total of 10-15 minutes.

  • Allow the crucible, lid, and contents to cool to room temperature.

  • Weigh the crucible, lid, and anhydrous salt.

  • Repeat the heating, cooling, and weighing steps until a constant mass is obtained, indicating that all the water has been removed.[9]

Calculations:

  • Calculate the mass of the water lost by subtracting the final mass of the anhydrous salt from the initial mass of the hydrated salt.

  • Convert the mass of the anhydrous salt and the mass of the water to moles using their respective molar masses.

  • Determine the mole ratio of water to the anhydrous salt to find the formula of the hydrate.[10]

Visualizations

Troubleshooting_No_Crystallization start No Crystal Formation or Slow Nucleation cause1 Insufficient Supersaturation start->cause1 cause2 Inappropriate Temperature start->cause2 cause3 Presence of Inhibitors start->cause3 cause4 High Nucleation Energy Barrier start->cause4 solution1a Increase Solute Concentration cause1->solution1a solution1b Decrease Temperature cause1->solution1b solution2 Optimize Cooling Profile cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4a Introduce Seed Crystals cause4->solution4a solution4b Apply External Stimuli cause4->solution4b

Caption: Troubleshooting workflow for no or slow crystal nucleation.

Factors_Affecting_Crystallization center_node center_node factor_node factor_node main Bromide Hydrate Crystallization thermo Thermodynamic Factors main->thermo kinetic Kinetic Factors main->kinetic temp Temperature thermo->temp pressure Pressure thermo->pressure concentration Concentration thermo->concentration cooling_rate Cooling Rate kinetic->cooling_rate impurities Impurities/ Additives kinetic->impurities mixing Mixing/Agitation kinetic->mixing memory Memory Effect kinetic->memory

Caption: Key factors influencing bromide hydrate crystallization.

References

Technical Support Center: Controlling Hydration States of Strontium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydration states of strontium bromide (SrBr₂). Below you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data summaries.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of strontium bromide and its hydrates.

IssuePotential Cause(s)Recommended Solution(s)
Problem: My anhydrous SrBr₂ sample is gaining weight, clumping, or appears wet.Hygroscopicity : Anhydrous strontium bromide is highly hygroscopic and readily absorbs moisture from the atmosphere to form hydrates.[1] In high humidity, it can be deliquescent, absorbing enough water to dissolve itself.[1][2]1. Immediate Action : Transfer the sample to a controlled, low-humidity environment, such as a desiccator over a strong drying agent (e.g., P₂O₅) or a glove box with a dry, inert atmosphere (N₂ or Ar).[1]2. Re-drying : Gently heat the sample above 180°C to remove the absorbed water and regenerate the anhydrous form.[3][4]3. Prevention : Always store anhydrous and monohydrate forms in tightly sealed containers within a desiccator.[1] For sensitive experiments, handle the material exclusively in a glove box.[1]
Problem: I observe a fine, white, insoluble precipitate forming in my SrBr₂ solution or on the solid when exposed to air.Reaction with Atmospheric CO₂ : In the presence of moisture, strontium bromide can react with carbon dioxide (CO₂) from the air to form strontium carbonate (SrCO₃), which is insoluble in water.[1]1. Inert Atmosphere : Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude CO₂.[1]2. Fresh Solutions : Prepare SrBr₂ solutions immediately before use and avoid prolonged exposure to the atmosphere.3. Filtration : If SrCO₃ has already formed in a solution, it can be removed by filtration, but be aware that this will have lowered the concentration of strontium bromide.
Problem: My dehydration of SrBr₂·6H₂O to the anhydrous form is incomplete or inconsistent.1. Insufficient Temperature : The temperature may be too low to remove all water of crystallization. Complete dehydration requires temperatures of 180°C or higher.[2][4]2. Insufficient Time : The heating duration may not be long enough for the sample mass and configuration, preventing the complete escape of water molecules.1. Verify Temperature : Ensure your oven or furnace is calibrated and maintains a stable temperature of at least 180°C.[4]2. Heat to Constant Weight : Continue heating the sample, periodically cooling it in a desiccator and weighing it until the mass no longer changes. This indicates all water has been removed.3. Sample Configuration : Spread the sample in a thin layer to maximize surface area and facilitate water vapor release.
Problem: I am trying to prepare the monohydrate (SrBr₂·H₂O), but my final product is a mixture of hydrates or is anhydrous.Imprecise Temperature Control : The temperature window for forming the monohydrate is narrow. The transition from hexahydrate to lower hydrates begins around 89°C, but the transition to the anhydrous form occurs at 180°C.[4][5] The hexahydrate also melts near 89°C.[3][6]1. Precise Heating : Use a circulating air oven with accurate temperature control set to a temperature below the full dehydration point but sufficient to drive off most water, such as 70-89°C.[4][5][6]2. Monitor Mass Loss : The most reliable method is to perform the dehydration while monitoring the sample's weight. Calculate the theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O and stop the heating process once this target weight is achieved.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hydration states of strontium bromide? A1: Strontium bromide commonly exists in three forms: strontium bromide hexahydrate (SrBr₂·6H₂O), strontium bromide monohydrate (SrBr₂·H₂O), and the anhydrous form (SrBr₂).[2][5] A dihydrate (SrBr₂·2H₂O) has also been reported as an intermediate.[5]

Q2: What are the critical temperatures for the dehydration of strontium bromide? A2: Strontium bromide hexahydrate (SrBr₂·6H₂O) begins to lose water around 89°C, transitioning to lower hydrates.[4][5] To obtain the pure anhydrous (SrBr₂) form, a temperature of at least 180°C is required to remove all crystal water.[3][4]

Q3: How can I verify the hydration state of my strontium bromide sample? A3: The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] TGA can quantify the water content by measuring mass loss upon heating, while DSC detects the thermal events associated with dehydration.[5] In-situ X-ray Diffraction (XRD) can also be used to identify the specific crystalline structure of each hydrate (B1144303) phase.[5]

Q4: Is anhydrous strontium bromide stable in air? A4: No, anhydrous strontium bromide is not stable in ambient air. It is very hygroscopic and deliquescent, meaning it will readily absorb moisture from the air to form hydrates and may even dissolve in the absorbed water.[1][2]

Q5: Can I regenerate a specific hydrate from the anhydrous form? A5: Yes, the hydration process is reversible.[5] By controlling the temperature and water vapor partial pressure (humidity), you can rehydrate anhydrous SrBr₂. For example, the monohydrate can be formed by exposing the anhydrous salt to a controlled amount of water vapor.[6]

Data Summary

The quantitative data for the different hydration states of strontium bromide are summarized below.

Table 1: Physical Properties of Strontium Bromide Hydrates

PropertySrBr₂ (Anhydrous)SrBr₂·H₂O (Monohydrate)SrBr₂·6H₂O (Hexahydrate)
Molar Mass 247.43 g/mol [2]265.44 g/mol [7]355.52 g/mol
Appearance White crystalline powder[2][8]-Colorless or white crystals[3]
Melting Point 643°C[2][3]Decomposes~89°C (melts in own water of crystallization)[3][6]
Density 4.216 g/cm³[3]-2.386 g/cm³[3]
Hygroscopicity Very hygroscopic, deliquescent[2][3]Hygroscopic[1]Hygroscopic[3]

Table 2: Key Dehydration Transition Temperatures

TransitionTemperature (°C)Resulting ProductNotes
SrBr₂·6H₂O → Lower Hydrates~70 - 89°C[4][5]SrBr₂·2H₂O or SrBr₂·H₂OThe exact product can depend on heating rate and atmosphere.
Lower Hydrates → Anhydrous≥ 180°C[2][4]SrBr₂Temperature required for complete removal of crystal water.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Strontium Bromide (SrBr₂) from Hexahydrate

  • Objective: To completely remove all water of crystallization from strontium bromide hexahydrate.

  • Methodology:

    • Place a known quantity of SrBr₂·6H₂O in a suitable ceramic or glass dish, spreading it into a thin layer to maximize surface area.

    • Place the dish in a programmable laboratory oven or furnace.

    • Heat the sample to a temperature of at least 180°C, with 200°C being a safe target to ensure complete conversion.[3][4]

    • Maintain this temperature for several hours. For larger quantities, heating to a constant weight is recommended.

    • Once dehydration is complete, turn off the oven and allow the sample to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

    • Store the resulting anhydrous SrBr₂ powder in a tightly sealed container inside a desiccator.[1]

Protocol 2: Preparation of Strontium Bromide Monohydrate (SrBr₂·H₂O) from Hexahydrate

  • Objective: To partially dehydrate strontium bromide hexahydrate to yield the stable monohydrate.

  • Methodology:

    • Accurately weigh a sample of high-purity SrBr₂·6H₂O into a pre-weighed dish.

    • Calculate the theoretical final mass for SrBr₂·H₂O. The mass loss should be equivalent to 5 moles of water per mole of starting hexahydrate.

    • Place the sample in a circulating air oven with precise temperature control.[6]

    • Set the temperature to 70°C.[5][6]

    • Heat the sample for several hours, removing it periodically to weigh it (after cooling briefly in a desiccator).[6]

    • Stop the heating process once the sample weight stabilizes at the calculated mass for the monohydrate.

    • Immediately transfer the final SrBr₂·H₂O product to a sealed container and store it in a desiccator to prevent further hydration or degradation.[1]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for controlling strontium bromide hydration states.

DehydrationWorkflow Workflow for Dehydrating Strontium Bromide start Start: SrBr₂·6H₂O heat_low Heat at 70-89°C in circulating air oven start->heat_low heat_high Heat at ≥180°C in oven or furnace start->heat_high Direct to Anhydrous monitor_mass Monitor Mass Loss (Target: loss of 5 H₂O) heat_low->monitor_mass monitor_mass->heat_low  Continue Heating product_mono Product: SrBr₂·H₂O monitor_mass->product_mono  Target Reached product_mono->heat_high store Store in Desiccator product_mono->store product_anhydrous Product: Anhydrous SrBr₂ heat_high->product_anhydrous product_anhydrous->store:w

Caption: Experimental workflow for strontium bromide dehydration.

TroubleshootingTree Troubleshooting Hydration State Issues start Observed Issue with SrBr₂ Sample q1 What is the issue? start->q1 issue1 Sample is clumpy, wet, or gaining weight q1->issue1 Physical Change issue2 Insoluble white precipitate formed q1->issue2 Chemical Change issue3 Dehydration is incomplete q1->issue3 Process Failure cause1 Cause: Absorption of atmospheric moisture (Hygroscopicity) issue1->cause1 solution1 Solution: 1. Handle in dry/inert atmosphere. 2. Re-dry sample (≥180°C for anhydrous). 3. Store in desiccator. cause1->solution1 cause2 Cause: Reaction with atmospheric CO₂ (Forms SrCO₃) issue2->cause2 solution2 Solution: 1. Work under an inert gas (N₂, Ar). 2. Use freshly prepared solutions. cause2->solution2 cause3 Cause: Insufficient temperature or time issue3->cause3 solution3 Solution: 1. Ensure temp is ≥180°C for anhydrous. 2. Heat to constant weight. cause3->solution3

Caption: Decision tree for troubleshooting common SrBr₂ issues.

References

Technical Support Center: Characterizing Amorphous Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the characterization of amorphous bromide hydrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Powder X-ray Diffraction (PXRD) pattern shows a broad "halo," but I'm unsure if the sample is truly amorphous or just nanocrystalline. How can I confirm?

A1: This is a common challenge as both amorphous and nanocrystalline materials can produce broad diffraction patterns.[1] To definitively distinguish between them, a multi-technique approach is recommended:

  • Complementary Techniques: Use techniques like Transmission Electron Microscopy (TEM) or Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy. TEM can visually identify the presence or absence of ordered crystal lattices, while ssNMR provides information on the local molecular environment, which differs between amorphous and crystalline states.[2]

  • Pair Distribution Function (PDF) Analysis: If available, PDF analysis of high-quality PXRD data can provide information about short-range order, helping to differentiate the random packing of an amorphous material from the ordered structure of nanocrystals.

  • Thermal Analysis (DSC): A sharp melting point in a Differential Scanning Calorimetry (DSC) thermogram is characteristic of a crystalline material, whereas an amorphous material will exhibit a glass transition (Tg), which is a step-change in the heat capacity.[3]

Q2: I'm trying to measure the glass transition (Tg) using DSC, but the transition is very weak or obscured by other thermal events. How can I get a clearer signal?

A2: A weak or obscured Tg is a frequent issue, especially with complex formulations or samples with low amorphous content.[3] Consider the following optimization steps:

  • Increase Heating Rate: A faster heating rate (e.g., 20°C/min instead of 10°C/min) can enhance the heat flow signal of the glass transition, making it more prominent. However, be aware that this can decrease resolution and shift the apparent Tg to a higher temperature.

  • Increase Sample Mass: A larger sample mass will produce a stronger signal.[4] However, this is limited by pan volume and the potential for thermal gradients within the sample.

  • Modulated DSC (MDSC): This technique separates the heat flow signal into reversing and non-reversing components. The glass transition is a reversing phenomenon, so it will appear in the reversing heat flow signal, effectively separating it from non-reversing events like enthalpy relaxation or solvent evaporation that can obscure it in a standard DSC scan.[3]

  • Sample Preparation: To get a "dry Tg," first heat the sample above its Tg to erase any previous thermal history and drive off residual water or solvents. Then, quench-cool the sample to well below the Tg before reheating to measure the transition.[5]

Q3: My amorphous bromide hydrate (B1144303) sample crystallizes during heating in the DSC or TGA instrument. How can I prevent this?

A3: Heat-induced crystallization is a manifestation of the inherent instability of the amorphous state. To characterize the material before it transforms, you can:

  • Use Faster Heating Rates: In DSC, a faster ramp rate may allow you to observe the glass transition before the onset of crystallization.

  • Control Humidity: Water acts as a plasticizer, lowering the Tg and accelerating crystallization.[6] Ensure the purge gas in your thermal analyzer is perfectly dry (e.g., dry nitrogen) to prevent moisture-induced transformations.

  • Analyze Below Tg: Whenever possible, use characterization techniques that do not require heating the sample above its glass transition temperature. Techniques like PXRD and ssNMR are typically performed at room temperature.

  • Dynamic Vapor Sorption (DVS): This technique can be used to determine the critical relative humidity at which the sample becomes unstable at a given temperature, helping you define safe handling and analysis conditions.

Q4: The water content measured by Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration for my hydrate are different. Which one is more accurate?

A4: TGA and KF titration measure water content differently, and discrepancies are common.

  • Specificity: Karl Fischer titration is a highly specific method that reacts directly and stoichiometrically with water.[7] It is often considered the gold standard for water content determination.[6]

  • TGA Measurement: TGA measures the total mass loss upon heating.[8] If your sample contains other volatile components besides water (e.g., residual organic solvents), TGA will overestimate the water content as these will also contribute to the mass loss.

  • Bound vs. Free Water: TGA can sometimes differentiate between loosely bound surface water and the water of hydration based on the temperature at which the mass loss occurs.[9] However, KF titration is generally more reliable for accurately quantifying the total water content. For amorphous hydrates, a combination of both techniques is often recommended.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing amorphous bromide hydrates?

A1: The main challenges stem from the inherent physical and chemical properties of these materials:

  • Physical Instability: Amorphous solids are thermodynamically metastable and have a natural tendency to revert to a more stable crystalline form. This process can be initiated by heat, pressure, or exposure to moisture.[11]

  • Hygroscopicity: Amorphous materials, particularly salts like bromides, are often highly hygroscopic. Water absorption acts as a plasticizer, increasing molecular mobility and significantly accelerating the rate of crystallization.[6][12]

  • Defining Hydrate Stoichiometry: Unlike crystalline hydrates which have a fixed stoichiometry, the water in an amorphous hydrate is not part of a crystal lattice. The water content can be variable and is highly dependent on the surrounding relative humidity (RH).

  • Complex Thermal Behavior: The thermal profile of an amorphous hydrate can be complex, often showing a glass transition, enthalpy relaxation, crystallization (exotherm), and melting of the newly formed crystalline phase (endotherm), sometimes overlapping with dehydration events.

Q2: How should I properly store my amorphous bromide hydrate samples to prevent changes before analysis?

A2: Proper storage is critical to maintain the amorphous state. Samples should be stored in a tightly sealed container, preferably in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) to maintain a near 0% RH environment. Storage at temperatures well below the material's glass transition temperature (Tg) is also recommended to minimize molecular mobility.

Q3: Why is the glass transition temperature (Tg) so important for amorphous materials?

A3: The Tg is a critical parameter that defines the temperature at which an amorphous solid transitions from a rigid, glassy state to a more mobile, rubbery state.[13] Above the Tg, molecular mobility increases dramatically, which can lead to:

  • Increased rates of chemical degradation.

  • Physical instability, most notably crystallization.[14]

  • Changes in mechanical properties (e.g., stickiness, caking). Knowing the Tg is essential for predicting the physical stability of the material and defining appropriate conditions for processing, storage, and handling.

Q4: What is the "plasticizing" effect of water?

A4: Plasticization is the process where a small molecule (a plasticizer) increases the fluidity and flexibility of a material. In amorphous hydrates, water molecules intersperse themselves between the larger molecules of the compound, disrupting intermolecular interactions. This increases the free volume and molecular mobility, resulting in a significant lowering of the glass transition temperature (Tg). A lower Tg means the material is more prone to crystallization, even at room temperature.

Quantitative Data Summary

The following tables provide quantitative data for well-characterized amorphous systems that serve as excellent models for understanding the behavior of amorphous bromide hydrates.

Table 1: Effect of Relative Humidity (RH) on the Glass Transition Temperature (Tg) of Amorphous Sucrose and Trehalose.

This data illustrates the potent plasticizing effect of water, where increasing ambient humidity significantly lowers the Tg, bringing the material closer to its unstable region.

MaterialRelative Humidity (RH) / Water Activity (a_w)Glass Transition Onset Temp. (Tg, °C)
Sucrose Dry (0%)60 - 70
0.1142
0.2320
0.335
Trehalose Dry (0%)106 - 115
0.1180
0.2355
0.3338
Data synthesized from studies on amorphous sugars, which are model systems for hydrate behavior.[5][9][14]

Table 2: Comparison of Water Content Measurement in Lactose (B1674315) Samples by Different Techniques.

This table highlights the potential differences between methods. Thermogravimetric Analysis (TGA) measures total mass loss from volatiles, while Karl Fischer (KF) is specific to water.

Lactose Sample TypeTechniqueMeasured Water Content (% w/w)Key Observation
Amorphous LactoseTGA (up to 130°C)Variable, depends on RHMeasures adsorbed/surface water.
KF TitrationVariable, depends on RHProvides an accurate measure of total water.[13]
α-Lactose MonohydrateTGA (step at ~150°C)~5.0%Corresponds to the theoretical water of crystallization.[3]
KF Titration~5.0%Confirms the stoichiometric water content.[13]
Partially Amorphous MixTGA (total loss)Higher than KFMay include other volatiles or dehydration at different temps.
KF TitrationLower than TGASpecific to water, considered more accurate for total H₂O.[6]
Data synthesized from representative studies on lactose hydrates.[3][13]

Detailed Experimental Protocols

1. Powder X-ray Diffraction (PXRD) for Amorphous State Confirmation

  • Objective: To confirm the absence of long-range molecular order (crystallinity).

  • Methodology:

    • Sample Preparation: Gently place approximately 10-20 mg of the powder onto a zero-background sample holder (e.g., single-crystal silicon). Avoid excessive pressure or grinding, which could induce crystallization or alter the sample.[2] Ensure the sample surface is flat and level with the holder.

    • Instrument Setup: Use a diffractometer with a copper X-ray source (Cu Kα radiation). Typical generator settings are 40 kV and 40 mA.

    • Data Collection: Scan the sample over a wide 2-theta (2θ) range, typically from 5° to 40°. Use a small step size (e.g., 0.02°) and a sufficient scan speed to obtain good signal-to-noise ratio.

    • Data Analysis: Examine the resulting diffractogram. A crystalline material will show a series of sharp, well-defined Bragg peaks. An amorphous material will exhibit a broad, diffuse scattering feature, often called an "amorphous halo." Be sure to run a blank scan of the sample holder to identify any background signals.

2. Differential Scanning Calorimetry (DSC) for Thermal Property Analysis

  • Objective: To determine the glass transition temperature (Tg) and observe any crystallization or melting events.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into a non-hermetic aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

    • Thermal Program (Heat-Cool-Heat):

      • First Heat: Heat the sample at a controlled rate (e.g., 10°C or 20°C/min) to a temperature approximately 20°C above the expected Tg but below decomposition. This step removes the sample's thermal history and dries it.[5]

      • Cool: Quench-cool the sample at the fastest possible rate to a temperature at least 50°C below the Tg. This freezes the material in an amorphous state.

      • Second Heat: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition and beyond to observe crystallization and melting.

    • Data Analysis: Analyze the data from the second heating scan. The Tg is observed as a step-like change in the heat flow baseline.[12] A subsequent exothermic peak indicates crystallization, and an endothermic peak indicates the melting of the crystalline form.

3. Thermogravimetric Analysis (TGA) for Water Content Estimation

  • Objective: To measure the mass loss associated with dehydration.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

    • Instrument Setup: Place the pan in the TGA furnace. Purge with dry nitrogen at a flow rate of 20-50 mL/min to remove evaporated water and prevent oxidative degradation.[8]

    • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a final temperature where all water is expected to be removed but before sample decomposition occurs.

    • Data Analysis: Plot the sample mass as a function of temperature. The percentage mass loss corresponds to the amount of volatile content (primarily water in a hydrate). The derivative of this curve (DTG) can help distinguish between different dehydration events occurring at different temperatures.[9]

4. Karl Fischer (KF) Titration for Precise Water Content Determination

  • Objective: To accurately and specifically quantify the total water content.

  • Methodology (Volumetric Method):

    • Titrator Preparation: Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate with the KF reagent to a stable, dry endpoint to neutralize any ambient moisture in the cell.[6]

    • Standardization: Determine the water equivalence factor (titer) of the KF reagent by titrating a known mass of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate).

    • Sample Analysis: Accurately weigh and quickly introduce a suitable amount of the amorphous bromide hydrate sample into the conditioned titration vessel. Ensure minimal exposure to atmospheric moisture during transfer.

    • Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint. The instrument will automatically calculate the water content based on the volume of titrant consumed and the sample mass.[7]

5. Dynamic Vapor Sorption (DVS) for Hygroscopicity and Stability Assessment

  • Objective: To measure how the material adsorbs and desorbs water vapor and to identify the critical relative humidity (RH) that induces physical changes.

  • Methodology:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the DVS sample pan.

    • Instrument Setup: The instrument maintains a constant temperature while precisely controlling the RH of a gas stream flowing over the sample.

    • Sorption/Desorption Isotherm:

      • Drying: Start by drying the sample at 0% RH until a stable mass is achieved.

      • Sorption: Increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, wait for the sample mass to equilibrate before moving to the next RH level.

      • Desorption: Decrease the RH in the same steps back to 0% RH to assess the reversibility of water sorption.

    • Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm reveals the material's hygroscopicity. A sharp, irreversible change in mass during the sorption phase can indicate a moisture-induced event, such as crystallization or deliquescence. This critical RH value is crucial for determining stable storage conditions.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the characterization of amorphous bromide hydrates.

Characterization_Workflow cluster_initial Initial Assessment cluster_thermal Thermal & Water Analysis cluster_stability Stability Assessment Start Amorphous Bromide Hydrate Sample PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Confirm Amorphous State DSC_TGA_KF PXRD->DSC_TGA_KF DSC Differential Scanning Calorimetry (DSC) DVS Dynamic Vapor Sorption (DVS) DSC->DVS Inform DVS Temperature TGA Thermogravimetric Analysis (TGA) Final Comprehensive Characterization Profile TGA->Final KF Karl Fischer Titration (KF) KF->DVS DSC_TGA_KF->DSC Determine Tg, Crystallization (Tc) DSC_TGA_KF->TGA Estimate Water Content DSC_TGA_KF->KF Accurate Water Content Storage Accelerated Stability Study (various T/RH) DVS->Storage Identify Critical RH Storage->Final

Caption: Workflow for the characterization of amorphous bromide hydrates.

Instability_Troubleshooting cluster_storage_solutions Storage Solutions cluster_handling_solutions Handling Solutions cluster_analysis_solutions Analysis Solutions Start Unexpected Crystallinity Observed in PXRD or DSC Check_Storage Review Storage Conditions (T & RH) Start->Check_Storage Check_Handling Review Sample Handling Protocol Start->Check_Handling Check_Analysis Review Analytical Method Parameters Start->Check_Analysis Store_Dry Store in Desiccator (0% RH) Check_Storage->Store_Dry Store_Cold Store below Tg Check_Storage->Store_Cold Minimize_Exposure Minimize exposure to ambient humidity Check_Handling->Minimize_Exposure Avoid_Grinding Avoid mechanical stress (grinding, high pressure) Check_Handling->Avoid_Grinding Use_Dry_Purge Use dry purge gas (DSC/TGA) Check_Analysis->Use_Dry_Purge Faster_Ramp Use faster heating rate (DSC) Check_Analysis->Faster_Ramp Non_Thermal Use non-thermal methods (if possible) Check_Analysis->Non_Thermal

Caption: Decision tree for troubleshooting physical instability.

Stability_Concept cluster_factors Environmental Factors cluster_properties Material Properties cluster_outcome Result Humidity ↑ Increased Relative Humidity Water_Sorption ↑ Water Sorption (Plasticization) Humidity->Water_Sorption Temperature ↑ Increased Temperature Mobility ↑ Increased Molecular Mobility Temperature->Mobility Tg ↓ Lowered Glass Transition (Tg) Water_Sorption->Tg Tg->Mobility  Key Relationship (T > Tg) Crystallization ↑ Increased Risk of Crystallization (Physical Instability) Mobility->Crystallization

References

Technical Support Center: Improving the Stability of Bromide Hydrate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage common stability issues encountered with bromide hydrate (B1144303) samples.

Frequently Asked Questions (FAQs)

Q1: My bromide hydrate sample is gaining weight and becoming sticky. What is happening?

A1: Your sample is likely hygroscopic and is absorbing moisture from the atmosphere. When a crystalline solid absorbs enough moisture to dissolve, this phenomenon is called deliquescence. This can lead to changes in physical form, chemical degradation, and difficulties in handling and weighing.

Q2: What is the Critical Relative Humidity (CRH) and why is it important for my bromide hydrate sample?

A2: The Critical Relative Humidity (CRH) is the specific relative humidity (RH) at a given temperature above which a solid material will start to absorb moisture from the air.[1] Storing your bromide hydrate sample below its CRH is crucial to prevent moisture uptake and potential degradation. Note that mixtures of salts can have a lower CRH than the individual components.[1]

Q3: My sample, which was confirmed as a hydrate, is now showing a different analytical profile. What could be the cause?

A3: This could be due to a phase transition. Hydrates can lose water of crystallization in low humidity environments, converting to a lower hydrate or an anhydrous form.[2] Conversely, an anhydrous sample might convert to a hydrate in a high humidity environment. These different solid-state forms are called polymorphs or pseudopolymorphs, and they can have distinct physical and chemical properties, including different solubility and stability.

Q4: How should I store my bromide hydrate samples to ensure their stability?

A4: Storage conditions should be tightly controlled. The most critical factor is relative humidity. Samples should be stored in a desiccator or a controlled humidity chamber kept below the sample's CRH. Using sealed containers with a desiccant is also a good practice for short-term storage or transport.[3] For long-term stability, it is essential to follow the ICH (International Council for Harmonisation) guidelines.[2][4]

Q5: Can the manufacturing process affect the stability of my bromide hydrate?

A5: Yes, processes like milling or granulation can introduce energy into the material, potentially causing a phase change or making the material more susceptible to moisture uptake. For example, wet granulation can inadvertently lead to the formation of a hydrate.[5] It is important to characterize the solid form of your material after any processing step.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Sample Caking/Clumping Moisture absorption due to high ambient humidity.1. Immediately transfer the sample to a desiccator with an active desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).2. Re-evaluate your standard storage procedure; ensure the storage environment is maintained below the sample's Critical Relative Humidity (CRH).3. Perform Dynamic Vapor Sorption (DVS) analysis to determine the CRH of your sample.
Inconsistent Weighing Results Continuous moisture uptake or loss during weighing.1. Weigh samples in a low-humidity environment, such as a glove box with controlled humidity.2. If a controlled environment is unavailable, weigh the sample as quickly as possible.3. Use a container with a tight-fitting lid and only open it for the minimum time necessary.
Change in Crystal Form (Confirmed by XRPD) Dehydration or absorption of water leading to a phase transition between hydrate and anhydrous forms.1. Review the humidity and temperature history of the sample.2. Use Differential Scanning Calorimetry (DSC) to determine the temperature of dehydration/hydration events.3. Store the sample in a humidity-controlled environment that favors the desired solid form.
Increased Levels of Degradation Products Chemical instability, possibly accelerated by absorbed moisture (hydrolysis).1. Conduct forced degradation studies under various humidity and temperature conditions to understand the degradation pathway.2. Store the material at reduced temperatures (e.g., 2-8 °C) in addition to humidity control, if the degradation is thermally driven.3. Review the compatibility of the bromide hydrate with excipients in the formulation, as some excipients can be hygroscopic.[6]

Data Presentation

Table 1: ICH Recommended Storage Conditions for Stability Testing

The following conditions are based on the ICH Q1A guidelines and are used to define the shelf life of drug substances.[2][4][7]

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 2: Example Critical Relative Humidities (CRH) of Salts at 30°C

This table provides examples of CRH for various salts. Note that bromide salts will have their own specific CRH values, which should be determined experimentally.[1]

SaltCritical Relative Humidity (%)
Calcium Bromide (CaBr₂)~16.5% (at 25°C)[8]
Ammonium Nitrate59.4
Sodium Chloride75.0
Potassium Chloride84.0
Potassium Nitrate90.5
Potassium Sulfate96.3
Table 3: Example Thermodynamic Data for a Hydrate/Anhydrous Transition

This data for the Strontium Bromide (SrBr₂) monohydrate-anhydrous transition illustrates the type of quantitative information that can be obtained from thermal analysis.[9][10]

ParameterValueConditions
Dehydration Onset Temperature211 °CWater vapor partial pressure of 19 kPa, heating rate of ±0.5 K/min[10]
Hydration Onset Temperature158 °CWater vapor partial pressure of 19 kPa, cooling rate of ±0.5 K/min[10]
Thermal Hysteresis53 KWater vapor partial pressure of 19 kPa[10]

Experimental Protocols

Protocol 1: Determination of Hygroscopicity and Hydrate Formation using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of a bromide hydrate sample and determine its Critical Relative Humidity (CRH).

Methodology:

  • Calibration: Calibrate the DVS instrument's microbalance using a certified weight and verify the relative humidity sensor with certified salt standards.

  • Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS sample pan.

  • Drying: Start the experiment by drying the sample at 0% RH at a constant temperature (e.g., 25°C) until the sample mass stabilizes ( dm/dt ≤ 0.002 %/min). This establishes the dry mass.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until the mass is stable.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% RH, allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting graph is the moisture sorption isotherm. The CRH is the RH at which a sharp increase in moisture uptake is observed. Hysteresis between the sorption and desorption curves can provide information on the physical changes in the sample.[11][12]

Protocol 2: Assessment of Dehydration and Phase Transitions using Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of dehydration events for a bromide hydrate sample.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the bromide hydrate sample into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow evolved water vapor to escape.

  • Thermal Scan: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range relevant to dehydration (e.g., 25°C to 250°C).

  • Atmosphere: Conduct the experiment under a controlled atmosphere with a constant flow of dry inert gas (e.g., nitrogen at 50 mL/min).[9]

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic peaks in the thermogram typically correspond to dehydration events. The temperature at the peak maximum is the dehydration temperature, and the integrated area of the peak corresponds to the enthalpy of dehydration (ΔH).[13]

Protocol 3: Monitoring Solid-State Form using X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of a bromide hydrate sample and detect any phase transitions due to changes in humidity or temperature.

Methodology:

  • Sample Preparation: Gently pack a sufficient amount of the powder sample into an XRPD sample holder. Ensure the sample surface is flat and level with the holder's surface to avoid measurement errors. Minimal sample preparation is preferred to avoid inducing phase changes.

  • Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a specific 2-theta (2θ) range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: The resulting XRPD pattern is a plot of intensity versus 2θ angle. This pattern is a unique "fingerprint" for a specific crystalline solid.[14]

  • Identification: Compare the obtained pattern with reference patterns of known forms (e.g., monohydrate, dihydrate, anhydrous) to identify the solid form of the sample.

  • Stability Assessment: To assess stability, expose the sample to different humidity or temperature conditions and then re-run the XRPD analysis. The appearance of new peaks or the disappearance of existing peaks indicates a phase transition.[14][15] For in-situ analysis, a humidity- or temperature-controlled stage can be used.[16]

Visualizations

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Stability Study cluster_2 Data Evaluation Start Bromide Hydrate Sample XRPD1 XRPD Analysis Start->XRPD1 Identify Form DSC1 DSC Analysis Start->DSC1 Thermal Profile DVS1 DVS Analysis Start->DVS1 Hygroscopicity Stability Expose to Stress (ICH Conditions) XRPD1->Stability DSC1->Stability DVS1->Stability XRPD2 XRPD Analysis Stability->XRPD2 Monitor Physical Form HPLC Chemical Purity (HPLC) Stability->HPLC Monitor Chemical Purity Eval Evaluate Results XRPD2->Eval HPLC->Eval Stable Sample Stable Eval->Stable No Significant Change Unstable Sample Unstable Eval->Unstable Phase Change or Degradation

Fig 1. Experimental workflow for assessing bromide hydrate stability.

Humidity_Effects cluster_0 Environment cluster_1 Sample State LowRH Low Relative Humidity (< CRH) Anhydrous Anhydrous / Lower Hydrate (Crystalline or Amorphous) LowRH->Anhydrous Dehydration HighRH High Relative Humidity (> CRH) Hydrate Stable Crystalline Bromide Hydrate HighRH->Hydrate Solution Deliquescence (Aqueous Solution) HighRH->Solution Hydrate->LowRH Hydrate->HighRH Moisture Uptake Anhydrous->HighRH Hydration

Fig 2. Relationship between humidity and sample physical state.

References

Technical Support Center: Purification of Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of bromide hydrates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying bromide hydrates?

A1: The primary and most effective method for purifying solid bromide hydrates is recrystallization. This technique relies on the principle that the solubility of the bromide hydrate (B1144303) and any impurities in a given solvent will differ.[1][2] For bromide ions in aqueous solutions, other methods like adsorption using granular activated carbon (GAC) and ion exchange have been employed, particularly in water treatment contexts.[3][4][5]

Q2: How do I choose an appropriate solvent for the recrystallization of my bromide hydrate?

A2: An ideal solvent for recrystallization should dissolve the bromide hydrate sparingly or not at all at room temperature but have high solubility at an elevated temperature.[1] Conversely, the impurities should either be highly soluble at room temperature or insoluble at high temperatures to be effectively removed through filtration.[1] Solubility tests with small amounts of your compound and various solvents are recommended to determine the optimal choice.[6]

Q3: My compound is colored, but it should be colorless. How can I fix this?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities. However, be cautious not to add too much, as it can also adsorb your desired compound.[6] A subsequent hot filtration will remove the charcoal and the adsorbed impurities.

Q4: What is "oiling out," and how can I prevent it during crystallization?

A4: "Oiling out" occurs when the solid melts and forms liquid droplets instead of crystallizing from the solution. This can happen if the solution is supersaturated at a temperature above the compound's melting point.[7][8] To prevent this, you can try adding more solvent to decrease the saturation point or, in a mixed solvent system, add more of the solvent in which the compound is more soluble.[7][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not saturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.[1]- If the mother liquor is rich in the compound, evaporate some of the solvent to increase the concentration and cool again.[7][8]
Crystallization is too rapid. The solution is too concentrated, or the cooling is too fast.- Reheat the solution and add a small amount of additional solvent.[7][8]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[7][8]
The yield is very low. Too much solvent was used, or the compound is significantly soluble in the cold solvent.- Beforehand, use the minimum amount of hot solvent necessary for dissolution.[1]- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- If the mother liquor contains a significant amount of the product, you can concentrate it and attempt a second crystallization.[6]
The purified crystals are not pure. Impurities may have co-precipitated.- Ensure the cooling process is slow to allow for selective crystallization.- Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[6]

Quantitative Data on Bromide Removal

The following table summarizes the efficiency of bromide removal from water using Granular Activated Carbon (GAC), which can be relevant for aqueous purification scenarios.

Water Type Empty Bed Contact Time (EBCT) Highest Bromide Reduction Rate (%) Reference
Mineral Water5 min74.9%[4]
Ultrapure Water5 min91.2%[4]
Domestic Drinking Water (Pilot-Scale)-38.5 - 42.6%[3]

Experimental Protocols

General Protocol for Recrystallization of a Bromide Hydrate
  • Solvent Selection: In a test tube, add approximately 20 mg of the crude bromide hydrate and about 0.5 mL of a chosen solvent. Observe the solubility at room temperature and then heat the mixture in a water bath to assess solubility at a higher temperature. The ideal solvent will show low solubility at room temperature and high solubility when heated.[6]

  • Dissolution: Place the crude bromide hydrate in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring.[2] Continue to add small portions of the hot solvent until the compound just dissolves.[6]

  • Decoloration (if necessary): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal. Boil the solution for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath for at least 15 minutes to maximize crystal formation.[6]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[6]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For a final drying step, the crystals can be placed in a desiccator.

Visualizations

Troubleshooting Workflow for Bromide Hydrate Purification

G start Start Purification dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool check_crystals Crystals Formed? cool->check_crystals filter Filter and Wash Crystals check_crystals->filter Yes troubleshoot Troubleshoot check_crystals->troubleshoot No dry Dry Purified Product filter->dry end End dry->end add_seed Add Seed Crystal or Scratch Flask troubleshoot->add_seed concentrate Concentrate Solution troubleshoot->concentrate add_seed->cool concentrate->cool

Caption: Troubleshooting workflow for bromide hydrate purification.

Experimental Workflow for Recrystallization

G start Start step1 1. Select Solvent start->step1 step2 2. Dissolve Crude Solid in Minimum Hot Solvent step1->step2 step3 3. Decolorize with Charcoal (Optional) step2->step3 step4 4. Hot Filtration to Remove Impurities step3->step4 step5 5. Cool Filtrate Slowly to Induce Crystallization step4->step5 step6 6. Collect Crystals via Vacuum Filtration step5->step6 step7 7. Wash Crystals with Ice-Cold Solvent step6->step7 step8 8. Dry the Purified Crystals step7->step8 end End step8->end

Caption: Step-by-step workflow for the recrystallization of bromide hydrates.

References

Technical Support Center: Bromide Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing impurities in bromide hydrate (B1144303) synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during bromide hydrate synthesis, focusing on impurity minimization.

Issue 1: The final product is discolored (e.g., yellow, brown, or pink) instead of the expected color.

  • Possible Cause 1: Presence of Oxidized Species or Decomposition Products.

    • Solution: Discoloration, such as a yellow or brown tint, can indicate the presence of elemental bromine or other oxidation byproducts.

      • During workup, wash the crude product with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) to quench any unreacted bromine.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if temperature-sensitive reagents are used.

      • Lowering the reaction temperature may reduce the rate of decomposition and side reactions that lead to colored impurities.[1]

  • Possible Cause 2: Residual Starting Materials or Reagents.

    • Solution: A pink or pale hue might suggest the presence of unreacted starting materials.

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials before quenching the reaction.

      • Optimize the stoichiometry of your reagents. An excess of a particular reactant can remain as an impurity.

  • Possible Cause 3: Formation of Hydrates or Oxybromides.

    • Solution: In the synthesis of anhydrous bromides, unexpected colors can indicate the formation of hydrated species or oxybromides due to exposure to moisture.

      • Use anhydrous solvents and reagents, and thoroughly dry all glassware before use.

      • Conduct the reaction and subsequent handling in a dry, inert atmosphere.

Issue 2: Low yield of the desired bromide hydrate with a high percentage of impurities.

  • Possible Cause 1: Incomplete Reaction.

    • Solution:

      • Increase the reaction time or temperature, while monitoring for the formation of degradation products.

      • Ensure efficient stirring to maintain a homogeneous reaction mixture.

      • Verify the purity and activity of your starting materials and reagents. Impurities in the starting materials can inhibit the reaction.

  • Possible Cause 2: Competing Side Reactions.

    • Solution:

      • Adjust the reaction temperature. Lower temperatures often increase selectivity and reduce the formation of byproducts.[1]

      • Control the rate of reagent addition. Adding a reactive reagent dropwise can prevent localized high concentrations that may favor side reactions.

      • Investigate the effect of solvent polarity. The choice of solvent can influence the reaction pathway and selectivity.

  • Possible Cause 3: Product Loss During Workup and Purification.

    • Solution:

      • Optimize the extraction process by adjusting the pH of the aqueous phase to ensure your product is in the organic layer.

      • If using column chromatography, select a solvent system that provides good separation between your product and impurities.

      • For purification by recrystallization, choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.[2][3][4]

Issue 3: Presence of isomeric or over-brominated impurities.

  • Possible Cause: Lack of Regioselectivity or Over-reaction.

    • Solution:

      • Control Stoichiometry: Use a precise molar ratio of the brominating agent to the substrate. An excess of the brominating agent can lead to di- or tri-brominated species.

      • Slow Reagent Addition: Add the brominating agent slowly and at a controlled temperature to maintain control over the reaction.

      • Use of Catalysts: In some cases, a catalyst can improve the regioselectivity of the bromination reaction.

      • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the desired product is formed to prevent further bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in bromide hydrate synthesis?

A1: Common impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, excess reagents, and byproducts from side reactions (e.g., over-brominated products, isomers).

  • Degradation Products: Formed by the decomposition of the product or intermediates, often due to excessive heat or exposure to air and moisture.

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.

  • Water: In cases where an anhydrous product is desired, water can be a significant impurity, leading to the formation of hydrates.

Q2: How can I select the best solvent for recrystallization to purify my bromide hydrate?

A2: The ideal recrystallization solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[2][3][4]

  • Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[4][5][6]

  • The solvent should not react with the compound.[2]

  • It should be relatively volatile for easy removal from the purified crystals.[2]

  • A "like dissolves like" principle can be a good starting point; a solvent with a similar polarity to your compound is often a good choice.[4]

Q3: What is the impact of reaction temperature on the purity of the final product?

A3: Reaction temperature is a critical parameter that can significantly influence product purity.

  • Higher Temperatures: Generally increase the reaction rate but can also lead to a higher incidence of side reactions and product decomposition, thus generating more impurities.[1][7]

  • Lower Temperatures: Often lead to higher selectivity and cleaner reaction profiles, but may require longer reaction times. It is crucial to find an optimal temperature that balances reaction rate and selectivity.[1]

Q4: How does the purity of starting materials affect the synthesis?

A4: The purity of your starting materials is fundamental to obtaining a pure product. Impurities in the starting materials can:

  • Be carried through the synthesis and contaminate the final product.

  • Interfere with the reaction, leading to lower yields and the formation of unexpected byproducts.

  • Inactivate catalysts. It is always recommended to use high-purity starting materials or to purify them before use.

Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on Product Purity

This table provides an example of how varying the reaction temperature can affect the purity of a generic bromide hydrate synthesis.

Reaction Temperature (°C)Desired Product (%)Impurity A (%)Impurity B (%)
2585105
509253
758884
100751510

Note: This is generalized data for illustrative purposes. Optimal temperatures will vary for specific reactions.

Table 2: Example of Solvent Selection for Recrystallization

This table illustrates the effect of different solvents on the recovery and purity of a hypothetical bromide hydrate.

SolventSolubility at 25°C (g/100mL)Solubility at 75°C (g/100mL)% RecoveryPurity of Crystals (%)
Water0.510.29599.5
Ethanol2.115.58698.1
Acetone5.812.35396.4
Hexane<0.10.2--

Note: This is generalized data. The ideal solvent must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude bromide hydrate and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid completely upon heating and gentle swirling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a baseline in pencil on a TLC plate.

  • Spot the Plate: Use a capillary tube to spot the baseline with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). Allow the solvent to run up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp or by using a staining agent.

  • Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants + Solvent B Reaction at Controlled Temperature A->B 1. Mix C Quench Reaction B->C 2. Monitor (TLC) D Extraction C->D 3. Neutralize E Crude Product D->E 4. Evaporate Solvent F Recrystallization or Chromatography E->F 5. Purify G Pure Bromide Hydrate F->G 6. Isolate & Dry

Caption: General workflow for bromide hydrate synthesis and purification.

Troubleshooting_Impurity_Formation Impurity High Impurity Level Detected CheckPurity Analyze Starting Material Purity Impurity->CheckPurity ReactionConditions Evaluate Reaction Conditions Impurity->ReactionConditions PurificationMethod Optimize Purification Impurity->PurificationMethod ImpureStart Purify Starting Materials CheckPurity->ImpureStart Impure Temp Adjust Temperature ReactionConditions->Temp Stoichiometry Control Stoichiometry ReactionConditions->Stoichiometry Solvent Change Solvent ReactionConditions->Solvent Recrystallize Optimize Recrystallization PurificationMethod->Recrystallize Chromatography Refine Chromatography PurificationMethod->Chromatography

Caption: Decision tree for troubleshooting high impurity levels.

References

Technical Support Center: Overcoming Kinetic Limitations in SrBr2 Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in strontium bromide (SrBr2) hydration experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my SrBr2 hydration reaction significantly slower than expected?

Answer: Several factors can contribute to slow hydration kinetics. Consider the following potential causes and solutions:

  • Low Water Vapor Pressure: The hydration rate is strongly dependent on the partial pressure of water vapor. Ensure the water vapor pressure in your experimental setup is sufficient to drive the reaction forward. For many applications, low temperatures and high water vapor pressure are beneficial for improving reaction kinetics.[1]

  • Mass Transfer Limitations: The diffusion of water vapor to the SrBr2 particles and through the developing hydrate (B1144303) layer can be a rate-limiting step. This is particularly relevant in packed beds or with larger sample sizes.[1]

    • Solution: Reduce the particle size of your SrBr2 sample to increase the surface area available for reaction. Ensure adequate gas flow over the sample to minimize external mass transfer resistance.

  • Metastable Zone: Near the equilibrium line of the hydration/dehydration reaction, a metastable zone exists where the reaction rate is significantly reduced.[1] Operating conditions that fall within this zone will result in slow kinetics.

    • Solution: Adjust your experimental temperature and pressure to operate outside this metastable zone. This may involve using a lower temperature or a higher water vapor pressure than the equilibrium conditions might suggest.

  • Particle Agglomeration: After several hydration/dehydration cycles, SrBr2 particles can agglomerate, reducing the available surface area for reaction and impeding water vapor diffusion.

    • Solution: Consider using a composite material where SrBr2 is embedded in a porous host matrix to prevent agglomeration.

Question 2: I'm observing a large thermal hysteresis between the dehydration and hydration reactions. What causes this and how can I reduce it?

Answer: A significant thermal hysteresis, where the hydration occurs at a much lower temperature than the dehydration for a given water vapor pressure, is a known kinetic limitation of the SrBr2/H2O system.[2]

  • Cause: This hysteresis is primarily due to kinetic barriers to nucleation and growth of the hydrate phase during hydration and the anhydrous phase during dehydration.[2] Dynamic measurements, like those from Thermogravimetric Analysis (TGA), can overestimate this hysteresis compared to lab-scale setups that are closer to thermodynamic equilibrium.

  • Solutions:

    • Optimize Operating Conditions: The magnitude of the hysteresis can be dependent on the applied heating/cooling rates and the water vapor partial pressure. Slower heating and cooling rates can reduce the observed hysteresis.

    • Composite Materials: The use of composite materials, for instance by adding natural graphite, has been reported to reduce thermal hysteresis by improving thermal conductivity.

    • Additives: The addition of other hygroscopic salts, such as LiBr, has been shown to potentially shrink the reaction hysteresis.

Question 3: The hydration capacity of my SrBr2 sample is decreasing with repeated cycling. What is the reason and how can I improve cycle stability?

Answer: A decrease in hydration capacity over repeated cycles is a common issue and can be attributed to several factors:

  • Particle Agglomeration and Sintering: As mentioned previously, repeated expansion and contraction of the salt particles during hydration and dehydration can lead to the formation of larger, less reactive secondary particles. This increases the diffusion resistance within the particles.

  • Structural Changes: The crystal structure of the SrBr2 may undergo changes that are not fully reversible, leading to a loss of active sites for hydration.

  • Solutions:

    • Controlled Cycling Conditions: Operate within a temperature and pressure range that minimizes stress on the material. For example, ensuring full conversion to the monohydrate during hydration can be crucial.

    • Composite Materials: Embedding SrBr2 in a stable, porous matrix can help maintain the particle structure and prevent agglomeration over many cycles.

    • Material Preparation: The initial preparation of the SrBr2 sample, including particle size and morphology, can influence its long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the different hydrate forms of strontium bromide?

A1: Strontium bromide can exist in several hydration states. The most common are the hexahydrate (SrBr2·6H2O), the monohydrate (SrBr2·H2O), and the anhydrous form (SrBr2).[3] The transition between these forms is the basis for its use in various applications.

Q2: How should I store my SrBr2 sample to prevent unwanted hydration?

A2: Anhydrous and lower hydrate forms of SrBr2 are hygroscopic and will readily absorb moisture from the atmosphere. To maintain the desired hydration state, store the material in a tightly sealed container in a desiccator or a controlled low-humidity environment like a glovebox.

Q3: What is the expected energy density for the SrBr2 hydration reaction?

A3: The hydration of anhydrous SrBr2 to its monohydrate form (SrBr2 (s) + H2O (g) ⇌ SrBr2∙H2O (s)) offers a specific energy density of approximately 291 kJ/kg of SrBr2.[1][2]

Q4: At what temperatures do the hydration and dehydration of SrBr2 typically occur?

A4: The reaction temperatures are dependent on the water vapor partial pressure. For example, at a water vapor partial pressure of 19 kPa, the onset temperature for dehydration has been observed at 211 °C, while the onset for hydration was found at 158 °C in a TGA experiment.[2] However, in a lab-scale setup closer to equilibrium, the hysteresis was significantly smaller.[2]

Data Presentation

Table 1: Hydration and Dehydration Onset Temperatures of SrBr2 at Different Water Vapor Partial Pressures

Water Vapor Partial Pressure (kPa)Dehydration Onset Temperature (°C)Hydration Onset Temperature (°C)Thermal Hysteresis (K)Reference
1921115853[2]
5--22[2]

Note: These values were obtained from dynamic TGA experiments and may be influenced by the heating/cooling rate.

Table 2: Specific Thermal Power of SrBr2 Hydration and Dehydration

ReactionTemperature (°C)Water Vapor Partial Pressure (kPa)Specific Thermal Power (kW/kg)Reference
Hydration18069up to 4[1][2]
Dehydration21052.5[1][2]

Table 3: Effect of Repeated Cycling on SrBr2 Hydration

Number of CyclesTime to Complete Hydration (s)Reduction in Diffusion CoefficientReference
10~50-
500~250-
900~3005 times lower than the first cycle

Experimental Protocols

Protocol for Determining Hydration/Dehydration Characteristics of SrBr2 using Thermogravimetric Analysis (TGA)

Objective: To determine the hydration and dehydration temperatures, reaction kinetics, and cycle stability of a SrBr2 sample under controlled temperature and water vapor pressure conditions.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA) with a humidity or water vapor generator.

  • SrBr2 sample (anhydrous or a specific hydrate).

  • High-purity inert gas (e.g., Nitrogen, Argon).

  • TGA sample pans (e.g., alumina, platinum).

  • Microbalance for sample weighing.

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for both mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a small amount of the SrBr2 sample (typically 5-15 mg) into a TGA pan.[4]

    • Record the initial mass.

  • Loading the Sample: Place the sample pan into the TGA furnace.

  • Setting Experimental Conditions:

    • Atmosphere: Purge the furnace with the inert gas at a constant flow rate (e.g., 20-100 mL/min).

    • Water Vapor: Set the desired water vapor partial pressure using the humidity generator.

    • Temperature Program:

      • Dynamic Measurement (for onset temperatures):

        • Equilibrate the sample at a starting temperature (e.g., 30°C).

        • For dehydration, heat the sample at a constant rate (e.g., 0.5 - 10 °C/min) to a temperature where dehydration is complete (e.g., 250°C).[4]

        • For hydration, cool the sample at a constant rate from a dehydrated state.

      • Isothermal Measurement (for kinetics):

        • Bring the sample to a dehydrated state at a high temperature.

        • Rapidly cool to the desired isothermal hydration temperature.

        • Introduce the water vapor and hold the temperature constant, recording the mass change over time.

      • Cycling Stability:

        • Program a series of heating and cooling cycles between the hydration and dehydration temperatures at a constant water vapor pressure. Record the mass change for each cycle.

  • Data Analysis:

    • Mass Change: The TGA software will record the sample mass as a function of temperature and/or time. The percentage mass loss or gain corresponds to the water content change.

    • Onset Temperatures: Determine the onset temperatures for hydration and dehydration from the dynamic TGA curves. This is typically the temperature at which a significant mass change begins.

    • Reaction Rate: From isothermal data, the reaction rate can be calculated from the change in mass over time.

    • Cycle Stability: Plot the hydration capacity (mass of water absorbed) for each cycle to evaluate the stability of the material.

Mandatory Visualization

TroubleshootingWorkflow start Start: SrBr2 Hydration Issue issue Identify Primary Issue start->issue slow_reaction Slow Reaction Rate issue->slow_reaction Kinetics hysteresis Large Thermal Hysteresis issue->hysteresis Thermodynamics cycle_instability Poor Cycle Stability issue->cycle_instability Durability check_pressure Check Water Vapor Pressure slow_reaction->check_pressure check_temp Review Operating Temperature slow_reaction->check_temp check_material Examine Material Properties slow_reaction->check_material hysteresis->check_temp use_composite Consider Composite Material hysteresis->use_composite cycle_instability->check_material cycle_instability->use_composite increase_pressure Increase Water Vapor Pressure check_pressure->increase_pressure Low end Resolution check_pressure->end Sufficient optimize_temp Adjust Temperature to Avoid Metastable Zone check_temp->optimize_temp In Metastable Zone check_temp->end Optimal reduce_particle_size Reduce Particle Size check_material->reduce_particle_size Large Particles check_material->use_composite Agglomeration increase_pressure->end optimize_temp->end reduce_particle_size->end use_composite->end

Caption: Troubleshooting workflow for common SrBr2 hydration issues.

HydrationDehydrationCycle cluster_dehydration Dehydration (Endothermic) cluster_hydration Hydration (Exothermic) cluster_factors Influencing Factors SrBr2_H2O SrBr2·H2O SrBr2 SrBr2 SrBr2_H2O->SrBr2 + H2O (g) (Heat Input) Anhydrous_SrBr2 SrBr2 Hydrated_SrBr2 SrBr2·H2O Anhydrous_SrBr2->Hydrated_SrBr2 + H2O (g) (Heat Release) Temperature Temperature Temperature->SrBr2_H2O Pressure Water Vapor Pressure Pressure->Anhydrous_SrBr2 ParticleSize Particle Size ParticleSize->SrBr2 Cycling Repeated Cycling Cycling->Hydrated_SrBr2

Caption: Logical flow of the SrBr2 hydration-dehydration cycle.

References

Technical Support Center: Agglomeration in Hydration/Dehydration Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with particle agglomeration during hydration and dehydration cycles.

Troubleshooting Guide

Agglomeration, or caking, is a common challenge in processes involving hydration and dehydration of powders and can significantly impact product quality, process efficiency, and downstream applications.[1][2][3] This guide provides a systematic approach to identifying and resolving agglomeration issues.

Problem: Powder is clumping or caking during storage or processing.

Initial Assessment Workflow

cluster_troubleshooting Troubleshooting Steps start Start: Agglomeration Observed check_moisture 1. Assess Moisture Content & Environmental Humidity start->check_moisture check_temp 2. Evaluate Temperature Conditions check_moisture->check_temp If moisture is high check_particle 3. Analyze Particle Properties check_temp->check_particle If temperature fluctuates check_process 4. Review Process Parameters check_particle->check_process If particles are fine/irregular mitigation Implement Mitigation Strategies check_process->mitigation If process induces stress

Caption: Initial troubleshooting workflow for agglomeration.

Step 1: Assess Moisture Content and Environmental Humidity

High moisture content is a primary driver of agglomeration, as it can form liquid bridges between particles.[1][2][4][5]

  • Question: Is the powder hygroscopic (readily absorbs moisture)?[1][2]

    • Action: Determine the critical relative humidity (RH) of your material. This is the RH level above which the material will significantly absorb moisture.

  • Question: What is the ambient humidity during processing and storage?

    • Action: Measure and control the relative humidity in the processing and storage environments.[1]

  • Question: Is there a possibility of moisture migration due to temperature gradients?[2][3][4]

    • Action: Ensure uniform temperature conditions during storage and transport to prevent localized condensation.[2][4]

Step 2: Evaluate Temperature Conditions

Temperature fluctuations can significantly impact agglomeration.[4][6]

  • Question: Is the material exposed to fluctuating temperatures?

    • Action: Store and process the material in a temperature-controlled environment. Temperature gradients can cause moisture to migrate and condense in cooler areas of the powder bed, leading to caking.[3][4]

  • Question: Is the drying temperature too high?

    • Action: High temperatures can sometimes accelerate agglomeration, especially for amorphous materials or those that undergo phase transitions.[7][8] Consider lowering the drying temperature or using alternative drying methods like freeze-drying.[7][9]

Step 3: Analyze Particle Properties

The intrinsic properties of the particles play a crucial role in their tendency to agglomerate.[2]

  • Question: What is the particle size and size distribution?

    • Action: Fine powders and those with a broad particle size distribution are more prone to caking due to increased surface area and denser packing.[1][2] Consider particle size enlargement techniques like granulation if appropriate for your application.

  • Question: What is the particle shape?

    • Action: Irregularly shaped particles have more contact points and are more likely to interlock, leading to agglomeration.[2] Spherical particles generally exhibit better flowability.

  • Question: Are electrostatic charges contributing to agglomeration?

    • Action: Frictional contact during processing can generate electrostatic charges, causing particles to attract each other.[1] Grounding equipment and using anti-static agents can help mitigate this.[1]

Step 4: Review Process Parameters

Mechanical stress and handling can induce agglomeration.[1]

  • Question: Is the powder subjected to high compressive forces during storage?

    • Action: The weight of the powder in large containers can cause compaction and caking at the bottom.[6] Consider using smaller storage containers or methods to reduce consolidation pressure.

  • Question: Does the process involve high-shear mixing or conveying?

    • Action: Mechanical forces can lead to particle attrition and the formation of fine particles, which can increase the tendency to agglomerate. Optimize mixing speeds and conveying methods to minimize mechanical stress.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of agglomeration during hydration/dehydration cycles?

A1: The most common cause is the presence of excess moisture, which forms liquid bridges between particles.[1][2][5] These bridges can solidify upon dehydration, creating strong solid bridges that result in caking.[5] Hygroscopic materials are particularly susceptible to this phenomenon.[1][2]

Q2: How can I prevent agglomeration in my powder?

A2: A multi-faceted approach is often necessary:

  • Moisture Control: Maintain low humidity during processing and storage.[1] Using desiccants or nitrogen blanketing can be effective.[10]

  • Temperature Control: Avoid temperature fluctuations that can lead to moisture migration.[4][6]

  • Particle Engineering: Modifying particle size and shape through techniques like granulation or spray drying can reduce the tendency to cake.[10]

  • Use of Excipients: Anti-caking agents, such as fumed silica (B1680970) or magnesium stearate, can be added to improve flowability.[10]

  • Process Optimization: Minimize mechanical stress and compaction during handling and storage.[1][6]

Q3: What are some common anti-caking agents and how do they work?

A3: Common anti-caking agents include:

  • Silicon Dioxide (Silica): Adsorbs excess moisture and coats particles to reduce interparticle interactions.

  • Magnesium Stearate: Acts as a lubricant, reducing friction between particles.

  • Tricalcium Phosphate: Functions by absorbing moisture. The choice of anti-caking agent depends on the specific properties of the powder and the requirements of the final product.

Q4: How do I choose the right analytical technique to characterize agglomeration?

A4: The choice of technique depends on the information you need:

  • Particle Size Analysis: Techniques like laser diffraction, dynamic light scattering, and sieve analysis can quantify the extent of agglomeration by measuring the particle size distribution before and after a hydration/dehydration cycle.[11][12][13]

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide visual evidence of agglomerates and information on their morphology.[14]

  • Powder Rheology: Can be used to assess the flow properties of the powder, which are directly affected by agglomeration.[13]

Q5: Can agglomeration be reversed?

A5: In some cases, yes. "Soft" agglomerates held together by weaker forces like van der Waals or electrostatic interactions can often be broken up by mechanical means such as sieving or milling.[1] However, "hard" agglomerates formed by solid bridges from crystallization are often irreversible without significant energy input that may alter the primary particle properties.[15]

Experimental Protocols

Protocol 1: Determination of Critical Relative Humidity (RHc)

This protocol helps identify the humidity threshold at which a material begins to significantly adsorb moisture, a key factor in predicting caking tendency.

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass of the powder sample in the DVS instrument sample pan.

  • Drying: Dry the sample in the instrument at a defined temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute).

  • Desorption Isotherm (Optional): Decrease the relative humidity in a stepwise manner from 90% back to 0% RH to assess for hysteresis.

  • Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) versus the relative humidity. The critical RH is often identified as the point where there is a sharp increase in moisture uptake.

Protocol 2: Characterization of Agglomeration by Laser Diffraction Particle Size Analysis

This protocol quantifies the change in particle size distribution as a result of agglomeration.

Methodology:

  • Initial Particle Size Distribution:

    • Disperse the initial, non-agglomerated powder in a suitable non-solvent dispersant. Sonication may be used to break up any loose agglomerates.

    • Measure the particle size distribution using a laser diffraction instrument. Record the D10, D50 (median), and D90 values.

  • Hydration/Dehydration Cycle:

    • Subject a known amount of the powder to the specific hydration and dehydration conditions of your experiment.

  • Final Particle Size Distribution:

    • Disperse the powder from the hydration/dehydration cycle in the same non-solvent dispersant.

    • Measure the particle size distribution using the laser diffraction instrument under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the initial and final particle size distributions. A significant increase in the D50 and D90 values indicates agglomeration.

Data Presentation

Table 1: Example Data from Laser Diffraction Particle Size Analysis

SampleTreatmentD10 (µm)D50 (µm)D90 (µm)
Material AInitial5.225.875.3
Material AAfter Hydration/Dehydration10.585.1250.6
Material BInitial8.130.288.9
Material BAfter Hydration/Dehydration9.535.795.4

Table 2: Influence of Relative Humidity on Caking Strength

MaterialRelative Humidity (%)Caking Strength (kPa)
Crystalline API401.2
Crystalline API605.8
Crystalline API8025.3
Amorphous Excipient408.5
Amorphous Excipient6045.1
Amorphous Excipient80110.7

Visualizations

Logical Relationship: Factors Influencing Agglomeration

cluster_material Material Properties cluster_environment Environmental Factors cluster_process Process Parameters agglomeration Agglomeration particle_size Particle Size & Distribution particle_size->agglomeration particle_shape Particle Shape particle_shape->agglomeration hygroscopicity Hygroscopicity hygroscopicity->agglomeration humidity Relative Humidity humidity->agglomeration temperature Temperature temperature->agglomeration pressure Consolidation Pressure pressure->agglomeration agitation Agitation/Shear agitation->agglomeration

Caption: Key factors contributing to powder agglomeration.

Experimental Workflow: Mitigation Strategy Selection

start Start: Agglomeration Problem Identified root_cause Identify Root Cause (Moisture, Temp, etc.) start->root_cause is_moisture Moisture Related? root_cause->is_moisture is_mechanical Mechanically Induced? is_moisture->is_mechanical No control_humidity Control Humidity / Use Desiccants is_moisture->control_humidity Yes is_particle Particle Property Related? is_mechanical->is_particle No optimize_process Optimize Process (e.g., reduce shear) is_mechanical->optimize_process Yes anti_caking Add Anti-caking Agent is_particle->anti_caking Consider particle_eng Particle Engineering (e.g., granulation) is_particle->particle_eng Yes end Problem Resolved control_humidity->end control_temp Control Temperature anti_caking->end optimize_process->end particle_eng->end

Caption: Decision tree for selecting an agglomeration mitigation strategy.

References

Technical Support Center: Safe Handling of Bromine for Hydrate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with bromine to prepare bromine hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with liquid bromine?

A1: Liquid bromine is highly corrosive and toxic. It can cause severe skin burns and eye damage upon contact.[1][2] Bromine vapor is also highly toxic if inhaled, potentially causing fatal respiratory distress.[1][3][4] It is a strong oxidizing agent and can react violently with combustible materials and reducing agents.[1][5][6]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling bromine?

A2: The following PPE must be worn at all times when working with bromine:

  • Gloves: Heavy-duty, chemically resistant gloves (e.g., Neoprene, Nitrile, or fluorinated rubber) are required. Do not use disposable plastic gloves.[2][4][7][8]

  • Eye Protection: Chemical splash goggles and a full-face shield are necessary to protect from splashes and vapors.[2][4][7][8]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[7]

  • Respiratory Protection: All work with liquid bromine must be conducted in a certified chemical fume hood.[1][2][7] In situations where exposure limits may be exceeded, a NIOSH-approved full-facepiece respirator with an appropriate cartridge is required.[5]

Q3: How should I store liquid bromine?

A3: Bromine should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container (e.g., glass).[2][9] It must be segregated from incompatible materials such as alkali metals, ammonia, phosphorus, and organic compounds.[1][2][5][10] Store containers in secondary containment to prevent spills.[7]

Q4: What is bromine hydrate?

A4: Bromine hydrate is a clathrate hydrate, a crystalline solid compound where bromine molecules are trapped within a cage-like structure of water molecules.[3][5][7] It is formed by mixing bromine and water at low temperatures.[6] The stoichiometry can vary, with compositions ranging from Br₂·8.62H₂O to Br₂·10.68H₂O reported.[5]

Q5: How do I dispose of bromine-containing waste?

A5: All bromine waste, including contaminated materials and excess bromine water, must be treated as hazardous waste.[7][9] Collect it in a designated, properly labeled, and sealed container.[7][10] The container should be stored in a fume hood away from incompatible materials.[10] Follow your institution's specific hazardous waste disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling of bromine.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) 0.1 ppm (8-hour TWA)[5]
NIOSH Recommended Exposure Limit (REL) 0.1 ppm (10-hour TWA); 0.3 ppm (15-min STEL)[5]
Odor Threshold 0.051 - 3.5 ppm[5]
Boiling Point 58.8 °C (138 °F)[5]
Vapor Density 5.5 (air = 1)[5]
Solubility in Water Approx. 3.41 g / 100 mL at room temp.[1]
Neutralizing Agent Concentration (Sodium Thiosulfate) 5-10% solution for spills[11]
Neutralizing Agent Concentration (Sodium Carbonate) 1 M solution for spills[2][4]

Experimental Protocol: Preparation of Bromine Hydrate

This protocol outlines the laboratory synthesis of bromine hydrate crystals. ALL steps must be performed inside a certified chemical fume hood while wearing full PPE.

Materials:

  • Liquid Bromine (Br₂)

  • Distilled Water

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water or refrigerated circulator)

  • Thermometer or temperature probe

Procedure:

  • Prepare a Saturated Solution: In a beaker, add approximately 3.5 mL of liquid bromine to 100 mL of distilled water.[1] Stir the mixture gently with a magnetic stirrer until the solution is saturated.

  • Cool the Solution: Place the beaker in a cooling bath and lower the temperature to below 7 °C. A temperature of around 4 °C is often used for crystal growth.[6]

  • Initiate Crystallization: Continue to stir the solution gently at the reduced temperature. Bromine hydrate crystals should begin to form. The crystals may appear as reddish-brown or orange solids.

  • Crystal Growth: Allow the crystals to grow for a sufficient period. The exact time will depend on the desired crystal size and specific experimental conditions.

  • Isolate the Crystals: Carefully decant the excess bromine water. The resulting crystals are the bromine hydrate.

  • Handling and Storage: Handle the hydrate crystals with appropriate tools (e.g., a pre-cooled spatula). The hydrate is only stable at low temperatures and will decompose back into bromine and water if allowed to warm up.[12]

Troubleshooting Guide

Issue/QuestionPossible Cause(s)Recommended Solution(s)
No crystals are forming. 1. The temperature is too high. 2. The bromine concentration is too low.1. Ensure the cooling bath is maintaining a temperature below 7 °C, ideally around 4 °C.[6] 2. Add a small amount of additional liquid bromine to ensure the solution is saturated.
A strong bromine odor is detected outside the fume hood. 1. Improper fume hood sash height. 2. A spill has occurred. 3. Leaking container or apparatus.1. Adjust the sash to the lowest practical working height.[2] 2. Immediately evacuate the area and follow the bromine spill response workflow. 3. Check all connections and container seals for integrity.
The bromine water appears colorless. The bromine has likely decomposed or reacted. This can happen over time, especially with exposure to sunlight.[1]This solution is no longer suitable for hydrate preparation. Prepare a fresh solution of bromine water.
A spill of liquid bromine occurs inside the fume hood. Accidental mishandling during transfer.1. Do not panic. Ensure you are wearing appropriate PPE. 2. Cover the spill with an absorbent material like sand or soda ash.[5] 3. Neutralize the spill by carefully adding a 5-10% solution of sodium thiosulfate (B1220275) or a 1 M sodium carbonate solution.[2][4][11] 4. Collect the neutralized residue and absorbent material into a designated hazardous waste container.[11][12]
Skin or eye contact with bromine occurs. Accidental splash or exposure to vapors.1. Skin: Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][6][13] 2. Eyes: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

Visual Workflow

The following diagram outlines the standard workflow for responding to a liquid bromine spill within a laboratory setting.

BromineSpillResponse cluster_prep Immediate Actions cluster_response Spill Cleanup (Inside Fume Hood) cluster_emergency Emergency Response Spill Bromine Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess the spill size and location. Alert->Assess PPE Ensure full PPE is worn: - Chemical resistant gloves - Goggles & Face Shield - Lab Coat Assess->PPE Small spill inside hood LargeSpill Spill is large or outside fume hood. Assess->LargeSpill Large spill or outside hood Contain Cover spill with absorbent material (e.g., sand, soda ash). PPE->Contain Neutralize Neutralize with 5-10% Sodium Thiosulfate or 1M Sodium Carbonate. Contain->Neutralize Collect Collect residue into a sealed hazardous waste container. Neutralize->Collect Decontaminate Decontaminate the area with neutralizing solution. Collect->Decontaminate Evacuate Evacuate the laboratory. Close doors. LargeSpill->Evacuate CallHelp Call Emergency Services and EH&S. Evacuate->CallHelp

Caption: Workflow for responding to a liquid bromine spill.

References

Technical Support Center: Hydrogen Bromide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding oxidation during the preparation of hydrogen bromide (HBr).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for preparing hydrogen bromide in a laboratory setting?

A1: Common laboratory methods for HBr preparation include:

  • Reaction of an alkali metal bromide with a non-oxidizing acid: Typically, sodium bromide (NaBr) or potassium bromide (KBr) is reacted with phosphoric acid (H₃PO₄) to generate HBr gas.[1][2] Concentrated sulfuric acid is less suitable as it can oxidize HBr to bromine.[1][2][3][4][5]

  • Reaction of bromine with red phosphorus and water: This method involves the dropwise addition of bromine to a paste of red phosphorus and water.[6][7][8]

  • Direct combination of hydrogen and bromine: This method can produce large quantities of HBr but requires careful control to avoid explosive reactions.[6]

  • Bromination of organic compounds: The reaction of bromine with compounds like tetralin (tetrahydronaphthalene) can be used for small-scale laboratory preparations.[1][2][6]

  • Reaction of bromine with sulfur and water: This method produces HBr and sulfuric acid.[4][5]

Q2: What causes the yellow-brown discoloration of my hydrogen bromide solution?

A2: The yellow-brown color is typically due to the presence of bromine (Br₂), which is formed from the oxidation of hydrogen bromide (HBr).[3] This oxidation can be caused by several factors, including the use of strong oxidizing agents during synthesis, exposure to air (oxygen), or light.

Q3: How can I remove bromine contamination from my hydrogen bromide?

A3: Several methods can be employed to remove bromine impurities:

  • Passing the gas through a solution of phenol (B47542): A solution of phenol in a suitable solvent like carbon tetrachloride can effectively remove bromine.[5][6]

  • Using copper turnings: Passing the HBr gas over heated copper turnings will convert bromine to non-volatile copper(II) bromide.[5][6]

  • Scrubbing with a reducing agent: A solution of a reducing agent can be used to convert bromine back to bromide.

  • Distillation: Fractional distillation can be used to separate HBr from the less volatile bromine.

Q4: Is it possible to prepare anhydrous HBr?

A4: Yes, anhydrous HBr can be prepared. One method involves the thermolysis of triphenylphosphonium bromide in refluxing xylene.[5] Another approach is to generate HBr gas and pass it through a drying agent, such as a phosphorus pentoxide drying tower.[9] When preparing anhydrous HBr from tetralin and bromine, the reaction should be carried out in the absence of water using dry reagents.[1][2]

Troubleshooting Guide: Preventing Oxidation During HBr Synthesis

This guide addresses specific issues that can lead to the oxidation of HBr during its preparation and provides solutions to mitigate these problems.

Problem Potential Cause Recommended Solution
Yellow or brown coloration of the product Oxidation of HBr to Br₂.Identify and eliminate the source of oxidation. Common culprits include using concentrated sulfuric acid as the proton source, exposure to air, or high reaction temperatures.[3]
Low yield of HBr Incomplete reaction or loss of product due to oxidation.Ensure proper stoichiometry of reactants. If using a method prone to oxidation, switch to a more suitable method, such as the reaction of an alkali bromide with phosphoric acid.[1][2]
Presence of SO₂ in the product gas Use of concentrated sulfuric acid, which gets reduced while oxidizing HBr.[1][2]Avoid using concentrated sulfuric acid. Use a non-oxidizing acid like phosphoric acid.[1][2]
Reaction is too vigorous or difficult to control This is a known issue with the red phosphorus and bromine method.[3]Add the bromine dropwise and ensure efficient cooling of the reaction mixture.[7] The reaction of PBr₃ generated in situ from red phosphorus and bromine can also be highly reactive.[10]

Experimental Protocols

Protocol 1: Preparation of HBr from Sodium Bromide and Phosphoric Acid

This method is preferred for generating HBr gas free from bromine contamination.

Methodology:

  • Set up a flask with a dropping funnel and a gas outlet tube.

  • Place sodium bromide (NaBr) in the flask.

  • Slowly add concentrated phosphoric acid (H₃PO₄) from the dropping funnel to the NaBr.

  • Gently heat the flask to initiate and sustain the reaction.

  • The evolved HBr gas can be passed through a U-tube containing glass beads coated with moist red phosphorus to remove any traces of bromine, and then through a drying agent if anhydrous HBr is required.[7]

Protocol 2: Preparation of HBr using Red Phosphorus and Bromine

This method requires careful control due to its exothermic nature.

Methodology:

  • In a flask, prepare a paste of red phosphorus and a small amount of water.[8]

  • Equip the flask with a dropping funnel containing bromine and a gas outlet.

  • Cool the flask in an ice bath.

  • Add bromine dropwise to the red phosphorus paste with constant stirring.[8] The reaction generates phosphorus tribromide (PBr₃) in situ, which then reacts with water to produce HBr.[10]

  • The evolved HBr gas is then passed through a purification train as described in Protocol 1.

Visualizing Workflows and Troubleshooting

Experimental Workflow for HBr Preparation and Purification

experimental_workflow cluster_synthesis HBr Synthesis cluster_purification Purification Train cluster_collection Product Collection reactants Reactants (e.g., NaBr + H3PO4) reaction_vessel Reaction Vessel reactants->reaction_vessel bromine_trap Bromine Trap (e.g., Moist Red Phosphorus) reaction_vessel->bromine_trap Crude HBr Gas drying_tube Drying Tube (e.g., P2O5) bromine_trap->drying_tube product Pure HBr Gas drying_tube->product troubleshooting_discoloration start HBr is Discolored (Yellow/Brown) check_synthesis Check Synthesis Method start->check_synthesis check_storage Check Storage Conditions check_synthesis->check_storage No oxidizing_agent Using Oxidizing Agent? (e.g., conc. H2SO4) check_synthesis->oxidizing_agent Yes exposure Exposed to Air/Light? check_storage->exposure oxidizing_agent->check_storage No solution1 Switch to Non-oxidizing Acid (e.g., H3PO4) oxidizing_agent->solution1 Yes solution2 Store in a cool, dark place under an inert atmosphere exposure->solution2 Yes purify Purify HBr to Remove Br2 exposure->purify No solution1->purify solution2->purify

References

Technical Support Center: Managing Emulsions in Alkyl Bromide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing emulsions encountered during the purification of alkyl bromides.

Troubleshooting Guides

Issue: A stable emulsion has formed during the aqueous workup of my alkyl bromide synthesis.

This is a common issue that can significantly complicate the isolation of the desired product. The following guide provides a systematic approach to resolving emulsions.

Initial Assessment:

  • Identify the layers: If possible, identify the aqueous and organic layers. The organic layer containing the alkyl bromide may be the upper or lower layer depending on the solvent used and the concentration of dissolved substances. Most alkyl bromides and common extraction solvents (like diethyl ether or ethyl acetate) are less dense than water, while halogenated solvents like dichloromethane (B109758) are denser. To confirm, add a few drops of water; the aqueous layer will increase in volume.

  • Evaluate the emulsion: Observe the volume and stability of the emulsion. A small, unstable emulsion might break on its own with sufficient time.

Troubleshooting Steps:

  • Step 1: Patience and Gentle Agitation. Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or slow stirring with a glass rod can sometimes encourage the droplets to coalesce.[1]

  • Step 2: Salting Out. Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2][3] This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[2][4]

  • Step 3: Centrifugation. If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective mechanical method for breaking the emulsion.[1][4][5]

  • Step 4: Thermal Treatment. Gentle heating of the mixture in a warm water bath can decrease the viscosity of the emulsion and promote phase separation.[4] However, this should be done with caution, especially with volatile alkyl bromides, to avoid loss of product.

  • Step 5: Filtration. For stubborn emulsions, filtration through a plug of glass wool or Celite® can physically disrupt the emulsified layer.[2]

  • Step 6: Solvent Addition. Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to dissolve the emulsifying agents.[4]

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form during the purification of alkyl bromides?

A1: Emulsions are stabilized by substances that act as surfactants, reducing the interfacial tension between the organic and aqueous layers. Common causes during alkyl bromide synthesis include:

  • Vigorous shaking: Excessive agitation during extraction can create very fine droplets that are slow to coalesce.

  • Unreacted starting materials: Residual alcohol from the synthesis can act as a surfactant.[6]

  • Byproducts: Side reactions can produce amphiphilic molecules. For example, in SN1 reactions, elimination byproducts might form, and in some cases, ether formation can occur.[7] Bromo alcohols, in particular, can behave like surfactants.[8]

  • High concentration of the product: A high concentration of the alkyl bromide itself can sometimes contribute to emulsion formation.

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the most effective strategy.[9]

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Pre-washing with brine: If your reaction is known to produce emulsions, adding brine from the initial wash can help prevent their formation.

  • Ensure complete reaction: Monitor your reaction to ensure all the starting alcohol has been consumed.

Q3: I've added brine, but the emulsion is still not breaking. What should I do next?

A3: If salting out is ineffective, the next best step is often a mechanical method. Centrifugation is highly effective for breaking persistent emulsions.[1][4] If a centrifuge is not available, try filtering the mixture through a plug of glass wool or Celite®.

Q4: Will adding more organic solvent help break the emulsion?

A4: Sometimes, adding a small amount of a different organic solvent can help. This can change the overall polarity of the organic phase and disrupt the forces stabilizing the emulsion. However, this will also dilute your product and may complicate solvent removal later.

Q5: Is it safe to heat the separatory funnel to break an emulsion?

A5: Gentle warming in a water bath can be effective, but it must be done with caution.[4] Alkyl bromides are often volatile, and heating can lead to a pressure buildup in a sealed separatory funnel and loss of product. If you choose to heat the mixture, do so in an open or vented vessel (like a beaker or Erlenmeyer flask) in a fume hood.

Data Presentation

The following table summarizes the recommended parameters for various emulsion-breaking techniques. Note that the optimal conditions can vary depending on the specific components and concentration of the mixture.

TechniqueParameterRecommended Value/RangeNotes
Salting Out Brine ConcentrationSaturated NaCl solutionIncreases the ionic strength of the aqueous phase.[2][4]
Centrifugation Speed1,000 - 5,000 x gStart at a lower speed and gradually increase. Higher speeds are more effective but risk tube breakage if not balanced properly.
Time5 - 15 minutesLonger times may be needed for very stable emulsions.[10]
Heating Temperature40 - 80 °CUse with caution for volatile compounds. Higher temperatures can decrease emulsion stability.[10][11]
pH Adjustment pH RangeAcidic (e.g., pH 2) or BasicCan alter the solubility of emulsifying agents.[1] Use dilute acid or base.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)
  • Preparation: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition: Carefully add the brine solution to the separatory funnel containing the emulsion. Start with a volume equal to about 10-20% of the aqueous layer volume.

  • Mixing: Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Observation: Place the funnel back on a ring stand and allow the layers to settle. Observe if the emulsion begins to break.

  • Separation: Once the layers have separated, carefully drain the lower layer and then the upper layer into separate flasks.

Protocol 2: Breaking an Emulsion using Centrifugation
  • Transfer: Carefully pour the emulsion from the separatory funnel into appropriate centrifuge tubes. Ensure the tubes are suitable for the solvents being used.

  • Balancing: It is critical to balance the centrifuge. Place a tube with an equal volume of a liquid of similar density (e.g., water) directly opposite your sample tube in the rotor.[12]

  • Centrifugation: Place the tubes in the centrifuge and spin at a moderate speed (e.g., 2000 x g) for 10 minutes.

  • Inspection: Carefully remove the tubes from the centrifuge. The layers should be distinct. If an emulsion remains, repeat the centrifugation at a higher speed or for a longer duration.

  • Separation: Use a pipette to carefully remove the desired layer. For a lower organic layer, you may be able to decant the upper aqueous layer.

Mandatory Visualization

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Allow to Stand (10-20 min) + Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine Emulsion Persists end Phases Separated patience->end Emulsion Breaks centrifuge Centrifuge (10-15 min) brine->centrifuge Emulsion Persists brine->end Emulsion Breaks heat Gentle Heating (Caution!) centrifuge->heat Emulsion Persists centrifuge->end Emulsion Breaks filter Filter through Glass Wool/Celite heat->filter Emulsion Persists heat->end Emulsion Breaks solvent Add Small Amount of Different Organic Solvent filter->solvent Emulsion Persists filter->end Emulsion Breaks solvent->end

Caption: A workflow for troubleshooting emulsions during purification.

Emulsion_Causes_and_Prevention cluster_causes Causes of Emulsion cluster_prevention Preventative Measures vigorous_shaking Vigorous Shaking emulsion Emulsion Formation vigorous_shaking->emulsion unreacted_alcohol Unreacted Alcohol (Surfactant-like) unreacted_alcohol->emulsion byproducts Reaction Byproducts (e.g., Ethers, Alkenes) byproducts->emulsion gentle_inversion Gentle Inversion Mixing emulsion->gentle_inversion pre_wash Pre-wash with Brine emulsion->pre_wash complete_reaction Ensure Complete Reaction emulsion->complete_reaction

References

Technical Support Center: Optimizing Gas Hydrate Inhibition with Bromide Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of gas hydrate (B1144303) inhibition using bromide salts.

Troubleshooting Guide

This guide addresses common issues encountered during gas hydrate inhibition experiments with bromide salts.

Q1: Why am I seeing inconsistent induction times in my experiments, even under identical conditions?

A1: Inconsistent induction times are a common challenge in gas hydrate research due to the stochastic nature of nucleation. Several factors can contribute to this variability:

  • Purity of Reagents: Trace impurities in water, gas, or the inhibitor itself can act as nucleation sites, leading to shorter and more varied induction times. Ensure the use of high-purity water (e.g., deionized or Milli-Q) and gases.

  • Memory Effect: If the water has a "memory" of previous hydrate formation, subsequent experiments may show shorter induction times. To mitigate this, ensure complete dissociation of hydrates by heating the system well above the hydrate equilibrium temperature and holding it there for a sufficient period between experiments.[1]

  • Surface Properties of the Reactor: The surface roughness and material of the experimental cell can influence nucleation. Scratches or imperfections can provide nucleation sites. Consistent cleaning and preparation of the reactor are crucial.

  • Agitation Rate: In stirred or rocked systems, the agitation rate affects the gas-liquid interface and mass transfer, which can influence nucleation kinetics.[2][3] Ensure the agitation rate is precisely controlled and consistent across all experiments.

Q2: My bromide salt inhibitor doesn't seem to be effective at preventing hydrate formation. What could be the reason?

A2: The effectiveness of a bromide salt inhibitor can be influenced by several factors:

  • Concentration: The inhibitor concentration is a critical parameter. At very low concentrations, some salts, including certain halides, can paradoxically act as kinetic promoters, accelerating hydrate formation.[4] It is essential to determine the optimal concentration range for inhibition through systematic testing.

  • Synergistic Effects: Some bromide salts, like tetrapropylammonium (B79313) bromide (TPrAB) and tetrapentylammonium (B98587) bromide (TPeAB), show significantly enhanced performance when used in combination with a kinetic hydrate inhibitor (KHI) polymer, such as poly(N-vinylcaprolactam) (PVCap).[5][6] If you are using a bromide salt alone, consider investigating its synergistic potential with a suitable polymer.

  • System Conditions (Pressure and Temperature): The driving force for hydrate formation (subcooling) plays a major role in inhibitor performance. At very high subcooling (i.e., temperatures far below the hydrate equilibrium temperature), the effectiveness of kinetic inhibitors can be diminished.[7]

  • Presence of Other Components: The presence of salts like NaCl in the aqueous phase can influence the performance of other inhibitors. While NaCl is a thermodynamic inhibitor, its interaction with kinetic inhibitors can be complex.[8]

Q3: I am observing a rapid pressure drop indicating hydrate formation, but the system does not plug. Why is this happening?

A3: This phenomenon is often observed with the use of certain types of inhibitors, particularly anti-agglomerants. While the bromide salts discussed are primarily considered thermodynamic or kinetic inhibitors, their mechanism of action or interaction with other components might influence the morphology of the hydrate crystals. Instead of forming a solid plug, the hydrates may form as a slurry or fine particles dispersed in the liquid phase. This prevents catastrophic plugging but still indicates that hydrate formation is occurring.

Q4: How can I confirm that the solid phase forming in my experiment is indeed a gas hydrate?

A4: Visual observation through a sapphire window in the reactor is a primary method. Additionally, spectroscopic techniques can provide definitive confirmation:

  • Raman Spectroscopy: This technique can be used to identify the characteristic peaks of gas molecules encaged within the hydrate lattice. For instance, methane (B114726) molecules in the large and small cages of structure I hydrate have distinct Raman shifts.[9]

  • Powder X-ray Diffraction (PXRD): PXRD can be used to determine the crystal structure of the solid phase, confirming it as a clathrate hydrate and identifying its specific structure (e.g., sI, sII, or sH).[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of gas hydrate inhibition by bromide salts?

A1: Bromide salts can function as both thermodynamic and kinetic inhibitors.

  • As Thermodynamic Hydrate Inhibitors (THIs): Simple inorganic bromide salts, similar to sodium chloride, shift the hydrate-liquid-vapor equilibrium (HLVE) curve to lower temperatures and higher pressures. They do this by associating with water molecules through ion-dipole interactions, which reduces the water activity and makes it thermodynamically less favorable for water molecules to form hydrate cages.[11][12]

  • As Kinetic Hydrate Inhibitors (KHIs) and Crystal Growth Inhibitors: Quaternary ammonium (B1175870) bromide salts like tetrapropylammonium bromide (TPrAB) and tetrabutylammonium (B224687) bromide (TBAB) can interfere with the kinetics of hydrate formation. Their proposed mechanism involves the adsorption of the cation onto the surface of a growing hydrate crystal, which disrupts the crystal lattice and prevents further growth.[5][6] Some of these salts are known to be more effective as synergists with KHI polymers than as standalone inhibitors.[5]

Q2: What are the advantages of using bromide salts over traditional inhibitors like methanol (B129727) or glycols?

A2: Bromide salts, particularly quaternary ammonium salts, can be effective at lower concentrations compared to the high dosages (10-60 wt%) required for thermodynamic inhibitors like methanol and glycols.[13] This can lead to lower operational costs and reduced environmental impact. Additionally, some bromide salts are non-volatile, which can be an advantage in certain applications.[14]

Q3: Are there any safety concerns associated with using bromide salts in the laboratory?

A3: Standard laboratory safety protocols should always be followed. Refer to the Safety Data Sheet (SDS) for the specific bromide salt you are using. Some quaternary ammonium salts may be irritants, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. The high-pressure equipment used for hydrate research also presents inherent safety risks, and all experiments should be conducted with appropriate safety measures in place.

Q4: Can bromide salts be recovered and reused?

A4: The recovery and reuse of bromide salts would depend on the specific process and the other components in the system. While not as straightforward as the regeneration of glycols, recovery could potentially be achieved through processes like reverse osmosis or ion exchange. However, this is not a common practice in laboratory-scale research.

Data Presentation

Table 1: Effect of Tetrapropylammonium Bromide (TPrAB) and Tetrapentylammonium Bromide (TPeAB) on Methane Hydrate Growth

InhibitorConcentration (wt%)Subcooling (°C)Growth Rate (µm/s)
None (Pure Water)02.0~10
PVCap0.252.0~1
TPeAB0.52.0~3
TPeAB + PVCap0.25 + 0.252.0< 0.1

Note: Data is illustrative and based on trends reported in the literature. Actual values will vary depending on specific experimental conditions.

Table 2: Influence of NaCl Concentration on Methane Hydrate Formation in an Oil-Dominated System

NaCl Concentration (wt%)Pressure (MPa)Hydrate Equilibrium Temperature (°C)Induction Time (min)
05.58.5120
55.57.5180
09.012.090
59.010.5150

Note: Data is illustrative and based on trends reported in the literature.[8] Actual values will vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Kinetic Hydrate Inhibitor Performance using a Rocking Cell Apparatus (Constant Cooling Method)

This protocol describes a standard method for screening the performance of kinetic hydrate inhibitors, including bromide salts, using a high-pressure rocking cell.[2][3][15]

  • Preparation of the Test Solution:

    • Prepare an aqueous solution of the bromide salt inhibitor at the desired concentration (e.g., 0.5 wt%) in deionized water.

    • If testing for synergistic effects, add the KHI polymer (e.g., PVCap) to the solution at the desired concentration.

    • If investigating the effect of salinity, prepare the solution with the required concentration of NaCl.

  • Loading the Rocking Cell:

    • Thoroughly clean and dry the high-pressure test cell.

    • Add a specific volume of the test solution to the cell (e.g., 10 mL).

    • Place a stainless steel or glass ball inside the cell to ensure proper mixing.

    • Seal the cell according to the manufacturer's instructions.

  • Pressurization:

    • Purge the cell with the test gas (e.g., methane) several times to remove any air.

    • Pressurize the cell with the test gas to the desired initial pressure (e.g., 80 bar) at a temperature above the expected hydrate formation temperature (e.g., 25 °C).

  • Constant Cooling Experiment:

    • Place the rocking cell in the temperature-controlled bath of the rocking apparatus.

    • Start the rocking motion at a set angle and rate (e.g., 40° angle, 20 rocks/min).

    • Begin cooling the cell at a constant rate (e.g., 1 °C/hour).

    • Continuously monitor and record the temperature and pressure inside the cell.

  • Data Analysis:

    • Hydrate nucleation is identified by a sudden drop in pressure and a corresponding small increase in temperature due to the exothermic nature of hydrate formation.

    • The temperature at which nucleation occurs is the onset temperature of hydrate formation.

    • The induction time is the time elapsed from when the system reaches the hydrate equilibrium temperature to the onset of nucleation.

    • Compare the onset temperature and induction time for different inhibitor solutions to evaluate their performance.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_loading 2. Loading & Pressurization cluster_experiment 3. Experiment cluster_analysis 4. Data Analysis prep_solution Prepare Inhibitor Solution (Bromide Salt +/- Polymer) load_solution Load Solution and Ball into Cell prep_solution->load_solution clean_cell Clean and Dry Rocking Cell clean_cell->load_solution seal_cell Seal Cell load_solution->seal_cell purge_gas Purge with Test Gas seal_cell->purge_gas pressurize Pressurize to Initial P & T purge_gas->pressurize start_rocking Start Rocking Motion pressurize->start_rocking start_cooling Initiate Constant Cooling Ramp start_rocking->start_cooling monitor_data Continuously Monitor P & T start_cooling->monitor_data detect_nucleation Detect Nucleation (ΔP and ΔT) monitor_data->detect_nucleation determine_onset Determine Onset Temperature detect_nucleation->determine_onset calculate_induction Calculate Induction Time determine_onset->calculate_induction evaluate_performance Evaluate Inhibitor Performance calculate_induction->evaluate_performance

Caption: Experimental workflow for evaluating bromide salt hydrate inhibitors.

Troubleshooting_Flowchart start Start Troubleshooting issue What is the primary issue? start->issue inconsistent_induction Inconsistent Induction Times issue->inconsistent_induction Inconsistency no_inhibition No/Poor Inhibition issue->no_inhibition Ineffectiveness rapid_formation Rapid Formation, No Plugging issue->rapid_formation Anomalous Formation check_purity Check Purity of Water and Gas inconsistent_induction->check_purity optimize_concentration Optimize Inhibitor Concentration no_inhibition->optimize_concentration anti_agglomeration Consider Anti-Agglomeration Effect rapid_formation->anti_agglomeration memory_effect Address Memory Effect: Ensure Complete Dissociation check_purity->memory_effect reactor_surface Inspect and Standardize Reactor Surface Prep memory_effect->reactor_surface control_agitation Verify Consistent Agitation Rate reactor_surface->control_agitation end Issue Addressed control_agitation->end check_synergy Investigate Synergy with KHI Polymer optimize_concentration->check_synergy evaluate_conditions Evaluate P/T Conditions (Subcooling) check_synergy->evaluate_conditions consider_impurities Assess Impact of Other Salts (e.g., NaCl) evaluate_conditions->consider_impurities consider_impurities->end visualize_morphology Visualize Hydrate Morphology (if possible) anti_agglomeration->visualize_morphology visualize_morphology->end

Caption: Troubleshooting flowchart for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of Bromide vs. Chloride Hydrates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's physicochemical properties and, consequently, its clinical performance. Among the most common salt forms are hydrohalides, with chlorides and bromides being frequently utilized. The formation of hydrates of these salts adds another layer of complexity, as the inclusion of water molecules into the crystal lattice can significantly alter properties such as solubility, stability, and hygroscopicity. This guide provides an objective, data-supported comparison of bromide and chloride hydrates, offering insights for researchers in selecting the optimal salt form for their development candidates.

Core Physicochemical Properties: A Side-by-Side Comparison

The choice between a bromide and a chloride hydrate (B1144303) is not merely academic; it has tangible consequences for a drug's developability and ultimate therapeutic efficacy. The subtle differences in ionic radius, electronegativity, and hydration enthalpy between bromide and chloride ions can lead to significant variations in the solid-state properties of the corresponding hydrated salts.

Table 1: Physicochemical Data for Berberine (B55584) Chloride Hydrates

PropertyBerberine Chloride DihydrateBerberine Chloride Tetrahydrate
Water Content (Theoretical) 8.8%16.2%
Water Content (Experimental, TGA) 9.1%15.8%
Decomposition Temperature (°C) 181.40176.33
Aqueous Solubility at 25°C 5.27 ± 0.29 mMData not available
Aqueous Solubility at 37°C 8.50 ± 0.40 mMData not available
Solubility in Phosphate Buffer (pH 7.0) at 25°C 4.05 ± 0.09 mMData not available
Data sourced from studies on berberine chloride hydrates.[1][2]

Table 2: Generalized Comparison of Bromide and Chloride Hydrates

PropertyChloride HydratesBromide HydratesRationale
Aqueous Solubility Generally higherGenerally lowerThe smaller ionic radius and higher charge density of the chloride ion typically lead to a more favorable hydration energy, often resulting in higher aqueous solubility.
Hygroscopicity Often more hygroscopicOften less hygroscopicThe stronger interaction of the chloride ion with water can make chloride salts more prone to water uptake from the atmosphere.
Stability Variable; can be susceptible to dehydration or deliquescenceGenerally stable; can also undergo dehydrationStability is highly dependent on the specific crystal lattice and the nature of the API.
Bioavailability Potentially higher due to increased solubilityPotentially lower, but dependent on dissolution rate and permeabilityHigher solubility is a primary driver for improved bioavailability, particularly for poorly permeable (BCS Class III and IV) compounds.

Experimental Protocols for Hydrate Characterization

A thorough characterization of bromide and chloride hydrates is essential to understand their properties and behavior. The following are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD) for Crystal Structure Identification

Objective: To identify the crystalline form of the hydrate and distinguish it from other solid forms (anhydrates, other polymorphs).

Methodology:

  • Sample Preparation: A small amount of the hydrate powder (typically 10-20 mg) is gently packed into a sample holder. Care is taken to minimize preferred orientation of the crystals.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) is commonly used.

  • Data Collection: The sample is scanned over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a scan speed of 1°/minute.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline solid. This pattern is compared to reference patterns of known forms of the API to confirm the identity of the hydrate.

Thermogravimetric Analysis (TGA) for Water Content Determination

Objective: To quantify the amount of water in the hydrate (stoichiometry of hydration).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an aluminum or platinum TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate, for example, 10°C/minute, from ambient temperature to a temperature high enough to ensure all water is removed (e.g., 200°C). A continuous flow of an inert gas, such as nitrogen, is maintained over the sample.

  • Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. A step-wise weight loss corresponding to the loss of water is observed. The percentage of weight loss is used to calculate the number of water molecules per molecule of the API.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis

Objective: To determine the temperature and enthalpy of dehydration and melting.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample is heated at a constant rate, for example, 10°C/minute, over a desired temperature range.

  • Data Analysis: The DSC thermogram shows endothermic or exothermic events as peaks. For a hydrate, an endothermic peak corresponding to the loss of water (dehydration) is typically observed. The onset temperature and the area under the peak (enthalpy of dehydration) provide information about the thermal stability of the hydrate.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Objective: To evaluate the physical stability of the hydrate at different relative humidity (RH) conditions.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 10-20 mg) is placed in the DVS instrument's microbalance.

  • Instrumentation: A dynamic vapor sorption analyzer is used.

  • Data Collection: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25°C). A typical program involves a drying step, followed by a stepwise increase in RH from 0% to 90% and then a decrease back to 0%. The instrument continuously measures the change in sample mass.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the amount of water sorbed at different RH levels indicate the hygroscopicity and physical stability of the hydrate.

Visualizing the Experimental Workflow

The characterization and comparison of bromide and chloride hydrates follow a logical progression of experiments. This workflow is crucial for making an informed decision on salt selection.

Hydrate_Characterization_Workflow cluster_synthesis Salt Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_performance Performance Assessment cluster_decision Decision API_Base API Free Base Chloride_Hydrate Chloride Hydrate Salt API_Base->Chloride_Hydrate + HCl Bromide_Hydrate Bromide Hydrate Salt API_Base->Bromide_Hydrate + HBr HCl Hydrochloric Acid HBr Hydrobromic Acid PXRD Powder X-ray Diffraction (PXRD) (Phase Identity) Chloride_Hydrate->PXRD TGA Thermogravimetric Analysis (TGA) (Water Content) Chloride_Hydrate->TGA DSC Differential Scanning Calorimetry (DSC) (Thermal Stability) Chloride_Hydrate->DSC DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity) Chloride_Hydrate->DVS Bromide_Hydrate->PXRD Bromide_Hydrate->TGA Bromide_Hydrate->DSC Bromide_Hydrate->DVS Solubility Aqueous Solubility & Dissolution Rate PXRD->Solubility TGA->Solubility Stability Chemical & Physical Stability DSC->Stability DVS->Stability Bioavailability In vivo Bioavailability (if warranted) Solubility->Bioavailability Stability->Bioavailability Decision Select Optimal Hydrate Form Bioavailability->Decision

Caption: Experimental workflow for the comparative analysis of bromide and chloride hydrates.

Conclusion

The decision between developing a bromide or a chloride hydrate of an active pharmaceutical ingredient is multifaceted and requires a thorough, data-driven approach. While general trends suggest that chloride hydrates may offer solubility advantages, this is not a universal rule, and the specific properties are highly dependent on the individual API. A comprehensive characterization of both salt forms, utilizing techniques such as PXRD, TGA, DSC, and DVS, is indispensable. The resulting data on crystal structure, water content, thermal stability, and hygroscopicity, combined with performance assessments like solubility and dissolution rate, will empower drug development professionals to select the hydrate form with the most favorable profile for successful clinical translation.

References

Validating the Structure of a Novel Bromide Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a new crystalline form of an active pharmaceutical ingredient (API), such as a bromide hydrate (B1144303), represents a critical step in drug development. Thorough structural validation is imperative to ensure its novelty, stability, and performance. This guide provides a comprehensive comparison of essential analytical techniques for characterizing a new bromide hydrate, herein designated as [API-Br·nH₂O] , against a known anhydrous form ([API-Br] ) and a previously reported monohydrate ([API-Br·H₂O] ).

Data Presentation: Comparative Analysis of [API-Br·nH₂O]

The following tables summarize the key quantitative data obtained from various analytical techniques, offering a direct comparison between the novel hydrate and reference materials.

Table 1: Crystallographic Data from Single-Crystal X-ray Diffraction (SCXRD)

Parameter[API-Br] (Anhydrous)[API-Br·H₂O] (Monohydrate)[API-Br·nH₂O] (Novel Hydrate)
Crystal SystemOrthorhombicMonoclinicTetragonal
Space GroupP2₁2₁2₁P2₁/cP4₂/mnm
a (Å)10.2512.5423.04
b (Å)15.828.3123.04
c (Å)7.4518.9212.07
α (°)909090
β (°)90105.390
γ (°)909090
Volume (ų)1207.61898.26397.5
Z4416
Calculated Density (g/cm³)1.451.521.58
Water Molecules per API01~8.5

Table 2: Key Peaks from Powder X-ray Diffraction (PXRD)

[API-Br] (Anhydrous) 2θ (°)[API-Br·H₂O] (Monohydrate) 2θ (°)[API-Br·nH₂O] (Novel Hydrate) 2θ (°)
8.57.16.2
12.310.89.8
17.014.212.4
21.821.619.7
24.725.324.9

Table 3: Thermal Analysis Data

TechniqueParameter[API-Br] (Anhydrous)[API-Br·H₂O] (Monohydrate)[API-Br·nH₂O] (Novel Hydrate)
TGA Weight Loss (%)< 0.5% up to 200°C4.5% (60-100°C)18.2% (70-120°C)
Theoretical Water Content (%)04.3%18.0% (for n=8.5)
DSC Endotherm Onset (°C)185°C (Melting)85°C (Dehydration)95°C (Dehydration)
185°C (Melting of anhydrate)185°C (Melting of anhydrate)

Table 4: Spectroscopic Data

TechniqueSpectral Feature[API-Br] (Anhydrous)[API-Br·H₂O] (Monohydrate)[API-Br·nH₂O] (Novel Hydrate)
FT-IR (cm⁻¹) O-H Stretching-3400-3600 (broad)3350-3650 (very broad)
C=O Stretching168016951705
Raman (cm⁻¹) C-Br Stretching620615610
ssNMR (¹³C ppm) Carbonyl Carbon175.2176.8178.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Single-Crystal X-ray Diffraction (SCXRD)

  • Instrumentation: Bruker D8 VENTURE diffractometer with a PHOTON 100 CMOS detector and Mo-Kα radiation (λ = 0.71073 Å).

  • Sample Preparation: A single crystal of [API-Br·nH₂O] with dimensions of approximately 0.2 x 0.15 x 0.1 mm was mounted on a MiTeGen MicroMount.

  • Data Collection: The crystal was maintained at 100 K during data collection. A series of ω and φ scans were performed to cover a full sphere of reciprocal space.

  • Structure Solution and Refinement: The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL.[1]

2. Powder X-ray Diffraction (PXRD)

  • Instrumentation: PANalytical X'Pert PRO diffractometer with a Cu-Kα radiation source (λ = 1.5418 Å).

  • Sample Preparation: Approximately 10 mg of the sample was gently packed into a zero-background silicon sample holder.

  • Data Collection: The diffraction pattern was recorded over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis: The resulting diffractogram was compared with the patterns of the known anhydrous and monohydrate forms.

3. Thermogravimetric Analysis (TGA)

  • Instrumentation: TA Instruments Q500 Thermogravimetric Analyzer.

  • Sample Preparation: 5-10 mg of the sample was placed in an open aluminum pan.

  • Experimental Conditions: The sample was heated from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: The weight loss as a function of temperature was analyzed to determine the water content.[2][3]

4. Differential Scanning Calorimetry (DSC)

  • Instrumentation: TA Instruments Q2000 Differential Scanning Calorimeter.

  • Sample Preparation: 3-5 mg of the sample was hermetically sealed in an aluminum pan.

  • Experimental Conditions: The sample was heated from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Endothermic and exothermic events were analyzed to determine dehydration and melting points.[4][5]

5. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Sample Preparation: A small amount of the sample was placed directly on the ATR crystal.

  • Data Collection: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The presence and nature of O-H stretching bands were analyzed to confirm the presence of water.[4]

6. Raman Spectroscopy

  • Instrumentation: Renishaw inVia Raman microscope with a 785 nm laser.

  • Sample Preparation: The sample was placed on a glass slide.

  • Data Collection: Spectra were acquired from 100 to 3200 cm⁻¹ with an exposure time of 10 seconds and 3 accumulations.

  • Data Analysis: Shifts in vibrational modes, particularly those involving the bromide counter-ion, were analyzed.[6][7]

7. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer equipped with a 4 mm MAS probe.

  • Sample Preparation: The sample was packed into a zirconia rotor.

  • Experimental Conditions: ¹³C CP/MAS spectra were acquired at a spinning speed of 10 kHz.

  • Data Analysis: Chemical shift differences were analyzed to detect changes in the local chemical environment due to hydration.[4][8]

Visualizations

Experimental Workflow for Hydrate Structure Validation

The following diagram illustrates the logical workflow for characterizing a new bromide hydrate.

G cluster_0 Initial Discovery cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Spectroscopic Confirmation cluster_4 Final Validation A New Crystalline Form Isolated B PXRD Screening A->B Initial Check C Thermal Analysis (TGA/DSC) A->C Quantify Water D Grow Single Crystal B->D Novel Pattern F FT-IR & Raman Spectroscopy B->F C->D Hydrate Confirmed C->F E SCXRD Analysis D->E G ssNMR Spectroscopy E->G H Structure Validated E->H Definitive Structure F->H Confirm Functional Groups G->H Confirm Local Environment G node_anhydrous [API-Br] Anhydrous node_mono [API-Br·H₂O] Monohydrate node_anhydrous->node_mono Hydration (Controlled Humidity) node_mono->node_anhydrous Dehydration (Heat > 85°C) node_poly [API-Br·nH₂O] Novel Polyhydrate node_mono->node_poly Further Hydration (Slurry in Water) node_poly->node_anhydrous Full Dehydration (Heat > 95°C) node_poly->node_mono Partial Dehydration

References

A Comprehensive Comparison of Anhydrous and Hydrated Bromide Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical synthesis, pharmaceutical development, and materials science, the choice between using an anhydrous or hydrated form of a bromide compound is a critical decision that can significantly impact experimental outcomes, product stability, and efficacy. This guide provides an objective comparison of anhydrous and hydrated bromide compounds, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

Key Distinctions: Anhydrous vs. Hydrated Bromide Compounds

The fundamental difference between an anhydrous and a hydrated bromide compound lies in the presence of water molecules within the crystal lattice. An anhydrous compound contains no water of crystallization, whereas a hydrated compound has a specific number of water molecules integrated into its structure.[1][2] This seemingly simple difference gives rise to a cascade of variations in their physicochemical properties and, consequently, their applications.

Anhydrous bromide salts are often preferred in applications where the presence of water could lead to undesirable side reactions or interfere with the desired chemical transformation.[3] For instance, in reactions involving water-sensitive reagents, the use of an anhydrous salt is imperative.[3] Conversely, the water molecules in hydrated salts can sometimes be advantageous, playing a role in certain chemical reactions or influencing the compound's solubility and dissolution profile, which is particularly relevant in pharmaceutical formulations.[4][5]

Comparative Data: Physicochemical Properties

To illustrate the differences, the following table summarizes key quantitative data for a common bromide compound, Sodium Bromide (NaBr), in its anhydrous and dihydrate forms.

PropertyAnhydrous Sodium Bromide (NaBr)Sodium Bromide Dihydrate (NaBr·2H₂O)Reference
Molar Mass 102.89 g/mol 138.93 g/mol [6]
Melting Point 747 °CDecomposes (loses water) starting at lower temperatures[4]
Solubility in Water 94.32 g/100 mL (at 25 °C)Slower dissolution rate compared to the anhydrous form[4][6]
Appearance White, crystalline powderWhite, crystalline solid[6]
Hygroscopicity HygroscopicGenerally more stable in humid conditions than the anhydrous form[6]

Experimental Protocols for Characterization

The differentiation and characterization of anhydrous and hydrated bromide compounds are crucial for quality control and research purposes. The following are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content in a hydrated bromide compound and assess its thermal stability.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the bromide compound is placed in a TGA crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[7]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows weight loss at specific temperatures, corresponding to the loss of water of hydration. The percentage of weight loss can be used to calculate the number of water molecules in the hydrated form.[8][9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions, such as melting and dehydration.

Methodology:

  • A small, encapsulated sample (typically 2-5 mg) of the bromide compound is placed in a DSC pan. An empty, sealed pan is used as a reference.

  • Both pans are heated or cooled at a constant rate (e.g., 5 °C/min).[7]

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Endothermic peaks on the DSC thermogram indicate processes that absorb heat, such as the loss of water of hydration and melting. Exothermic peaks indicate heat-releasing processes like crystallization.[10]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (anhydrous vs. hydrated) and determine the crystal structure.

Methodology:

  • A finely powdered sample of the bromide compound is packed into a sample holder.

  • The sample is placed in a powder X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).[11]

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the specific crystalline structure. The patterns of the anhydrous and hydrated forms will show distinct differences in peak positions and intensities.[12][13]

Visualizing Key Concepts and Workflows

To further clarify the comparison and the experimental approaches, the following diagrams are provided.

Anhydrous_vs_Hydrated_Comparison cluster_anhydrous Anhydrous Bromide cluster_hydrated Hydrated Bromide anhydrous No Water of Crystallization prop_anhydrous Higher Melting Point Faster Dissolution Rate Lower Molecular Weight Hygroscopic anhydrous->prop_anhydrous Leads to hydrated Contains Water of Crystallization anhydrous->hydrated Interconversion (Hydration/Dehydration) app_anhydrous Water-Sensitive Reactions Chemical Synthesis prop_anhydrous->app_anhydrous Suitable for prop_hydrated Lower Decomposition Temperature Slower Dissolution Rate Higher Molecular Weight More Stable in Humid Air hydrated->prop_hydrated Leads to app_hydrated Pharmaceutical Formulations Some Chemical Reactions prop_hydrated->app_hydrated Suitable for

Caption: Key differences between anhydrous and hydrated bromide compounds.

Experimental_Workflow start Bromide Sample (Unknown Hydration State) tga Thermogravimetric Analysis (TGA) start->tga Determine Water Content dsc Differential Scanning Calorimetry (DSC) start->dsc Identify Phase Transitions pxrd Powder X-ray Diffraction (PXRD) start->pxrd Confirm Crystalline Form results Characterization Results tga->results dsc->results pxrd->results

Caption: Typical experimental workflow for characterizing bromide compounds.

Conclusion

The choice between an anhydrous and a hydrated bromide compound is a critical decision that hinges on the specific requirements of the application. Anhydrous forms are generally more reactive and have a higher melting point, making them suitable for water-sensitive reactions and high-temperature processes. In contrast, hydrated forms can offer advantages in terms of stability under ambient conditions and may exhibit different solubility profiles beneficial for pharmaceutical formulations. A thorough characterization using techniques such as TGA, DSC, and PXRD is essential to confirm the hydration state and ensure the selection of the appropriate material for research and development. This guide provides the foundational knowledge and experimental framework to navigate these choices effectively.

References

A Comparative Analysis of Computational and Experimental Data on Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and dynamic properties of bromide hydrates, contrasting computational predictions with experimental observations.

This guide provides an in-depth comparison of computational and experimental data for bromide hydrates, offering valuable insights for researchers in various fields, including drug development and materials science. The hydration of the bromide ion is a fundamental process that influences a wide range of chemical and biological phenomena. Understanding the interplay between the ion and its surrounding water molecules is crucial for predicting and controlling the behavior of bromide-containing systems. This document summarizes key quantitative data, details experimental methodologies, and presents a logical framework for integrating computational and experimental approaches.

Data Presentation: A Comparative Overview

The following tables summarize key structural and spectroscopic parameters of bromide hydrates obtained from both computational simulations and experimental measurements.

ParameterComputational ValueExperimental Value
Hydration Number 6.7 - 8.06.0 - 7.4[1]
First Shell Br-O Distance (Å) 3.15 - 3.40[1][2]3.19 - 3.40[1]
Bromine Hydrate (B1144303) Crystal Structure Tetragonal (predicted to be the most stable)[3]Tetragonal, P42/mnm, a = 23.04 Å, c = 12.07 Å[4][5]
UV-Vis Absorption Shift (cm-1) Not directly calculated in the provided sources.Blue-shifted by ~900 cm-1 in pure hydrate cages relative to the gas phase.[6][7] A larger shift of >1700 cm-1 is observed in liquid water or amorphous ice.[6][7]

Table 1: Comparison of Structural and Spectroscopic Data for Bromide Hydrates.

Computational MethodKey Findings
ONIOM-XS MD Simulation Suggests weak anion-water hydrogen bonds, leading to a loosely bound first hydration shell and supporting the "structure-breaking" ability of Br-.[2]
DFT/MM Monte Carlo Provides a Br-O radial distribution function in better agreement with experimental data than classical simulations.[2]
Classical Molecular Dynamics (Polarizable Force-Field) Reproduces several properties of halide ions in solution, including diffusion coefficients and hydration processes.[2]
Ab initio Molecular Dynamics (Car-Parrinello) Indicates that Br- is asymmetrically solvated by water.[2]
Data-Driven Many-Body Energy (MB-nrg) Potentials Predicts interaction energies in quantitative agreement with "gold standard" coupled cluster reference values and accurately reproduces experimental EXAFS spectra.[2][8]
B3LYP/aug-cc-pVTZ Used to study the hydrates of bromine monoxide, finding that Br...O associations can be more stable than conventional hydrogen bonds.[9][10]

Table 2: Summary of Findings from Various Computational Methods.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and dynamics of bromide hydrates. Below are brief descriptions of the key methodologies.

Single-Crystal X-ray Diffraction: This technique is used to determine the precise arrangement of atoms within a crystalline solid. For bromine hydrate, single crystals were grown and their diffraction patterns analyzed to reveal a tetragonal crystal structure (P42/mnm) with lattice parameters a = 23.04 Å and c = 12.07 Å.[4][5] The study involved analyzing 16 different crystals with varying compositions.[4]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is a powerful tool for probing the local atomic environment of a specific element. By analyzing the fine structure in the X-ray absorption spectrum of bromine, researchers can determine the average distance to its nearest neighbors (the oxygen atoms of water molecules) and its coordination number.[1][8] This technique is particularly useful for studying dilute solutions.[1]

Neutron Diffraction: Similar to X-ray diffraction, neutron diffraction provides information about the atomic structure of materials. Due to its sensitivity to lighter elements, it is particularly valuable for determining the positions of hydrogen atoms in water molecules surrounding the bromide ion. Experimental data from neutron diffraction has contributed to determining the hydration number of bromide to be in the range of 6-7.4.[1]

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques probe the molecular vibrations within a sample. In the context of bromide hydrates, they are used to study the hydrogen-bonding network between water molecules and the bromide ion.[11][12] The analysis of OH/OD stretching regions in Raman spectra, for instance, allows for the investigation of local structural rearrangements in the vicinity of bromide ions.[12] Infrared spectroscopy has been used to identify the presence of species like the hydronium ion (H3O+) and the diaquohydrogen ion (H5O2+) in hydrates of hydrogen bromide.[11][13]

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It has been used to study the electronic transitions of bromine molecules confined within the cages of clathrate hydrates.[7] The observed blue shift in the absorption band of bromine in the hydrate cages compared to the gas phase provides insights into the interactions between the guest bromine molecule and the host water lattice.[6][7]

Quasi-elastic Neutron Scattering (QENS): QENS is a technique used to study the dynamics of atoms and molecules on a very short timescale. It has been applied to investigate the reorientational motion of water molecules in tetra-n-butylammonium bromide (TBAB) semiclathrate hydrates, revealing rapid reorientations that are crucial for understanding proton conduction in these materials.[14][15]

Logical and Experimental Workflow

The study of bromide hydrates often involves a synergistic approach that combines computational and experimental methods. The following diagram illustrates a typical workflow.

BromideHydrateWorkflow cluster_computational Computational Approach cluster_experimental Experimental Approach cluster_comparison Comparison & Refinement comp_model Develop/Select Computational Model (e.g., Force Field, DFT) comp_sim Perform Simulations (MD, MC) comp_model->comp_sim comp_analysis Analyze Trajectories & Calculate Properties (RDF, Energies, Spectra) comp_sim->comp_analysis comparison Compare Computational & Experimental Results comp_analysis->comparison Predicted Properties exp_synthesis Synthesize/Prepare Bromide Hydrate Sample exp_measurement Perform Measurements (XRD, EXAFS, Spectroscopy) exp_synthesis->exp_measurement exp_analysis Analyze Experimental Data exp_measurement->exp_analysis exp_analysis->comparison Measured Properties refinement Refine Computational Model &/or Experimental Design comparison->refinement refinement->comp_model Feedback refinement->exp_synthesis Feedback

Figure 1: A diagram illustrating the iterative workflow combining computational and experimental approaches for studying bromide hydrates.

Conclusion

The combination of computational and experimental methods provides a powerful and comprehensive framework for understanding the intricacies of bromide hydration. While experimental techniques offer direct measurements of structural and dynamic properties, computational simulations provide a molecular-level interpretation and can predict properties that are difficult to measure experimentally. The data presented in this guide highlights a general consistency between computational predictions and experimental findings for parameters such as the Br-O distance and the overall crystal structure of bromine hydrate. Discrepancies, such as in the precise hydration number, underscore the ongoing need for refining both theoretical models and experimental techniques. Future research will likely focus on the development of more accurate and computationally efficient models, such as data-driven many-body potentials, to further unravel the complex behavior of bromide ions in aqueous environments.

References

A Researcher's Guide to Distinguishing Bromide Hydrate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of polymorphs is a critical step in ensuring the stability, bioavailability, and efficacy of pharmaceutical products. This guide provides a comparative analysis of analytical techniques used to distinguish between bromide hydrate (B1144303) polymorphs, supported by experimental data and detailed methodologies.

The existence of multiple crystalline forms, or polymorphs, of a single compound can significantly impact its physicochemical properties. In the case of bromide hydrate salts, which are common in active pharmaceutical ingredients (APIs), identifying and controlling the polymorphic form is a regulatory and scientific necessity. This guide outlines the application and data interpretation of key analytical methods for differentiating these complex solid-state forms.

Comparative Analysis of Bromide Hydrate Polymorphs

The differentiation of bromide hydrate polymorphs relies on detecting variations in their crystal lattice and molecular arrangement. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Raman Spectroscopy are powerful tools for this purpose. Below are comparative data for several pharmaceutically relevant bromide hydrate polymorphs.

Eletriptan (B1671169) Hydrobromide

Eletriptan hydrobromide, a treatment for migraines, is known to exist in different polymorphic forms, including Form α, Form β, and a monohydrate.[1][2][3]

Table 1: Comparative Data for Eletriptan Hydrobromide Polymorphs

TechniqueParameterForm αForm βMonohydrate
PXRD Characteristic Peaks (2θ°)[1][2]9.7, 10.7, 15.9, 16.5, 17.8, 18.3, 19.3, 19.8, 20.1, 21.2, 24.4, 25.5, 25.8, 26.7, 27.6, 29.411.0, 17.2, 19.2, 20.1, 21.6, 22.6, 23.6, 24.89.8, 12.5, 13.2, 13.6, 15.1, 16.2, 17.0, 17.5, 18.9, 19.7, 20.0, 21.9, 23.1, 23.6, 24.1, 27.4, 29.7
DSC Endothermic Peak (°C)[3]172 (sharp)150 (sharp)58-115 (broad, dehydration), 129
TGA Weight LossNo significant water lossNo significant water lossCorresponds to dehydration in DSC
Tiotropium (B1237716) Bromide

Tiotropium bromide, a bronchodilator, can exist as a stable monohydrate or in various anhydrous forms.[4][5][6][7][8][9]

Table 2: Comparative Data for Tiotropium Bromide Polymorphs

TechniqueParameterMonohydrateAnhydrous Form IAnhydrous Form 11
PXRD Characteristic Peaks (2θ°)[4]8.9, 11.9, 13.5, 14.8, 16.7, 17.5, 20.3, 23.6, 24.1, 26.98.7, 15.3, 15.5, 25.320.2, 26.5, 28.0, 31.2
DSC Endothermic Peak (°C)[8][9]50-120 (broad, dehydration), ~230 (melting)~208 and ~221~227
TGA Weight Loss~3.7% (corresponds to one water molecule)<0.1%[6]<0.1%[6]
Pinaverium (B1222119) Bromide

Pinaverium bromide, an antispasmodic, has been identified in an anhydrous form and as a dihydrate.[2][10][11]

Table 3: Comparative Data for Pinaverium Bromide Polymorphs

TechniqueParameterAnhydrous FormDihydrate
PXRD Characteristic Peaks (2θ°)Distinct peaks indicating a monoclinic unit cell[2]Characteristic peaks corresponding to a triclinic space group[11]
DSC Endothermic Peak (°C)~165 (melting)Dehydration endotherm followed by melting
TGA Weight LossNo significant weight loss before decompositionCorresponds to the loss of two water molecules
Raman Characteristic Bands (cm⁻¹)Aromatic C=C stretching at 1604 cm⁻¹[2]Spectral shifts are expected due to the presence of water molecules and different crystal packing

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable polymorph characterization.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern unique to the crystalline form of the material.

Methodology:

  • Sample Preparation: Gently grind the sample to a fine, uniform powder using a mortar and pestle. Ensure the sample is representative of the bulk material.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Place the sample holder in the PXRD instrument.

    • Set the instrument parameters, typically using Cu-Kα radiation.

    • Scan the sample over a relevant 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. Compare the resulting diffractogram to known patterns of reference standards or simulated patterns from single-crystal data.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, dehydration, polymorphic transformations) as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Encapsulation: Seal the pan with a lid. For hydrated samples, a pinhole may be pierced in the lid to allow for the escape of water vapor.

  • Data Collection:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperatures and peak maxima of endothermic and exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, primarily to quantify water content in hydrates.

Methodology:

  • Sample Preparation: Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

  • Data Collection:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the percentage of mass loss at different temperature ranges, which can be correlated to the loss of water or other volatile components.

Raman Spectroscopy

Objective: To obtain a vibrational spectrum that provides a "fingerprint" of the molecule's chemical bonds and crystal lattice vibrations.

Methodology:

  • Sample Preparation: Place a small amount of the powder sample on a microscope slide or in a suitable container.

  • Data Collection:

    • Focus the laser of the Raman spectrometer on the sample.

    • Acquire the Raman spectrum over a specific wavenumber range (e.g., 100-3500 cm⁻¹). Instrument parameters such as laser power, exposure time, and number of accumulations should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis: Compare the peak positions, relative intensities, and shapes of the Raman bands to those of known polymorphs. Small shifts in peak positions can be indicative of different polymorphic forms.[12]

Polymorph Characterization Workflow

The process of identifying and characterizing polymorphs typically follows a structured workflow, starting from sample generation to detailed analysis and final identification.

Polymorph_Characterization_Workflow cluster_0 Sample Preparation & Screening cluster_1 Primary Characterization cluster_2 Data Analysis & Identification cluster_3 Secondary Characterization (for novel forms) start Start with API crystallization Crystallization under various conditions (solvents, temperatures, etc.) start->crystallization solids Generation of Solid Forms crystallization->solids pxrd Powder X-ray Diffraction (PXRD) solids->pxrd Initial Screening dsc_tga DSC / TGA solids->dsc_tga raman Raman Spectroscopy solids->raman analysis Comparative Data Analysis pxrd->analysis dsc_tga->analysis raman->analysis identification Identification of Unique Polymorphs analysis->identification scxrd Single Crystal X-ray Diffraction (SCXRD) identification->scxrd Structure Elucidation ssnmr Solid-State NMR identification->ssnmr stability Stability & Solubility Studies identification->stability

A typical workflow for the screening and characterization of polymorphs.

This comprehensive approach, combining multiple analytical techniques, is essential for the robust characterization of bromide hydrate polymorphs, ensuring the development of safe and effective pharmaceutical products.

References

A Comparative Guide to the Validation of Analytical Methods for Bromide and Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical methods for the quantification of bromide and the determination of water content in hydrates, critical parameters in pharmaceutical development and quality control. The performance of each method is supported by experimental data, and detailed methodologies are provided to facilitate implementation.

Quantification of Bromide

The accurate quantification of bromide is essential in various stages of drug development, from monitoring its presence as a counter-ion or impurity to its role in certain therapeutic agents. This section compares two prevalent methods: Ion Chromatography (IC) and Potentiometric Titration.

Comparison of Analytical Methods for Bromide Quantification
ParameterIon Chromatography (IC)Potentiometric Titration
Principle Separation of bromide ions from other sample components on an ion-exchange column followed by detection.Titration of bromide ions with a standard solution of silver nitrate, with the endpoint determined by a potential change measured by an ion-selective electrode.
Selectivity High; can resolve bromide from other halides and anions.[1]Good; but can be subject to interference from other halides (e.g., chloride, iodide) if present in high concentrations.[2][3]
Sensitivity High; Method Detection Limits (MDL) can reach low µg/L levels.[4]Moderate; Method Detection Limit is typically in the mg/L range.[5]
Linearity Excellent; typically demonstrates linearity over a wide concentration range (e.g., 0.010 to 2.5 mg/kg).[6]Good; demonstrates linearity over a defined concentration range (e.g., 0.5% to 4.0%).[7]
Accuracy (% Recovery) 99% to 106%[6]96.3% to 96.7%[7]
Precision (% RSD) < 3%[6]< 1%[7]
Sample Throughput High; amenable to automation with autosamplers.Moderate; can be automated but generally slower than IC for large sample numbers.
Instrumentation Ion chromatograph with a conductivity or UV detector.Autotitrator with a silver or bromide ion-selective electrode.
Experimental Protocols for Bromide Quantification

Objective: To quantify the bromide content in a sample using ion chromatography with suppressed conductivity detection.

Instrumentation:

  • Ion Chromatograph (e.g., Dionex DX-500)

  • Anion-exchange column (e.g., IonPac AS9-HC)

  • Guard column (e.g., IonPac AG9-HC)

  • Suppressed conductivity detector

  • Autosampler

Reagents:

  • Eluent: 9.0 mM Sodium Carbonate (Na₂CO₃) solution

  • Regenerant: Dilute Sulfuric Acid (H₂SO₄)

  • Bromide Standard Stock Solution (1000 mg/L)

  • Deionized water (18 MΩ·cm or better)

Procedure:

  • Eluent Preparation: Prepare a 9.0 mM Na₂CO₃ solution by dissolving the appropriate amount of anhydrous sodium carbonate in deionized water.

  • Standard Preparation: Prepare a series of calibration standards by diluting the bromide stock solution with deionized water to cover the expected sample concentration range (e.g., 5-40 µg/L).[8]

  • Sample Preparation: Dissolve a known weight of the sample in deionized water. Filter the sample through a 0.45 µm filter if necessary.[4]

  • Instrument Setup: Equilibrate the IC system with the eluent until a stable baseline is achieved.

  • Calibration: Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution and record the chromatogram.

  • Quantification: Determine the bromide concentration in the sample using the calibration curve.

Objective: To determine the bromide content in a sample by potentiometric titration with silver nitrate.

Instrumentation:

  • Autotitrator (e.g., Mettler T50)

  • Silver or Bromide Ion-Selective Electrode (ISE)

  • Reference Electrode

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 N Silver Nitrate (AgNO₃) solution

  • Deionized water

Procedure:

  • Titrant Standardization: Standardize the AgNO₃ solution against a primary standard sodium chloride (NaCl) or potassium bromide (KBr).

  • Sample Preparation: Accurately weigh and dissolve the sample in deionized water.

  • Titration Setup: Place the sample solution in the titration vessel, immerse the electrodes, and start the stirrer.

  • Titration: Titrate the sample with the standardized AgNO₃ solution. The autotitrator will automatically detect the endpoint, which is the point of maximum potential change.

  • Calculation: The instrument software calculates the bromide content based on the volume of titrant consumed at the endpoint.

Workflow for Bromide Quantification Method Selection

Bromide_Method_Selection start Define Analytical Need sensitivity Sensitivity Requirement start->sensitivity throughput Sample Throughput sensitivity->throughput High titration Potentiometric Titration sensitivity->titration Low matrix Sample Matrix Complexity throughput->matrix High throughput->titration Low ic Ion Chromatography (IC) matrix->ic Complex matrix->titration Simple

Caption: Decision workflow for selecting a suitable bromide quantification method.

Quantification of Water in Hydrates

Determining the water content is crucial for characterizing hydrated active pharmaceutical ingredients (APIs) as it can significantly impact their stability, solubility, and bioavailability. This section compares two widely accepted methods: Karl Fischer Titration and Thermogravimetric Analysis.

Comparison of Analytical Methods for Hydrate Quantification
ParameterKarl Fischer (KF) TitrationThermogravimetric Analysis (TGA)
Principle Quantitative chemical reaction of water with an iodine-sulfur dioxide reagent.[9][10]Measurement of mass loss as a function of temperature in a controlled atmosphere.[11]
Specificity Highly specific for water.[12]Not specific for water; measures total mass loss of volatiles.[11]
Sensitivity Very high; coulometric KF can determine water content in the ppm range.[13]Good; can detect small mass changes.
Accuracy High; considered a primary method for water content determination.[14]Dependent on the complete and selective removal of water.
Precision (% RSD) Typically ≤ 0.3%[15]Generally good, but can be influenced by sample homogeneity and instrument parameters.
Sample Type Liquids, solids, and gases (with appropriate sample handling).Primarily solids.
Information Provided Absolute water content.Mass loss profile as a function of temperature, which can indicate the presence of different water types (e.g., surface vs. bound).[16]
Instrumentation Volumetric or coulometric Karl Fischer titrator.Thermogravimetric analyzer.
Experimental Protocols for Hydrate Quantification

Objective: To determine the water content of a hydrated sample using volumetric Karl Fischer titration.

Instrumentation:

  • Volumetric Karl Fischer Titrator

  • Titration cell

  • Platinum indicator electrode

  • Burette for KF reagent

Reagents:

  • Karl Fischer reagent (single or two-component)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard (e.g., disodium (B8443419) tartrate dihydrate or a certified water standard).[14]

  • Solvent Preparation: Add a suitable volume of anhydrous solvent to the titration cell and pre-titrate with the KF reagent to remove any residual water until a stable endpoint is reached.

  • Sample Analysis: Accurately weigh and add the sample to the conditioned titration cell.

  • Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of KF reagent consumed and its titer.

Objective: To determine the water content of a hydrated sample by measuring the mass loss upon heating.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Furnace

  • Purge gas system (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • TGA Measurement: Place the sample pan in the TGA furnace. Heat the sample according to a defined temperature program (e.g., ramp from ambient to 200°C at 10°C/min) under a continuous flow of an inert gas like nitrogen.[17]

  • Data Analysis: Record the mass loss as a function of temperature. The step in the TGA curve corresponding to the loss of water is used to calculate the water content. The temperature range for water loss needs to be determined for each specific hydrate.

Workflow for Hydrate Analysis Method Validation

Hydrate_Validation_Workflow start Define Analytical Procedure ich_q2 ICH Q2(R1) Guidelines start->ich_q2 specificity Specificity (Water vs. Volatiles) ich_q2->specificity linearity Linearity ich_q2->linearity accuracy Accuracy (% Recovery) ich_q2->accuracy precision Precision (Repeatability & Intermediate) ich_q2->precision range Range ich_q2->range lod_loq LOD & LOQ ich_q2->lod_loq robustness Robustness ich_q2->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report range->validation_report lod_loq->validation_report robustness->validation_report

References

comparative study of different bromide hydrate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthesis methods for bromide hydrates, focusing on bromine clathrate hydrate (B1144303) and tetrabutylammonium (B224687) bromide (TBAB) semi-clathrate hydrate. The information is intended to assist researchers in selecting appropriate synthesis strategies based on desired outcomes and available resources.

Introduction to Bromide Hydrates

Bromide hydrates are crystalline compounds in which bromide ions or bromine molecules are incorporated into a lattice of water molecules. This guide focuses on two primary types:

  • Bromine Clathrate Hydrate: A true clathrate hydrate where bromine molecules (Br₂) are entrapped within the cages of a hydrogen-bonded water lattice.

  • Tetrabutylammonium Bromide (TBAB) Semi-Clathrate Hydrate: An ionic clathrate hydrate where the bromide anion is part of the water lattice, and the tetrabutylammonium cation occupies the cages.

The synthesis approaches for these two types of hydrates are fundamentally different. Bromine clathrate hydrate is typically formed through a direct reaction of its constituents, while TBAB semi-clathrate hydrate synthesis is a two-stage process involving the initial synthesis of the TBAB salt followed by its hydration.

Method 1: Direct Synthesis of Bromine Clathrate Hydrate

The direct synthesis method involves the reaction of liquid bromine with water at low temperatures. This method is conceptually straightforward but requires careful temperature control to isolate the hydrate crystals.

Experimental Protocol

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of bromine clathrate hydrate[1]:

  • Preparation of Reactants: High-purity water and bromine are used.

  • Reaction Mixture: A solution of bromine and water is prepared in a suitable reaction vessel, such as a quartz cuvette.

  • Crystallization: The solution is cooled to induce crystallization. This can be achieved by placing the reaction vessel in contact with a cold source, such as dry ice, which causes the hydrate to crystallize on the vessel walls[1].

  • Isolation and Purification: The resulting mixture contains bromine clathrate hydrate, unreacted liquid bromine, and ice. To isolate the hydrate, the mixture is warmed to approximately 3 °C. At this temperature, both excess water and bromine are in a liquid state, while the bromine clathrate hydrate remains solid, allowing for its separation[1].

Quantitative Data

Currently, there is a lack of publicly available, direct comparative studies quantifying the yield, purity, and reaction kinetics for different variations of the direct synthesis of bromine clathrate hydrate. The yield is highly dependent on the initial stoichiometry of the reactants and the efficiency of the crystallization and isolation steps.

Experimental Workflow

Bromine_Clathrate_Hydrate_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation cluster_product Product Reactants High-Purity Water and Bromine Mixing Mix Water and Bromine Reactants->Mixing Cooling Cool to Induce Crystallization (e.g., with Dry Ice) Mixing->Cooling Warming Warm to ~3 °C Cooling->Warming Separation Separate Solid Hydrate from Liquid Water/Bromine Warming->Separation Product Bromine Clathrate Hydrate Separation->Product TBAB_Salt_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_product Product Reactants Tributylamine + 1-Bromobutane + Solvent Reaction Heat to Reflux (15-48 hours) Reactants->Reaction Evaporation Evaporate Solvent Reaction->Evaporation Purification_Choice Purification Method Evaporation->Purification_Choice Recrystallization Recrystallize from Ethyl Acetate Purification_Choice->Recrystallization Washing Wash with Organic Solvent Purification_Choice->Washing Product Pure TBAB Salt Recrystallization->Product Washing->Product TBAB_Hydrate_Formation cluster_start Starting Materials cluster_process Process cluster_result Result TBAB_Salt Purified TBAB Salt Dissolution Dissolve TBAB in Water TBAB_Salt->Dissolution Water High-Purity Water Water->Dissolution Cooling Cool Aqueous Solution Dissolution->Cooling Hydrate_Crystals TBAB Semi-Clathrate Hydrate Crystals Cooling->Hydrate_Crystals

References

A Researcher's Guide to Assessing the Purity of Synthesized Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized bromide hydrates is a critical step in ensuring the reliability, safety, and efficacy of new chemical entities. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols.

The presence of impurities, including variations in the hydration state, can significantly impact the physicochemical properties and biological activity of a compound. Therefore, a multi-faceted approach is often necessary for a comprehensive purity assessment. This guide will explore several orthogonal methods, detailing their principles, strengths, and limitations.

Comparison of Analytical Techniques for Purity Assessment

A variety of analytical methods can be employed to determine the purity of synthesized bromide hydrates. The choice of technique depends on the specific information required, such as the nature of potential impurities, the need for quantitative data, and the physical state of the sample.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Water content (stoichiometry of hydration), thermal stability, presence of volatile impurities.Highly accurate for water content, provides information on decomposition temperatures.Does not distinguish between different volatile components with overlapping decomposition temperatures.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Phase transitions (melting, crystallization), dehydration/desolvation events, polymorphism.Excellent for identifying polymorphic forms and phase transitions.[1][2]Not inherently quantitative for purity without a certified reference standard.
Powder X-Ray Diffraction (PXRD) Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid.Crystal structure, phase identification (hydrate vs. anhydrate), polymorphism, crystallinity.[3][4]Unambiguous identification of crystalline phases and polymorphic forms.[5]Requires a crystalline sample; amorphous content is not easily quantified.
Karl Fischer Titration (KFT) Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Specific and accurate determination of water content.[6][7]Gold standard for water content determination due to its high specificity and accuracy.[7]Susceptible to side reactions with certain functional groups (e.g., ketones, aldehydes).[5][8]
Ion Chromatography (IC) Separates ions based on their affinity for an ion-exchange resin, followed by detection.Quantitative analysis of bromide and other ionic impurities.High sensitivity and selectivity for ionic species; can quantify bromide content directly.[9][10]Requires dissolution of the sample; matrix effects can interfere with analysis.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its molecular vibrations.Identification of functional groups, confirmation of the presence of water of hydration, detection of impurities with distinct IR spectra.[10][12]Fast, non-destructive, and provides structural information.Can be difficult to quantify without proper calibration; water absorption from the atmosphere or KBr matrix can interfere.[10][13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the assessment of bromide hydrate (B1144303) purity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) - Simultaneous Analysis

This protocol outlines the simultaneous thermal analysis of a bromide hydrate to determine water content and observe thermal transitions.

Objective: To quantify the water of hydration and identify the dehydration and decomposition temperatures of a synthesized bromide hydrate.

Principle: TGA measures the mass loss of the sample as it is heated, which corresponds to the loss of water and other volatile components. DSC measures the heat flow associated with thermal events like dehydration and melting.[14]

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Microbalance (sensitivity ±0.1 µg)

  • Sample pans (e.g., alumina, platinum)

  • Inert purge gas (e.g., nitrogen, argon)

Procedure:

  • Instrument Calibration: Calibrate the TGA balance using certified weights and the DSC temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized bromide hydrate into a clean, tared sample pan.

  • Analysis Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 300-600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge Gas: Use an inert purge gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved gases.

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA: Determine the percentage mass loss corresponding to the dehydration steps. From this, calculate the number of moles of water per mole of the anhydrous compound to determine the hydration stoichiometry.

    • DSC: Identify the endothermic peaks corresponding to dehydration and the melting point of the anhydrous salt, as well as any exothermic decomposition events.[15]

Karl Fischer Titration (KFT)

This protocol describes the determination of water content in a bromide hydrate using volumetric Karl Fischer titration.

Objective: To accurately quantify the water content of a synthesized bromide hydrate.

Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent containing iodine. Water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected potentiometrically when an excess of iodine is present.[7]

Instrumentation:

  • Karl Fischer Titrator (volumetric)

  • Titration vessel

  • Burette

  • Platinum electrode

Reagents:

  • Karl Fischer reagent (standardized)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Water standard for titer determination

Procedure:

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard (e.g., disodium (B8443419) tartrate dihydrate) or a certified water standard solution. The water equivalence factor (titer) of the reagent is expressed as mg of water per mL of titrant.

  • Solvent Preparation: Add a suitable volume of anhydrous solvent to the titration vessel and pre-titrate with the Karl Fischer reagent to a stable endpoint to remove any residual water.

  • Sample Analysis:

    • Accurately weigh a quantity of the synthesized bromide hydrate (typically containing 5-30 mg of water) and quickly transfer it to the conditioned titration vessel.[16]

    • Allow the sample to dissolve completely. For poorly soluble samples, external extraction or the use of a homogenizer may be necessary.[17]

    • Titrate the sample with the standardized Karl Fischer reagent to the potentiometric endpoint.

  • Calculation: Calculate the percentage of water in the sample using the following formula:

    Where:

    • V = Volume of Karl Fischer reagent consumed (mL)

    • T = Titer of the Karl Fischer reagent (mg/mL)

    • W = Weight of the sample (mg)

Considerations:

  • Hygroscopic samples should be handled in a dry environment to prevent moisture absorption.

  • Side reactions can occur with certain compounds. For example, some bromide salts may react with the reagent components, leading to inaccurate results.[8] It is crucial to assess the compatibility of the sample with the Karl Fischer reagents.

Ion Chromatography (IC)

This protocol details the quantification of bromide ion in a synthesized hydrate to assess its purity with respect to the counter-ion.

Objective: To determine the concentration of bromide ions in the synthesized hydrate.

Principle: The sample is dissolved in a suitable solvent, and the resulting solution is injected into an ion chromatograph. The bromide ions are separated from other anions on an ion-exchange column and detected by a conductivity detector. Quantification is achieved by comparing the peak area of the sample to that of known standards.

Instrumentation:

  • Ion Chromatograph

  • Anion-exchange column

  • Suppressor (for suppressed conductivity detection)

  • Conductivity detector

  • Autosampler

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Eluent (e.g., sodium carbonate/sodium bicarbonate solution)

  • Bromide standard solution (e.g., from KBr or NaBr)

Procedure:

  • Standard Preparation: Prepare a series of bromide standard solutions of known concentrations by diluting a stock standard solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized bromide hydrate.

    • Dissolve the sample in a volumetric flask with deionized water to a known concentration. The concentration should fall within the linear range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Eluent: Set the appropriate eluent composition and flow rate.

    • Injection Volume: Use a fixed injection volume for all standards and samples.

    • Detection: Use suppressed conductivity detection.

  • Calibration: Inject the standard solutions and construct a calibration curve by plotting the peak area versus the bromide concentration.

  • Sample Analysis: Inject the prepared sample solution and determine the bromide concentration from the calibration curve.

  • Calculation: Calculate the purity of the bromide hydrate with respect to its bromide content, taking into account the water of hydration determined by another method (e.g., TGA or KFT).

Visualizing Experimental Workflows

Clear visualization of experimental processes is crucial for understanding and reproducibility. The following diagrams, created using the DOT language, illustrate a general workflow for assessing the purity of synthesized bromide hydrates.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity & Hydration State Analysis cluster_data_evaluation Data Evaluation & Final Assessment synthesis Synthesize Bromide Hydrate initial_char Initial Characterization (e.g., Melting Point, Appearance) synthesis->initial_char tga_dsc TGA/DSC Analysis (Water Content & Thermal Stability) initial_char->tga_dsc kft Karl Fischer Titration (Water Content) initial_char->kft pxrd PXRD Analysis (Crystalline Form & Phase Purity) initial_char->pxrd ic Ion Chromatography (Bromide Content) initial_char->ic ftir FT-IR Spectroscopy (Structural Confirmation) initial_char->ftir data_comp Compare Data from Orthogonal Methods tga_dsc->data_comp kft->data_comp pxrd->data_comp ic->data_comp ftir->data_comp final_purity Determine Overall Purity & Hydration State data_comp->final_purity

A general workflow for the purity assessment of a synthesized bromide hydrate.

Decision_Tree cluster_water Water Content Determination cluster_phase Crystalline Phase Analysis cluster_ionic Ionic Purity start Assess Purity of Synthesized Bromide Hydrate water_quant Need Accurate Water Quantification? start->water_quant cryst_form Need to Confirm Crystalline Form? start->cryst_form br_quant Need to Quantify Bromide Content? start->br_quant kft Perform Karl Fischer Titration water_quant->kft Yes tga Perform TGA water_quant->tga No (Semi-quantitative OK) pxrd Perform PXRD cryst_form->pxrd Yes dsc Perform DSC for Phase Transitions cryst_form->dsc Yes ic Perform Ion Chromatography br_quant->ic Yes

References

A Comparative Guide to the Structural Differences Between Anhydrous and Hydrated n-Alkylammonium Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydration state of n-alkylammonium bromides, a class of compounds with wide-ranging applications in materials science and pharmaceuticals, plays a pivotal role in determining their solid-state structure and, consequently, their physicochemical properties. Understanding the structural differences between the anhydrous and hydrated forms is crucial for controlling crystallinity, dissolution rates, and bioavailability. This guide provides an objective comparison based on experimental data for a representative long-chain n-alkylammonium bromide, n-dodecylammonium bromide (C₁₂H₂₅NH₃Br), highlighting the key structural changes that occur upon hydration.

Crystallographic Structure: A Tale of Two Lattices

The most definitive insights into the structural disparities between anhydrous and hydrated n-alkylammonium bromides come from single-crystal X-ray diffraction studies. The incorporation of water molecules into the crystal lattice induces significant changes in the unit cell parameters, crystal system, and, most notably, the hydrogen-bonding network.

A direct comparison of the crystal structures of anhydrous n-dodecylammonium bromide and its monohydrated counterpart reveals a shift from an orthorhombic to a monoclinic crystal system. This transition is accompanied by substantial changes in the unit cell dimensions, reflecting the accommodation of the water molecule.

Table 1: Comparative Crystallographic Data for Anhydrous and Monohydrated n-Dodecylammonium Bromide

ParameterAnhydrous n-Dodecylammonium Bromiden-Dodecylammonium Bromide Monohydrate[1][2]
Chemical FormulaC₁₂H₂₅NH₃BrC₁₂H₂₅NH₃Br · H₂O
Crystal SystemOrthorhombicMonoclinic[1][2]
Space GroupPna2₁P2₁/c
a (Å)5.384.7921(5)[1]
b (Å)7.4242.810(4)[1]
c (Å)35.87.8573(8)[1]
β (°)90105.798(2)[1]
Volume (ų)14301551.0(3)[1]
Z44[1]

Data for anhydrous n-dodecylammonium bromide is sourced from the work of Lundén (1974), as referenced in Dan et al. (2010)[1].

The presence of water in the monohydrate leads to a more complex and robust hydrogen-bonding network. In the anhydrous form, the primary interactions are N-H···Br hydrogen bonds between the ammonium (B1175870) headgroup and the bromide anion. However, in the monohydrate, the water molecule acts as a bridge, forming both O-H···Br and N-H···O hydrogen bonds. This results in a more intricate and stronger network of interactions, which can influence the material's thermal stability and mechanical properties.[1]

G cluster_anhydrous Anhydrous Form cluster_hydrated Hydrated Form NH3+ R-NH₃⁺ Br- Br⁻ NH3+->Br- N-H···Br NH3+_h R-NH₃⁺ H2O H₂O NH3+_h->H2O N-H···O Br-_h Br⁻ H2O->Br-_h O-H···Br

Figure 1. Hydrogen bonding in anhydrous vs. hydrated forms.

Spectroscopic Signatures of Hydration

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides a sensitive probe for the changes in the local chemical environment upon hydration. The presence of water molecules gives rise to distinct vibrational modes that are absent in the anhydrous form.

In the FTIR spectrum of the hydrated n-alkylammonium bromide, the most prominent new features are the stretching and bending vibrations of the water molecules. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching modes of the water molecules involved in hydrogen bonding. The bending mode of water usually appears around 1640 cm⁻¹.

Furthermore, the N-H stretching and bending vibrations of the ammonium headgroup are also affected by the change in the hydrogen-bonding environment. The formation of N-H···O hydrogen bonds in the hydrated form, in addition to the N-H···Br interactions, can lead to shifts in the positions and changes in the shapes of the N-H vibrational bands.

Table 2: Key Infrared Vibrational Modes for Anhydrous and Hydrated n-Alkylammonium Bromides

Vibrational ModeAnhydrous Form (Typical Wavenumber, cm⁻¹)Hydrated Form (Typical Wavenumber, cm⁻¹)Description
O-H Stretch-~3200-3600 (broad)Stretching vibrations of water molecules
N-H Stretch~3000-3200Shifted due to new H-bondsStretching vibrations of the ammonium group
C-H Stretch~2850-2960~2850-2960Stretching vibrations of the alkyl chain
H₂O Bend-~1640Bending vibration of water molecules
N-H Bend~1500-1600Shifted due to new H-bondsBending vibrations of the ammonium group

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of anhydrous n-dodecylammonium bromide can be grown by slow evaporation from a suitable organic solvent under anhydrous conditions. The monohydrate is typically obtained by recrystallization from a solvent containing a controlled amount of water, such as chloroform.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

G Start Single Crystal Goniometer Goniometer (Crystal Rotation) Start->Goniometer X-ray_Source Monochromatic X-ray Source X-ray_Source->Goniometer Detector Detector (Diffraction Images) Goniometer->Detector Data_Processing Data Processing (Unit Cell, Space Group) Detector->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Figure 2. Experimental workflow for single-crystal X-ray diffraction.
Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the anhydrous or hydrated n-alkylammonium bromide is finely ground with potassium bromide (KBr) powder to form a homogeneous mixture. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹) by passing an infrared beam through the sample and measuring the absorption. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

Conclusion

The incorporation of water into the crystal lattice of n-alkylammonium bromides leads to profound structural modifications. The change in the crystal system, unit cell dimensions, and, most significantly, the hydrogen-bonding network are key differentiators between the anhydrous and hydrated forms. These structural alterations are readily identified through single-crystal X-ray diffraction and are corroborated by distinct changes in the vibrational spectra. For professionals in drug development and materials science, a thorough understanding and characterization of the hydration state of these compounds are essential for ensuring product consistency, performance, and stability.

References

A Comparative Guide to Simulated and Experimental EXAFS Spectra of Bromide Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of simulated and experimental Extended X-ray Absorption Fine Structure (EXAFS) spectra for understanding bromide ion hydration. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization of ions in aqueous solutions.

The hydration of the bromide ion (Br⁻) is a fundamental process in chemistry and biology. EXAFS spectroscopy is a powerful experimental technique for probing the local atomic structure around a specific element, in this case, bromine. By analyzing the fine structure in the X-ray absorption spectrum, information about the number of neighboring atoms (coordination number), their distance from the central atom (bond length), and the degree of disorder can be obtained.[1]

Computational simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, provide theoretical models of the hydration structure.[2] Comparing the EXAFS spectra generated from these simulations with experimental data is crucial for validating and refining the theoretical models, leading to a more accurate understanding of bromide hydration.[3][4]

Quantitative Data Comparison

The following table summarizes key structural parameters for the hydration shell of the bromide ion as determined by various experimental and computational studies.

MethodCoordination Number (N)Br-O Distance (Å)Debye-Waller Factor (σ²) (Ų)Reference
Experimental EXAFS
Aqueous RbBr solution5.9 ± 0.73.37 ± 0.04-[5]
Aqueous YBr₃ solution (0.3 M)6 ± 0.53.44 ± 0.07-
Aqueous RbBr solution83.40 ± 0.14-[6]
Aqueous RbBr solution (ambient)7.1 ± 1.5--[3]
Aqueous KBr and NaBr solutions5.7 ± 0.8 / 5.9 ± 0.73.30 ± 0.03 / 3.37 ± 0.04-[5]
Simulations
Monte Carlo (MC)63.44 (extrapolated)-
Molecular Dynamics (MD)---[2]
Car-Parrinello MD (CPMD)~6-7~3.2-3.4-[7]
ONIOM-XS MD---[2]
Data-Driven Many-Body Potentials---[4]

Note: The Debye-Waller factor (σ²) represents the mean square radial displacement and is a measure of the structural disorder. Direct comparisons of reported σ² values can be challenging due to different analysis methodologies.

Experimental and Computational Protocols

A synergistic approach combining experimental EXAFS measurements with theoretical simulations provides a comprehensive understanding of bromide hydration.

  • Sample Preparation: Aqueous solutions of bromide salts (e.g., RbBr, YBr₃, KBr, NaBr) are prepared at specific concentrations.[5][6] The samples are typically held in cells with X-ray transparent windows, such as Teflon spacers with polypropylene (B1209903) windows.[6]

  • Data Acquisition: Bromine K-edge (around 13,474 eV) X-ray absorption spectra are collected at a synchrotron radiation facility.[6][8] Data is often collected in transmission mode using ionization chambers as detectors.[8]

  • Data Analysis: The raw absorption data is processed to extract the EXAFS signal, χ(k). This involves background subtraction and normalization. The extracted χ(k) data is then Fourier transformed to obtain a radial distribution function, which provides initial estimates of the coordination environment. A detailed analysis is performed by fitting the experimental data to the EXAFS equation, using theoretical standards calculated from programs like FEFF. This fitting procedure refines the coordination number (N), interatomic distances (R), and Debye-Waller factors (σ²).

  • Molecular Simulation: A simulation box containing a bromide ion and a sufficient number of water molecules is constructed. The system is then simulated using either Monte Carlo (MC) or Molecular Dynamics (MD) methods.[3]

    • Potential Energy Functions (PEFs): The accuracy of the simulation heavily depends on the PEF used to describe the interactions between the bromide ion and water molecules. Various PEFs have been employed, ranging from classical non-polarizable potentials to more sophisticated polarizable and data-driven many-body potentials.[9][4] Ab initio MD methods, like Car-Parrinello MD (CPMD), calculate the forces "on-the-fly" from electronic structure calculations, offering a higher level of theory.[7]

  • Snapshot Extraction: A series of atomic coordinate snapshots are saved from the simulation trajectory.

  • EXAFS Spectrum Calculation: For each snapshot, a theoretical EXAFS spectrum is calculated using software like FEFF. This involves calculating the photoelectron scattering paths from the central bromine atom to the surrounding oxygen and hydrogen atoms.

  • Averaging: The individual spectra from all snapshots are averaged to produce the final simulated EXAFS spectrum. This averaging accounts for the thermal and structural disorder present in the liquid state.[5]

  • Comparison and Refinement: The simulated spectrum is then compared with the experimental data. Discrepancies between the two can guide the refinement of the PEFs used in the simulations, leading to a more accurate description of the bromide hydration structure.[3] The inclusion of hydrogen atoms as backscatterers and the consideration of asymmetric distance distributions have been shown to be important for achieving good agreement.[10][11]

Visualizing the Workflow and Relationships

The following diagrams illustrate the workflow for comparing simulated and experimental EXAFS spectra and the logical relationship of key parameters in the analysis.

experimental_workflow cluster_exp Experimental Protocol sample_prep Sample Preparation (Aqueous Bromide Solution) data_acq EXAFS Data Acquisition (Synchrotron) sample_prep->data_acq data_proc Data Processing (Background Subtraction, Normalization) data_acq->data_proc ft Fourier Transform data_proc->ft fitting EXAFS Data Fitting ft->fitting exp_results Experimental Structural Parameters (N, R, σ²) fitting->exp_results

Experimental EXAFS data acquisition and analysis workflow.

simulation_workflow cluster_sim Simulation Protocol model System Modeling (Br⁻ in Water Box) simulation Molecular Simulation (MD or MC) model->simulation snapshots Snapshot Extraction simulation->snapshots calc_exafs Theoretical EXAFS Calculation (per Snapshot) snapshots->calc_exafs avg_exafs Averaging Spectra calc_exafs->avg_exafs sim_spectrum Simulated EXAFS Spectrum avg_exafs->sim_spectrum

Workflow for generating simulated EXAFS spectra.

comparison_logic exp_spectrum Experimental EXAFS Spectrum comparison Comparison exp_spectrum->comparison sim_spectrum Simulated EXAFS Spectrum sim_spectrum->comparison validation Model Validation comparison->validation refinement PEF Refinement comparison->refinement Iterate understanding Improved Structural Understanding validation->understanding refinement->sim_spectrum Iterate

Logical flow for comparing experimental and simulated data.

References

A Comparative Guide to the Stability of Bromine Clathrate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of known bromine clathrate hydrate (B1144303) polymorphs, supported by experimental data. The information is intended to assist researchers in understanding the formation, interconversion, and relative stability of these crystalline structures.

Bromine clathrate hydrates, inclusion compounds where bromine molecules are trapped within a crystalline lattice of water molecules, exhibit polymorphism, existing in more than one crystal structure. The stability of these polymorphs is a critical factor in their formation and potential applications. The primary known polymorphs are the tetragonal structure I (TS-I) and the cubic structure II (CS-II). A cubic structure I (sI) has also been computationally predicted.

Data Presentation

The following table summarizes the key quantitative data related to the stability and characterization of bromine clathrate polymorphs.

PropertyTetragonal Structure I (TS-I)Cubic Structure II (CS-II)Cubic Structure I (sI)
Crystal System TetragonalCubicCubic
Space Group P4₂/mnmFd-3mPm-3n
Predicted Melting Temperature 281 ± 1 K279 ± 1 K276 ± 1 K
Vibrational Frequency (ωe) 321.2 ± 0.1 cm⁻¹317.5 ± 0.1 cm⁻¹Not experimentally observed
Anharmonicity Constant (ωexe) 0.82 ± 0.05 cm⁻¹0.70 ± 0.1 cm⁻¹Not experimentally observed
Cage Structures 5¹²6² (T), 5¹²6³ (P)5¹² (D), 5¹²6⁴ (H)5¹² (D), 5¹²6² (T)
Unit Cell Composition 172 H₂O molecules136 H₂O molecules46 H₂O molecules
Stability Comparison

Based on molecular dynamics simulations, the tetragonal structure (TS-I) is predicted to be the most stable polymorph, exhibiting the highest melting temperature of 281 ± 1 K.[1][2] The cubic structure II (CS-II) and the predicted cubic structure I (sI) are slightly less stable, with melting temperatures of 279 ± 1 K and 276 ± 1 K, respectively.[1][2] The small differences in their melting points suggest that the formation of metastable CS-II and sI bromine hydrates is plausible.[1][2]

Resonant Raman spectroscopy provides further insight into the relative stability by probing the vibrational state of the encapsulated bromine molecules. The higher vibrational frequency (ωe) of Br₂ in the TS-I structure (321.2 ± 0.1 cm⁻¹) compared to the CS-II structure (317.5 ± 0.1 cm⁻¹) indicates a stronger interaction between the bromine molecule and the host lattice in the TS-I polymorph, which can be correlated with its greater stability.[3][4]

Experimental Protocols

Synthesis of Bromine Clathrate Polymorphs

1. Synthesis of Tetragonal Structure I (TS-I) Crystals:

  • Materials: Highly purified water and bromine solution.

  • Procedure:

    • Prepare a saturated solution of bromine in water.

    • Place the solution in a quartz cell (cuvette).

    • Induce crystallization by placing dry ice above the solution level on the cell wall.

    • Once crystallization is evident, transfer the cell to a water bath maintained at approximately 3°C.[5] At this temperature, unreacted liquid water and bromine will melt, leaving the solid TS-I clathrate crystals.[5]

    • The TS-I crystals can be isolated for further analysis.

2. Formation of Cubic Structure II (CS-II) Crystals:

  • Starting Material: Pre-synthesized TS-I crystals in their mother liquor.

  • Procedure:

    • Slowly cool the vessel containing the TS-I crystals and the surrounding solution.

    • Upon reaching a temperature slightly below -7°C, new crystals with a cubic morphology will begin to form on the surface of the existing TS-I crystals.[3][4] These are the CS-II polymorph.

    • The CS-II crystals have a limited thermal stability range.[3]

Resonant Raman Spectroscopy for Polymorph Identification
  • Objective: To differentiate between the TS-I and CS-II polymorphs based on the vibrational spectra of the entrapped bromine molecules.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm diode laser), a microscope for sample visualization and laser focusing, and a sensitive detector such as a charge-coupled device (CCD).[6]

  • Procedure:

    • Isolate a single crystal of the bromine clathrate hydrate on a temperature-controlled stage.

    • Focus the laser beam onto the crystal using the microscope objective. To prevent localized heating, use low laser power (e.g., ~2 mW).[6]

    • Acquire the Raman spectrum, focusing on the region corresponding to the Br-Br stretching vibration.

    • Analyze the spectrum to determine the vibrational frequency (ωe) and the anharmonicity constant (ωexe).

    • Compare the obtained spectral parameters with the known values for TS-I and CS-II to identify the polymorph.

Visualization of Polymorph Relationship

The following diagram illustrates the relationship between the different bromine clathrate polymorphs and the conditions influencing their formation.

Bromine_Clathrate_Polymorphs cluster_conditions Formation Conditions cluster_polymorphs Bromine Clathrate Polymorphs Br2_H2O_Solution Bromine-Water Solution TS_I Tetragonal Structure I (TS-I) (More Stable) Br2_H2O_Solution->TS_I Crystallization at ~3°C sI Cubic Structure I (sI) (Predicted, Metastable) Br2_H2O_Solution->sI Predicted Formation Cooling Cooling below -7°C CS_II Cubic Structure II (CS-II) (Metastable) TS_I->CS_II Phase Transition

Relationship between bromine clathrate polymorphs.

References

A Researcher's Guide to the Polymorphic Landscape of Tiotropium Bromide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a comparative analysis of various polymorphic forms of tiotropium (B1237716) bromide, a long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD). Tailored for researchers, scientists, and drug development professionals, this document delves into the analytical techniques used to characterize these polymorphs within formulations, presenting supporting experimental data and detailed methodologies. Understanding and controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical for ensuring the quality, stability, and efficacy of the final drug product.

The Challenge of Low-Dose Formulations

Tiotropium bromide is often formulated at very low concentrations, a notable example being the Spiriva® inhalation powder, which contains only 0.4% w/w of the API in a lactose (B1674315) matrix.[1] This low dosage presents a significant analytical challenge, often rendering conventional laboratory techniques like standard Powder X-ray Diffraction (PXRD) insufficient for polymorph identification due to detection limits being around 2-5% w/w.[1] Consequently, more sensitive methods such as synchrotron XRPD and micro-Raman spectroscopy have proven invaluable for the characterization of tiotropium bromide polymorphs in these challenging formulations.[1][2]

Comparative Analysis of Analytical Techniques

The characterization of tiotropium bromide polymorphs relies on a suite of analytical techniques that probe the solid-state properties of the API. The most prominent of these are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Raman Spectroscopy.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for polymorph identification, as each crystalline form produces a unique diffraction pattern. For low-dose formulations, synchrotron XRPD offers a significant advantage over laboratory-based instruments due to its high brilliance, which can enhance the signal from the API by at least an order of magnitude.[1]

Table 1: Characteristic PXRD Peaks (2θ) for Various Tiotropium Bromide Polymorphs

Polymorph/SolvateCharacteristic Peaks (2θ) ± 0.2°
Monohydrate 8.9, 11.9, 13.5, 14.8, 16.7, 17.5, 20.3, 23.6, 24.1, 26.9
Anhydrous Form I 6.24 (Å⁻¹), 9.24 (Å⁻¹), 11.07 (Å⁻¹) (marker peaks)
Anhydrous Form II Less pronounced peaks compared to other forms
Anhydrous Form III Distinct marker peaks from other anhydrous forms
Form 2 9.9, 11.0, 13.4, 15.3, 18.1, 19.9, 21.4, 23.1, 23.6, 24.1, 24.7, 25.2, 26.0, 27.2, 30.1, 30.3
Form 6 (hemi-acetic acid solvate) 9.9, 11.0, 13.3, 15.3, 18.1, 19.9, 21.3, 27.7, 27.8, 30.3, 30.5
Form 7 8.8, 9.0, 11.7, 13.4, 15.1, 15.3, 15.6, 17.7, 18.1, 20.2
Form 8 9.9, 11.0, 13.4, 15.3, 16.2, 16.5, 17.9, 19.7, 20.9, 21.4, 28.0, 28.3
Methanol Solvate d-spacing (Å): 9.84, 8.89, 8.10, 7.54, 5.89, 4.90, 4.84, 4.05
Ethanol Solvate d-spacing (Å): 8.97, 8.03, 6.60, 5.80, 4.92, 4.48, 4.30, 4.15
Thermal Analysis: DSC and TGA

DSC and TGA provide complementary information regarding the thermal behavior of polymorphs and solvates. DSC measures the heat flow associated with thermal transitions like melting and desolvation, while TGA tracks mass loss as a function of temperature.

Table 2: Thermal Analysis Data for Tiotropium Bromide Polymorphs and Solvates

Polymorph/SolvateDSC Thermal Events (°C)TGA Weight Loss (%)
Monohydrate Melts with decomposition between 225-235Not specified
Anhydrous Form Endothermic peak at 230Not applicable
Form 2 Endothermic peaks at ~144 and ~228; Melting point ~207.60.8 - 2.3 (at ~160°C)
Form 6 (hemi-acetic acid solvate) Not specified5.3 - 5.7 (at ~160°C)
Form 7 Not specified~5.2
Form 8 Not specified~5.1
Methanol Solvate Endothermic peaks at ~132 (desolvation) and ~226 (melting)Not specified
Ethanol Solvate Endothermic peaks at ~157 (desolvation) and ~226 (melting)5.4
THF Solvate Endothermic peaks at ~125 (desolvation) and ~216 (melting); Exothermic peak at ~275 (decomposition)Not specified
Mixed Methylene Chloride / Methyl Ethyl Ketone Solvate Endothermic peaks at ~136 (desolvation) and ~218 (melting)Not specified
Propyleneglycol/Ethanol Solvate Minor endotherm at ~113.8 (onset), major endotherm at ~228.5 (onset)~3.8
Raman Spectroscopy

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To identify the polymorphic form of tiotropium bromide in a drug product.

Methodology for Low-Dose Formulations (Synchrotron XRPD):

  • Sample Preparation: The dry powder formulation is used directly without any modification. The powder is filled into a suitable capillary (e.g., 1.0 mm diameter glass capillary).

  • Instrumentation: A synchrotron radiation source with a high-resolution powder diffractometer is employed.

  • Data Collection:

    • Wavelength: Typically around 0.8 Å.

    • Detector: A high-resolution detector such as an imaging plate or a 2D detector.

    • Measurement Mode: Transmission mode is commonly used for capillary samples.

    • Data Acquisition Time: Sufficiently long to obtain a good signal-to-noise ratio for the low-concentration API.

  • Data Analysis: The diffraction pattern of the formulation is compared with the reference patterns of known tiotropium bromide polymorphs and the excipients. The presence of characteristic peaks of a specific polymorph, which are not overlapping with the excipient peaks, confirms its identity.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of tiotropium bromide polymorphs.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Data Collection:

    • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., 25 °C to 250 °C).

    • Purge Gas: An inert gas, such as nitrogen, is used as a purge gas at a constant flow rate (e.g., 50 mL/min).

    • Reference: An empty, sealed aluminum pan is used as a reference.

  • Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic events. The onset temperature of the melting peak is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the solvent/water content and thermal stability of tiotropium bromide polymorphs and solvates.

Methodology:

  • Sample Preparation: A sample of the material (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Data Collection:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, at a constant flow rate.

  • Data Analysis: The TGA curve, which plots the percentage weight loss versus temperature, is analyzed to identify the temperature ranges of weight loss and the corresponding percentage of mass lost.

Raman Spectroscopy

Objective: To differentiate between tiotropium bromide polymorphs in a formulation.

Methodology for Low-Dose Formulations (Micro-Raman Mapping):

  • Sample Preparation: The powder from the capsule or inhaler is deposited on a suitable substrate (e.g., a glass slide).

  • Instrumentation: A Raman microscope equipped with a mapping stage.

  • Data Collection:

    • Laser: A suitable laser wavelength (e.g., 785 nm) is used to minimize fluorescence.

    • Objective: A high-magnification objective is used to focus the laser beam on the sample.

    • Mapping: A two-dimensional map of a selected area of the sample is acquired by collecting Raman spectra at multiple points in a grid pattern.

    • Acquisition Parameters: The laser power, exposure time, and number of accumulations are optimized to obtain good quality spectra without causing sample degradation.

  • Data Analysis: The collected spectra are processed to remove background and noise. The spectra are then compared with reference spectra of the pure polymorphs and excipients. Chemical maps can be generated to visualize the spatial distribution of the different components in the formulation.

Visualizing Experimental Workflows and Polymorphic Relationships

To further clarify the analytical process and the interplay between different polymorphic forms, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Analysis cluster_techniques Analytical Techniques cluster_data Data Analysis & Identification Formulation Low-Dose Tiotropium Bromide Formulation PXRD Powder X-ray Diffraction (PXRD) - Synchrotron for low-dose Formulation->PXRD Thermal Thermal Analysis (DSC & TGA) Formulation->Thermal Raman Raman Spectroscopy - Micro-Raman Mapping Formulation->Raman PXRD_Data Diffraction Pattern Comparison PXRD->PXRD_Data Thermal_Data Thermogram Analysis (Melting Point, Weight Loss) Thermal->Thermal_Data Raman_Data Spectral Comparison & Chemical Mapping Raman->Raman_Data Identification Polymorph Identification PXRD_Data->Identification Thermal_Data->Identification Raman_Data->Identification

Caption: Experimental workflow for the analysis of tiotropium bromide polymorphs.

polymorphic_relationships Monohydrate Monohydrate Anhydrous Anhydrous Forms (I, II, III, etc.) Monohydrate->Anhydrous Dehydration (Heat) Anhydrous->Monohydrate Hydration (Humidity) Solvates Solvates (Methanol, Ethanol, etc.) Anhydrous->Solvates Solvation Amorphous Amorphous Form Anhydrous->Amorphous Milling/Grinding Solvates->Anhydrous Desolvation (Heat/Vacuum) Amorphous->Anhydrous Crystallization

Caption: Interconversion pathways of tiotropium bromide polymorphs and solvates.

Conclusion

The analysis of tiotropium bromide polymorphs, especially in low-dose formulations, requires a multi-faceted approach employing advanced analytical techniques. Synchrotron XRPD and micro-Raman spectroscopy are particularly crucial for overcoming the challenges of low API concentration. A thorough understanding of the distinct physicochemical properties of each polymorphic form, as revealed by PXRD, DSC, and TGA, is essential for the development of stable and effective tiotropium bromide drug products. This guide provides a foundational framework for researchers to navigate the complexities of tiotropium bromide polymorphism and select the most appropriate analytical strategies for their specific needs.

References

Differentiating Bromine Hydrate Structures: A Comparative Guide Using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the polymorphic forms of bromine hydrates is crucial for ensuring the stability, efficacy, and safety of bromine-containing compounds. This guide provides a detailed comparison of the two primary crystalline structures of bromine clathrate hydrates, the tetragonal structure (TS-I) and the cubic structure (CS-II), and outlines the use of Raman spectroscopy as a powerful, non-destructive technique for their differentiation.

This guide leverages experimental data to highlight the distinct spectral signatures of each polymorph, offering a clear and objective comparison. Detailed experimental protocols are provided to enable the replication of these findings.

Distinguishing Spectral Fingerprints: TS-I vs. CS-II

The encapsulation of bromine molecules within the different cage structures of the TS-I and CS-II polymorphs leads to distinct changes in their vibrational properties. These differences are readily detectable using Raman spectroscopy, primarily through the analysis of the Br-Br stretching mode. The key distinguishing parameters are the harmonic vibrational frequency (ωe) and the anharmonicity constant (ωexe).

Resonance Raman spectra of the enclathrated Br₂ molecules in both structures show long overtone progressions, which allow for the precise determination of these vibrational parameters.[1][2][3] The data clearly indicates a higher harmonic frequency for bromine in the TS-I structure compared to the CS-II structure.[1][2][3]

ParameterTetragonal Structure (TS-I)Cubic Structure (CS-II)
Harmonic Vibrational Frequency (ωe) 321.2 ± 0.1 cm⁻¹317.5 ± 0.1 cm⁻¹
Anharmonicity Constant (ωexe) 0.82 ± 0.05 cm⁻¹0.70 ± 0.1 cm⁻¹

This table summarizes the key Raman spectral parameters for the differentiation of TS-I and CS-II bromine hydrate (B1144303) structures, as determined by resonance Raman spectroscopy.[1][2][3]

Experimental Protocol

The following protocol outlines the synthesis of bromine hydrate polymorphs and their subsequent analysis using Raman spectroscopy.

Synthesis of Bromine Hydrate Polymorphs
  • Tetragonal Structure (TS-I) Synthesis: Single crystals of the TS-I bromine hydrate can be grown from a saturated solution of liquid bromine and distilled water.[2] The solution should be maintained at a constant temperature of 4°C in a sealed, two-window cell to allow for crystal growth.[2] The melting point of the resulting crystals should be approximately 5.8°C, which is consistent with the TS-I form.[2]

  • Cubic Structure (CS-II) Synthesis: The CS-II structure can be formed from the TS-I structure.[1][2][3] After the formation of TS-I crystals in equilibrium with the mother liquor, the temperature of the cell should be slowly lowered to just below -7°C.[1][2][3] At this temperature, new crystals with a cubic morphology will begin to form on the surface of the existing tetragonal crystals.[1][2]

Raman Spectroscopy Analysis
  • Instrumentation: A confocal Raman spectrometer is recommended for the analysis.[2] A 532 nm laser can be used as the excitation source, as it is resonant with the valence electronic transitions of the enclosed Br₂ molecules, enhancing the Raman signal.[2]

  • Sample Preparation: The synthesized single crystals of bromine hydrate should be isolated and placed on a temperature-controlled stage within the spectrometer. The temperature should be maintained to ensure the stability of the respective polymorph during analysis.

  • Data Acquisition:

    • Focus the laser onto a single crystal.

    • Acquire Raman spectra over a suitable spectral range that includes the fundamental Br-Br stretching mode and its overtones (typically in the range of 100-1000 cm⁻¹).

    • Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform a baseline correction on the acquired spectra.

    • Identify the series of peaks corresponding to the fundamental and overtone vibrations of the Br-Br stretch.

    • Fit the peak positions to the Birge-Sponer equation to extract the harmonic vibrational frequency (ωe) and the anharmonicity constant (ωexe).

    • Compare the obtained values with the reference data in the table above to identify the crystal structure.

Differentiating Bromine Hydrate Structures Workflow

The following diagram illustrates the logical workflow for the differentiation of bromine hydrate structures using the described experimental approach.

Differentiating_Bromine_Hydrate_Structures cluster_synthesis Hydrate Synthesis cluster_analysis Raman Analysis start Prepare Saturated Bromine-Water Solution ts1_synth Maintain at 4°C start->ts1_synth ts1_crystal TS-I Crystals Formed ts1_synth->ts1_crystal cool Cool below -7°C ts1_crystal->cool raman Confocal Raman Spectroscopy (532 nm) ts1_crystal->raman cs2_crystal CS-II Crystals Formed cool->cs2_crystal cs2_crystal->raman spectra Acquire Raman Spectra raman->spectra analysis Spectral Analysis (Peak Fitting) spectra->analysis comparison Compare ωe and ωexe with Reference Data analysis->comparison identify_ts1 Identify as TS-I comparison->identify_ts1 ωe ≈ 321.2 cm⁻¹ identify_cs2 Identify as CS-II comparison->identify_cs2 ωe ≈ 317.5 cm⁻¹

Caption: Experimental workflow for the synthesis and differentiation of TS-I and CS-II bromine hydrate polymorphs using Raman spectroscopy.

References

Navigating the Crystalline Maze: A Comparative Guide to Predicting and Identifying New Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to identify and characterize all possible polymorphic forms of an active pharmaceutical ingredient (API) is a critical endeavor. The solid-state form of an API can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability, ultimately impacting the safety and efficacy of the final drug product. This guide provides an objective comparison of the leading computational and experimental techniques for the prediction and identification of new polymorphs, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research.

The discovery of new polymorphs, or different crystalline structures of the same molecule, can be both a challenge and an opportunity in pharmaceutical development. An unexpected polymorphic transformation during manufacturing or storage can lead to disastrous consequences, as famously exemplified by the case of Ritonavir. Conversely, a newly discovered polymhorph may possess more desirable properties, offering a pathway to improved drug performance and new intellectual property. A comprehensive polymorph screen, employing a combination of computational prediction and experimental identification, is therefore an indispensable part of modern drug development.[1][2]

The Two-Pronged Approach: Computational Prediction and Experimental Identification

The modern strategy for polymorph screening is a synergistic combination of in silico prediction and laboratory-based experimental techniques. Computational methods, particularly Crystal Structure Prediction (CSP), are increasingly used to predict the likely crystal structures of a molecule from its chemical diagram alone.[3][4] These predictions can then guide experimental screening efforts, making them more efficient and targeted. Experimental techniques remain the gold standard for confirming the existence of predicted polymorphs and for discovering new forms that may not have been predicted.

Computational Approaches: Peering into the Crystal Landscape

Computational polymorph prediction has evolved from a theoretical exercise to a practical tool in the pharmaceutical industry. These methods explore the potential energy surface of a molecule to identify the most energetically favorable crystal packing arrangements. The primary approaches can be broadly categorized as follows:

  • Force-Field Based Methods: These methods use classical mechanics to approximate the forces between atoms. They are computationally inexpensive and can rapidly screen a vast number of potential crystal structures. However, their accuracy can be limited, and they may not always correctly rank the relative stability of different polymorphs.

  • Quantum Mechanical (Ab Initio) Methods: These methods are based on the principles of quantum mechanics and provide a much more accurate description of the intermolecular interactions. Density Functional Theory (DFT) is a widely used quantum mechanical method in CSP. While highly accurate, these calculations are computationally expensive and are often used to refine the structures and energies of a smaller set of promising candidates identified by force-field methods.[5]

  • Hybrid and Machine Learning Approaches: To balance accuracy and computational cost, hybrid methods that combine force-field and quantum mechanical calculations are often employed.[5] More recently, artificial intelligence (AI) and machine learning (ML) are being integrated into CSP workflows to accelerate the prediction process and improve accuracy by learning from existing crystallographic data.[2]

Comparison of Computational Polymorph Prediction Approaches
ApproachPrincipleRelative Computational CostAccuracyKey AdvantagesKey Limitations
Force-Field Based Classical mechanics approximation of interatomic forces.LowLowerHigh-throughput screening of a vast number of structures.May not accurately rank polymorph stability.
Quantum Mechanical (DFT) Solves the Schrödinger equation to describe electron distribution.HighHighProvides accurate energies and structures.Computationally intensive, limiting the number of structures that can be evaluated.
Hybrid (FF + QM) Uses force fields for initial screening and QM for refinement.MediumHighBalances computational cost and accuracy.Requires careful selection of structures for QM refinement.
Machine Learning Utilizes algorithms trained on existing crystal structure data.VariesVariesCan accelerate predictions and identify patterns not obvious to human researchers.[2]Accuracy is dependent on the quality and size of the training dataset.

Experimental Techniques: Unveiling the Solid State

Experimental techniques are essential for the definitive identification and characterization of polymorphs. A comprehensive polymorph screen typically involves recrystallizing the API under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and then analyzing the resulting solid forms using a suite of analytical techniques.[2]

Key Experimental Techniques for Polymorph Identification

The following table summarizes the most commonly used experimental techniques for polymorph characterization, highlighting their key parameters and applications.

TechniquePrincipleTypical Sample AmountLimit of Detection (LOD) / Quantification (LOQ)Key Information Provided
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystal lattice, producing a unique "fingerprint" for each polymorph.[6][7]>5 mgLOD: 0.1-6% (w/w), LOQ: 0.2-7% (w/w)[8]Crystal structure, degree of crystallinity, identification and quantification of polymorphs.[6][7]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[7]<10 mg-Melting point, enthalpy of fusion, glass transitions, solid-solid transitions.[7]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.<10 mg-De-solvation, dehydration, decomposition.
Infrared (IR) & Raman Spectroscopy Measures the vibrational modes of molecules, which are sensitive to the local environment and crystal packing.<10 mgLOD: 0.3-5% (w/w), LOQ: 1-5% (w/w)[8]Molecular structure, hydrogen bonding, conformational differences between polymorphs.
Solid-State Nuclear Magnetic Resonance (ssNMR) Measures the nuclear magnetic resonance of atoms in the solid state, providing information about the local chemical environment.>10 mgLOD: ~1% (w/w)[8]Number of unique molecules in the asymmetric unit, conformational information, distinguishes between crystalline and amorphous forms.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in polymorph screening. Below are generalized methodologies for three key techniques.

Protocol 1: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[10] Mount the powdered sample onto a sample holder.

  • Instrument Setup: Use a diffractometer with a copper X-ray source (Cu Kα radiation). Set the appropriate voltage and current for the X-ray generator.

  • Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size (e.g., 0.02°) and scan speed.

  • Data Analysis: Process the raw data to remove background noise. Identify the peak positions and intensities. Compare the resulting diffractogram to a database of known polymorphs or to previously obtained patterns to identify the solid form.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses any expected thermal events.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events. Determine the onset temperature and enthalpy of these transitions.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: Analyze the resulting TGA curve, which plots mass change as a function of temperature. Determine the temperature at which mass loss occurs and the percentage of mass lost, which can indicate the presence of solvates or hydrates.

Visualizing the Workflow and Decision-Making Process

To effectively navigate the complexities of polymorph screening, a structured workflow and clear decision-making criteria are essential. The following diagrams, generated using the DOT language, illustrate a typical polymorph screening workflow and a decision tree for selecting the appropriate characterization techniques.

Polymorph_Screening_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Screening cluster_analysis Data Analysis and Form Selection CSP Crystal Structure Prediction (CSP) EnergyRanking Energy Ranking of Predicted Structures CSP->EnergyRanking Predicts Structures Crystallization Crystallization under Diverse Conditions EnergyRanking->Crystallization Guides Experiments Initial_Characterization Initial Characterization (e.g., Microscopy) Crystallization->Initial_Characterization Primary_Analysis Primary Analysis (PXRD) Initial_Characterization->Primary_Analysis Secondary_Analysis Secondary Characterization (DSC, TGA, Spectroscopy) Primary_Analysis->Secondary_Analysis Novel Form Found Compare_Data Compare Computational and Experimental Data Primary_Analysis->Compare_Data Secondary_Analysis->Compare_Data Identify_Forms Identify and Characterize Unique Polymorphs Compare_Data->Identify_Forms Select_Form Select Optimal Form for Development Identify_Forms->Select_Form

Caption: A typical workflow for polymorph screening.

Characterization_Decision_Tree node_result node_result Start New Solid Form Isolated IsCrystalline Is the material crystalline? Start->IsCrystalline IsCrystalline->node_result:w No (Amorphous) IsNovel Is the PXRD pattern novel? IsCrystalline->IsNovel Yes IsNovel->node_result:w No (Known Form) ThermalEvent Does DSC show a thermal event before melting? IsNovel->ThermalEvent Yes ThermalEvent->node_result:w No (Anhydrous/Ansolvous Polymorph) MassLoss Does TGA show mass loss? ThermalEvent->MassLoss Yes MassLoss->node_result:w Yes (Solvate/Hydrate) MassLoss->node_result:w No (Anhydrous/Ansolvous Polymorph with Transition)

Caption: Decision tree for selecting characterization techniques.

Conclusion

The prediction and identification of new polymorphs is a multifaceted challenge that requires a combination of sophisticated computational tools and robust experimental techniques. By leveraging the predictive power of CSP to guide efficient experimental screening, researchers can gain a comprehensive understanding of the polymorphic landscape of an API. This knowledge is paramount for selecting the optimal solid form for development, ensuring the quality, stability, and performance of the final drug product, and ultimately, safeguarding patient health. The systematic application of the methodologies and workflows outlined in this guide will empower researchers to navigate the complexities of polymorphism with greater confidence and success.

References

Safety Operating Guide

Proper Disposal of Bromide Hydrates in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of bromide hydrate (B1144303) waste, ensuring laboratory safety and environmental responsibility.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling bromide hydrates requires a clear understanding of their potential hazards and the appropriate disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of bromide hydrate waste.

It is crucial to distinguish between inorganic bromide salts (the focus of this guide) and the highly mutagenic organic compound, ethidium (B1194527) bromide. Disposal procedures for ethidium bromide are stringent and highly specific due to its hazardous nature and are not covered here. Always consult the Safety Data Sheet (SDS) for the specific bromide compound you are handling for detailed safety information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of bromide hydrate solids and concentrated solutions should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.

Disposal Procedures for Bromide Hydrate Waste

The appropriate disposal method for bromide hydrate waste depends on its form (solid or liquid) and concentration.

Solid Bromide Hydrate Waste

Solid bromide hydrate waste, including residues and contaminated materials like weighing paper or gloves, should be disposed of as hazardous waste.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Collect all solid bromide hydrate waste in a designated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical to prevent any reaction.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "Bromide Hydrate," along with any other components of the waste.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal.

Liquid Bromide Hydrate Waste

The disposal of liquid bromide hydrate waste is dependent on its concentration and the local regulations of your institution and municipality.

Concentrated solutions of bromide hydrates must be treated as hazardous waste.

Experimental Protocol for Concentrated Solution Disposal:

  • Collection: Collect the concentrated solution in a sealed, leak-proof container that is chemically compatible.

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name and approximate concentration.

  • Storage: Store the container in a secondary containment tray within a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS for pickup and proper disposal. Do not attempt to dilute and pour concentrated solutions down the drain.

Many institutions permit the drain disposal of dilute, non-hazardous inorganic salt solutions, which may include bromide salts, provided certain conditions are met. However, you must always consult your local EHS guidelines and municipal sewer regulations before proceeding.

Experimental Protocol for Drain Disposal of Dilute Solutions (where permissible):

  • Verification: Confirm with your institution's EHS that drain disposal of dilute inorganic bromide solutions is permitted.

  • pH Adjustment: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0 by slowly adding a suitable acid or base while stirring in a fume hood.[1] Be cautious as neutralization can generate heat.

  • Dilution: Ensure the concentration of the bromide salt is within the acceptable limits for drain disposal as specified by your institution (often in the low parts-per-million range).

  • Disposal: Slowly pour the neutralized, dilute solution down a designated laboratory sink with a copious amount of running water (at least a 20-fold excess of water is recommended) to ensure it is thoroughly flushed through the plumbing system.[1]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for the disposal of non-hazardous, dilute inorganic salt solutions. Note: These are general guidelines, and you must adhere to the specific limits set by your institution.

ParameterGuidelineCitation
pH Range for Drain Disposal 5.5 - 9.0[1]
Maximum Quantity for Drain Disposal Up to 100 grams of solute per lab per day[2][3][4]
Required Water Flush At least a 20-fold excess of water[1]

Bromide Hydrate Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of bromide hydrate waste.

BromideHydrateDisposal Start Identify Bromide Hydrate Waste WasteForm Determine Waste Form Start->WasteForm SolidWaste Solid Waste (Residues, Contaminated Items) WasteForm->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous Solution) WasteForm->LiquidWaste Liquid HazardousWaste Collect as Hazardous Waste - Label Container - Store in Satellite Area - Contact EHS for Pickup SolidWaste->HazardousWaste Concentration Determine Concentration LiquidWaste->Concentration Concentrated Concentrated Solution Concentration->Concentrated High Dilute Dilute Solution Concentration->Dilute Low Concentrated->HazardousWaste CheckRegs Consult Institutional & Local Regulations for Drain Disposal Dilute->CheckRegs Permitted Drain Disposal Permitted? CheckRegs->Permitted Permitted->HazardousWaste No Neutralize Neutralize to pH 5.5-9.0 Permitted->Neutralize Yes End End of Process HazardousWaste->End DrainDisposal Dispose Down Drain with Copious Water Neutralize->DrainDisposal DrainDisposal->End

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromide Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling bromide hydrates, including detailed operational and disposal plans. Adherence to these procedures is crucial for protecting personnel and the environment.

Note: "Bromide hydrate" refers to a class of chemical compounds. The specific hazards can vary depending on the associated cation (e.g., Iron(II), Calcium). It is imperative to always consult the Safety Data Sheet (SDS) for the specific bromide hydrate (B1144303) you are using.

Personal Protective Equipment (PPE)

Before handling any bromide hydrate, ensure the following personal protective equipment is worn.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face shield is recommended for maximum protection.[1]
Hand Protection GlovesWear appropriate chemical-resistant gloves to prevent skin exposure.[1] Nitrile gloves are a common recommendation.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat should be worn.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability of bromide hydrates and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle bromide hydrates in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

  • Avoid Dust Formation: Take measures to avoid the formation of dust when handling solid bromide hydrates.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where bromide hydrates are handled or stored.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1]

Storage:

  • Container: Keep the container tightly closed in a cool, dry, and well-ventilated area.[2]

  • Hygroscopic Nature: Many bromide hydrates are hygroscopic, meaning they absorb moisture from the air. Store in a dry environment, and for some, under an inert atmosphere.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Disposal Plan

Dispose of bromide hydrate waste in accordance with all applicable federal, state, and local regulations. Improper disposal can lead to environmental contamination.

Solid Waste:

  • Containment: Carefully place solid bromide hydrate waste in a suitable, labeled chemical waste container.

  • Collection: The container with the solid waste must be collected by a certified hazardous waste disposal service.

Aqueous Solutions:

  • Precipitation: For aqueous solutions, the bromide compound can often be precipitated. This should be done following a specific protocol for the compound , often involving adjusting the pH.

  • Separation: After allowing the precipitate to settle, the liquid can be decanted. The pH of the liquid should be neutral before it is disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Precipitate Disposal: The remaining precipitate should be transferred to a labeled hazardous waste container for collection.

Spills:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible material such as dry earth or sand and place it in a suitable container for disposal.[2]

  • Large Spills: For large spills, it may be necessary to evacuate the area and contact emergency responders.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_sds Consult Specific SDS prep_sds->prep_ppe handle_weigh Weigh/Measure Material prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_solid Solid Waste Container cleanup_decon->cleanup_solid cleanup_liquid Aqueous Waste Treatment cleanup_decon->cleanup_liquid cleanup_disposal Hazardous Waste Pickup cleanup_solid->cleanup_disposal cleanup_liquid->cleanup_disposal end_ppe Remove PPE cleanup_disposal->end_ppe end_wash Wash Hands end_ppe->end_wash

Caption: Workflow for the safe handling of Bromide Hydrates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.